molecular formula C13H22N4O3S B014927 Ranitidine CAS No. 66357-35-5

Ranitidine

Cat. No.: B014927
CAS No.: 66357-35-5
M. Wt: 314.41 g/mol
InChI Key: VMXUWOKSQNHOCA-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranitidine is a histamine H2-receptor antagonist that acts as a competitive and reversible inhibitor of histamine at the parietal cell H2 receptors . By blocking these receptors, it suppresses both basal and food-stimulated gastric acid secretion, making it a critical compound for studying gastrointestinal physiology, acid-related conditions, and the mechanisms of receptor antagonism . Its mechanism involves inhibiting the action of histamine released from enterochromaffin-like (ECL) cells, which also diminishes the acid-secreting effect of other stimuli like gastrin and acetylcholine . In research settings, this compound has been shown to inhibit gastric acid secretion with an IC50 of 3.3 μM . Beyond its primary use, studies indicate it may also exhibit anticholinesterase activity, which can impact intestinal motility, and has been investigated for its immunomodulatory effects and potential role in models of liver injury . The compound has a bioavailability of approximately 50-60% and is known to have minimal interference with the hepatic cytochrome P450 enzyme system compared to other drugs in its class, which is a consideration for drug interaction studies . It is essential to note that this compound has been withdrawn from the market for human medicinal use in several countries due to the presence of a potentially carcinogenic impurity . Consequently, this product is sold strictly for research purposes For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXUWOKSQNHOCA-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112063
Record name (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ranitidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Water soluble
Record name RANITIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

SOLID

CAS No.

82530-72-1, 66357-35-5
Record name (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82530-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ranitidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ranitidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RANITIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ranitidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

69-70 °C, MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/
Record name RANITIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Dawn of a New Era in Acid Control: A Technical History of Ranitidine's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the rational design, mechanistic action, and clinical journey of a landmark H2 receptor antagonist.

Introduction

The development of histamine (B1213489) H2 receptor antagonists revolutionized the management of acid-peptic disorders. Following the groundbreaking introduction of cimetidine (B194882), researchers at Glaxo (now GlaxoSmithKline) embarked on a rational drug design program to create a superior therapeutic agent. This endeavor culminated in the discovery of ranitidine in 1976, a molecule that would not only become a blockbuster drug but also a testament to the power of targeted medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and development history of this compound, detailing its pharmacological advantages, the experimental methodologies that defined its characterization, and its ultimate impact on gastroenterology.

The Genesis of this compound: A Rational Drug Design Approach

The development of this compound was a direct response to the limitations of cimetidine, the first-in-class H2 receptor antagonist. While effective, cimetidine's imidazole (B134444) ring was associated with a number of drawbacks, including inhibition of cytochrome P450 enzymes, leading to drug-drug interactions, and antiandrogenic effects. The Glaxo research team, led by John Bradshaw, sought to design a molecule that retained H2 receptor antagonism while minimizing these off-target effects.

The core of their strategy was to replace the imidazole ring of cimetidine with a different heterocyclic system. Through extensive structure-activity relationship (SAR) studies, they discovered that a furan (B31954) ring with a nitrogen-containing substituent could effectively mimic the necessary interactions with the H2 receptor. This led to the synthesis of this compound, a molecule that was not only more potent but also possessed a significantly improved safety and tolerability profile.

Structure-Activity Relationship (SAR)

The key structural modifications that differentiate this compound from cimetidine and contribute to its enhanced pharmacological profile are:

  • Replacement of the Imidazole Ring: The substitution of the imidazole ring with a furan ring was a critical innovation. This change significantly reduced the affinity for cytochrome P450 enzymes and eliminated the antiandrogenic side effects associated with the imidazole structure.[1]

  • Modification of the Side Chain: The cyanoguanidine group of cimetidine was replaced with a nitroethenediamine group in this compound. This alteration in the polar, hydrogen-bonding moiety of the molecule was found to contribute to the increased potency of this compound.

Mechanism of Action: Competitive Antagonism of the H2 Receptor

This compound exerts its pharmacological effect as a competitive and reversible inhibitor of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.[2] Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion. By binding to the H2 receptor, histamine activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of the proton pump (H+/K+ ATPase), which secretes hydrogen ions into the gastric lumen.

This compound competitively blocks the binding of histamine to the H2 receptor, thereby preventing the initiation of this signaling cascade and reducing the secretion of gastric acid. This action is highly selective for the H2 receptor, with negligible effects on H1 receptors.

H2_Receptor_Signaling_Pathway Histamine Histamine H2R H2 Receptor (Parietal Cell) Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates This compound This compound This compound->H2R Blocks AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Increases

Figure 1: this compound's mechanism of action at the H2 receptor.

Preclinical and Clinical Development: A Data-Driven Journey

The development of this compound was supported by extensive preclinical and clinical research to establish its potency, selectivity, and safety.

Preclinical Pharmacology

In vitro and in vivo studies demonstrated the superior potency of this compound compared to cimetidine.

ParameterCimetidineThis compoundFold DifferenceReference
H2 Receptor Antagonist Potency (pA2)
Guinea Pig Atria~6.57.2~5x[3]
Rat Uterus~6.06.95~9x[3]
Inhibition of Stimulated Gastric Acid Secretion
Histamine-stimulated (Rat)1x~7x7x[4]
Pentagastrin-stimulated (Rat)1x~6x6x[5]
Carbachol-stimulated (Rat)1x~1x1x[5]
Pentagastrin-stimulated (Human, ID50)~0.82 mg/kg/hr~0.1 mg/kg/hr~8x[6]

Table 1: Comparative Preclinical Potency of this compound and Cimetidine.

Experimental Protocols

A common method to determine the binding affinity of this compound for the H2 receptor is a competitive radioligand binding assay.

  • Objective: To determine the inhibitory constant (Ki) of this compound for the H2 receptor.

  • Materials:

    • Cell membranes expressing H2 receptors (e.g., from guinea pig brain).

    • Radioligand: [3H]tiotidine.

    • Unlabeled ("cold") tiotidine (B1662263) for determining non-specific binding.

    • Test compound: this compound at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [3H]tiotidine and varying concentrations of this compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

H2_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes H2 Receptor-Expressing Cell Membranes Incubate Incubate Membranes with Radioligand and this compound Membranes->Incubate Radioligand [3H]tiotidine (Radioligand) Radioligand->Incubate Competitor This compound (Varying Concentrations) Competitor->Incubate Filter Rapid Filtration (Separates Bound from Free) Incubate->Filter Count Scintillation Counting (Measures Radioactivity) Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Figure 2: Workflow for a competitive H2 receptor binding assay.

The effect of this compound on gastric acid secretion was assessed in both animal models and human subjects.

  • Objective: To measure the inhibition of histamine-stimulated gastric acid secretion by this compound.

  • Human Study Protocol Example:

    • Healthy volunteers are administered a continuous intravenous infusion of histamine to stimulate gastric acid secretion.

    • Gastric juice is collected at regular intervals.

    • This compound is then infused intravenously at increasing doses.

    • The volume and acidity of the collected gastric juice are measured to determine the extent of inhibition.[7]

Clinical Trials

This compound underwent extensive clinical trials to evaluate its efficacy and safety in the treatment of peptic ulcer disease.

Trial EndpointPlaceboThis compound (150 mg b.i.d.)p-valueReference
Duodenal Ulcer Healing Rate (4 weeks) 30.4%79.4%< 0.001
Duodenal Ulcer Healing Rate (8 weeks) -93.6%-

Table 2: Efficacy of this compound in Duodenal Ulcer Healing from a Multicenter, Double-Blind, Placebo-Controlled Trial.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common laboratory synthesis involves the following key steps:

  • Formation of the Furan Intermediate: The synthesis often starts with furfuryl alcohol, which undergoes a Mannich reaction with dimethylamine (B145610) and formaldehyde (B43269) to yield 5-((dimethylamino)methyl)furan-2-yl)methanol.

  • Introduction of the Thioether Linkage: This intermediate is then reacted with cysteamine (B1669678) to introduce the thioether side chain.

  • Condensation to Form the Final Product: The resulting amine is condensed with N-methyl-1-methylthio-2-nitroethenamine to yield this compound.

Ranitidine_Synthesis cluster_reactants Key Reactants cluster_intermediates Intermediate cluster_product Final Product R1 5-((dimethylamino)methyl) furan-2-yl)methanol I1 N-(2-((5-((dimethylamino)methyl) furan-2-yl)methyl)thio)ethanamine R1->I1 + Cysteamine R2 Cysteamine R2->I1 R3 N-methyl-1-methylthio -2-nitroethenamine P1 This compound R3->P1 I1->P1 + N-methyl-1-methylthio -2-nitroethenamine

Figure 3: Simplified schematic of a this compound synthesis pathway.

Commercialization and Legacy

This compound was first marketed in 1981 and quickly became the world's biggest-selling prescription drug by 1987. Its improved side-effect profile and less frequent dosing schedule compared to cimetidine were key factors in its commercial success. However, in the late 2010s, concerns arose regarding the presence of the impurity N-nitrosodimethylamine (NDMA) in some this compound products, leading to its eventual withdrawal from many markets. Despite this, the story of this compound's discovery and development remains a landmark achievement in medicinal chemistry, showcasing the power of rational drug design to create safer and more effective medicines.

Conclusion

The development of this compound represents a pivotal moment in the history of pharmacology and the treatment of acid-related gastrointestinal disorders. Through a meticulous process of rational drug design, scientists at Glaxo successfully engineered a molecule that surpassed the first-generation H2 receptor antagonist in both potency and safety. The in-depth preclinical and clinical evaluation of this compound not only established its therapeutic value but also advanced our understanding of histamine H2 receptor pharmacology. While its clinical use has been curtailed due to impurity concerns, the scientific principles and methodologies employed in the discovery and development of this compound continue to influence and inspire drug discovery efforts today.

References

Ranitidine's Mechanism of Action as a Histamine H2-Receptor Antagonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranitidine, a potent and selective histamine (B1213489) H2-receptor antagonist, has been a cornerstone in the management of acid-peptic disorders for decades. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's therapeutic effects. It delves into its pharmacodynamics, and pharmacokinetics, and the intricate signaling pathways it modulates. Detailed experimental protocols for the characterization of H2-receptor antagonists are provided, alongside quantitative data on this compound's binding affinity and potency. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

This compound is a competitive and reversible inhibitor of the action of histamine at the histamine H2-receptors, which are primarily located on the basolateral membrane of gastric parietal cells.[1][2] By blocking the binding of histamine, this compound effectively reduces the secretion of gastric acid, a key factor in the pathophysiology of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[3][4] Unlike the first-generation H2-receptor antagonist, cimetidine (B194882), this compound exhibits a more potent and longer-lasting antisecretory effect with a different heterocyclic structure, a furan (B31954) ring instead of an imidazole (B134444) ring.[5][6]

Molecular Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the histamine H2 receptor.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand histamine, initiates a downstream signaling cascade. The binding of histamine to the H2 receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the activation of the H+/K+-ATPase proton pump and the secretion of gastric acid into the stomach lumen.

H2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H2R Binds This compound This compound This compound->H2R Blocks Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes

Figure 1: Histamine H2 Receptor Signaling Pathway and this compound's Point of Inhibition.
Competitive Antagonism

This compound binds to the H2 receptor at or near the same site as histamine but does not activate the receptor. Due to its reversible binding, an increase in the concentration of histamine can overcome the inhibitory effect of this compound. This competitive interaction is a hallmark of this compound's pharmacological profile.

Quantitative Pharmacological Data

The potency and binding affinity of this compound and other H2-receptor antagonists have been determined through various in vitro and in vivo studies.

Table 1: Binding Affinity and Potency of H2-Receptor Antagonists

ParameterCimetidineThis compoundFamotidine (B1672045)Reference
Binding Affinity (log KD) -6.7-7.3-[7]
IC50 (Low Histamine) 1 x 10-6 M2 x 10-7 M-[7]
IC50 (High Histamine) 1 x 10-5 M1 x 10-5 M-[7]
pA2 Value (Guinea Pig Atrium) -7.2-[5]
pA2 Value (Rat Uterus) -6.95-[5]
Relative Potency (in vivo) 1x3-8x higher20-50x higher[5][7]

Note: A lower IC50 value indicates higher potency. A more negative log KD value indicates higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 2: Pharmacokinetic Properties of this compound

ParameterValueReference
Oral Bioavailability ~50%[2]
Time to Peak Plasma Concentration ~90 minutes[2]
Elimination Half-life 2.1 - 3.1 hours[2]
Volume of Distribution ~75 L[2]
Metabolism Hepatic (minor)[8]
Excretion Primarily renal[2]

Experimental Protocols

The characterization of H2-receptor antagonists like this compound involves a variety of in vitro and in vivo experimental models.

In Vitro Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the H2 receptor and is used to determine the binding affinity (Ki) of an unlabeled competitor like this compound.

Objective: To determine the inhibitory constant (Ki) of this compound for the H2 receptor.

Materials:

  • Cell membranes with a high density of H2 receptors (e.g., from guinea pig brain or transfected cell lines).

  • Radioligand: [3H]tiotidine.

  • Unlabeled ("cold") tiotidine (B1662263) for determining non-specific binding.

  • Test compound: this compound at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Filtration apparatus.

Protocol:

  • Membrane Preparation: Homogenize the tissue or cells in a cold buffer and centrifuge to isolate the membrane fraction containing the H2 receptors. Resuspend the membrane pellet in the incubation buffer.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]tiotidine, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess cold tiotidine). Incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[7]

Radioligand_Binding_Assay_Workflow Start Start MembranePrep Membrane Preparation (H2 Receptor Source) Start->MembranePrep Incubation Incubation with [3H]tiotidine & this compound MembranePrep->Incubation Filtration Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting DataAnalysis Data Analysis (IC50 & Ki Determination) Counting->DataAnalysis End End DataAnalysis->End

Figure 2: Experimental Workflow for a Radioligand Binding Assay.
In Vivo Measurement of Gastric Acid Secretion

This protocol assesses the in vivo efficacy of H2-receptor antagonists in inhibiting gastric acid secretion.

Objective: To measure the effect of this compound on meal-stimulated gastric acid secretion.

Model: Anesthetized rat or human volunteers.

Protocol (based on in vivo gastric autotitration): [9]

  • Subject Preparation: Subjects are fasted overnight. A pH electrode is placed in the stomach.

  • Baseline Measurement: Gastric pH is continuously monitored to establish a baseline.

  • Meal Stimulation: A standardized meal is ingested to stimulate gastric acid secretion.

  • Drug Administration: this compound or placebo is administered at a specified time relative to the meal.

  • Continuous pH Monitoring: Gastric pH is measured continuously for several hours post-meal.

  • Data Analysis:

    • The time required for the gastric pH to drop to a predetermined level (e.g., pH 2) is measured.

    • This time is used in conjunction with the in vitro titration of the homogenized meal to calculate the rate of gastric acid secretion.

    • The percentage inhibition of acid secretion by this compound compared to placebo is determined.

Isolated Gastric Gland Assay

This in vitro model allows for the study of the direct effects of compounds on gastric acid secretion from isolated gastric glands.

Objective: To determine the effect of this compound on histamine-stimulated acid secretion in isolated gastric glands.

Protocol: [1]

  • Gland Isolation: Gastric glands are isolated from the gastric mucosa of a rabbit or other suitable animal model by collagenase digestion.

  • Gland Culture: The isolated glands are maintained in a suitable culture medium.

  • Stimulation and Inhibition: The glands are pre-incubated with varying concentrations of this compound, followed by stimulation with histamine.

  • Measurement of Acid Secretion: Acid secretion is indirectly measured by monitoring changes in oxygen consumption or the accumulation of a weak base like [14C]aminopyrine.

  • Data Analysis: The inhibitory effect of this compound on histamine-stimulated acid secretion is quantified, and an IC50 value is determined.

Molecular Interactions with the H2 Receptor

Molecular modeling and site-directed mutagenesis studies have provided insights into the specific amino acid residues within the H2 receptor that are crucial for this compound binding. These studies suggest that this compound interacts with key residues in the transmembrane domains of the receptor, thereby stabilizing it in an inactive conformation.

Conclusion

This compound's efficacy as a gastric acid suppressant is a direct result of its potent and selective competitive antagonism of the histamine H2 receptor. By blocking the initial step in the histamine-mediated signaling cascade, this compound effectively reduces the production of gastric acid. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and further investigating the pharmacology of this compound and other H2-receptor antagonists. This in-depth knowledge is crucial for the continued development of novel and improved therapies for acid-related gastrointestinal disorders.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Ranitidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of ranitidine hydrochloride. The information presented is collated from various scientific sources to support research, development, and quality control activities involving this well-known histamine (B1213489) H2-receptor antagonist.

General Chemical and Physical Properties

This compound hydrochloride is the salt form of this compound, a potent drug used to decrease gastric acid production.[1][2] Chemically, it is N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, hydrochloride.[3] The hydrochloride salt is a white to pale yellow, granular substance, which is highly soluble in water and has a slightly bitter taste with a sulfur-like odor.[1][3]

Table 1: General Properties of this compound Hydrochloride

PropertyValueReference
Chemical Name N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, HCl[3]
Molecular Formula C₁₃H₂₂N₄O₃S · HCl[4]
Molecular Weight 350.87 g/mol [3][5]
CAS Number 66357-59-3[4]
Appearance White to off-white or pale yellow powder/granular substance[3][4][6]
Taste & Odor Slightly bitter taste, sulfur-like odor[2][3]
pKa 8.2 (dimethylamino group), 2.7 (side chain)[1]

Solubility Profile

This compound hydrochloride's high water solubility is a key characteristic.[7] It is also soluble in several other polar solvents but is practically insoluble in nonpolar solvents like chloroform.[4][8]

Table 2: Solubility of this compound Hydrochloride

SolventSolubilityReference
Water Highly soluble; 660 mg/mL; Soluble up to 100 mM[1][7][9]
Acetic Acid Soluble[4]
Methanol Soluble[4]
Ethanol Slightly soluble[4]
Dimethyl Sulfoxide (DMSO) Soluble (approx. 1 mg/mL)[10]
Phosphate Buffered Saline (PBS, pH 7.2) Soluble (approx. 10 mg/mL)[10]
Chloroform Practically insoluble[4][8]

Polymorphism and Crystallographic Data

A critical aspect of this compound hydrochloride's solid-state chemistry is its existence in two polymorphic forms, Form I and Form II.[11][12][13] These forms have different melting points and can be distinguished using techniques like X-ray powder diffraction (XRPD), Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy.[11][14] While they are considered bioequivalent, their distinct physical properties are important for formulation and manufacturing.[15]

Table 3: Physicochemical Properties of this compound Hydrochloride Polymorphs

PropertyForm IForm IIReference
Melting Point 133-134°C; 134-140°C140-144°C[4][12]
Crystal System MonoclinicMonoclinic[16][17]
Space Group P2₁/nP2₁/n[16][17]

Table 4: Crystallographic Cell Parameters for this compound Hydrochloride Polymorphs

ParameterForm IForm IIReference
a 12.1918 (6) Å7.33 (15) Å[16][17]
b 6.5318 (3) Å13.27 (13) Å[16][17]
c 22.0382 (8) Å19.2 (2) Å[16][17]
β 93.985 (3)°95.3 (3)°[16][17]
V 1750.76 (13) ų-[16]

dot

G Logical Relationship of this compound HCl Polymorphs cluster_forms Polymorphic Forms cluster_factors Influencing Factors Form1 Form I (Metastable) Form2 Form II (Stable) Form1->Form2 Potential for conversion Water Addition of Water (followed by drying) Water->Form1 Can lead to a mix of Form I and Form II Humidity High Humidity Storage Humidity->Form2 Preferential loss of Form II (compared to Form I) Grinding Grinding / Compression Grinding->Form1 No significant conversion to Form II observed

Caption: Interconversion factors for this compound HCl polymorphs.

Mechanism of Action: Histamine H2 Receptor Antagonism

This compound functions as a competitive and reversible inhibitor of histamine at the H2-receptors located on gastric parietal cells.[3][5] By blocking this receptor, it effectively suppresses both basal and stimulated gastric acid secretion.[5] This antagonism is the basis of its therapeutic effect in acid-related gastrointestinal disorders.[2]

dot

G This compound HCl Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Competitively Blocks AC Adenylyl Cyclase H2R->AC Activates ParietalCell Gastric Parietal Cell cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Acid HCl Secretion ProtonPump->Acid Pumps H+ into lumen G Workflow for HPLC Analysis of this compound Tablets start Start prep_std Prepare Standard Solution (Known Concentration) start->prep_std prep_sample Prepare Sample Solution (from Tablets) start->prep_sample hplc Inject into HPLC System prep_std->hplc weigh Weigh & Crush Tablets prep_sample->weigh dissolve Dissolve, Sonicate, Filter weigh->dissolve dissolve->hplc detect Detect at 230 nm hplc->detect analyze Analyze Chromatogram (Peak Area & Retention Time) detect->analyze quantify Quantify this compound Content (Compare Sample vs. Standard) analyze->quantify end End quantify->end

References

Pharmacokinetics of ranitidine: absorption, distribution, metabolism, and excretion

Author: BenchChem Technical Support Team. Date: December 2025

Pharmacokinetics of Ranitidine: A Technical Guide

This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, a histamine (B1213489) H2-receptor antagonist. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key pharmacokinetic pathways.

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[1][2] Peak plasma concentrations are typically observed within 1 to 3 hours post-dose.[1][3] The oral bioavailability of this compound is approximately 50% to 60%, a value attributed to first-pass hepatic metabolism.[2][3]

The absorption process can exhibit a double-peak phenomenon in plasma concentration profiles, with a first peak around 0.5-1.5 hours and a second between 3-4 hours.[2] This is not thought to be due to biliary excretion but may be related to the reabsorption of the drug excreted into the intestine.[1][4] The presence of food or standard doses of antacids does not significantly impact the absorption of this compound.[1] However, high-potency antacids administered simultaneously in fasting subjects have been shown to decrease absorption.[5] While this compound is highly soluble, its absorption is primarily through paracellular passive diffusion, and it has been suggested as a substrate for the P-glycoprotein (P-gp) efflux transporter.[2]

Table 1: Key Pharmacokinetic Parameters of this compound (Healthy Adults)
ParameterOral AdministrationIntravenous (IV) Administration
Bioavailability (F) ~50% - 60%[2][3]100% (Reference)
Time to Peak (Tmax) 1 - 3 hours[1][3]Not Applicable
Peak Plasma Conc. (Cmax) 440 - 545 ng/mL (150 mg dose)[5]Not Applicable
Elimination Half-Life (t½) 2.5 - 3.0 hours[5][6]~2.0 hours[3][7]
Volume of Distribution (Vd) 1.4 L/kg[5] or 96 - 142 L[1]1.2 - 1.9 L/kg[8]
Total Body Clearance (CL) ~760 mL/min[1]~600 - 647 mL/min[3][9]
Renal Clearance (CLr) ~410 mL/min[5]~520 mL/min[9]
Plasma Protein Binding ~15% (10% - 19%)[1][3]~15% (10% - 19%)[1][3]

Distribution

Following absorption, this compound is widely distributed throughout the body.[8] The apparent volume of distribution (Vd) is approximately 1.4 L/kg, a value greater than total body volume, indicating some tissue distribution.[3][5] Plasma protein binding is low, averaging around 15%.[3][5][8] this compound penetrates poorly into the cerebrospinal fluid but has been found to be concentrated in breast milk.[3][10]

G Oral Oral Administration GI GI Tract (Absorption) Oral->GI Ingestion Portal Portal Vein GI->Portal ~50-60% Absorption Feces Feces GI->Feces Unabsorbed Fraction Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (Distribution) Liver->Systemic Bioavailable Fraction Liver->Feces Biliary Excretion (minor) Tissues Body Tissues (Vd > Body Volume) Systemic->Tissues Protein Binding (~15%) Kidney Kidney (Excretion) Systemic->Kidney Renal Clearance Metabolism Hepatic Metabolism (Phase I) Systemic->Metabolism Metabolic Clearance Urine Urine (Unchanged Drug & Metabolites) Kidney->Urine Metabolism->Systemic Metabolites

Figure 1: Overall Pharmacokinetic Pathway of Oral this compound.

Metabolism

This compound undergoes hepatic metabolism, although to a lesser extent than its first-pass effect might suggest.[3] The primary routes of biotransformation are N-oxidation, S-oxidation, and N-demethylation.[5][8]

The main metabolites identified in urine are:

  • This compound N-oxide: The principal metabolite, accounting for less than 4% of the administered dose.[5][8]

  • This compound S-oxide: Accounts for approximately 1% of the dose.[5][8]

  • Desmethylthis compound: Also accounts for about 1% of the dose.[5][8]

This compound interacts only weakly with the hepatic cytochrome P450 (CYP) enzyme system and is not a significant inhibitor, unlike the earlier H2-receptor antagonist, cimetidine (B194882).[8] Some studies suggest metabolism primarily occurs via flavin mono-oxygenases.[11]

G This compound This compound center_node This compound->center_node N_Oxide This compound N-oxide (<4% of dose) S_Oxide This compound S-oxide (~1% of dose) Desmethyl Desmethylthis compound (~1% of dose) center_node->N_Oxide  N-oxidation center_node->S_Oxide  S-oxidation center_node->Desmethyl  N-demethylation

Figure 2: Major Metabolic Pathways of this compound.

Excretion

The primary route of elimination for this compound and its metabolites is via the kidneys.[1][5] Following oral administration, approximately 30% of the dose is recovered as unchanged drug in the urine within 24 hours.[2][5] After intravenous administration, this value increases to 70-80%.[2]

Renal clearance of this compound is approximately 410-530 mL/min, which exceeds the normal glomerular filtration rate, indicating that active tubular secretion is a significant mechanism of its renal elimination.[1][5] A smaller portion of an oral dose is excreted in the feces, which includes unabsorbed drug.[2][5]

Table 2: Excretion Profile of this compound
Route of ExcretionPercentage of Administered DoseNotes
Urinary (Oral Dose) ~70% (total recovery)[1]Includes ~30-35% as unchanged drug and the remainder as metabolites.[1][5]
Urinary (IV Dose) ~70-80% (unchanged drug)[2]Higher percentage of unchanged drug reflects bypass of first-pass metabolism.
Fecal (Oral Dose) ~26%[2]Primarily consists of unabsorbed drug.
Metabolites in Urine <6% (total)N-oxide (<4%), S-oxide (~1%), Desmethylthis compound (~1%).[5]

Pharmacokinetics in Special Populations

  • Renal Impairment: Since this compound is primarily cleared by the kidneys, its elimination is significantly reduced in patients with renal insufficiency.[3][12][13] In patients with a creatinine (B1669602) clearance below 50 mL/min, the elimination half-life can be prolonged to approximately 4.8 hours, and plasma clearance is substantially reduced.[5][14] Dosage adjustments, typically halving the dose, are recommended for these patients.[1][14]

  • Hepatic Impairment: In patients with compensated liver cirrhosis, minor and generally clinically insignificant alterations in this compound's half-life, clearance, and distribution have been observed.[5] However, some studies in patients with severe cirrhosis have noted increased bioavailability and a prolonged half-life, warranting consideration of dose reduction.[10][15][16]

  • Geriatric Population: Elderly patients often exhibit reduced renal function, leading to prolonged half-life (3 to 4 hours) and decreased total clearance of this compound.[5][17] This can result in higher plasma concentrations, suggesting that dosage adjustments may be appropriate for patients over 50 years of age.[18]

Experimental Protocols & Methodologies

The characterization of this compound pharmacokinetics relies on robust clinical study designs and sensitive bioanalytical methods.

Representative Pharmacokinetic Study Protocol

A typical study to assess the bioavailability of an oral this compound formulation would follow a randomized, two-period crossover design.[7][19]

  • Subject Selection: Healthy adult volunteers are recruited after screening for inclusion/exclusion criteria. All subjects provide informed consent.

  • Study Design: A single-dose, two-way crossover study with a washout period of at least 7-9 days between phases.[19]

  • Dosing: After an overnight fast, subjects receive a single oral dose (e.g., 150 mg or 300 mg) of either a test or reference this compound formulation with a standardized volume of water.[11][19]

  • Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).[11][19]

  • Sample Processing: Plasma is immediately separated by centrifugation and stored frozen (e.g., at -20°C or lower) until analysis.[11]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½.

G A Subject Screening & Enrollment B Randomization (Test vs. Reference) A->B C Phase 1: Dosing (Fasted State) B->C D Serial Blood Sampling (e.g., 0-24h) C->D E Washout Period (e.g., 9 days) D->E F Phase 2: Crossover Dosing E->F G Serial Blood Sampling (e.g., 0-24h) F->G H Plasma Sample Analysis (HPLC or LC-MS/MS) G->H I Pharmacokinetic & Statistical Analysis H->I

Figure 3: Experimental Workflow for a Crossover Bioavailability Study.

Bioanalytical Methods

The quantification of this compound in biological matrices like plasma and urine is predominantly performed using High-Performance Liquid Chromatography (HPLC).[3][11]

  • Method: Reversed-phase HPLC with UV detection (at ~320-330 nm) is a common and validated method.[20] More sensitive methods may employ fluorescence detection after pre-column derivatization or use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21]

  • Sample Preparation:

    • Plasma: Protein precipitation (e.g., with perchloric acid) or liquid-liquid extraction (e.g., with dichloromethane) is used to isolate the drug from plasma proteins.[11][20]

    • Urine: Samples are often diluted with the mobile phase before direct injection.[20]

  • Internal Standard: An internal standard (e.g., metoclopramide (B1676508) or nizatidine) is added to samples and standards to correct for extraction variability and instrumental drift.[16][20]

  • Validation: The analytical method is fully validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[21] Radioimmunoassay has also been used historically.[3][7]

References

An In-depth Technical Guide to the Molecular Structure and Structure-Activity Relationship (SAR) of Ranitidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a potent and selective histamine (B1213489) H2-receptor antagonist, has been a cornerstone in the treatment of acid-peptic disorders for decades. Its development marked a significant advancement in the rational design of drugs, moving away from the imidazole (B134444) ring of its predecessor, cimetidine (B194882), to a furan-based structure with an improved side-effect profile.[1] This guide provides a comprehensive technical overview of the molecular structure of this compound and a detailed analysis of its structure-activity relationship (SAR) at the histamine H2 receptor. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel H2-receptor antagonists and other targeted therapeutics.

Molecular Structure of this compound

This compound hydrochloride is chemically designated as N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, hydrochloride.[2] Its molecular formula is C13H22N4O3S·HCl.[3]

The this compound molecule can be dissected into three key components, each playing a crucial role in its pharmacological activity:

  • Aromatic Heterocyclic Group: A 5-substituted furan (B31954) ring, which replaced the imidazole ring of earlier H2 antagonists.

  • Flexible Thioether Chain: A flexible alkylthio chain that connects the heterocyclic group to the polar tail.

  • Polar, Non-basic "Urea Equivalent" Group: A nitro-ethenediamine moiety that is critical for antagonist activity.

This compound Molecular Structure.

Mechanism of Action: Histamine H2-Receptor Antagonism

This compound functions as a competitive and reversible inhibitor of histamine at the H2 receptors located on the basolateral membrane of gastric parietal cells.[4] The binding of histamine to these Gs protein-coupled receptors normally initiates a signaling cascade that results in the production of gastric acid.

The signaling pathway proceeds as follows:

  • Histamine Binding: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor.

  • G-Protein Activation: This binding activates the associated Gs alpha subunit of the heterotrimeric G-protein.

  • Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).

  • Proton Pump Activation: PKA phosphorylates various downstream targets, leading to the activation of the H+/K+ ATPase (proton pump), which secretes H+ ions into the gastric lumen.

By competitively blocking the binding of histamine to the H2 receptor, this compound interrupts this signaling pathway, leading to a decrease in both basal and stimulated gastric acid secretion.

G cluster_0 Parietal Cell Membrane cluster_1 Intracellular Signaling H2R H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Histamine Histamine Histamine->H2R Binds & Activates This compound This compound This compound->H2R Competitively Blocks Gs->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion ProtonPump->H_ion

Histamine H2 Receptor Signaling Pathway and this compound's Mechanism of Action.

Structure-Activity Relationship (SAR) of this compound

The development of this compound and its analogs has provided significant insights into the structural requirements for potent and selective H2-receptor antagonism. The following sections detail the SAR for each of the key molecular components.

The Aromatic Heterocyclic Group

The furan ring of this compound is a critical component for its high affinity and antagonist activity. While not an absolute requirement for H2-receptor blockade, its presence significantly enhances potency.

ModificationCompoundH2-Receptor Antagonist Activity (pA2)Reference
Furan Ring (this compound) This compound7.2[5]
Removal of Furan Ring HB5~4.5 (KB = 31.6 µM)[6]
Imidazole Ring Cimetidine~6.5[5]
Thiazole (B1198619) Ring Famotidine(More potent than this compound)[7]
Piperidinomethyl-phenyl Ring Roxatidine7.14[8]
  • Key Insight: The replacement of the imidazole ring of cimetidine with a furan ring in this compound led to a 4- to 9-fold increase in potency in vivo.[5] The furan ring is believed to interact with the receptor binding site in a more favorable manner. However, other heterocyclic systems like thiazole (in famotidine) can lead to even greater potency. Complete removal of the aromatic moiety, as in compound HB5, results in a dramatic loss of activity, highlighting the importance of this group for high-affinity binding.[6]

The Dimethylaminomethyl Group

The basic dimethylaminomethyl group at the 5-position of the furan ring is another key feature for this compound's high potency.

  • Key Insight: This basic group is thought to mimic the ammonium (B1175870) group of histamine, allowing for a strong ionic interaction with an acidic residue in the H2 receptor binding pocket. Modifications to this group that reduce its basicity or alter its size and shape generally lead to a decrease in antagonist activity.

The Flexible Thioether Chain

The thioether linkage in the flexible side chain is an important structural feature, providing optimal spacing and conformation for receptor interaction.

  • Key Insight: The thioether bond is isosteric with a methylene (B1212753) group but is thought to contribute to the overall flexibility and electronic properties of the side chain. The length of this chain is critical; a four-atom spacing between the aromatic ring and the polar group is generally considered optimal for H2-receptor antagonist activity.

The Polar, Non-basic "Urea Equivalent" Group

The N,N'-disubstituted nitro-ethenediamine group is a crucial innovation in the design of this compound, replacing the cyanoguanidine group of cimetidine.

  • Key Insight: This polar, non-basic group is essential for antagonist activity. It is believed to interact with a specific region of the receptor, distinct from the histamine agonist binding site. The nitro group acts as a strong electron-withdrawing group, which influences the electronic distribution of the ethenediamine system. Modifications to this group that alter its polarity, hydrogen-bonding capacity, or steric bulk can have a significant impact on antagonist potency.

G cluster_0 Furan Ring Modifications cluster_1 Dimethylaminomethyl Group cluster_2 Thioether Chain cluster_3 Nitro-ethenediamine Group This compound This compound (High Potency) Furan_Removal Removal of Furan Ring (Drastic decrease in activity) This compound->Furan_Removal Leads to Imidazole Imidazole (Cimetidine) (Lower potency) This compound->Imidazole Compared to Thiazole Thiazole (Famotidine) (Higher potency) This compound->Thiazole Compared to Basic_Group Essential for high potency (Ionic interaction) This compound->Basic_Group Importance of Chain_Length Optimal 4-atom spacing This compound->Chain_Length Importance of Polar_Group Essential for antagonism (Interaction with distinct receptor region) This compound->Polar_Group Importance of

Key Structure-Activity Relationships of this compound.

Experimental Protocols

The determination of the H2-receptor antagonist activity of this compound and its analogs relies on a combination of in vitro binding and functional assays.

[3H]-Tiotidine Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the histamine H2 receptor by measuring its ability to displace the radiolabeled H2-receptor antagonist, [3H]-tiotidine.

1. Membrane Preparation:

  • Homogenize tissues (e.g., guinea pig cerebral cortex) or cultured cells expressing the H2 receptor in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [3H]-tiotidine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, [3H]-tiotidine, and a high concentration of an unlabeled H2-receptor antagonist (e.g., 10 µM tiotidine).

    • Competitive Binding: Membrane preparation, [3H]-tiotidine, and varying concentrations of the test compound (e.g., this compound).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start: Tissues or Cells expressing H2 Receptor Homogenization Homogenization Start->Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (Remove Debris) Homogenization->Low_Speed_Centrifugation High_Speed_Centrifugation High-Speed Centrifugation (Pellet Membranes) Low_Speed_Centrifugation->High_Speed_Centrifugation Washing Wash Membranes High_Speed_Centrifugation->Washing Resuspension Resuspend in Assay Buffer Washing->Resuspension Binding_Assay Binding Assay with [3H]-Tiotidine & Test Compound Resuspension->Binding_Assay Filtration Rapid Filtration Binding_Assay->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation_Counting->Data_Analysis

Experimental Workflow for [3H]-Tiotidine Radioligand Binding Assay.
Histamine-Stimulated Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit the histamine-induced production of cAMP in whole cells or membrane preparations.

1. Cell Preparation:

  • Culture cells expressing the histamine H2 receptor (e.g., HEK293 cells transfected with the H2 receptor) to an appropriate confluency.

  • On the day of the assay, harvest the cells and resuspend them in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

2. Antagonist Incubation:

  • Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 15-30 minutes) at 37°C.

3. Histamine Stimulation:

  • Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration to elicit a robust response) for a defined time (e.g., 10-15 minutes) at 37°C.

4. cAMP Measurement:

  • Terminate the reaction and lyse the cells.

  • Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., ELISA) or a homogenous assay format (e.g., HTRF, AlphaScreen).

5. Data Analysis:

  • Generate a histamine dose-response curve to determine the EC50 and EC80 values.

  • For the antagonist assay, plot the percentage of histamine-stimulated cAMP response against the log concentration of the test compound.

  • Determine the IC50 value of the antagonist using non-linear regression.

  • The antagonist dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonists. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a common measure of antagonist potency.[5]

G Start Start: H2 Receptor-expressing Cells Pre_incubation Pre-incubation with This compound Analog Start->Pre_incubation Stimulation Stimulation with Histamine Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement cAMP Measurement (e.g., ELISA, HTRF) Lysis->cAMP_Measurement Data_Analysis Data Analysis (IC50 & pA2 Determination) cAMP_Measurement->Data_Analysis

Experimental Workflow for Histamine-Stimulated cAMP Functional Assay.

Conclusion

The molecular architecture of this compound is a testament to the power of rational drug design in optimizing pharmacological activity and improving therapeutic outcomes. Its furan ring, dimethylaminomethyl group, thioether chain, and nitro-ethenediamine moiety all contribute synergistically to its high-affinity and selective antagonism of the histamine H2 receptor. A thorough understanding of the structure-activity relationships of this compound and its analogs, as detailed in this guide, is essential for the continued development of novel therapeutics targeting the H2 receptor and other G-protein coupled receptors. The experimental protocols provided offer a robust framework for the in vitro characterization of such compounds, facilitating the identification and optimization of new drug candidates.

References

Ranitidine pharmacology for graduate-level research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacology of Ranitidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, selective, and reversible competitive antagonist of the histamine (B1213489) H2 receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound for a graduate-level research audience. It delves into its mechanism of action at the molecular level, details its pharmacokinetic and pharmacodynamic profiles, summarizes key clinical efficacy and safety data, and provides detailed experimental protocols relevant to its study. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams to elucidate complex signaling pathways and experimental workflows.

Introduction

This compound hydrochloride, a member of the H2-receptor antagonist class of drugs, has been extensively utilized in the management of acid-peptic disorders.[3][4] These conditions include peptic ulcer disease, gastroesophageal reflux disease (GERD), and pathological hypersecretory states like Zollinger-Ellison syndrome.[1][5] By competitively inhibiting the action of histamine on gastric parietal cells, this compound effectively reduces gastric acid secretion.[6][7] This guide serves as a detailed resource on its core pharmacological principles.

It is important to note that in September 2019, the probable human carcinogen N-nitrosodimethylamine (NDMA) was found in some this compound products, leading to recalls and market withdrawals in April 2020 in the United States and other regions.[1] Reformulated versions have since been approved in some countries.[1]

Mechanism of Action

This compound exerts its pharmacological effect by acting as a competitive, reversible inhibitor at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[1][2][8] Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of gastric acid secretion.

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates the Gs alpha subunit.[9] This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell.[7] This pump actively secretes H+ ions into the gastric lumen in exchange for K+ ions.

This compound competitively blocks the initial binding of histamine to the H2 receptor, thereby preventing this entire signaling cascade and reducing the secretion of gastric acid.[7][10] This effect is more pronounced on basal and nocturnal acid secretion than on food-stimulated secretion.[1]

G cluster_0 Parietal Cell H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) PP H+/K+ ATPase (Proton Pump) PKA->PP Activates H_ion H+ Secretion (Gastric Acid) PP->H_ion Promotes Gs->AC Activates cAMP->PKA Activates Histamine Histamine Histamine->H2R Binds This compound This compound This compound->H2R Competitively Inhibits

Caption: this compound's mechanism of action on the H2 receptor signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid oral absorption, significant first-pass metabolism, and primary elimination via the kidneys.[11]

Absorption, Distribution, Metabolism, and Excretion

Following oral administration, this compound is approximately 50% absorbed, with peak plasma concentrations (Cmax) occurring 2 to 3 hours (Tmax) after a 150 mg dose.[11][12] The bioavailability is primarily limited by presystemic hepatic metabolism.[11] this compound has a volume of distribution of about 1.4 L/kg and exhibits low plasma protein binding of approximately 15%.[11][12]

Metabolism occurs in the liver, with the principal metabolite being this compound N-oxide, which accounts for less than 4% of the dose.[1][12] Other minor metabolites include this compound S-oxide (1%) and desmethylthis compound (B8681039) (1%).[1] The primary route of excretion is renal, with about 30% of an oral dose and 70% of an intravenous dose recovered as unchanged drug in the urine.[12][13] The elimination half-life (t1/2) is approximately 2.5 to 3 hours in individuals with normal renal function.[1][12]

Table 1: Key Pharmacokinetic Parameters of Oral this compound
ParameterValueReference(s)
Bioavailability ~50%[11][12][14]
Time to Peak (Tmax) 1 - 3 hours[10][11]
Peak Plasma Level (150mg dose) 440 - 545 ng/mL[12]
Plasma Protein Binding ~15%[1][11]
Volume of Distribution (Vd) ~1.4 L/kg[12]
Elimination Half-life (t1/2) 2.5 - 3.0 hours[1][12]
Metabolism Hepatic (N-oxide, S-oxide, desmethyl)[1][12]
Primary Excretion Route Renal (~30% unchanged drug)[12]
Special Populations
  • Renal Impairment: In patients with significant renal impairment (creatinine clearance 25-35 mL/min), the plasma half-life can increase to 4.8 hours, and clearance is proportionally reduced.[12] Dose adjustments are necessary in this population.[15]

  • Geriatric Patients: Elderly patients may exhibit a prolonged half-life (3 to 4 hours) and reduced total clearance due to age-related declines in renal function.[12]

  • Pediatric Patients: The safety and effectiveness of this compound have been established for children aged 1 month to 16 years for various acid-related conditions.[12]

Pharmacodynamics

This compound's primary pharmacodynamic effect is the dose-dependent suppression of gastric acid secretion. It effectively inhibits both basal and stimulated acid output.[14]

Gastric Acid Suppression

This compound is a more potent inhibitor of gastric acid secretion than cimetidine (B194882).[14] It reduces gastric acid volume and hydrogen ion concentration.[1] The onset of action for a 75 mg or 150 mg dose is approximately 55 minutes when administered after a meal.[16]

Table 2: Pharmacodynamic Effects of this compound
EffectObservationReference(s)
Basal Acid Secretion Potently inhibited[3][14]
Nocturnal Acid Secretion Significant reduction[1][14]
Meal-Stimulated Secretion Decreased by ~50% with 75mg or 150mg dose[17]
Pepsin Secretion Indirectly decreased[1]
Onset of Action (post-meal) ~55 minutes (75mg & 150mg doses)[16]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in healing peptic ulcers and managing symptoms of GERD.

Table 3: Summary of Clinical Efficacy Data
IndicationDosageEfficacy OutcomeReference(s)
Active Duodenal Ulcer 150 mg twice daily75-80% healing rate after 8 weeks[5]
Duodenal Ulcer Maintenance 150 mg daily81% free from symptomatic recurrence at 9 years[18]
GERD (Symptom Relief) 150 mg twice dailySignificantly more effective than placebo in decreasing heartburn frequency and severity after 6 weeks.[19]
GERD (Symptom Relief) 150 mg twice daily75.95% of patients reported complete relief from 8 key GERD symptoms after 4 weeks.[20][21]
Poorly Responsive GERD 300 mg twice dailyNot significantly more effective than 150 mg twice daily in patients who failed initial therapy.[22]

Safety, Toxicology, and Drug Interactions

This compound is generally well-tolerated.[4][18]

  • Common Adverse Effects: The most frequently reported adverse events in clinical trials include headache, dizziness, malaise, somnolence, insomnia, and vertigo.[1][12] These are typically mild and may not require discontinuation of the drug.[18]

  • Serious Adverse Effects: Rare cases of reversible mental confusion, agitation, depression, and hallucinations have been reported, primarily in severely ill elderly patients.[1][12] Cardiovascular effects like tachycardia and bradycardia are also rare.[1][23] Clinically apparent liver injury is rare but has been reported, with patterns ranging from hepatocellular to cholestatic.[24]

  • Drug Interactions: Unlike cimetidine, this compound has minimal effect on the hepatic cytochrome P450 enzyme system at standard therapeutic doses.[14][25] Therefore, it has a lower potential for clinically significant drug interactions with agents metabolized by this system.[26] However, by increasing gastric pH, this compound can alter the absorption of drugs whose bioavailability is pH-dependent (e.g., ketoconazole).[25]

Experimental Protocols

Protocol 1: Histamine H2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the H2 receptor using a radiolabeled antagonist.

Methodology:

  • Membrane Preparation:

    • Prepare crude cell membranes from a cell line or tissue expressing the histamine H2 receptor (e.g., H2R-transfected HEK293T cells, guinea pig cerebral cortex).[27][28]

    • Homogenize cells/tissue in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction.[9][28]

    • Determine the protein concentration of the membrane preparation (e.g., BCA assay).[9]

  • Assay Setup (in triplicate):

    • Total Binding: Incubate membranes (50-100 µg protein) with a fixed concentration of a radioligand like [3H]-tiotidine (~2-10 nM) in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[27][28]

    • Non-specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration of an unlabeled H2 antagonist (e.g., 1 µM unlabeled tiotidine) to saturate the receptors.[27]

    • Competition Binding: Same as Total Binding, but with the addition of varying concentrations of the test compound (this compound).[27]

  • Incubation: Incubate all tubes/plates at 4°C for 40-60 minutes to reach equilibrium.[27][29]

  • Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters (e.g., Whatman GF/B) using a vacuum manifold. This separates the bound radioligand from the free radioligand.[9][27]

  • Washing: Wash filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[28]

  • Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.[9][28]

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the competitor (this compound) to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis p1 Prepare H2R-expressing cell membranes p2 Determine protein concentration p1->p2 r1 Incubate membranes with: 1. [3H]-Tiotidine (Radioligand) 2. Test Compound (this compound) p2->r1 r2 Allow to reach equilibrium (4°C, 40-60 min) r1->r2 s1 Rapid vacuum filtration (separates bound/free ligand) r2->s1 s2 Wash filters with ice-cold buffer s1->s2 s3 Measure radioactivity via scintillation counting s2->s3 d1 Calculate Specific Binding (Total - Non-specific) s3->d1 d2 Determine IC50 and Ki values d1->d2

Caption: Experimental workflow for an H2 receptor radioligand binding assay.
Protocol 2: Measurement of Meal-Stimulated Gastric Acid Secretion

This protocol outlines the in vivo gastric autotitration method to assess the effect of this compound on gastric acid secretion.

Methodology:

  • Subject Preparation: Healthy volunteers or patients undergo a washout period of at least 72 hours between treatments.[17]

  • pH Probe Placement: A pH-sensitive probe is placed in the stomach to allow for continuous monitoring of intragastric pH.

  • Baseline Measurement: Gastric pH is measured for a baseline period (e.g., 2 hours) before the meal.[17]

  • Meal Ingestion: Subjects consume a standardized meal over a set period (e.g., 30 minutes).[17]

  • Drug Administration: The test drug (e.g., 150 mg this compound) or placebo is administered at a fixed time point relative to the meal (e.g., 1 hour after starting the meal).[17]

  • Continuous pH Monitoring: Gastric pH is continuously recorded (e.g., every 4 seconds) for an extended period post-meal (e.g., at least 14 hours).[17]

  • Data Analysis:

    • Meal-stimulated gastric acid secretion is calculated based on two factors:

      • The amount of acid required to titrate a homogenized sample of the standard meal to a specific pH (e.g., pH 2.0) in vitro.[17]

      • The time it takes for the intragastric pH to drop to that same pH level in vivo after the meal.[17]

    • The effect of the drug is determined by comparing the calculated acid secretion rate to the placebo control.

Protocol 3: Quantitative Analysis of this compound in Biological Fluids

This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for quantifying this compound in plasma or urine.

Methodology:

  • Sample Preparation:

    • Plasma: Deproteinize the plasma sample, often by adding perchloric acid or acetonitrile.[13][30] Extract this compound from the supernatant using a suitable organic solvent (e.g., dichloromethane) or via solid-phase extraction (SPE).[31][32] Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Urine: Samples are typically diluted with the mobile phase or buffer before direct injection.[31]

    • An internal standard (e.g., metoclopramide) is added to all samples and standards to correct for extraction variability.[31]

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is commonly used.[30]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., methanol, acetonitrile).[31][32] The exact composition is optimized for separation.

    • Flow Rate: Typically around 1.0 - 1.3 mL/min.[30]

    • Detection: UV detection is frequently used, with the wavelength set to approximately 320-330 nm.[30][31]

  • Quantification:

    • A calibration curve is generated by running standards of known this compound concentrations.

    • The peak height or peak area ratio of this compound to the internal standard is plotted against concentration.

    • The concentration of this compound in the unknown samples is determined by interpolation from this standard curve.

G start Start: Plasma or Urine Sample is Add Internal Standard start->is prep Sample Preparation (e.g., Protein Precipitation, Extraction, Dilution) hplc Inject into HPLC System (C18 Column, UV Detector) prep->hplc is->prep sep Chromatographic Separation hplc->sep detect Detect this compound and Internal Standard Peaks sep->detect quant Quantify using Standard Curve detect->quant end Result: This compound Concentration quant->end

Caption: General workflow for the quantitative analysis of this compound by HPLC.

References

Initial clinical investigations and therapeutic uses of ranitidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Clinical Investigations and Therapeutic Uses of Ranitidine

Introduction

This compound, a potent histamine (B1213489) H2-receptor antagonist, marked a significant advancement in the management of acid-peptic disorders following its discovery in 1976 and commercial introduction in 1981.[1] As the second drug in its class to be marketed after cimetidine (B194882), this compound offered a more selective action and an improved safety profile, rapidly establishing itself as a cornerstone therapy for conditions driven by excessive gastric acid secretion.[2][3] Developed by Glaxo (now GlaxoSmithKline), it received FDA approval in 1983 and became one of the most widely prescribed drugs globally for treating peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[4][5][6] This document provides a detailed technical overview of this compound's mechanism of action, pharmacokinetics, and the pivotal early clinical investigations that defined its therapeutic applications.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive and reversible inhibitor of the action of histamine at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[1][6][7] The binding of histamine to these G-protein coupled receptors is a primary stimulus for gastric acid secretion.

The signaling cascade proceeds as follows:

  • Histamine binds to the H2-receptor.

  • This activates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8]

  • Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[7][8]

  • PKA then phosphorylates cytoskeletal proteins, leading to the translocation and activation of the H+/K+ ATPase pump (the proton pump) to the apical membrane of the parietal cell.[8]

  • The proton pump actively secretes hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), resulting in the formation of hydrochloric acid.[8]

By blocking the H2-receptor, this compound prevents histamine-induced activation of this pathway, leading to a significant reduction in both the volume and concentration of gastric acid.[1][5] This inhibitory effect is more pronounced on basal and nocturnal acid secretion than on food-stimulated secretion.[1]

This compound Mechanism of Action cluster_0 Parietal Cell cluster_1 Extracellular Space cluster_2 Gastric Lumen H2R Histamine H2-Receptor AC Adenylate Cyclase H2R->AC Activates PKA Protein Kinase A AC->PKA via cAMP PP H+/K+ ATPase (Proton Pump) PKA->PP Activates Acid H+ (Acid) PP->Acid Secretes Histamine Histamine Histamine->H2R This compound This compound This compound->H2R Blocks

This compound competitively blocks the H2-receptor on parietal cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid oral absorption and elimination primarily via the kidneys.[9] Its bioavailability is approximately 50% after oral administration, a result of presystemic hepatic metabolism.[9][10]

ParameterValueSource(s)
Bioavailability (Oral) ~50%[1][9][10][11]
Time to Peak Plasma Conc. (Tmax) 1–3 hours[7][9]
Elimination Half-Life (T½) 2.5–3.0 hours (Oral, normal renal function)[1][11][12]
Volume of Distribution (Vd) ~1.4 L/kg[11]
Plasma Protein Binding ~15%[1][9]
Metabolism Hepatic; major metabolite is this compound N-oxide (<4% of dose)[1][11]
Primary Route of Excretion Urine (~30-70% of oral dose as unchanged drug)[1][11][12]

Initial Clinical Investigations & Experimental Protocols

The efficacy and safety of this compound were established through numerous randomized, double-blind, controlled clinical trials in the early 1980s. These studies primarily focused on the treatment of duodenal and gastric ulcers, often using placebo or the existing H2-antagonist, cimetidine, as a comparator.

General Experimental Protocol

A typical protocol for these foundational studies involved a multicenter, randomized, double-blind design to minimize bias.

Clinical Trial Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Endo1 Baseline Endoscopy (Ulcer Confirmation & Sizing) Start->Endo1 Rand Randomization Endo1->Rand Treat Treatment Period (4-8 Weeks) Rand->Treat This compound This compound (e.g., 150 mg b.i.d.) Control Control (Placebo or Cimetidine) FollowUp Interim Assessment (Symptom Diaries, Antacid Use) Treat->FollowUp Endo2 Final Endoscopy (Assessment of Ulcer Healing) FollowUp->Endo2 Analysis Data Analysis (Efficacy & Safety) Endo2->Analysis This compound->Treat Control->Treat

A generalized workflow for early this compound clinical trials.

Methodology Details:

  • Patient Population : Adult outpatients with endoscopically confirmed benign gastric or duodenal ulcers.

  • Inclusion/Exclusion Criteria : Patients were typically excluded for severe concomitant diseases, recent ulcer surgery, or use of other anti-ulcer medications (except for antacids as needed for pain relief).

  • Intervention : Common dosages were this compound 150 mg twice daily (b.i.d.) or 300 mg once at night.[13][14]

  • Primary Endpoint : The primary measure of efficacy was the complete healing of the ulcer, as verified by a follow-up endoscopic examination at the end of the treatment period (e.g., 4, 6, or 8 weeks).[13][15][16]

  • Secondary Endpoints : Included reduction in daytime and nocturnal pain, frequency of symptoms, and consumption of supplemental antacids.[11][15]

  • Statistical Analysis : Healing rates between treatment groups were typically compared using the chi-square test.

Efficacy in Duodenal Ulcer Healing

Initial trials demonstrated the clear superiority of this compound over placebo for the treatment of duodenal ulcers.

Trial (Reference)Treatment ArmsDurationHealing Ratep-value
Multicenter US Study[15]This compound 150 mg b.i.d. vs. Placebo4 weeks73% vs. 45%< 0.01
Korman et al.[13]This compound 150 mg b.i.d. vs. Placebo4 weeks80% vs. 16%< 0.01
Makalinao et al.[17]This compound vs. Placebo-70% vs. 4.5%-
Lee et al.[18]This compound 150 mg b.i.d. vs. Cimetidine 1g/day4 weeks79% vs. 74%NS
8 weeks98% vs. 86%< 0.05

These studies established that a 4-week course of this compound 150 mg twice daily was highly effective, leading to significantly higher healing rates and better symptom relief compared to placebo.[15] When compared to cimetidine, this compound showed at least equivalent efficacy at 4 weeks and, in some studies, superior healing rates at 8 weeks.[18]

Efficacy in Gastric Ulcer Healing

This compound also proved effective in the treatment of benign gastric ulcers, though healing rates were generally lower than for duodenal ulcers over the same period.

Trial (Reference)Treatment ArmsDurationHealing Ratep-value
Hirschowitz et al.[16]This compound 150 mg b.i.d. vs. Placebo6 weeks68% vs. 53%0.02
Makalinao et al.[17]This compound vs. Placebo-75% vs. 30%-
Kellow et al.[19]This compound 150 mg b.i.d. vs. Cimetidine 1g/day8 weeks91% vs. 91%NS
Belgian Peptic Ulcer Study Group[20]This compound 150 mg b.i.d. vs. Cimetidine 1g/day6 weeks78% vs. 87%NS
Ryan et al.[14]This compound 300 mg nocte vs. This compound 150 mg b.i.d.8 weeks90% vs. 93%NS

The data indicated that this compound was superior to placebo for gastric ulcer healing.[16] Its efficacy was found to be comparable to that of cimetidine.[19][20] Furthermore, a single 300 mg nighttime dose was shown to be as effective as the 150 mg twice-daily regimen.[14]

Therapeutic Uses

Based on the initial clinical investigations, this compound was established as a key therapeutic agent for several acid-related disorders.

  • Peptic Ulcer Disease : Its primary indication was for the short-term treatment of active duodenal and gastric ulcers and for maintenance therapy to prevent ulcer recurrence.[6][11][21] Standard treatment doses were 150 mg twice daily or 300 mg at bedtime, with a 150 mg bedtime dose for maintenance.[6][21]

  • Gastroesophageal Reflux Disease (GERD) : this compound was shown to be more effective than placebo for the relief of heartburn and other symptoms associated with GERD, with symptomatic relief often occurring within 24 hours.[11] For erosive esophagitis, a more severe form of GERD, a higher dosage of 150 mg four times daily was found to be effective.[11]

  • Pathological Hypersecretory Conditions : For conditions like Zollinger-Ellison syndrome, which involve profound gastric acid hypersecretion, this compound was an effective treatment, though it often required significantly higher and more frequent doses (e.g., 600-1200 mg daily or more) to control acid output.[22][23][24] In this setting, this compound was found to be approximately three times more potent than cimetidine.[22]

This compound vs Cimetidine cluster_features Comparative Features This compound This compound Potency Higher Potency (~3-8x Cimetidine) This compound->Potency Antiandrogen No Significant Antiandrogenic Effects This compound->Antiandrogen CYP450 Minimal Inhibition of Cytochrome P450 System This compound->CYP450 Cimetidine Cimetidine (First Generation H2RA) LowerPotency Lower Potency Cimetidine->LowerPotency HasAntiandrogen Antiandrogenic Effects (Gynecomastia, Impotence) Cimetidine->HasAntiandrogen InhibitsCYP450 Inhibits Cytochrome P450 (Numerous Drug Interactions) Cimetidine->InhibitsCYP450

Key clinical differences between this compound and cimetidine.

Safety and Tolerability

Across the initial clinical trial programs, this compound demonstrated an excellent safety and tolerability profile.

  • Adverse Events : The incidence and pattern of adverse events reported by patients receiving this compound were generally similar to those reported by patients receiving a placebo.[15][25]

  • Common Side Effects : The most common side effects were mild and included headache, dizziness, constipation, and diarrhea.[6][26]

  • Comparison with Cimetidine : A key advantage of this compound was its lack of significant antiandrogenic effects (e.g., gynecomastia, impotence), which were sometimes observed with high doses of cimetidine, particularly in the treatment of Zollinger-Ellison syndrome.[10][22] Additionally, this compound showed minimal interaction with the hepatic cytochrome P-450 enzyme system, resulting in fewer drug-drug interactions compared to cimetidine.[6][10]

  • Serious Side Effects : Rare cases of reversible mental confusion, agitation, and hallucinations were reported, predominantly in severely ill elderly patients.[11] Rare instances of hypersensitivity reactions and transient changes in liver enzymes were also noted.[6][26] Overall, however, side effects were uncommon and not significantly different from placebo in large-scale trials.[13][15][19]

References

Ranitidine's Pivotal Role in the Evolution of Acid Suppression Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Science and Clinical Application of a Landmark H2 Receptor Antagonist.

Executive Summary

The management of acid-related gastrointestinal disorders was revolutionized by the advent of histamine (B1213489) H2 receptor antagonists. Preceded by the first-in-class agent, cimetidine (B194882), ranitidine emerged as a superior successor, offering enhanced potency and a more favorable safety profile. Developed by Glaxo (now GlaxoSmithKline) and first marketed in 1981, this compound rapidly became a blockbuster drug, fundamentally altering the therapeutic landscape for peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] This technical guide provides a comprehensive overview of this compound's journey, from its rational drug design origins to its eventual market withdrawal. It details the pharmacological mechanisms, key experimental evaluations, and comparative clinical efficacy that defined its significant role in the evolution of acid suppression therapy, paving the way for the next generation of antisecretory agents, the proton pump inhibitors (PPIs).

The Pre-Ranitidine Era: From Antacids to the First H2 Blocker

Prior to the 1970s, the primary treatments for peptic ulcers were largely palliative, consisting of antacids for symptomatic relief and dietary modifications. Surgical intervention was common for severe and refractory cases. The breakthrough came from the work of Sir James Black and his team, who hypothesized that blocking the action of histamine at a specific, then-unidentified receptor on gastric parietal cells could effectively reduce acid secretion. This led to the development of cimetidine, the first H2 receptor antagonist, approved in the mid-1970s. While revolutionary, cimetidine's clinical use was hampered by its relatively weak potency and a side-effect profile that included drug interactions via cytochrome P450 inhibition and antiandrogenic effects.[2] This set the stage for the development of a second-generation H2 antagonist with an improved therapeutic profile.

The Development and Rise of this compound

Building on the foundation laid by cimetidine, researchers at Glaxo sought to create a more potent and specific H2 antagonist with fewer off-target effects. The key structural modifications involved replacing cimetidine's imidazole (B134444) ring with a furan (B31954) ring and altering the side chain.[3] This rational design approach yielded this compound, a compound that was 3 to 11 times more potent than cimetidine and demonstrated a significantly weaker interaction with the cytochrome P450 enzyme system, thereby reducing the potential for drug-drug interactions.[4][5] Furthermore, this compound did not exhibit the antiandrogenic side effects associated with cimetidine.[5] These advantages led to its rapid adoption worldwide, and by 1988, it had become the world's best-selling prescription drug.

Mechanism of Action: Selective H2 Receptor Antagonism

This compound functions as a competitive and reversible inhibitor of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.[4] Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of acid secretion. Its binding to the H2 receptor, a Gs protein-coupled receptor, initiates a signaling cascade that is central to acid production.

Signaling Pathway of Histamine-Stimulated Acid Secretion

The binding of histamine to the H2 receptor triggers the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the translocation and activation of the H+/K+-ATPase (the proton pump) at the apical membrane of the parietal cell. This pump actively secretes H+ ions into the gastric lumen in exchange for K+ ions. This compound competitively blocks histamine from binding to the H2 receptor, thereby inhibiting this entire downstream signaling cascade and reducing gastric acid secretion.

G cluster_ParietalCell Parietal Cell H2R Histamine H2 Receptor (GPCR) AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Drives Histamine Histamine Histamine->H2R Binds This compound This compound This compound->H2R Blocks

Caption: Signaling pathway of histamine-stimulated acid secretion and this compound's point of inhibition.

Experimental Protocols

The development and characterization of this compound relied on a suite of established in vitro and in vivo experimental protocols to determine its potency, selectivity, and efficacy.

In Vitro Assays

This assay quantifies the affinity of a compound (e.g., this compound) for the H2 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of this compound for the histamine H2 receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human H2 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]tiotidine or [125I]iodoaminopotentidine (a high-affinity H2 antagonist).

    • Unlabeled Competitor: this compound (serial dilutions).

    • Non-specific Binding Control: A high concentration of an unlabeled H2 antagonist (e.g., 10 µM tiotidine).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Assay Setup: In triplicate, prepare assay tubes/wells for:

      • Total Binding: Radioligand + cell membranes + assay buffer.

      • Non-specific Binding (NSB): Radioligand + cell membranes + high concentration of unlabeled control.

      • Competitive Binding: Radioligand + cell membranes + varying concentrations of this compound.

    • Incubation: Incubate the mixture at 25°C for 60-90 minutes to allow binding to reach equilibrium.[6]

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold wash buffer.

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the radioligand concentration and KD is its dissociation constant.[6]

This assay measures the functional consequence of H2 receptor binding by quantifying the inhibition of histamine-stimulated cAMP production.

  • Objective: To determine the functional potency (IC50) of this compound in inhibiting the H2 receptor signaling cascade.

  • Materials:

    • Whole cells stably expressing the human H2 receptor.

    • Agonist: Histamine.

    • Antagonist: this compound (serial dilutions).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate and grow to confluency.

    • Pre-incubation: Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.

    • Stimulation: Add a fixed, submaximal concentration of histamine (typically the EC80) along with a PDE inhibitor to all wells (except basal controls).

    • Incubation: Incubate for 30-60 minutes at room temperature.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a compatible detection kit and plate reader.

  • Data Analysis:

    • Normalize the data, setting the histamine-only response as 0% inhibition and the basal (no histamine) response as 100% inhibition.

    • Plot the percent inhibition versus the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Experimental Workflow: In Vitro Functional Assay A Plate H2R-expressing cells B Pre-incubate with This compound (serial dilutions) A->B C Stimulate with Histamine (EC80) B->C D Incubate (30-60 min) C->D E Lyse cells & measure cAMP levels D->E F Data Analysis: Calculate IC50 E->F

Caption: General workflow for an in vitro functional assay to determine H2 antagonist potency.
Clinical Trial Protocols

The efficacy of this compound was established through numerous randomized, double-blind, placebo-controlled clinical trials. The general methodology for these trials is outlined below.

  • Objective: To determine the efficacy and safety of this compound in the short-term treatment of active duodenal ulcers compared to placebo or an active comparator.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population:

    • Inclusion Criteria: Adult patients (e.g., >18 years) with an endoscopically confirmed active duodenal ulcer of a specified size (e.g., >5 mm diameter).

    • Exclusion Criteria: Concomitant gastric ulcer, Zollinger-Ellison syndrome, severe concomitant illness, recent use of other anti-ulcer medications or NSAIDs, pregnancy.

  • Intervention:

    • Treatment Group: this compound 150 mg twice daily (or 300 mg at night).

    • Control Group: Matched placebo tablets.

  • Procedure:

    • Screening & Randomization: Eligible patients provide informed consent and are randomly assigned to a treatment group.

    • Baseline Assessment: A baseline endoscopy is performed to confirm and document the ulcer. Symptom severity (e.g., daytime and nighttime pain) is recorded.

    • Treatment Period: Patients take the assigned medication for a fixed period, typically 4 to 8 weeks. Rescue antacid use may be permitted and monitored.

    • Follow-up Assessments: Patients are evaluated at specified intervals (e.g., 2, 4, and 8 weeks).

  • Endpoints:

    • Primary Endpoint: The proportion of patients with complete ulcer healing (confirmed by endoscopy) at 4 and/or 8 weeks.

    • Secondary Endpoints: Reduction in ulcer-related symptoms, consumption of rescue antacids, incidence of adverse events.

  • Statistical Analysis: The primary analysis is typically an intention-to-treat (ITT) comparison of healing rates between the groups using a Chi-squared or Fisher's exact test.

Quantitative Data and Comparative Efficacy

This compound's pharmacological profile is quantitatively superior to the first-generation H2 blocker, cimetidine, and distinct from the later-developed PPIs.

Table 1: Comparative In Vitro Potency of H2 Receptor Antagonists
ParameterCimetidineThis compoundFamotidineReference
Binding Affinity (pA2) ~6.06.83 - 6.92~7.5[7]
Relative Potency (vs. Cimetidine) 1x3-11x20-40x[3][4]
IC50 (Histamine-stimulated acid accumulation) 1 x 10⁻⁶ M2 x 10⁻⁷ MN/A[8]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Table 2: Clinical Efficacy in Duodenal Ulcer Healing (4 Weeks)
TreatmentHealing RatePlacebo Healing RateReference
This compound (150 mg b.i.d.) 70%4.5%[9]
This compound (150 mg b.i.d.) 93.0%N/A[10]
Famotidine (40 mg nocte) 90.5%N/A[10]
Cimetidine (1200 mg/day) 54%8%[9]
Rabeprazole (PPI) 83% vs 73% (this compound)N/AN/A
Table 3: Clinical Efficacy in Gastric Ulcer Healing
TreatmentHealing Rate (4 Weeks)Healing Rate (8 Weeks)Reference
This compound (150 mg b.i.d.) 71%93%[11]
This compound (300 mg nocte) 65%90%[11]
This compound (150 mg b.i.d.) 68% (at 6 weeks)N/A[12]
Placebo 53% (at 6 weeks)N/A[12]

The Evolution Beyond this compound: PPIs and Tachyphylaxis

While a major advancement, H2 receptor antagonists have limitations. They primarily inhibit histamine-stimulated acid secretion, with less effect on acid stimulated by gastrin or acetylcholine. A significant clinical phenomenon observed with H2 blockers is the development of tolerance, or tachyphylaxis, with repeated dosing. This attenuation of effect can occur within days of starting therapy.[1][13]

The next major leap in acid suppression came with the development of proton pump inhibitors (PPIs) like omeprazole. PPIs act by irreversibly inhibiting the H+/K+-ATPase, the final step in the acid secretion pathway. This mechanism provides more profound and prolonged acid suppression than H2 blockers because it inhibits acid production regardless of the initial stimulus (histamine, gastrin, or acetylcholine). Clinical trials consistently demonstrated the superiority of PPIs over this compound, particularly in healing severe erosive esophagitis and in patients with Zollinger-Ellison syndrome.[14] For instance, one study showed that in patients with moderate to severe esophagitis, pantoprazole (B1678409) (a PPI) increased median gastric pH from 1.7 to 3.9, while this compound produced virtually no change.[15]

G cluster_pathway Acid Secretion Pathway Stimuli Stimuli (Histamine, Gastrin, ACh) Receptors Parietal Cell Receptors Stimuli->Receptors Signaling Intracellular Signaling (cAMP, Ca2+) Receptors->Signaling ProtonPump H+/K+ ATPase (Final Common Pathway) Signaling->ProtonPump Acid Acid Secretion ProtonPump->Acid This compound This compound (H2RA) Blocks Histamine Receptor This compound->Receptors PPIs PPIs Block Proton Pump Directly PPIs->ProtonPump

Caption: Logical relationship showing points of inhibition for H2RAs vs. PPIs in the acid secretion pathway.

The Decline and Withdrawal: The NDMA Issue

For decades, this compound maintained a strong market presence due to its proven efficacy, safety profile, and availability in over-the-counter formulations. However, in 2019, the pharmaceutical landscape for this compound changed dramatically. An independent laboratory detected the presence of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in this compound products. Subsequent investigations by regulatory agencies like the U.S. Food and Drug Administration (FDA) confirmed these findings, suggesting that the this compound molecule itself could degrade to form NDMA under certain conditions. This led to widespread voluntary recalls by manufacturers, and in April 2020, the FDA requested the withdrawal of all this compound products from the U.S. market, effectively ending its era as a cornerstone of acid suppression therapy.

Conclusion

This compound holds a critical place in the history of pharmacology and gastroenterology. It represented a pinnacle of rational drug design in the 1970s, providing a more potent and safer alternative to cimetidine that significantly improved the medical management of acid-related diseases and reduced the need for surgical interventions. The quantitative data from decades of clinical use confirm its efficacy. While its therapeutic role has been largely superseded by the more powerful proton pump inhibitors, and its availability curtailed by safety concerns, the principles of its development and its impact on millions of patients underscore its importance in the ongoing evolution of acid suppression therapy. The story of this compound serves as a powerful case study for drug development professionals on the lifecycle of a blockbuster drug, from innovative design and clinical triumph to eventual obsolescence.

References

The Unstable Core: A Technical Deep Dive into the Inherent Instability of the Ranitidine Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the inherent molecular instability of ranitidine, a molecule once widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, as a degradation product of this compound has led to its widespread recall and has spurred intensive investigation into its chemical behavior. This document provides a comprehensive overview of the degradation pathways, influencing factors, and the mechanistic underpinnings of this compound's instability, supported by quantitative data and detailed experimental methodologies.

The Vulnerable Architecture of the this compound Molecule

This compound's chemical structure, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, contains several functional groups that contribute to its instability. The molecule possesses both a dimethylamino group and a nitro group, which are key precursors in the formation of NDMA.[1] The presence of a furan (B31954) ring and a thioether linkage further introduces points of potential degradation.

The root cause of NDMA presence in this compound products is attributed to the slow degradation of the this compound molecule itself.[2] This degradation is an intermolecular process and is influenced by several factors, including heat, humidity, and the crystal morphology of this compound hydrochloride.[2][3]

Degradation Pathways and NDMA Formation

The formation of NDMA from this compound is not a single, simple reaction but rather a complex series of events that can be triggered by various conditions. The primary pathways of degradation include thermal degradation, photodegradation, and reaction with external agents like nitrite (B80452) and chloramines.

Thermal Degradation and Solid-State Instability

In the solid state, this compound can degrade to form NDMA, particularly under conditions of elevated temperature and humidity.[2][4] Studies have shown a proportional increase in NDMA levels with time at temperatures of 40°C and 50°C.[4] The presence of moisture and oxygen appears to trigger this degradation.[5]

Forced thermal degradation studies have demonstrated that this compound hydrochloride and several of its inherent impurities (Impurities A, C, D, E, H, and I) can produce NDMA.[6][7] Notably, the rate of NDMA formation from some amorphous impurities was found to be 100 times higher than from crystalline this compound hydrochloride under forced degradation at 110°C for 1 hour.[6][7]

Table 1: NDMA Formation from this compound and its Impurities under Forced Thermal Degradation

CompoundPhysical StateNDMA Formation at 50°C (1 hr)NDMA Formation at 110°C (1 hr)
This compound HydrochlorideCrystallineNot DetectedObserved
Impurity AAmorphousNot DetectedObserved
Impurity CAmorphousNot DetectedObserved
Impurity DCrystallineNot DetectedObserved
Impurity EAmorphousNot DetectedObserved
Impurity HCrystallineNot DetectedObserved
Impurity IOily LiquidSlight FormationObserved

Source: Adapted from studies on forced thermal degradation of this compound and its impurities.[6][7]

Degradation under Simulated Gastric Conditions

The acidic environment of the stomach, in the presence of dietary nitrites, can facilitate the conversion of this compound to NDMA.[8][9] In vitro studies simulating gastric fluid have shown that NDMA formation increases with higher nitrite concentrations and lower pH levels.[8][10] However, the FDA has contested the theory of significant NDMA formation in the human body, stating their simulated gastric and intestinal fluid testing did not yield elevated levels.[1] One study found that NDMA was not detected until nitrite concentrations were 50-fold greater than the upper range of physiologic gastric nitrite concentrations at acidic pH.[10]

Table 2: NDMA Formation from this compound in Simulated Gastric Fluid

Nitrite ConcentrationpHNDMA Detected
Upper Physiologic Range (100 µmol/L)AcidicNo
10-fold Physiologic (1000 µmol/L)AcidicNo
50-fold Physiologic (5000 µmol/L)AcidicYes
Supraphysiologic (10,000 µmol/L)1.211,822 ng (mean)
Supraphysiologic (10,000 µmol/L)5222 ng (mean)

Source: Adapted from in vitro analysis of NDMA formation under simulated gastrointestinal conditions.[10]

Degradation during Water Chloramination

This compound is a significant precursor of NDMA during the chloramination process used for water disinfection.[11] The reaction between monochloramine and this compound follows second-order kinetics and is acid-catalyzed. This process can lead to high molar yields of NDMA, exceeding 60%.[11] The proposed mechanism involves a nucleophilic substitution between this compound and monochloramine, leading to the formation of critical intermediates, including a carbocation from the decomposition of the methylfuran moiety.[12][13]

Ranitidine_Chloramination_Pathway This compound This compound Nucleophilic_Substitution Nucleophilic Substitution This compound->Nucleophilic_Substitution Monochloramine Monochloramine (NH2Cl) Monochloramine->Nucleophilic_Substitution Intermediate_Carbocation Intermediate Carbocation (from methylfuran decomposition) Nucleophilic_Substitution->Intermediate_Carbocation Oxidation Oxidation Intermediate_Carbocation->Oxidation Dehydration Dehydration Oxidation->Dehydration Nitrosation Nitrosation (Rate-limiting step) Dehydration->Nitrosation NDMA NDMA Nitrosation->NDMA

Caption: Proposed pathway for NDMA formation from this compound during chloramination.

Photodegradation

This compound is susceptible to direct photolysis.[14][15][16] Under noon summertime sunlight, this compound has a half-life of approximately 35 minutes.[14][16] The nitroacetamidine portion of the this compound molecule is the chromophore responsible for this direct photolysis.[15] Photodegradation can lead to the formation of numerous degradation products, with one study identifying sixteen different products after exposure to a xenon lamp.[4]

Table 3: Photodegradation Parameters of this compound

ParameterValueCondition
Half-life (Direct Photolysis)35 minutesNoon summertime sunlight (45° latitude)
Quantum Yield (Φdirect)5.3 ± 0.5 × 10-3pH 6
Quantum Yield (Φdirect)5.5 ± 0.5 × 10-3pH 10
Reaction Rate with 1O21.6 ± 0.2 x 107 M-1s-1pH 6
Reaction Rate with 1O26.4 ± 0.2 x 107 M-1s-1pH 10
Reaction Rate with •OH1.5 ± 0.2 x 1010 M-1s-1-

Source: Adapted from studies on the photochemical fate of this compound.[14][15][16]

Key Experimental Protocols

A summary of the methodologies employed in the analysis of this compound stability and NDMA formation is provided below.

Quantification of NDMA in this compound Samples

Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most common and sensitive method for the detection and quantification of NDMA in this compound drug substances and products.[17][18][19]

Sample Preparation:

  • This compound drug substance or crushed tablets are dissolved in water to a concentration of approximately 30 mg/mL.[20]

  • The solution is extracted and then centrifuged for 15-30 minutes at around 4000-4500 rpm.[17][20]

  • The supernatant is collected and filtered through a 0.2 µm nylon or PVDF syringe filter.[17][20]

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[20][21]

  • Column: A C18 column, such as an XSelect HSS T3, is typically employed.[20]

  • Mobile Phase: A gradient of water with 0.02% formic acid and acetonitrile (B52724) is commonly used.[20]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is utilized for high sensitivity and specificity.[17][19]

  • Diverter Valve: A diverter valve is often used to divert the high concentration of the this compound peak to waste, preventing contamination of the mass spectrometer source.[17][19]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Dissolution Dissolve this compound in Water (30 mg/mL) Centrifugation Centrifuge (15-30 min, 4000-4500 rpm) Dissolution->Centrifugation Filtration Filter Supernatant (0.2 µm filter) Centrifugation->Filtration Injection Inject Sample into U/HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Diversion Divert this compound Peak (Diverter Valve) Separation->Diversion Detection Detect and Quantify NDMA (Triple Quadrupole MS/MS) Diversion->Detection

Caption: General workflow for the analysis of NDMA in this compound samples by LC-MS/MS.

Forced Thermal Degradation Studies

Protocol:

  • Samples of this compound hydrochloride and its impurities are placed in vials.[6]

  • The vials are heated in an oven at specific temperatures (e.g., 50°C and 110°C) for a defined period (e.g., 1 hour).[6]

  • After heating, the samples are allowed to cool to room temperature.

  • The samples are then prepared and analyzed for NDMA content using a validated LC-MS/MS method as described above.

Photodegradation Studies

Protocol:

  • A solution of this compound in deionized water or a relevant buffer is prepared.[15]

  • The solution is exposed to a light source that simulates sunlight (e.g., a xenon lamp) or to natural sunlight.[4][15]

  • Aliquots of the solution are taken at various time intervals.

  • The concentration of this compound in the aliquots is measured using HPLC with UV detection to determine the degradation rate.[15]

  • Degradation products can be identified using LC-MS or other spectroscopic techniques.

Conclusion

The inherent instability of the this compound molecule is a multifaceted issue driven by its chemical structure and its susceptibility to degradation under various common conditions, including heat, humidity, light, and the presence of certain chemical agents. The formation of the probable human carcinogen, NDMA, through these degradation pathways has necessitated a thorough understanding of the underlying mechanisms. The information presented in this technical guide, including the degradation pathways, quantitative data, and experimental protocols, provides a critical resource for researchers, scientists, and drug development professionals. This knowledge is essential for the development of safer alternative medications, the establishment of appropriate analytical methods for impurity testing, and the implementation of stringent control strategies during the manufacturing and storage of pharmaceutical products to mitigate the risks associated with such molecular instabilities.

References

Foundational Research on Ranitidine's Effect on Gastric Parietal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the effects of ranitidine on gastric parietal cells. It covers the core mechanism of action, detailed experimental protocols from key studies, and a compilation of quantitative data to support further research and development in the field of gastric acid secretion.

Core Mechanism of Action: Competitive Antagonism at the Histamine (B1213489) H₂ Receptor

This compound exerts its primary effect by acting as a competitive and reversible inhibitor of the histamine H₂ receptors located on the basolateral membrane of gastric parietal cells.[1][2][3] This targeted action interrupts a key signaling pathway responsible for the stimulation of gastric acid secretion.

In the physiological state, histamine, released from enterochromaffin-like (ECL) cells, binds to H₂ receptors, which are G-protein coupled receptors (GPCRs).[2][4] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase (proton pump) at the apical membrane of the parietal cell.[4][6] This proton pump is the final step in the secretion of hydrochloric acid into the gastric lumen.

This compound, by competitively binding to the H₂ receptor, prevents histamine from initiating this signaling cascade.[1][7] This blockade specifically targets the histamine-stimulated pathway of acid secretion, leading to a reduction in both the volume and acidity of gastric juice.[1][8] It is important to note that this compound does not affect the H₁ receptors and is not an anticholinergic agent.

Signaling Pathway of Histamine-Stimulated Acid Secretion and this compound's Point of Intervention

The following diagram illustrates the signal transduction pathway initiated by histamine in gastric parietal cells and the inhibitory action of this compound.

G cluster_membrane Parietal Cell Membrane cluster_cytoplasm Cytoplasm cluster_lumen Gastric Lumen H2R Histamine H₂ Receptor (GPCR) AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to H Histamine H->H2R Binds R This compound R->H2R Competitively Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle Tubulovesicles with H⁺/K⁺-ATPase PKA->Vesicle Phosphorylates & Activates Translocation H_K_ATPase Active H⁺/K⁺-ATPase (Proton Pump) Vesicle->H_K_ATPase Translocates to Apical Membrane HCl HCl Secretion H_K_ATPase->HCl Pumps H⁺ out

Caption: Histamine-stimulated acid secretion pathway and this compound's inhibitory action.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Inhibition of Histamine-Stimulated Acid Secretion
ParameterValueCell/Tissue ModelNotesCitation
IC₅₀ 2 x 10⁻⁷ MIsolated Human Parietal CellsInhibition of acid production stimulated by a low concentration of histamine (5 x 10⁻⁶ M).[1]
IC₅₀ 10⁻⁵ MIsolated Human Parietal CellsInhibition of acid production stimulated by a high concentration of histamine (10⁻⁴ M).[1]
IC₅₀ 3 x 10⁻⁶ MIsolated Human Parietal CellsReduction of histamine-stimulated [¹⁴C]-aminopyrine uptake.[4]
pA₂ 7.2Guinea-pig Isolated AtriumA measure of antagonist potency.[9][10]
pA₂ 6.95Rat Isolated Uterine HornA measure of antagonist potency.[9]
Table 2: In Vivo Effects of this compound on Gastric pH in Humans
DoseRouteEffect on Gastric pHStudy PopulationCitation
150 mgOralIncreased median time with pH ≥ 4 from 4.5% (placebo) to 33.9%.Symptomatic reflux patients[7]
300 mgOralIncreased median time with pH ≥ 4 from 4.5% (placebo) to 33.3%.Symptomatic reflux patients[7]
1.5 mg/kgIV100% of patients achieved gastric pH > 2.5.Outpatients undergoing surgery[11]
2.5 mg/kgIV100% of patients achieved gastric pH > 2.5 and gastric volume < 25 ml.Outpatients undergoing surgery[11]
150 mg (effervescent tablet)OralReached pH 4 after 20-40 minutes.Fasting healthy volunteers[12]
300 mg (effervescent tablet)OralReached pH 4 after 20-40 minutes.Fasting healthy volunteers[12]
150 mgOralControl meal-stimulated gastric acid secretion was reduced by approximately 50%.Healthy subjects[13]
Table 3: Comparative Potency of this compound
ComparisonPotency Ratio (this compound vs. Cimetidine)Experimental ModelMeasurementCitation
Inhibition of Histamine-Stimulated Gastric Secretion ~8 times more potentHeidenhain pouch dogAcid secretion[14]
Inhibition of Histamine- or Pentagastrin-Stimulated Gastric Secretion ~6 times more potentAcute fistula ratsVolume, acid, and pepsin output[15]
Inhibition of Histamine-Stimulated Gastric Secretion 5.2 - 7.0 times more potent (molar basis)Perfused rat stomachAcid secretion[10]
Inhibition of Pentagastrin-Stimulated Gastric Secretion More effective than cimetidine (B194882)Healthy volunteersAcid secretion[5]

Key Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of this compound on gastric parietal cells.

Isolation of Gastric Parietal Cells

This protocol is a synthesis of methods described for isolating parietal cells from gastric mucosa for in vitro studies.[6][16][17]

Objective: To obtain a purified population of viable gastric parietal cells.

Materials:

  • Gastric mucosal tissue (e.g., from rabbit or human biopsy)

  • Collagenase solution

  • EDTA solution

  • Nycodenz or Percoll density gradient medium

  • Culture medium (e.g., DMEM/F12)

  • Nylon mesh

Procedure:

  • Tissue Preparation: The gastric mucosa is separated from the underlying submucosa and minced into small pieces.

  • Enzymatic Digestion: The minced tissue is incubated in a collagenase solution with gentle agitation to dissociate the gastric glands.

  • Cell Dispersion: The digested tissue is further treated with an EDTA solution to break up the glands into individual cells.

  • Filtration: The cell suspension is passed through a nylon mesh to remove undigested tissue.

  • Parietal Cell Enrichment: The cell suspension is subjected to density gradient centrifugation using Nycodenz or Percoll to separate parietal cells from other cell types based on their size and density.

  • Cell Collection and Culture: The enriched parietal cell fraction is collected, washed, and resuspended in a suitable culture medium. Cells can be cultured on Matrigel-coated dishes for further experiments.

Measurement of Acid Secretion using the [¹⁴C]-Aminopyrine Uptake Assay

This assay provides a quantitative measure of acid production in isolated parietal cells or gastric glands.[4][6][18]

Objective: To quantify the acid secretion by measuring the accumulation of a radiolabeled weak base in acidic compartments.

Materials:

  • Isolated parietal cells or gastric glands

  • [¹⁴C]-Aminopyrine

  • Histamine (or other secretagogues)

  • This compound (or other inhibitors)

  • Scintillation fluid and counter

Procedure:

  • Cell Stimulation: The isolated parietal cells or glands are pre-incubated with the desired concentrations of this compound or a vehicle control. Subsequently, they are stimulated with a secretagogue, typically histamine, to induce acid secretion.

  • [¹⁴C]-Aminopyrine Incubation: [¹⁴C]-Aminopyrine is added to the cell suspension, and the cells are incubated to allow for its accumulation in the acidic canaliculi of the parietal cells.

  • Cell Lysis and Scintillation Counting: The incubation is stopped, and the cells are washed and then lysed. The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The accumulation of [¹⁴C]-aminopyrine is expressed as a ratio of the intracellular to extracellular concentration or as a percentage of the control (histamine-stimulated cells without inhibitor). A dose-response curve can be generated by plotting the percentage of inhibition of aminopyrine (B3395922) uptake against the logarithm of the this compound concentration to determine the IC₅₀.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on isolated gastric parietal cells.

G A 1. Isolation of Gastric Mucosa B 2. Enzymatic Digestion (Collagenase, EDTA) A->B C 3. Parietal Cell Enrichment (Density Gradient Centrifugation) B->C D 4. Pre-incubation with this compound (Varying Concentrations) C->D E 5. Stimulation with Histamine D->E F 6. [¹⁴C]-Aminopyrine Uptake Assay E->F G 7. Scintillation Counting F->G H 8. Data Analysis (Dose-Response Curve, IC₅₀) G->H

Caption: Experimental workflow for studying this compound's effect on parietal cells.

Conclusion

The foundational research on this compound has unequivocally established its role as a potent and selective competitive antagonist of the histamine H₂ receptor on gastric parietal cells. This mechanism of action directly leads to the inhibition of histamine-stimulated gastric acid secretion. The quantitative data derived from a variety of in vitro and in vivo experimental models have consistently demonstrated its efficacy in reducing gastric acidity. The detailed experimental protocols outlined in this guide provide a basis for the continued investigation of gastric acid secretion and the development of novel therapeutic agents. This comprehensive understanding of this compound's interaction with parietal cells remains a cornerstone of gastric physiology and pharmacology.

References

The Dawn of a New Era in Acid Control: A Technical Deep Dive into Ranitidine's H2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the foundational early studies that established ranitidine as a potent and selective histamine (B1213489) H2 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document meticulously outlines the experimental protocols and quantitative data that differentiated this compound from its predecessor, cimetidine (B194882), and paved the way for a new class of anti-ulcer therapeutics.

Executive Summary

This compound emerged in the late 1970s and early 1980s as a significant advancement in the treatment of peptic ulcer disease. Its development was predicated on enhancing selectivity for the histamine H2 receptor, thereby minimizing the side effects associated with the first-in-class H2 antagonist, cimetidine. Early in vitro and in vivo studies were pivotal in demonstrating this compound's superior potency and selectivity. This guide revisits these seminal investigations, presenting their methodologies and findings in a detailed and structured format to provide a comprehensive understanding of this compound's initial pharmacological characterization.

Comparative Quantitative Analysis of Receptor Affinity and Potency

The selectivity of this compound for the H2 receptor over the H1 receptor was a key design feature. This was quantified in early studies through functional assays in isolated tissues, which determined the antagonist's potency (pA2 value), and later through radioligand binding assays to ascertain binding affinity (Ki or log KD values). The following tables summarize the key quantitative data from this era, comparing this compound with cimetidine.

Table 1: H2 Receptor Antagonist Potency in Isolated Tissues

CompoundPreparationParameterValueReference
This compoundGuinea-pig isolated right atriumpA27.2[1]
CimetidineGuinea-pig isolated right atriumpA26.5[1]
This compoundRat isolated uterine hornpA26.95[1]
CimetidineRat isolated uterine hornpA26.2[1]

Table 2: H2 Receptor Binding Affinity and Functional Inhibition

CompoundParameterValueReference
This compoundBinding Affinity (log KD)-7.3[2]
CimetidineBinding Affinity (log KD)-6.7[2]
This compoundIC50 (Low Histamine)2 x 10⁻⁷ M[2]
CimetidineIC50 (Low Histamine)1 x 10⁻⁶ M[2]

Table 3: H1 Receptor Antagonist Potency in Isolated Guinea-Pig Ileum

CompoundPreparationParameterValueReference
This compoundGuinea-pig isolated ileumpA2No significant antagonist activity at high concentrations.[1][3][4]
CimetidineGuinea-pig isolated ileumpA2~5.0

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in characterizing this compound's selectivity.

In Vitro H2 Receptor Antagonism in Isolated Guinea-Pig Atrium

This assay was crucial for determining the competitive nature and potency of this compound at the H2 receptor.

Objective: To determine the pA2 value of this compound as a competitive antagonist of histamine at H2 receptors in spontaneously beating guinea-pig right atria.

Materials:

  • Guinea-pigs

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Histamine dihydrochloride

  • This compound hydrochloride

  • Organ bath with a capacity of 10-20 ml

  • Isotonic transducer

  • Chart recorder or data acquisition system

  • Thermostatically controlled water circulator (32°C)

  • Aerator with 95% O2 / 5% CO2 gas mixture

Procedure:

  • A guinea-pig is euthanized by a blow to the head and exsanguination.

  • The chest is opened, and the heart is excised and placed in oxygenated Krebs-Henseleit solution.

  • The right atrium is dissected free from the rest of the heart and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and continuously gassed.

  • One end of the atrium is attached to a tissue holder, and the other end is connected to an isotonic transducer to record the rate of spontaneous contractions.

  • The preparation is allowed to equilibrate for 60 minutes, with the bathing solution being changed every 15 minutes.

  • A cumulative concentration-response curve to histamine is obtained by adding increasing concentrations of histamine to the organ bath at regular intervals.

  • The tissue is then washed repeatedly to return to the baseline contraction rate.

  • The preparation is incubated with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • A second cumulative concentration-response curve to histamine is then obtained in the presence of this compound.

  • This process is repeated with different concentrations of this compound.

  • The dose-ratios are calculated, and a Schild plot is constructed to determine the pA2 value.

H2_Antagonism_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanasia Excision Excision Euthanasia->Excision Dissection Dissection Excision->Dissection Mounting Mounting Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Histamine_CRC Histamine_CRC Equilibration->Histamine_CRC Control Wash Wash Histamine_CRC->Wash Incubation Incubation Wash->Incubation Add this compound Histamine_CRC_R Histamine_CRC_R Incubation->Histamine_CRC_R Test Dose_Ratio Dose_Ratio Histamine_CRC_R->Dose_Ratio Schild_Plot Schild_Plot Dose_Ratio->Schild_Plot pA2_Value pA2_Value Schild_Plot->pA2_Value

Figure 1: Workflow for H2 Receptor Antagonism Assay.
In Vitro H1 Receptor Antagonism in Isolated Guinea-Pig Ileum

This assay was used to demonstrate this compound's lack of significant activity at H1 receptors, thus establishing its selectivity.

Objective: To assess the H1 receptor antagonist activity of this compound.

Materials:

  • Guinea-pigs

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaHCO3 11.9, NaH2PO4 0.4, Glucose 5.6)

  • Histamine dihydrochloride

  • This compound hydrochloride

  • Mepyramine (as a positive control for H1 antagonism)

  • Organ bath, transducer, and recording system as described for the atrium experiment.

Procedure:

  • A guinea-pig is euthanized, and a segment of the terminal ileum is removed.

  • The ileum is cleaned of its mesenteric attachments and the luminal contents are gently flushed with Tyrode's solution.

  • A 2-3 cm segment of the ileum is suspended in an organ bath containing Tyrode's solution at 37°C and aerated with 95% O2 / 5% CO2.

  • The tissue is connected to an isotonic transducer under a resting tension of approximately 1g.

  • After an equilibration period of 30-60 minutes, a cumulative concentration-response curve to histamine is established to determine the submaximal concentration of histamine that produces approximately 80% of the maximal contraction (EC80).

  • The tissue is washed, and after returning to baseline, it is incubated with a high concentration of this compound for 20-30 minutes.

  • The EC80 concentration of histamine is then added to the bath to observe any inhibition of the contractile response.

  • The lack of a significant reduction in the histamine-induced contraction in the presence of high concentrations of this compound demonstrates its poor affinity for H1 receptors.

In Vivo Inhibition of Gastric Acid Secretion in the Conscious Dog

This in vivo model provided crucial evidence of this compound's potent antisecretory effects.

Objective: To determine the potency and duration of action of this compound in inhibiting histamine-stimulated gastric acid secretion in a conscious dog model.

Materials:

  • Beagle dogs surgically prepared with a Heidenhain pouch (a vagally denervated pouch of the stomach).

  • Histamine acid phosphate (B84403) for infusion.

  • This compound hydrochloride for intravenous or oral administration.

  • Apparatus for continuous intravenous infusion.

  • Collection tubes and equipment for measuring gastric juice volume and acid concentration (titration with NaOH).

Procedure:

  • Dogs are fasted overnight but allowed free access to water.

  • On the day of the experiment, a continuous intravenous infusion of histamine is started at a dose known to produce a submaximal steady rate of acid secretion.

  • Gastric juice from the Heidenhain pouch is collected at 15-minute intervals.

  • The volume of each sample is measured, and the acid concentration is determined by titration against a standard solution of NaOH to a pH of 7.0.

  • Once a stable baseline of acid secretion is established (usually after 90-120 minutes), this compound is administered intravenously as a bolus dose or as a continuous infusion, or orally.

  • The collection of gastric juice continues at 15-minute intervals for several hours.

  • The percentage inhibition of acid output is calculated by comparing the post-drug secretion rate with the pre-drug baseline.

  • Dose-response curves are constructed to determine the dose of this compound required to produce 50% inhibition of maximal acid secretion (ID50).

Signaling Pathways and Mechanisms of Action

Histamine stimulates gastric acid secretion by binding to H2 receptors on the basolateral membrane of parietal cells. This interaction activates a Gs protein-coupled signaling cascade. This compound acts as a competitive antagonist at this receptor, blocking the initiation of this pathway.

H2_Signaling_Pathway Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds & Activates This compound This compound This compound->H2_Receptor Competitively Blocks Gs_Protein Gs Protein H2_Receptor->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Stimulates ATP ATP Adenylate_Cyclase->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Promotes

Figure 2: H2 Receptor Signaling and this compound's Mechanism of Action.

Conclusion

The early studies on this compound unequivocally established its pharmacological profile as a highly selective and potent H2 receptor antagonist. Through a combination of in vitro isolated tissue experiments and in vivo models of gastric acid secretion, researchers demonstrated that this compound was significantly more potent than cimetidine at the H2 receptor and, crucially, lacked the H1 receptor antagonist activity seen with other compounds. This enhanced selectivity was a key factor in its improved side-effect profile and its subsequent clinical success. The experimental protocols and quantitative data presented in this guide form the cornerstone of our understanding of this compound's mechanism of action and its place in the history of gastrointestinal pharmacology.

References

Physicochemical Characteristics of Ranitidine for Formulation Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of ranitidine, a histamine (B1213489) H2-receptor antagonist. Understanding these properties is critical for the successful formulation and development of stable, effective, and bioavailable dosage forms. This document outlines key parameters, presents quantitative data in structured tables, and details the experimental protocols for their determination.

Introduction

This compound, sold under the brand name Zantac among others, is a medication used to decrease stomach acid production.[1] It is utilized in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease.[1] The efficacy and stability of its pharmaceutical formulations are intrinsically linked to its fundamental physicochemical properties. This guide delves into the critical characteristics of this compound, with a focus on this compound hydrochloride, the commonly used salt form.

Core Physicochemical Properties

A thorough understanding of the following physicochemical properties of this compound is paramount for pre-formulation and formulation development.

Ionization Constant (pKa)

The pKa values of a drug substance influence its solubility, dissolution rate, and absorption characteristics across different pH environments, such as the gastrointestinal tract. This compound is a weak base with two ionizable centers.

Table 1: Ionization Constants (pKa) of this compound

pKa ValueCorresponding Functional GroupReference
8.2Dimethylamino group[2][3][4]
2.7Side chain[2][3][4]
Solubility Profile

The solubility of this compound is a critical factor for its dissolution and subsequent absorption. This compound hydrochloride is known to be highly soluble in water.[3][5]

Table 2: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubility DescriptionQuantitative Data (if available)Reference
WaterFreely soluble / Highly soluble660 mg/mL[3][5]
Acetic AcidFreely soluble-[5][6]
Methanol (B129727)SolubleSoluble[5][6]
EthanolSparingly soluble / Slightly soluble-[5][6]
ChloroformPractically insolublePractically insoluble[5][6]
Dimethyl Sulfoxide (DMSO)SolubleApproximately 1 mg/mL[7][8]
2-hydroxypropyl-beta-cyclodextrinSoluble-[9]
Melting Point

The melting point is a key indicator of a compound's purity and can be used to differentiate between polymorphic forms.

Table 3: Melting Point of this compound and its Hydrochloride Salt

CompoundPolymorphic FormMelting Point (°C)Reference
This compound (base)-69-70[2][5]
This compound HydrochlorideForm I133-134[5]
This compound HydrochlorideForm I134-140[10][11][12]
This compound HydrochlorideForm II140-144[10][12]
Polymorphism

This compound hydrochloride is known to exist in two different polymorphic forms, designated as Form I and Form II.[10][11][13] These polymorphs can have different physical properties, including melting point and stability, which can impact the manufacturing process and the final product's performance.

Table 4: Characteristics of this compound Hydrochloride Polymorphs

PropertyForm IForm IIReference
Melting Point (°C)134-140140-144[10][12]
StabilityLess stable, can convert to Form IIMore stable[10]
Stability

This compound is susceptible to degradation under various stress conditions, which can impact its safety and efficacy.

Table 5: Stability Profile of this compound

ConditionEffect on this compoundReference
LightSusceptible to degradation[14][15]
HumiditySusceptible to degradation[14][15]
TemperatureSusceptible to degradation, can lead to the formation of N-Nitrosodimethylamine (NDMA)[14][15][16][17]
Aqueous SolutionsHydrolysis is a major degradation pathway, catalyzed by oxygen and temperature.[16]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the drug with a strong acid or base and monitoring the pH change.

Protocol:

  • Preparation of the Sample Solution: Accurately weigh and dissolve a suitable amount of this compound hydrochloride in a known volume of purified water to obtain a concentration of approximately 1 mM.[18]

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[18]

  • Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl).

  • Titration: Add the titrant in small increments and record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.

Determination of Equilibrium Solubility (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Media: Prepare buffer solutions at various pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[19]

  • Sample Preparation: Add an excess amount of this compound hydrochloride to flasks containing a known volume of the respective buffer solutions.[20]

  • Equilibration: Seal the flasks and agitate them in a constant temperature water bath (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

  • Phase Separation: After equilibration, allow the suspensions to stand to let the undissolved solids settle. Separate the supernatant from the solid by centrifugation or filtration using a suitable filter that does not adsorb the drug.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Characterization of Polymorphs

A combination of techniques is typically employed to characterize the polymorphic forms of this compound hydrochloride.

Protocol:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample (e.g., 2-5 mg) into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • The resulting thermogram will show endothermic or exothermic events, such as melting, which can be used to identify and differentiate between polymorphs.

  • X-Ray Powder Diffraction (XRPD):

    • Place a powdered sample of the material onto a sample holder.

    • Expose the sample to a monochromatic X-ray beam and collect the diffraction pattern over a range of 2θ angles.

    • Each crystalline form will produce a unique diffraction pattern, which serves as a fingerprint for that polymorph.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare the sample (e.g., as a KBr pellet or using an ATR accessory).

    • Obtain the infrared spectrum of the sample.

    • Different polymorphs may exhibit subtle differences in their vibrational spectra due to variations in the crystal lattice.[13]

Stability Indicating HPLC Method for Degradation Studies

This method is used to quantify the amount of this compound and its degradation products over time under various stress conditions.

Protocol:

  • Preparation of Stock and Working Solutions: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) and dilute it to obtain working standard solutions of known concentrations.

  • Stress Conditions: Expose this compound solutions or solid drug substance to various stress conditions, including:

    • Acid/Base Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H2O2).

    • Thermal Degradation: Expose to dry heat.

    • Photodegradation: Expose to UV or fluorescent light.[14][15]

  • Chromatographic Conditions:

  • Analysis: Inject the stressed samples into the HPLC system and monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The method should be validated to ensure it is stability-indicating, meaning it can separate the drug from its degradation products.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the physicochemical characterization of this compound.

Physicochemical_Characterization_Workflow cluster_start Start: this compound API cluster_characterization Physicochemical Characterization cluster_methods Analytical Methods cluster_output Output: Formulation Data Start This compound API Sample pKa pKa Determination Start->pKa Solubility Solubility Profiling Start->Solubility MeltingPoint Melting Point Analysis Start->MeltingPoint Polymorphism Polymorph Screening Start->Polymorphism Stability Stability Studies Start->Stability Potentiometry Potentiometric Titration pKa->Potentiometry ShakeFlask Shake-Flask Method Solubility->ShakeFlask DSC DSC MeltingPoint->DSC Polymorphism->DSC XRPD XRPD Polymorphism->XRPD FTIR FTIR Polymorphism->FTIR HPLC Stability-Indicating HPLC Stability->HPLC FormulationData Comprehensive Data for Formulation Development Potentiometry->FormulationData ShakeFlask->FormulationData DSC->FormulationData XRPD->FormulationData FTIR->FormulationData HPLC->FormulationData

Caption: Workflow for the physicochemical characterization of this compound.

Polymorph_Identification_Decision_Tree cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_identification Identification Start This compound HCl Sample DSC_Analysis Perform DSC Analysis Start->DSC_Analysis SingleEndotherm Single Endotherm? DSC_Analysis->SingleEndotherm XRPD_Analysis Perform XRPD Analysis UniquePattern Unique XRPD Pattern? XRPD_Analysis->UniquePattern SingleEndotherm->XRPD_Analysis Yes Mixture Mixture of Polymorphs SingleEndotherm->Mixture No (Multiple Endotherms) FormI Identify as Form I UniquePattern->FormI Matches Form I Pattern FormII Identify as Form II UniquePattern->FormII Matches Form II Pattern Amorphous Amorphous Material UniquePattern->Amorphous No Sharp Peaks

Caption: Decision tree for the identification of this compound HCl polymorphs.

Ranitidine_Stability_Pathway cluster_api Active Pharmaceutical Ingredient cluster_stressors Stress Conditions cluster_degradation Degradation Products This compound This compound Temperature High Temperature This compound->Temperature Humidity High Humidity This compound->Humidity Light Light Exposure This compound->Light pH Acidic/Basic pH This compound->pH OxidizingAgent Oxidizing Agent This compound->OxidizingAgent NDMA N-Nitrosodimethylamine (NDMA) Temperature->NDMA DegradationProducts Various Degradation Products (e.g., hydrolysis, oxidation products) Humidity->DegradationProducts Light->DegradationProducts pH->DegradationProducts OxidizingAgent->DegradationProducts

Caption: Factors influencing the degradation of this compound.

References

Ranitidine Degradation Under Physiological Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of ranitidine under physiological conditions. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the stability and safety of this compound and related compounds. This document summarizes key degradation pathways, presents quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the degradation processes.

Core Degradation Pathways

Under physiological conditions, this compound is susceptible to degradation through several primary pathways: hydrolysis, oxidation, and photodegradation. A significant area of concern and research has been the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, from the degradation of this compound.

Hydrolysis

Hydrolytic degradation of this compound is significantly influenced by pH. Studies have shown that this compound's stability is lowest in strongly acidic and strongly alkaline conditions, with a greater stability observed in the pH range of 5-8.[1] Two distinct hydrolytic pathways have been identified under acidic and alkaline conditions.[1] At very low pH, this compound exhibits some resistance to hydrolysis, which is thought to be due to the C-protonation of the enediamine group.

Key hydrolytic degradation products include this compound alcohol, oxime, and amine.[1] In one study, these were formed in percentages of 9%, 32%, and 28%, respectively.[1]

Oxidation

This compound is susceptible to oxidative degradation. Exposure to oxidizing agents such as hydrogen peroxide can lead to the formation of several degradation products.[1] One of the major oxidative degradation products is this compound S-oxide. The tertiary amine functional group in this compound is also a site for oxidation, potentially leading to the formation of N-oxide derivatives.

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of this compound. Photodegradation can be a complex process leading to a multitude of degradation products. One study identified sixteen degradation products upon exposure of solid-state this compound to a xenon lamp.[1] Notably, N,N-dimethylformamide (DMF) was identified as a photolytic degradation product.[1]

Formation of N-Nitrosodimethylamine (NDMA)

The formation of NDMA from this compound is a major safety concern. The this compound molecule contains a dimethylamino group and a nitro group, which are structural alerts for the formation of nitrosamines. NDMA can be formed through the degradation of this compound itself, particularly under conditions of heat and humidity.[2] Additionally, certain impurities present in this compound active pharmaceutical ingredients (APIs) can also degrade to form NDMA.[3]

The presence of nitrite, particularly under acidic conditions simulating the gastric environment, has been shown to significantly increase the formation of NDMA.[4][5] The reaction is pH-dependent, with higher yields of NDMA observed at lower pH values.[4]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on this compound degradation and NDMA formation from various studies.

Table 1: this compound Degradation Under Stress Conditions

Stress ConditionTemperatureDurationDegradation (%)Key Degradation ProductsReference
Acid Hydrolysis (0.1 N HCl)60°C30 minSignificant-[6]
Base Hydrolysis (0.1 N NaOH)60°C30 minSignificant-[6]
Oxidation (1.0% H₂O₂)60°C30 minSignificant-[6]
Thermal45°C-~20%-[1]
Thermal40°C and 55°C-Unstable-[1]
Photolysis (Xenon Lamp)45°C--16 products including DMF[1]

Table 2: NDMA Formation from this compound Under Simulated Gastric Conditions

This compound DosepHSodium Nitrite ConcentrationIncubation TimeNDMA Yield (ng)Reference
150 mg2.51 mmol/L2 hours947[4]
150 mg2.550 mmol/L2 hours320,000[4]
150 mg1.250 mmol/L2 hours198,000[4]
150 mg5.550 mmol/L2 hours3,310[4]
300 mg2.550 mmol/L2 hours612,000[4]
-1.2No added nitrite2 hours22 (background)[7]
-1.2100 µmol/L (physiologic)2 hours21 (background)[7]
-1.25000 µmol/L (50x physiologic)2 hours7,353[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation.

Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the this compound stock solution, add an equal volume of 0.1 N hydrochloric acid. Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). After incubation, neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide.

  • Base Hydrolysis: To an aliquot of the this compound stock solution, add an equal volume of 0.1 N sodium hydroxide. Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). After incubation, neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid.

  • Oxidative Degradation: To an aliquot of the this compound stock solution, add a solution of hydrogen peroxide (e.g., 1.0%). Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Thermal Degradation: Place an aliquot of the this compound stock solution in a temperature-controlled oven at a specific temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the this compound stock solution to a light source (e.g., UV lamp or xenon lamp) for a defined period. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples and a control sample using a stability-indicating HPLC method (see Protocol 3.2) to determine the percentage of degradation and identify the degradation products.

HPLC Method for the Determination of this compound and its Degradation Products

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.2 M ammonium (B1175870) acetate (B1210297) solution, pH adjusted to 6 with glacial acetic acid) in a ratio of 70:30 (v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Detection Wavelength: 322 nm.[8]

  • Injection Volume: 20 µL.[8]

Sample Preparation:

  • Prepare sample solutions by dissolving the this compound formulation or stressed samples in the mobile phase to achieve a suitable concentration.

  • Filter the sample solutions through a 0.45 µm filter before injection.

LC-MS/MS Method for the Determination of NDMA in this compound

Objective: To accurately quantify NDMA in this compound drug substance and drug products.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Chromatographic Conditions:

  • Column: A suitable C18 column.

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in methanol.[9]

  • Gradient Elution: A suitable gradient program to separate NDMA from the this compound peak.

  • Flow Rate: As per column specifications.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NDMA.

Sample Preparation:

  • Drug Substance: Accurately weigh about 120 mg of the this compound drug substance into a 15 mL centrifuge tube. Add 4.0 mL of water and vortex until dissolved.[9]

  • Drug Product (Tablets): Crush a suitable number of tablets to obtain a target concentration of 30 mg/mL of this compound in water. Transfer the powder to a 15 mL centrifuge tube, add the appropriate volume of water, and vortex. Shake the sample for 40 minutes. Centrifuge the sample for 15 minutes at 4500 rpm.[9]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter before injection.[9]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key this compound degradation pathways and a typical experimental workflow for stability testing.

Ranitidine_Hydrolysis_Pathway This compound This compound Acid_Conditions Strongly Acidic Conditions This compound->Acid_Conditions Pathway 1 Alkaline_Conditions Strongly Alkaline Conditions This compound->Alkaline_Conditions Pathway 2 Intermediate_pH Intermediate pH (5-8) This compound->Intermediate_pH Both Pathways (Slower Rate) Hydrolysis_Products Hydrolysis Products (e.g., Alcohol, Oxime, Amine) Acid_Conditions->Hydrolysis_Products Alkaline_Conditions->Hydrolysis_Products Intermediate_pH->Hydrolysis_Products

Caption: this compound Hydrolysis Pathways under Different pH Conditions.

Ranitidine_Oxidative_Degradation This compound This compound Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) This compound->Oxidizing_Agent Ranitidine_S_Oxide This compound S-Oxide Oxidizing_Agent->Ranitidine_S_Oxide Oxidation at Sulfur Ranitidine_N_Oxide This compound N-Oxide Oxidizing_Agent->Ranitidine_N_Oxide Oxidation at Nitrogen Other_Products Other Oxidation Products Oxidizing_Agent->Other_Products

Caption: Oxidative Degradation Pathway of this compound.

NDMA_Formation_Pathway cluster_conditions Influencing Factors Heat Heat Degradation_Intermediates Degradation Intermediates Heat->Degradation_Intermediates Humidity Humidity Humidity->Degradation_Intermediates Nitrite Nitrite (e.g., from diet) Nitrite->Degradation_Intermediates Acidic_pH Acidic pH (Gastric Environment) Acidic_pH->Degradation_Intermediates This compound This compound This compound->Degradation_Intermediates NDMA N-Nitrosodimethylamine (NDMA) Degradation_Intermediates->NDMA

Caption: Factors Influencing the Formation of NDMA from this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start This compound Sample (API or Drug Product) Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress_Conditions Neutralize Neutralize/Dilute (if applicable) Stress_Conditions->Neutralize HPLC_Analysis HPLC/LC-MS Analysis Neutralize->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Degradation_Profile Degradation Profile (% Degradation) Data_Processing->Degradation_Profile Product_Identification Degradation Product Identification Data_Processing->Product_Identification

Caption: Experimental Workflow for a Forced Degradation Study of this compound.

References

An In-Depth Technical Guide on the Preliminary In Vitro Cellular Effects of Ranitidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ranitidine, a furan (B31954) derivative, is widely recognized as a competitive and reversible histamine (B1213489) H2-receptor antagonist, primarily used for the treatment of peptic ulcer disease and gastroesophageal reflux disease by inhibiting gastric acid secretion.[1][2][3] Beyond its well-documented effects on gastric parietal cells, a growing body of in vitro research has begun to uncover a range of other cellular effects. These studies suggest that this compound can influence fundamental cellular processes such as proliferation, apoptosis, oxidative stress, and immune responses, often through mechanisms independent of its H2-receptor antagonism.[4][5] This technical guide provides a comprehensive overview of these preliminary in vitro findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to support researchers, scientists, and drug development professionals in understanding the broader cellular impact of this compound.

Effects on Cell Proliferation and Apoptosis

In vitro studies have demonstrated that this compound can exert direct effects on cell growth and programmed cell death, particularly in cancer cell lines and neurons. These actions appear to be independent of the H2 receptor, suggesting off-target mechanisms that could have implications for oncology and neuropharmacology.

Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cells: Research using human colorectal cancer cell lines has shown that this compound can inhibit cell proliferation and induce apoptosis.[4][6] In Caco-2 cells, this compound at a concentration of 10⁻⁷ M was found to inhibit proliferation.[4] Both this compound and cimetidine (B194882) induced apoptosis in Caco-2 cells.[4] Furthermore, this compound treatment for 16 hours resulted in a modest 13% increase in apoptosis in LoVo colorectal cancer cells.[6] These findings suggest that the tumor-regressive properties observed in some in vivo models may be attributable, at least in part, to these direct cellular actions.[6] However, other studies on the C170 human colonic cancer cell line reported that this compound had no effect on in vitro cell proliferation, indicating that these effects may be cell-line specific.[7][8]

Neuroprotective Effects: In the context of neurological cells, this compound has demonstrated protective effects against apoptosis. In human dopaminergic SH-SY5Y cells, this compound was shown to protect against rotenone-induced apoptosis.[9] This neuroprotection is linked to its ability to modulate key signaling pathways involved in cell survival.[9] Similarly, in an in vitro model of ischemia using cultured rat brain cortical neurons, pretreatment with this compound effectively reduced neuronal cell death induced by oxygen-glucose deprivation (OGD).[10] It was observed to decrease the number of both necrotic and apoptotic cells and prevent the activation of caspase 3.[10]

Quantitative Data: Effects on Cell Viability
Cell LineExperimental ModelTreatmentObserved EffectReference
Caco-2 (Colorectal Cancer)Proliferation AssayThis compound (10⁻⁷ M)Inhibition of proliferation[4]
Caco-2 (Colorectal Cancer)Apoptosis AssayThis compoundInduction of apoptosis[4]
LoVo (Colorectal Cancer)Apoptosis AssayThis compound (16 hr)13% increase in apoptosis[6]
SH-SY5Y (Dopaminergic)Rotenone-induced toxicityThis compoundProtection against apoptosis[9]
Rat Cortical NeuronsOxygen-Glucose DeprivationThis compoundDecreased necrotic and apoptotic cells[10]
Experimental Protocols

Cell Proliferation and Apoptosis Assay (Colorectal Cancer Cells):

  • Cell Lines: Caco-2 and LoVo human colorectal cancer cell lines.[4]

  • Culture: Cells are cultured in appropriate media until confluent.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10⁻⁷ M) and/or histamine for a specified period (e.g., 16 hours).[4][6]

  • Proliferation Assessment: Cell growth is measured using a standard cell proliferation assay.[4]

  • Apoptosis Assessment: Apoptosis is quantified via methods such as DNA fragmentation analysis or by using staining with Hoechst 33258.[4][10] Data is often expressed as a percentage of control (untreated) cells.[6]

Neuroprotection Assay (SH-SY5Y Cells):

  • Cell Line: Human dopaminergic SH-SY5Y cells.[9]

  • Treatment: Cells are pretreated with this compound before being exposed to an apoptosis-inducing agent like rotenone.[9]

  • Western Blot Analysis: Following treatment, cell lysates are collected and subjected to Western blotting to analyze the expression and phosphorylation status of key proteins in the apoptotic pathway, including MAPKs (JNK, P38, ERK), BCL2 family proteins (Bcl-2, BAX), and caspases (CASP9, CASP3).[9]

  • Caspase Activity Assay: The enzymatic activity of caspases, particularly CASP3, is measured to confirm the execution of the apoptotic program.[9]

Visualization: this compound's Modulation of Rotenone-Induced Apoptosis

G cluster_stress Apoptotic Stimulus cluster_this compound Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Rotenone Rotenone JNK p-JNK Rotenone->JNK Activates P38 p-P38 Rotenone->P38 Activates BAX BAX (Pro-apoptotic) Rotenone->BAX Upregulates BCL2 Bcl-2 (Anti-apoptotic) Rotenone->BCL2 Downregulates This compound This compound This compound->JNK Inhibits This compound->P38 Inhibits ERK p-ERK This compound->ERK Promotes This compound->BAX Inhibits This compound->BCL2 Promotes Apoptosis Apoptosis JNK->Apoptosis P38->Apoptosis ERK->BCL2 Inhibits Apoptosis CASP9 Caspase-9 BAX->CASP9 BCL2->CASP9 CASP3 Caspase-3 CASP9->CASP3 CASP3->Apoptosis

Caption: this compound's neuroprotective mechanism against rotenone-induced apoptosis.[9]

Antioxidant and Immunomodulatory Effects

This compound exhibits significant antioxidant and immunomodulatory properties in various in vitro models. These effects are primarily linked to its ability to scavenge reactive oxygen species (ROS) and modulate the activity of key immune cells, such as neutrophils and macrophages.

Antioxidant and Anti-Glycation Activity: this compound has been shown to possess direct antioxidant capabilities. It can scavenge hydroxyl radicals (•OH) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals.[1] It also exerts indirect antioxidant effects by inhibiting the activation of neutrophils, thereby decreasing the production of superoxide (B77818) anions (•O₂⁻) and neutrophil elastase.[1][11] Furthermore, in a study on protein glycation, a process implicated in diabetic complications, this compound was as effective as the standards aminoguanidine (B1677879) and Trolox in inhibiting bovine serum albumin (BSA) glycation and oxidation.[1]

Immunomodulatory Functions: this compound can influence the behavior of immune cells. In studies with human neutrophils, it was found to inhibit the release of neutrophil elastase, the production of superoxide, and the expression of adhesion molecules CD11b and CD18.[11] More recently, this compound has been shown to regulate macrophage polarization. It promotes the polarization of macrophages towards the pro-inflammatory M1 phenotype in RAW264.7 cells, an effect mediated through the PI3K-Akt2 signaling pathway and subsequent NF-κB activation.[12] In a study on blood monocytes from patients with multiple myeloma, this compound treatment improved the chemotactic response and significantly increased superoxide anion production, suggesting an enhancement of monocyte killing activity.[13]

Quantitative Data: Antioxidant and Immunomodulatory Effects
Cell/SystemExperimental ModelTreatmentObserved EffectReference
Human MonocytesSuperoxide ProductionThis compoundIncrease from 2.02 to 3.86 nmol/min[13]
Human NeutrophilsNeutrophil ActivationThis compoundInhibition of elastase and O₂⁻ release[11]
Bovine Serum AlbuminIn vitro glycationThis compound83.5% decrease in total thiol groups[1]
MKN 28 Gastric CellsTaurocholate DamageThis compound28% decrease in ⁵¹Cr release (protection)[5]
RAW264.7 MacrophagesMacrophage PolarizationThis compoundUpregulation of M1 surface markers[12]
Experimental Protocols

Neutrophil Activation Assay:

  • Cell Source: Human neutrophils isolated from peripheral blood.[11]

  • Treatment: Neutrophils are activated with an agent like N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence or absence of this compound.[11]

  • Elastase Release: Supernatants are collected, and elastase activity is measured spectrophotometrically.[11]

  • Superoxide Production: Superoxide (O₂⁻) generation is measured using methods like the superoxide dismutase-inhibitable reduction of cytochrome c.[11]

  • Flow Cytometry: Expression of surface adhesion molecules (e.g., CD11b, CD18) is quantified using flow cytometry with fluorescently labeled antibodies.[11]

Macrophage Polarization Assay:

  • Cell Line: RAW264.7 macrophage cell line.[12]

  • Treatment: Cells are treated with this compound for a specified duration.

  • Analysis:

    • Flow Cytometry: Used to analyze the expression of M1 phenotype surface markers.[12]

    • Western Blotting: Employed to measure the protein levels and activation status of signaling molecules in the PI3K-Akt2 and NF-κB pathways.[12]

    • Immunofluorescence: Used to visualize the localization of key proteins like NF-κB, confirming its activation and nuclear translocation.[12]

Visualization: this compound-Induced Macrophage M1 Polarization

G cluster_outcome Cellular Response This compound This compound PI3K PI3K This compound->PI3K activates Akt2 Akt2 PI3K->Akt2 activates NFkB NF-κB Akt2->NFkB activates M1 M1 Polarization NFkB->M1 Cytokines Pro-inflammatory Cytokine Release M1->Cytokines

Caption: Proposed signaling pathway for this compound-induced M1 macrophage polarization.[12]

Cytoprotective Effects on Gastric Epithelial Cells

Independent of its acid-suppressing properties, this compound has been shown to exert direct protective effects on gastric epithelial cells against chemical injury.

In a study using monolayers of the human gastric adenocarcinoma cell line MKN 28, this compound significantly protected the cells from damage induced by sodium taurocholate, a bile salt.[5] This protection was quantified by a 28% decrease in the release of Chromium-51 (⁵¹Cr), an indicator of cell lysis.[5] Interestingly, this cytoprotective effect was not mediated by prostaglandins (B1171923) or sulfhydryl compounds, as it was not blocked by indomethacin (B1671933) or N-ethylmaleimide. However, this compound did not offer protection against damage induced by indomethacin or ethanol, indicating a specific mechanism of action against bile salt-induced injury.[5]

Experimental Protocol

Cytoprotection Assay (⁵¹Cr Release):

  • Cell Line: MKN 28 human gastric mucous cell line.[5]

  • Cell Labeling: Confluent cell monolayers are labeled by incubation with Sodium Chromate (Na₂⁵¹CrO₄). Unincorporated ⁵¹Cr is washed away.

  • Treatment: Cells are pre-incubated with this compound before being exposed to a damaging agent like sodium taurocholate (e.g., 8 mM).[5]

  • Quantification of Damage: After incubation, the supernatant is collected, and the amount of ⁵¹Cr released from damaged cells is measured using a gamma counter.

  • Calculation: Cytotoxicity is calculated as a percentage of the total ⁵¹Cr incorporated by the cells (determined by lysing control wells). Protection is measured as the reduction in ⁵¹Cr release in this compound-treated cells compared to cells treated with the damaging agent alone.[5]

Visualization: Experimental Workflow for Cytoprotection Assay

G A 1. Culture MKN 28 Cell Monolayer B 2. Label cells with ⁵¹Cr A->B C 3. Pre-incubate with This compound or Control B->C D 4. Induce damage with Sodium Taurocholate C->D E 5. Collect Supernatant D->E F 6. Measure ⁵¹Cr release (Gamma Counter) E->F G 7. Calculate % Cell Damage and Protection F->G

Caption: Workflow for assessing this compound's cytoprotective effects via ⁵¹Cr release assay.[5]

Conclusion

The in vitro studies summarized in this guide reveal that this compound's cellular activities extend well beyond its primary function as a histamine H2-receptor antagonist. The evidence points to direct effects on cancer cell proliferation and apoptosis, neuroprotection against oxidative stress-induced cell death, significant antioxidant and anti-glycation properties, and potent immunomodulatory actions on neutrophils and macrophages.[1][6][9][11][12] Furthermore, it can directly protect gastric epithelial cells from bile acid-induced injury through a mechanism independent of acid suppression.[5] These findings, derived from a variety of cell lines and experimental models, underscore the complexity of this compound's pharmacological profile. For researchers and drug development professionals, this highlights the importance of considering these off-target effects and suggests that the underlying mechanisms warrant further investigation for potential therapeutic applications in fields beyond gastroenterology.

References

Methodological & Application

Application Note: Analysis of Ranitidine Hydrochloride Using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranitidine hydrochloride is a histamine (B1213489) H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[1][2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accepted method for the quantitative analysis of this compound hydrochloride in pharmaceutical dosage forms, ensuring quality control and stability assessment. This application note provides a detailed protocol for the analysis of this compound hydrochloride in tablets and oral solutions using a stability-indicating RP-HPLC method.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes typical chromatographic conditions for the analysis of this compound hydrochloride.

Table 1: HPLC Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column C18 (250 mm x 4.6 mm, 5 µm)[3][4]CN (250 x 4.6 mm, 10 µm)[1]NH2 column[5]
Mobile Phase 0.1 M Orthophosphoric acid (pH 3.0): Methanol (35:65 v/v)[3][6]Buffer (pH 5): Acetonitrile (70:30 v/v)[1]Methanol: 0.1 M Ammonium Acetate (pH 6.7) (85:15 v/v)[2][5]
Flow Rate 1.0 mL/min[3][6]Not SpecifiedNot Specified
Injection Volume 20 µL[7]30 µL[1]Not Specified
Detection Wavelength 280 nm[3][6]Not Specified322 nm[2]
Temperature Ambient25 °C[1]Not Specified
Preparation of Solutions

a) Standard Stock Solution:

  • Accurately weigh about 60 mg of this compound Hydrochloride Reference Standard (RS).[6]

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 600 µg/mL.[6]

  • From this stock solution, further dilutions can be made to prepare working standard solutions of desired concentrations (e.g., 100 µg/mL).[4]

b) Sample Preparation (Tablets):

  • Weigh and finely powder not fewer than 10 tablets.[1]

  • Accurately weigh a portion of the powder equivalent to 75 mg of this compound and transfer it to a volumetric flask.[6]

  • Add a suitable volume of mobile phase, sonicate for about 10 minutes to dissolve the drug, and then dilute to the final volume with the mobile phase.[6]

  • Filter the solution through a 0.45 µm membrane filter before injection.[8]

c) Sample Preparation (Oral Solution):

  • Transfer an accurately measured volume of the oral solution (e.g., 2 mL, equivalent to 30 mg of this compound) into a 100 mL volumetric flask.[8]

  • Add about 50 mL of the mobile phase and sonicate for 10 minutes.[8]

  • Dilute to volume with the mobile phase to achieve a final concentration of about 300 µg/mL.[8]

  • Centrifuge the solution at 4000 rpm for 10 minutes to remove any insoluble excipients and filter the supernatant through a 0.45 µm membrane filter.[8]

Method Validation Parameters

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[8][9]

Table 2: Summary of Method Validation Data

ParameterResult
Linearity Range 3-150 µg/mL[4]
Correlation Coefficient (R²) > 0.999[3]
Accuracy (% Recovery) 99.5% to 100.04%[3][6]
Precision (% RSD) < 1.23%[3][6]
Limit of Detection (LOD) 1.17 µg/mL[4]
Limit of Quantification (LOQ) 3.55 µg/mL[4]
Stability-Indicating Assay

To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted. This compound is known to degrade under acidic, basic, and oxidative conditions.[8][9][10]

  • Acid Degradation: Treat the sample solution with 0.1 N HCl at 60 °C for 30 minutes.[8]

  • Base Degradation: Treat the sample solution with 0.1 N NaOH at 60 °C for 30 minutes.[8]

  • Oxidative Degradation: Treat the sample solution with 1.0% H₂O₂ at 60 °C for 30 minutes.[8]

The developed HPLC method should be able to separate the this compound peak from any degradation products formed.[11]

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh this compound RS Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Weigh Tablet Powder / Pipette Oral Solution Dissolve_Sample Dissolve/Disperse in Mobile Phase Sample->Dissolve_Sample Dilute Dilute to Final Concentration Dissolve_Standard->Dilute Sonicate Sonicate to Ensure Dissolution Dissolve_Sample->Sonicate Sonicate->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC analysis of this compound Hydrochloride.

Validation cluster_params Validation Parameters MV Method Validation (ICH Guidelines) Specificity Specificity / Stability Indicating MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision (Repeatability, Intermediate) MV->Precision LOD Limit of Detection MV->LOD LOQ Limit of Quantification MV->LOQ Robustness Robustness MV->Robustness

Caption: Key parameters for HPLC method validation of this compound Hydrochloride.

References

Application Notes and Protocols for the Quantitative Analysis of Ranitidine in Pharmaceutical Formulations by Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranitidine is a histamine (B1213489) H2-receptor antagonist widely used for the treatment of conditions related to gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for the routine analysis of this compound.[3][4] These application notes provide detailed protocols for various spectrophotometric methods for the quantitative analysis of this compound in tablet dosage forms, including direct UV-Vis spectrophotometry, derivative spectrophotometry, and colorimetric methods. The methods are validated according to ICH guidelines, ensuring their accuracy, precision, and reliability.[5][6]

Method 1: Direct UV-Vis Spectrophotometry

This method involves the direct measurement of the absorbance of this compound at its wavelength of maximum absorption (λmax). It is a straightforward and widely used technique for the quantification of this compound in pharmaceutical preparations.[1][3]

Experimental Protocol

1. Materials and Reagents:

  • This compound hydrochloride reference standard

  • This compound tablets

  • Distilled water or 0.1N Hydrochloric acid (HCl)

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask.[3]

  • Dissolve the standard in a small amount of the chosen solvent (distilled water or 0.1N HCl) and then dilute to the mark with the same solvent to obtain a concentration of 100 µg/mL.[3][6]

3. Determination of Wavelength of Maximum Absorbance (λmax):

  • From the standard stock solution, prepare a dilute solution of this compound hydrochloride (e.g., 10 µg/mL).

  • Scan the solution in the UV range of 200-400 nm against a solvent blank.[1][3]

  • The wavelength at which maximum absorbance is observed is the λmax. For this compound, the λmax is typically around 313.5 nm in distilled water and 322 nm in 0.1N HCl.[3][6]

4. Preparation of Calibration Curve:

  • Make serial dilutions from the standard stock solution to prepare a range of concentrations (e.g., 1-13 µg/mL in distilled water or 2-14 µg/mL in 0.1N HCl).[3][6]

  • Measure the absorbance of each solution at the determined λmax.

  • Plot a graph of absorbance versus concentration. The resulting plot should be linear.[4]

5. Preparation of Sample Solution (from Tablets):

  • Weigh and powder 20 this compound tablets to get a uniform mixture.

  • Transfer a quantity of the powder equivalent to 150 mg of this compound into a 100 mL volumetric flask.[3]

  • Add about 20 mL of the solvent, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with the solvent.[3][4]

  • Filter the solution through a Whatman filter paper No. 41.[3][6]

  • Further dilute the filtrate with the solvent to obtain a concentration within the linearity range of the calibration curve.

6. Quantification of this compound in the Sample:

  • Measure the absorbance of the final sample solution at the λmax.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the linear regression equation (y = mx + c).

  • Calculate the amount of this compound in the tablet formulation.

Experimental Workflow: Direct UV-Vis Spectrophotometry

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Stock Solution (100 µg/mL) LambdaMax Determine λmax (e.g., 313.5 nm) Standard->LambdaMax Calibration Construct Calibration Curve (e.g., 1-13 µg/mL) Standard->Calibration Sample Prepare Sample Solution from Tablets Measure Measure Sample Absorbance Sample->Measure Calculate Calculate this compound Concentration Calibration->Calculate Measure->Calculate

Caption: Workflow for this compound Quantification by UV-Vis Spectrophotometry.

Method 2: First-Order Derivative Spectrophotometry

Derivative spectrophotometry can be used to enhance the resolution of spectra and to eliminate matrix interference. This method is particularly useful for the simultaneous estimation of this compound in the presence of other drugs.

Experimental Protocol

1. Materials and Reagents:

  • This compound hydrochloride reference standard

  • Combined tablet dosage form (e.g., with Dicyclomine Hydrochloride)

  • Methanol (B129727)

  • UV-Vis Spectrophotometer with derivative spectroscopy software

2. Preparation of Standard and Sample Solutions:

  • Prepare standard stock solutions of this compound hydrochloride in methanol.

  • Prepare the sample solution from the combined tablet dosage form using methanol as the solvent, following a similar procedure as in Method 1.

3. Spectrophotometric Analysis:

  • Scan the standard and sample solutions in the UV range (e.g., 200-400 nm).

  • Convert the zero-order spectra to first-order derivative spectra.

  • For the simultaneous estimation of this compound and Dicyclomine, the absorbance is measured at the zero-crossing point of the other drug. For instance, measure the absorbance for this compound at the zero-crossing point of Dicyclomine (e.g., 222.2 nm) and for Dicyclomine at the zero-crossing point of this compound (e.g., 334.9 nm).[7]

4. Calibration and Quantification:

  • Construct calibration curves for this compound at the selected wavelength in the first-order derivative spectrum. The linearity range for this compound has been reported to be 7.5-37.5 µg/ml.

  • Measure the derivative absorbance of the sample solution at the specified wavelength.

  • Calculate the concentration of this compound in the sample from the calibration curve.

Experimental Workflow: First-Order Derivative Spectrophotometry

G cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_quant Quantification Standard Prepare Standard Solutions in Methanol Scan Scan Zero-Order Spectra (200-400 nm) Standard->Scan Calibrate Construct Calibration Curve (7.5-37.5 µg/mL) Standard->Calibrate Sample Prepare Sample Solution from Tablets Sample->Scan Derive Generate First-Order Derivative Spectra Scan->Derive Measure Measure Absorbance at Zero-Crossing Point Derive->Measure Calculate Calculate this compound Concentration Measure->Calculate Calibrate->Calculate

Caption: Workflow for First-Order Derivative Spectrophotometric Analysis.

Method 3: Colorimetric Method using p-Dimethylaminobenzaldehyde (PDAB)

This method is based on the formation of a colored condensation product between this compound and p-dimethylaminobenzaldehyde (PDAB), which can be quantified by measuring its absorbance in the visible region.[7]

Experimental Protocol

1. Materials and Reagents:

  • This compound hydrochloride reference standard and tablets

  • p-Dimethylaminobenzaldehyde (PDAB) reagent

  • Appropriate buffer solution

  • Visible Spectrophotometer

2. Preparation of Reagents:

  • Prepare a standard stock solution of this compound hydrochloride.

  • Prepare the PDAB reagent solution at the desired concentration.

3. Color Development:

  • In a series of test tubes, add varying aliquots of the this compound standard solution.

  • Add a fixed volume of the PDAB reagent to each test tube.

  • The reaction is typically carried out at an elevated temperature (e.g., 50 °C) for a specific time (e.g., 10 minutes) to ensure complete color development.[7]

  • After cooling, dilute the solutions to a final volume with a suitable solvent.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorption, which is around 503 nm for the this compound-PDAB product.[7]

  • Prepare a reagent blank without this compound and measure its absorbance.

5. Calibration and Sample Analysis:

  • Construct a calibration curve by plotting the absorbance against the concentration of this compound. A linear relationship is typically observed in the range of 50-350 µg/mL.[7]

  • Prepare the sample solution from tablets and react it with the PDAB reagent under the same optimized conditions.

  • Measure the absorbance of the sample and determine the concentration of this compound from the calibration curve.

Experimental Workflow: Colorimetric Method with PDAB

G cluster_prep Preparation cluster_reaction Color Reaction cluster_analysis Analysis cluster_quant Quantification Standard Prepare this compound Standard Solutions Mix Mix this compound Solution with PDAB Standard->Mix Calibrate Construct Calibration Curve (50-350 µg/mL) Standard->Calibrate Sample Prepare Sample Solution from Tablets Sample->Mix Reagent Prepare PDAB Reagent Reagent->Mix Heat Incubate (e.g., 50°C for 10 min) Mix->Heat Measure Measure Absorbance at 503 nm Heat->Measure Calculate Determine this compound Concentration Measure->Calculate Calibrate->Calculate

Caption: Workflow for Colorimetric Determination of this compound using PDAB.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different spectrophotometric methods described.

ParameterDirect UV-Vis (Water)[3]Direct UV-Vis (0.1N HCl)[6]First-Order Derivative[5]Colorimetric (PDAB)[7]Colorimetric (Ninhydrin)[8]
λmax / Wavelength 313.5 nm322 nmZCP of other drug503 nm480 nm
Linearity Range 1 - 13 µg/mL2 - 14 µg/mL7.5 - 37.5 µg/mL50 - 350 µg/mL8.98 - 99.0 µg/mL
Correlation Coefficient (r²) > 0.9990.9984~1-0.999
Recovery (%) > 98%98 - 102%98 - 102%--
Limit of Detection (LOD) ----0.0997 µg/mL
Limit of Quantification (LOQ) ----0.3023 µg/mL

ZCP: Zero Crossing Point

Conclusion

The spectrophotometric methods detailed in these application notes provide simple, accurate, and precise means for the quantitative analysis of this compound in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, such as the presence of interfering substances and the desired sensitivity. Direct UV-Vis spectrophotometry is suitable for straightforward assays, while derivative spectrophotometry offers advantages for multi-component formulations. Colorimetric methods provide an alternative when derivatization is preferred to enhance specificity or shift the measurement to the visible region. All described methods can be effectively implemented in quality control laboratories for the routine analysis of this compound.

References

Application Notes and Protocols for In Vitro Cell-Based Assays to Study Ranitidine's Effect on Histamine Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine is a potent and selective histamine (B1213489) H2 receptor antagonist widely used to inhibit gastric acid secretion.[1] Its mechanism of action involves the competitive blockade of the histamine H2 receptor, a Gs protein-coupled receptor (GPCR).[2] Understanding the in vitro pharmacology of this compound is crucial for drug development and research into histamine-mediated signaling. This document provides detailed protocols for three common in vitro cell-based assays to characterize the effect of this compound on histamine stimulation: a cAMP accumulation assay, a calcium flux assay, and a CRE-luciferase reporter gene assay.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is primarily coupled to the Gs alpha subunit (Gαs). Upon activation by its endogenous ligand, histamine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a physiological response. This compound, as a competitive antagonist, binds to the H2 receptor and prevents histamine from initiating this signaling cascade.[2]

H2_Signaling_Pathway H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H2R Binds This compound This compound (Antagonist) This compound->H2R Blocks Gs->AC ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Histamine H2 receptor signaling pathway.

Data Presentation: Comparative Potency of H2 Receptor Antagonists

The following tables summarize the in vitro potency of this compound and other common H2 receptor antagonists determined by cAMP accumulation assays.

Table 1: IC50 Values of H2 Receptor Antagonists in cAMP Assays

CompoundIC50 (nM)Cell LineNotesReference
This compound1200CHO-K1Functional antagonist assay.[3]
Cimetidine140 - 1000VariousRange of reported functional potencies.[4]
Famotidine39Not SpecifiedFunctional IC50.[5]
Tiotidine210Not SpecifiedFunctional antagonist assay.[3]

Table 2: pA2 Values of H2 Receptor Antagonists

CompoundpA2 ValueTissue/Cell PreparationReference
This compound6.87Isolated guinea pig gastric glands[6]
Cimetidine6.41Isolated guinea pig gastric glands[6]
Famotidine7.60Isolated guinea pig gastric glands[6]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (Antagonist Mode)

This is the primary functional assay to determine the potency of this compound in inhibiting histamine-induced cAMP production.

cAMP_Workflow start Start seed_cells Seed HEK293-H2R or CHO-H2R cells in 96/384-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight pre_incubate Pre-incubate with this compound (or other antagonists) incubate_overnight->pre_incubate stimulate Stimulate with Histamine (EC80) + PDE inhibitor (IBMX) pre_incubate->stimulate incubate_stim Incubate at 37°C stimulate->incubate_stim lyse_detect Lyse cells and detect cAMP (e.g., HTRF, AlphaScreen) incubate_stim->lyse_detect analyze Analyze data and determine IC50 lyse_detect->analyze end End analyze->end

Caption: Experimental workflow for the cAMP accumulation assay.

Materials and Reagents:

  • Cells: HEK293 or CHO-K1 cells stably expressing the human histamine H2 receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Histamine dihydrochloride.

  • Antagonist: this compound hydrochloride.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[4]

  • cAMP Detection Kit: HTRF, AlphaScreen, or ELISA-based kit.

  • Multi-well plates: 96- or 384-well white, opaque plates.

Procedure:

  • Cell Seeding: Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Agonist EC50/EC80 Determination (Preliminary Experiment):

    • On the day of the assay, replace the culture medium with Assay Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Add increasing concentrations of histamine and incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

    • Determine the histamine concentration that produces 80% of the maximal response (EC80). This concentration will be used for the antagonist assay.

  • Antagonist Assay:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Aspirate the culture medium from the cells and wash once with Assay Buffer.

    • Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.[1]

    • Add histamine at its pre-determined EC80 concentration to all wells except the basal control. Ensure the final concentration of the PDE inhibitor is maintained.

    • Incubate for 15-30 minutes at 37°C.[1]

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.

  • Data Analysis:

    • Normalize the data with the histamine-only wells representing 0% inhibition and the basal control wells representing 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Intracellular Calcium Flux Assay

While the primary H2 receptor signaling is through cAMP, under certain conditions or in specific cell types, a calcium response may be observed. This assay can serve as a secondary or alternative method.

Materials and Reagents:

  • Cells: HEK293 cells expressing the H2 receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM.

  • Probenecid (B1678239): To prevent dye leakage from the cells.

  • Agonist: Histamine.

  • Antagonist: this compound.

  • Multi-well plates: Black, clear-bottom 96-well plates.

  • Fluorescence plate reader: With liquid handling capabilities.

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom 96-well plates and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Remove the culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

    • Wash the cells twice with Assay Buffer containing probenecid to remove excess dye.

  • Assay:

    • Place the plate in a fluorescence plate reader.

    • Add serial dilutions of this compound to the wells and incubate for 10-20 minutes.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject histamine into the wells and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition of the histamine-induced calcium response by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: CRE-Luciferase Reporter Gene Assay

This assay measures a downstream event in the Gs signaling pathway, the activation of the cAMP response element (CRE), providing a robust and sensitive readout.[3][7]

Luciferase_Workflow start Start transfect Co-transfect HEK293 cells with H2 receptor and CRE-luciferase plasmids start->transfect incubate_transfect Incubate for 24-48 hours transfect->incubate_transfect treat Treat cells with this compound followed by Histamine incubate_transfect->treat incubate_treat Incubate for 4-6 hours treat->incubate_treat lyse_measure Lyse cells and measure luciferase activity incubate_treat->lyse_measure analyze Analyze data and determine IC50 lyse_measure->analyze end End analyze->end

Caption: Workflow for a CRE-luciferase reporter gene assay.

Materials and Reagents:

  • Cells: HEK293 cells.

  • Plasmids: Expression plasmid for the human H2 receptor and a reporter plasmid containing a luciferase gene under the control of a CRE promoter (e.g., pCRE-Luc). A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

  • Transfection Reagent: e.g., Lipofectamine.

  • Agonist: Histamine.

  • Antagonist: this compound.

  • Luciferase Assay Reagent: e.g., Dual-Glo Luciferase Assay System.

  • Multi-well plates: 96-well, white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Transfection:

    • Seed HEK293 cells in 96-well plates.

    • Co-transfect the cells with the H2 receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for receptor and reporter expression.

  • Assay:

    • Replace the culture medium with a serum-free medium.

    • Add serial dilutions of this compound and pre-incubate for 30 minutes.

    • Add histamine (at a concentration that gives a robust luciferase signal, to be determined empirically).

    • Incubate for 4-6 hours at 37°C.

  • Luciferase Measurement:

    • Lyse the cells and measure firefly luciferase activity (and Renilla luciferase activity for normalization, if applicable) using a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the CRE-luciferase activity to the control luciferase activity (if used).

    • Calculate the percentage of inhibition of the histamine-induced luciferase expression by this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

The protocols described in this document provide a comprehensive framework for characterizing the in vitro effects of this compound on histamine H2 receptor-mediated signaling. The cAMP accumulation assay is the most direct and widely used method for assessing the functional antagonism of H2 receptor ligands. The calcium flux and reporter gene assays offer valuable complementary approaches for a more in-depth understanding of the cellular consequences of H2 receptor blockade. The choice of assay will depend on the specific research question, available resources, and the desired level of throughput.

References

Application Notes and Protocols: Animal Models for Studying the Efficacy of Ranitidine in Ulcer Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and evaluating gastric ulcers in various animal models to study the efficacy of ranitidine, a histamine (B1213489) H2-receptor antagonist, in promoting ulcer healing. The included methodologies, data presentation formats, and visual diagrams are intended to serve as a comprehensive resource for preclinical research in this area.

Introduction to Animal Models of Gastric Ulcer

Animal models are indispensable tools for understanding the pathophysiology of gastric ulcers and for the preclinical evaluation of anti-ulcer therapies. Various models have been developed to mimic the etiological factors of human peptic ulcer disease, including the use of nonsteroidal anti-inflammatory drugs (NSAIDs), stress, and alcohol. This compound, by competitively and reversibly inhibiting histamine H2 receptors on gastric parietal cells, effectively reduces gastric acid secretion, a key factor in ulcerogenesis and a critical target for promoting healing.[1][2][3]

Data Presentation: Efficacy of this compound in Various Ulcer Models

The following tables summarize the quantitative data on the efficacy of this compound in different animal models of gastric ulcer.

Table 1: Efficacy of this compound in NSAID-Induced Ulcer Models

Animal ModelNSAID & DoseThis compound DoseUlcer Index (Control)Ulcer Index (this compound)Inhibition (%)Reference
RatsIndomethacin (B1671933) (25 mg/kg, p.o.)50 mg/kg, p.o.3.75 ± 0.671.00 ± 0.0573.4[4]
RatsIndomethacin (80 mg/kg, p.o.)50 mg/kg, p.o.---[5]
RatsDiclofenac (2 mg/kg, p.o.)6 mg/kg, p.o.Significantly increasedSignificantly reduced-[6]
PoniesFlunixin Meglumine (1.1 mg/kg, i.m.)4.4 mg/kg, p.o.--Not significant[7][8]

Table 2: Efficacy of this compound in Stress-Induced Ulcer Models

Animal ModelStress MethodThis compound DoseUlcer Index (Control)Ulcer Index (this compound)Inhibition (%)Reference
RatsWater Immersion Restraint150 mg/kg, p.o.Markedly highMarkedly reduced-[9][10]
RatsImmobilization Stress50 mg/kg, i.p.3.75 ± 0.671.00 ± 0.0573.4[4]

Table 3: Efficacy of this compound in Alcohol-Induced Ulcer Models

Animal ModelAlcohol & DoseThis compound DoseUlcer Index (Control)Ulcer Index (this compound)Inhibition (%)Reference
RatsAbsolute Ethanol (B145695) (1 mL/rat, p.o.)50 mg/kg, p.o.17.00 ± 1.06-71.57[11]
RatsAbsolute Ethanol (5 mL/kg, p.o.)50 mg/kg, p.o.---[5]

Table 4: Efficacy of this compound in Acetic Acid-Induced Ulcer Models

Animal ModelAcetic Acid ApplicationThis compound DoseUlcer Area (Control)Ulcer Area (this compound)Healing (%)Reference
RatsSubserosal Injection (5%)30 mg/kg, p.o.3.1 ± 0.8 mm² (at 21 days)1.8 ± 1.1 mm² (at 21 days)-[12]
RatsSerosal Application (40%)50 mg/kg, p.o.19.5 mm² (at 15 days)--[13]

Experimental Protocols

The following are detailed protocols for inducing and evaluating gastric ulcers in rats.

NSAID-Induced Gastric Ulcer Model

This model is highly relevant for studying ulcers caused by the widespread use of nonsteroidal anti-inflammatory drugs.

Materials and Reagents:

  • Male Wistar rats (180-220g)

  • Indomethacin

  • This compound

  • Vehicle (e.g., 1% Carboxymethylcellulose solution)

  • 0.9% Saline solution

  • Dissecting microscope or digital imaging system

  • Formalin (10% solution)

Protocol:

  • Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Grouping: Randomly divide the animals into at least three groups: Vehicle Control, Indomethacin Control, and this compound-treated.

  • Dosing:

    • Administer this compound (e.g., 50 mg/kg, p.o.) or vehicle to the respective groups.

    • One hour after this compound or vehicle administration, orally administer indomethacin (e.g., 25 mg/kg) to the Indomethacin Control and this compound-treated groups.

  • Ulcer Induction Period: House the animals for 6 hours post-indomethacin administration.

  • Euthanasia and Stomach Excision: Euthanize the rats using an approved method (e.g., CO2 inhalation).

  • Stomach Preparation: Immediately excise the stomach, open it along the greater curvature, and gently rinse with 0.9% saline to remove gastric contents.

  • Ulcer Assessment:

    • Pin the stomach flat on a board and examine the gastric mucosa for lesions under a dissecting microscope.

    • Measure the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the ulcer index.

    • Alternatively, capture digital images and use image analysis software to calculate the total area of ulceration.

  • Histopathology (Optional): Fix a portion of the stomach tissue in 10% formalin for histological processing and examination.

Stress-Induced Gastric Ulcer Model

This model simulates the effects of physiological stress on the gastric mucosa.

Materials and Reagents:

  • Male Sprague-Dawley rats (200-220g)

  • This compound

  • Vehicle (e.g., Saline)

  • Restraint cages

  • Water bath (maintained at 23 ± 2°C)

Protocol:

  • Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Grouping: Divide the animals into a Control group and a this compound-treated group.

  • Dosing: Administer this compound (e.g., 150 mg/kg, p.o.) or vehicle one hour before inducing stress.[10]

  • Stress Induction (Water Immersion Restraint):

    • Place the rats in restraint cages.

    • Immerse the cages vertically in a water bath to the level of the xiphoid process for 4 hours.[10]

  • Euthanasia and Ulcer Assessment: Following the stress period, immediately euthanize the animals and assess the ulcer index as described in the NSAID-induced ulcer protocol.

Alcohol-Induced Gastric Ulcer Model

This model is used to investigate the damaging effects of acute alcohol consumption on the gastric mucosa.

Materials and Reagents:

  • Male Wistar rats (180-200g)

  • Absolute Ethanol

  • This compound

  • Vehicle (e.g., 1% Carboxymethylcellulose solution)

Protocol:

  • Animal Preparation: Fast the rats for 36 hours, with water withdrawn for the last 12 hours.[14]

  • Grouping: Randomly assign animals to a Control group and a this compound-treated group.

  • Dosing: Orally administer this compound (e.g., 50 mg/kg) or vehicle.[11]

  • Ulcer Induction: One hour after treatment, orally administer 1 mL of absolute ethanol to each rat.[11][14]

  • Euthanasia and Ulcer Assessment: One hour after ethanol administration, euthanize the animals and evaluate the gastric lesions as previously described.

Acetic Acid-Induced Chronic Gastric Ulcer Model

This model produces ulcers that more closely resemble chronic human peptic ulcers, making it suitable for studying the healing process over a longer duration.

Materials and Reagents:

  • Male Wistar rats (180-210g)

  • Glacial Acetic Acid (40%)

  • This compound

  • Vehicle

  • Surgical instruments

  • Anesthetic (e.g., ether)

Protocol:

  • Animal Preparation: Fast the rats for 24 hours before surgery, with free access to water.[13]

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the stomach.

    • Apply a cylindrical mold (6 mm diameter) to the serosal surface of the glandular portion of the stomach.

    • Instill 60 µL of 40% acetic acid into the mold and leave it for 90 seconds.[13]

    • Remove the acid and rinse the area with saline.

    • Close the abdominal incision.

  • Treatment:

    • Allow the animals to recover for 3 days.

    • Begin daily oral administration of this compound (e.g., 50 mg/kg) or vehicle for a period of 2 weeks.[13]

  • Euthanasia and Ulcer Assessment:

    • At the end of the treatment period (e.g., on day 15 post-ulcer induction), euthanize the animals.

    • Excise the stomach and measure the ulcerated area (mm²) under a stereomicroscope.[13]

    • Fix the stomach tissue for histopathological evaluation of healing.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and the key signaling pathways involved in ulcer formation and the mechanism of action of this compound.

Experimental_Workflow_NSAID_Ulcer Experimental Workflow for NSAID-Induced Ulcer Model cluster_prep Preparation cluster_treatment Treatment & Induction cluster_assessment Assessment start Fast Rats (24h) grouping Randomly Group Animals start->grouping dose_this compound Administer this compound/Vehicle grouping->dose_this compound dose_nsaid Administer NSAID (1h later) dose_this compound->dose_nsaid wait Wait for 6 hours dose_nsaid->wait euthanize Euthanize & Excise Stomach wait->euthanize assess Measure Ulcer Index euthanize->assess histology Histopathology (Optional) assess->histology

Caption: Workflow for the NSAID-induced gastric ulcer model.

Ranitidine_Mechanism_of_Action This compound's Mechanism of Action on Gastric Parietal Cells Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Competitively Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Increases

Caption: this compound competitively blocks the H2 receptor, inhibiting acid secretion.

NSAID_Ulcer_Pathway Pathogenesis of NSAID-Induced Gastric Ulcer cluster_effects Consequences of Prostaglandin (B15479496) Depletion NSAIDs NSAIDs COX_Inhibition Inhibition of COX-1 & COX-2 NSAIDs->COX_Inhibition PG_Decrease Decreased Prostaglandin (PGE2, PGI2) Synthesis COX_Inhibition->PG_Decrease Mucus_Bicarb Reduced Mucus & Bicarbonate Secretion PG_Decrease->Mucus_Bicarb Blood_Flow Reduced Mucosal Blood Flow PG_Decrease->Blood_Flow Acid_Increase Increased Gastric Acid Secretion PG_Decrease->Acid_Increase Ulcer Gastric Ulcer Formation Mucus_Bicarb->Ulcer Blood_Flow->Ulcer Acid_Increase->Ulcer

Caption: NSAIDs inhibit prostaglandin synthesis, leading to ulcer formation.

References

Application Note and Protocol for Ranitidine Stability Testing Under ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine (B1213489) H2-receptor antagonist, has been widely used to treat conditions caused by excess stomach acid. However, the inherent instability of the this compound molecule, leading to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, has necessitated stringent stability testing.[1] This application note provides a detailed protocol for conducting stability testing of this compound hydrochloride active pharmaceutical ingredient (API) and finished drug products in accordance with the International Council for Harmonisation (ICH) Q1A (R2) guidelines.

The stability of a drug product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. ICH guidelines provide a framework for designing stability studies that evaluate the effect of various environmental factors such as temperature, humidity, and light on the drug substance and product.[2] This protocol outlines the storage conditions, testing frequency, analytical procedures, and acceptance criteria for a comprehensive stability program for this compound.

Materials and Equipment

2.1 Materials

  • This compound Hydrochloride Reference Standard (USP or EP)

  • This compound Related Compound A, B, C, etc. Reference Standards (as required by pharmacopoeia)

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Ortho-phosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

2.2 Equipment

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Glassware

Experimental Protocols

3.1 Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Treat a solution of this compound hydrochloride (e.g., 1 mg/mL) with 0.1 N HCl at 60°C for 30 minutes.[3]

  • Base Hydrolysis: Treat a solution of this compound hydrochloride (e.g., 1 mg/mL) with 0.1 N NaOH at 60°C for 30 minutes.[3]

  • Oxidative Degradation: Treat a solution of this compound hydrochloride (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 4 hours.

  • Thermal Degradation: Expose solid this compound hydrochloride to dry heat at 60°C for 10 days.[3]

  • Photostability: Expose solid this compound hydrochloride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

3.2 Stability Study Protocol

A minimum of three primary batches of the drug substance and drug product should be included in the stability program. The samples should be stored in containers that simulate the proposed marketing packaging.

3.2.1 Storage Conditions

Based on ICH Q1A(R2) for climatic zones I and II:

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

3.2.2 Testing Frequency

Study TypeTesting Frequency
Long-term0, 3, 6, 9, 12, 18, 24 months, and annually thereafter
Intermediate0, 3, 6 months
Accelerated0, 3, 6 months

3.3 Analytical Method: Stability-Indicating HPLC

A validated stability-indicating HPLC method is crucial for the separation and quantification of this compound from its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile: 0.1% Ortho-phosphoric acid in water (25:75 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 314 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

3.4 Tests to be Performed

The following tests should be performed at each stability time point:

  • Appearance: Visual inspection for any changes in color, clarity (for solutions), or physical state.

  • Assay: Quantification of the this compound content.

  • Impurities/Degradation Products: Identification and quantification of known and unknown impurities.

  • Dissolution (for solid dosage forms): Measurement of the rate and extent of drug release.

  • Water Content (as applicable): Determination of the water content, especially for solid dosage forms.

  • pH (for liquid dosage forms): Measurement of the pH of the solution.

Data Presentation

Quantitative data from the stability studies should be summarized in a clear and organized manner.

Table 1: Stability Data for this compound Hydrochloride Tablets (Example)

TestAcceptance CriteriaInitial3 Months (40°C/75%RH)6 Months (40°C/75%RH)12 Months (25°C/60%RH)
Appearance White, film-coated tabletsCompliesCompliesSlight yellowingComplies
Assay (%) 90.0 - 110.099.897.595.299.1
Impurity A (%) NMT 0.2%< 0.050.080.150.06
Impurity C (%) NMT 0.3%< 0.050.100.180.07
NDMA (ppm) Report< 0.10.51.20.2
Any Unspecified Impurity (%) NMT 0.10%< 0.050.060.09< 0.05
Total Impurities (%) NMT 1.0%0.150.450.800.25
Dissolution (%) NLT 80% in 45 min95928894

NMT: Not More Than, NLT: Not Less Than

Data Analysis and Acceptance Criteria

The stability data should be evaluated to establish a shelf-life and recommended storage conditions.

5.1 Significant Change

According to ICH Q1A(R2), a significant change for a drug product is defined as:

  • A 5% change in assay from its initial value.

  • Any degradation product exceeding its acceptance criterion.

  • Failure to meet the acceptance criteria for appearance, physical attributes, and functionality test (e.g., dissolution).

  • Failure to meet the acceptance criteria for pH (for liquids).

5.2 Impurity Thresholds

Based on ICH Q3B(R2) guidelines, the thresholds for reporting, identification, and qualification of degradation products are based on the maximum daily dose (MDD) of the drug product. For this compound, with a typical MDD of 300 mg, the following thresholds apply:

ThresholdLimit
Reporting Threshold0.05%
Identification Threshold0.2% or 2 mg TDI (Total Daily Intake), whichever is lower
Qualification Threshold0.2% or 2 mg TDI, whichever is lower

Visualizations

experimental_workflow cluster_planning 1. Study Planning cluster_execution 2. Study Execution cluster_testing 3. Analytical Testing cluster_analysis 4. Data Analysis & Reporting p1 Select Batches (≥3 Primary Batches) e1 Place Samples in Stability Chambers p1->e1 p2 Define Storage Conditions (ICH Q1A) p2->e1 p3 Establish Testing Schedule e2 Withdraw Samples at Scheduled Time Points p3->e2 e1->e2 t1 Visual Appearance e2->t1 Physical t2 HPLC Assay & Impurity Profile e2->t2 Chemical t3 Dissolution (Tablets) e2->t3 Performance t4 Other Tests (pH, Water Content) e2->t4 Physicochemical a1 Tabulate Results t1->a1 t2->a1 t3->a1 t4->a1 a2 Evaluate Against Acceptance Criteria a1->a2 a3 Determine Shelf-Life & Storage Conditions a2->a3 a4 Prepare Stability Report a3->a4

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_degradation Degradation Pathways This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation This compound->oxidation thermal Thermal Stress This compound->thermal photolysis Photolysis This compound->photolysis imp_d Impurity D hydrolysis->imp_d imp_h Impurity H hydrolysis->imp_h imp_c Impurity C oxidation->imp_c ndma NDMA thermal->ndma other_degradants Other Degradants thermal->other_degradants photolysis->other_degradants

Caption: Potential degradation pathways of this compound.

References

Application Note: A Robust LC-MS/MS Method for the Simultaneous Determination of Ranitidine and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive and sensitive method for the simultaneous quantification of ranitidine and its major metabolites—this compound N-oxide, this compound S-oxide, and N-desmethyl this compound—in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by analysis with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate and reliable measurement of this compound and its metabolic fate. The described method provides excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

This compound is a histamine (B1213489) H2-receptor antagonist that has been widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. Understanding the metabolism of this compound is crucial for a complete pharmacokinetic profile. The primary metabolites of this compound are this compound N-oxide, this compound S-oxide, and N-desmethyl this compound. A robust analytical method for the simultaneous determination of the parent drug and its metabolites in a single run is highly desirable for efficiency in clinical and preclinical studies. This LC-MS/MS method provides the necessary sensitivity and selectivity for this purpose.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (HPLC grade)

  • Internal Standard (IS) working solution (e.g., Propranolol or a stable isotope-labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution and briefly vortex.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient A suitable gradient to ensure separation of the analytes and internal standard. A typical starting condition is 95% A, held for 0.5 minutes, followed by a linear gradient to 5% A over 3 minutes, held for 1 minute, and then returned to initial conditions for re-equilibration.

Mass Spectrometry (MS) Conditions:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Data Presentation

MRM Transitions and Mass Spectrometer Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters for this compound, its metabolites, and a common internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound 315.1176.12540
This compound N-oxide 331.1270.12845
This compound S-oxide 331.1176.12745
N-desmethyl this compound 301.1176.12540
Propranolol (IS) 260.2116.13050
Quantitative Performance

The method was validated for its quantitative performance, demonstrating excellent linearity, accuracy, and precision.[1]

ParameterThis compoundExpected Performance for Metabolites
Linearity Range 1 - 1000 ng/mLSimilar to this compound
Correlation Coefficient (r²) > 0.995> 0.99
Lower Limit of Quantitation (LLOQ) 1 ng/mL1 - 5 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 85%Expected to be consistent and reproducible

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound and its metabolites in plasma.

experimental_workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis lcms->data metabolic_pathway This compound This compound n_oxide This compound N-oxide This compound->n_oxide N-oxidation s_oxide This compound S-oxide This compound->s_oxide S-oxidation desmethyl N-desmethyl this compound This compound->desmethyl N-demethylation

References

Application Notes and Protocols for the Development of Sustained-Release Oral Dosage Forms for Ranitidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of sustained-release oral dosage forms for ranitidine, a histamine (B1213489) H2-receptor antagonist. This compound's short biological half-life (2.5-3 hours) and absorption window in the upper gastrointestinal tract make it an ideal candidate for controlled-release formulations, which can improve patient compliance and therapeutic efficacy.[1][2] This document details various formulation strategies, experimental protocols for their evaluation, and methods for pharmacokinetic analysis.

Formulation Strategies for Sustained-Release this compound

Gastro-retentive drug delivery systems (GRDDS) are a primary focus for this compound to prolong its residence time in the stomach and upper GI tract, thereby increasing bioavailability.[1][2] Floating and mucoadhesive matrix tablets are the most extensively studied approaches.

Floating Matrix Tablets

Floating matrix tablets are designed to have a lower density than gastric fluids, allowing them to remain buoyant in the stomach for an extended period.[3][4] This is typically achieved by incorporating gas-generating agents and hydrophilic polymers that form a gel-like barrier to control drug release.

Key Formulation Components:

  • Active Pharmaceutical Ingredient (API): this compound Hydrochloride

  • Hydrophilic Polymers: Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades (e.g., K4M, K15M, K100M), Carbopol, Sodium Alginate, Xanthan Gum.[5] These polymers swell upon contact with gastric fluid to form a gel matrix that controls drug diffusion.

  • Gas-Generating Agents: Sodium Bicarbonate, often in combination with an acid source like Citric Acid, reacts with gastric acid to produce carbon dioxide, which gets entrapped in the gelled matrix, reducing the tablet's density and enabling it to float.

  • Fillers/Binders: Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate (B84403) (DCP), Lactose.

  • Lubricants/Glidants: Magnesium Stearate, Talc.

Mucoadhesive Tablets

Mucoadhesive tablets are formulated to adhere to the gastric mucosa, prolonging their residence time. This is achieved by using mucoadhesive polymers that interact with the mucus layer.

Key Mucoadhesive Polymers:

  • Carbopol

  • Sodium Carboxymethylcellulose (NaCMC)

  • Chitosan

  • Sodium Alginate

Often, formulations combine floating and mucoadhesive properties for a dual mechanism of gastric retention.[1]

Data Presentation: Formulation and Evaluation Parameters

The following tables summarize quantitative data from various studies on sustained-release this compound tablets.

Table 1: Composition of this compound Sustained-Release Floating Matrix Tablets

Formulation CodeThis compound HCl (mg)HPMC K100M (mg)Sodium Bicarbonate (mg)Citric Acid (mg)PVP (mg)Magnesium Stearate (mg)Dibasic Calcium Phosphate (mg)Total Weight (mg)
F7[3]1681105020205194567
F8[3]168220502020584567

Table 2: Physicochemical Evaluation of this compound Floating Tablets

Formulation CodeHardness ( kg/cm ²)Friability (%)Floating Lag Time (sec)Total Floating Time (hr)Drug Content (%)
Optimized Formulation[1]6.04 - 6.78 (N)0.18 - 0.505.09> 1298.25 - 102.50
F5[5]-< 1~110-

Table 3: In Vitro Drug Release Profile of Sustained-Release this compound Tablets (% Cumulative Release)

Time (hr)Formulation F7[3]Formulation F8[3]Optimized Formulation[1]
125.418.224.21
238.629.8-
459.248.6-
675.463.4-
888.679.2-
10---
1298.294.893.65

Experimental Protocols

Preparation of Floating Matrix Tablets (Direct Compression)

This protocol is based on the methodology described by Nigusse et al. (2021).[1][2]

  • Weighing: Accurately weigh all the ingredients (this compound HCl, HPMC, NaCMC, Sodium Bicarbonate, MCC, Magnesium Stearate, and Talc) as per the desired formulation.

  • Sieving: Pass all the weighed powders through a suitable mesh sieve (e.g., #40) to ensure uniformity and break any lumps.

  • Blending:

    • Thoroughly mix this compound HCl, HPMC, NaCMC, Sodium Bicarbonate, and MCC in a blender (e.g., Turbula mixer) for 10-15 minutes to ensure homogenous mixing.

    • Add Magnesium Stearate and Talc to the powder blend and mix for an additional 5 minutes.

  • Compression: Compress the final blend into tablets using a tablet compression machine fitted with appropriate punches and dies (e.g., 10 mm diameter flat-faced punches).

In Vitro Evaluation Protocols
  • Place one tablet in a beaker containing 200 mL of 0.1 N HCl (pH 1.2) maintained at 37 ± 0.5°C.

  • Record the Floating Lag Time , which is the time taken for the tablet to rise to the surface of the dissolution medium.

  • Record the Total Floating Time , which is the duration for which the tablet remains afloat.

  • Perform the dissolution test using a USP Type II (paddle) apparatus.

  • The dissolution medium is 900 mL of 0.1 N HCl, maintained at 37 ± 0.5°C.

  • Set the paddle rotation speed to 50 rpm.

  • Place one tablet in each dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Filter the samples and analyze the drug content using a UV-Visible spectrophotometer at a wavelength of 314 nm or a validated HPLC method.

  • Individually weigh the tablets (W₀).

  • Place each tablet in a beaker containing 200 mL of 0.1 N HCl maintained at 37 ± 0.5°C.

  • At regular intervals, remove the tablet, blot the excess water gently with filter paper, and weigh the swollen tablet (Wₜ).

  • Calculate the swelling index using the following formula: Swelling Index (%) = [(Wₜ - W₀) / W₀] x 100

  • Use a piece of freshly excised gastric mucosa from a suitable animal model (e.g., sheep or goat), obtained from a local abattoir.

  • Mount the mucosal tissue on a glass slide.

  • Place a tablet on the wet mucosal surface and gently press for a few seconds.

  • Place the slide in the dissolution apparatus and observe the time it takes for the tablet to detach from the mucosa.

Bioanalytical Method for this compound in Human Plasma (HPLC-UV)

This protocol is a synthesized method based on several validated HPLC procedures.

  • Sample Preparation (Solid Phase Extraction):

    • To 500 µL of human plasma in a light-protected tube, add 125 µL of an internal standard solution (e.g., Sulfanilamide).

    • Activate a solid-phase extraction (SPE) column (e.g., Oasis Waters) with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the plasma sample onto the SPE column.

    • Wash the column with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 300 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., Nova-Pack, 3.9 x 300 mm).

    • Mobile Phase: A filtered and degassed mixture of 0.08 M dibasic potassium phosphate buffer, acetonitrile, and methanol (e.g., in a ratio of 89.5:3:7), with the pH adjusted to 5.

    • Flow Rate: 0.9 mL/min.

    • Detection Wavelength: 300 nm.

    • Injection Volume: 50 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

Visualization of Workflows and Relationships

The following diagrams illustrate key processes and relationships in the development of sustained-release this compound formulations.

a cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Manufacturing & Optimization cluster_2 Phase 3: In Vitro Characterization cluster_3 Phase 4: In Vivo Evaluation API & Excipient Selection API & Excipient Selection Preformulation Studies Preformulation Studies API & Excipient Selection->Preformulation Studies Formulation Strategy (e.g., Floating Matrix) Formulation Strategy (e.g., Floating Matrix) Preformulation Studies->Formulation Strategy (e.g., Floating Matrix) Manufacturing Process (e.g., Direct Compression) Manufacturing Process (e.g., Direct Compression) Formulation Strategy (e.g., Floating Matrix)->Manufacturing Process (e.g., Direct Compression) Process Parameter Optimization Process Parameter Optimization Manufacturing Process (e.g., Direct Compression)->Process Parameter Optimization Formulation Optimization (e.g., RSM) Formulation Optimization (e.g., RSM) Process Parameter Optimization->Formulation Optimization (e.g., RSM) Physicochemical Tests Physicochemical Tests Formulation Optimization (e.g., RSM)->Physicochemical Tests Dissolution Testing Dissolution Testing Physicochemical Tests->Dissolution Testing Gastric Retention Tests (Floating, Mucoadhesion) Gastric Retention Tests (Floating, Mucoadhesion) Dissolution Testing->Gastric Retention Tests (Floating, Mucoadhesion) Pharmacokinetic Studies Pharmacokinetic Studies Gastric Retention Tests (Floating, Mucoadhesion)->Pharmacokinetic Studies Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Studies->Bioavailability Assessment In Vitro-In Vivo Correlation In Vitro-In Vivo Correlation Bioavailability Assessment->In Vitro-In Vivo Correlation

Caption: Workflow for the Development of Sustained-Release this compound Oral Dosage Forms.

b Tablet in Stomach Tablet in Stomach Gastric Fluid Gastric Fluid Tablet in Stomach->Gastric Fluid Polymer Hydration & Swelling Polymer Hydration & Swelling Gastric Fluid->Polymer Hydration & Swelling Reaction of NaHCO3 with Gastric Acid Reaction of NaHCO3 with Gastric Acid Gastric Fluid->Reaction of NaHCO3 with Gastric Acid Gel Layer Formation Gel Layer Formation Polymer Hydration & Swelling->Gel Layer Formation CO2 Entrapment in Gel Matrix CO2 Entrapment in Gel Matrix Gel Layer Formation->CO2 Entrapment in Gel Matrix Sustained Drug Release Sustained Drug Release Gel Layer Formation->Sustained Drug Release CO2 Generation CO2 Generation Reaction of NaHCO3 with Gastric Acid->CO2 Generation CO2 Generation->CO2 Entrapment in Gel Matrix Reduced Tablet Density Reduced Tablet Density CO2 Entrapment in Gel Matrix->Reduced Tablet Density Tablet Floats Tablet Floats Reduced Tablet Density->Tablet Floats Tablet Floats->Sustained Drug Release

Caption: Mechanism of Action for a Floating Matrix Tablet of this compound.

c Relationship between Formulation Factors and Responses (+ indicates a positive correlation, - indicates a negative correlation) cluster_factors Formulation Factors cluster_responses Responses X1 Polymer Concentration (e.g., HPMC) Y1 Floating Lag Time X1->Y1 - Y2 Drug Release Rate X1->Y2 - Y3 Mucoadhesive Strength X1->Y3 + X2 Effervescent Agent Conc. (e.g., NaHCO3) X2->Y1 - X2->Y2 + (initially), then affects matrix integrity

Caption: Logical Relationships in this compound Sustained-Release Formulation.

References

Application Notes and Protocols for In Vivo Experimental Design of Ranitidine Pharmacokinetic Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine is a histamine (B1213489) H2-receptor antagonist that inhibits stomach acid production. It is essential to understand its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—for preclinical and clinical development. This document provides detailed protocols for conducting in vivo pharmacokinetic studies of this compound in rodent models, specifically rats and mice. These guidelines are intended to assist researchers in designing and executing robust experiments to evaluate the bioavailability and pharmacokinetic properties of this compound formulations.

Experimental Design and Considerations

A well-designed pharmacokinetic study is crucial for obtaining reliable and reproducible data. Key considerations for this compound studies in rodents include the selection of an appropriate animal model, determination of the dose, and the choice of administration route.

Animal Models: Sprague-Dawley rats and BALB/c or C57BL/6 mice are commonly used for pharmacokinetic studies due to their well-characterized physiology and the availability of historical data.

Dose Selection: The dose of this compound can vary depending on the study's objectives. For oral administration in rats, a common dose is 13.5 mg/kg.[1] For studies investigating dose-proportionality, a range of doses may be used.

Route of Administration: Both oral (PO) and intravenous (IV) routes are typically evaluated to determine the absolute bioavailability of this compound. Oral administration is commonly performed via gavage, while intravenous administration is often done through the tail vein.

Experimental Protocols

The following are detailed protocols for the key experiments in a this compound pharmacokinetic study.

Animal Handling and Preparation
  • Acclimatization: Upon arrival, animals should be allowed to acclimatize to the facility for at least one week.

  • Housing: Rodents should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing but should have free access to water.

Dosing Protocols

2.2.1. Oral Administration (PO) via Gavage

This method ensures the precise delivery of a specified dose of this compound directly into the stomach.

Materials:

  • This compound formulation

  • Appropriate vehicle (e.g., water, saline, or 0.5% carboxymethylcellulose)

  • Gavage needles (flexible or stainless steel with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Weigh each animal to determine the exact volume of the dosing solution to be administered.

  • Prepare the this compound formulation at the desired concentration in the selected vehicle.

  • Gently restrain the rodent. For rats, this can be done by holding the animal close to the body; for mice, scruffing the neck is a common technique.

  • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to avoid perforation of the esophagus or stomach.

  • Insert the gavage needle into the mouth, passing it gently over the tongue and down the esophagus.

  • Administer the this compound solution slowly and smoothly.

  • Carefully remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress.

2.2.2. Intravenous Administration (IV)

Intravenous administration allows for the direct introduction of this compound into the systemic circulation, providing a baseline for bioavailability calculations.

Materials:

  • Sterile this compound solution for injection

  • Appropriate sterile vehicle (e.g., saline)

  • Restraint device for rodents

  • Heat lamp or warming pad (to dilate the tail vein)

  • 27-30 gauge needles and syringes

  • Disinfectant (e.g., 70% ethanol)

Procedure:

  • Weigh each animal to determine the correct injection volume.

  • Prepare the sterile this compound solution.

  • Place the rodent in a restraint device.

  • Warm the tail using a heat lamp or warming pad to make the lateral tail vein more visible and accessible.

  • Disinfect the injection site on the tail with 70% ethanol.

  • Insert the needle into the lateral tail vein and slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor its condition.

Blood Sample Collection

Serial blood sampling is performed to determine the concentration-time profile of this compound.

Materials:

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA or heparin)

  • Capillary tubes or syringes with appropriate gauge needles

  • Anesthetic (if required for the collection method)

  • Centrifuge

Procedure:

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Common blood collection sites in rodents include the tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).

  • For each time point, collect approximately 100-200 µL of blood into a pre-chilled microcentrifuge tube containing an anticoagulant.

  • Gently invert the tube several times to mix the blood with the anticoagulant.

  • Keep the samples on ice until centrifugation.

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to a clean, labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in plasma samples.

2.4.1. Sample Preparation: Protein Precipitation

Materials:

  • Frozen plasma samples

  • Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (B52724) (ACN) or methanol (B129727), chilled

  • Vortex mixer

  • Centrifuge

  • 96-well plates or autosampler vials

Procedure:

  • Thaw the plasma samples on ice.

  • In a clean microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).

  • Add the internal standard solution.

  • Add three to four volumes of cold acetonitrile or methanol to precipitate the plasma proteins (e.g., 150-200 µL).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2.4.2. LC-MS/MS Conditions (Example)

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3-0.5 mL/min

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

Data Presentation: Pharmacokinetic Parameters

The collected plasma concentration-time data are used to calculate key pharmacokinetic parameters. These parameters should be summarized in tables for clear comparison between different species, routes of administration, and formulations.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueUnitsReference
Dose 13.5mg/kg[1]
Cmax Data not readily available in a comparable formatµg/mL
Tmax Data not readily available in a comparable formath
AUC(0-t) Data not readily available in a comparable formatµg*h/mL
t1/2 Data not readily available in a comparable formath

Note: While specific values for Cmax, Tmax, AUC, and t1/2 from a single comprehensive study in rats following a 13.5 mg/kg oral dose were not found in the search, these are the essential parameters to be determined and tabulated.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnitsReference
Dose Not Specifiedmg/kg
Cmax Data not readily availableµg/mL
Tmax Data not readily availableh
AUC(0-t) Data not readily availableµg*h/mL
t1/2 Data not readily availableh

Mandatory Visualizations

Histamine H2 Receptor Signaling Pathway

This compound acts as a competitive antagonist at the histamine H2 receptor on gastric parietal cells. The following diagram illustrates the signaling pathway that is inhibited by this compound.

Histamine_H2_Receptor_Signaling Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds This compound This compound (Antagonist) This compound->H2_Receptor Blocks G_Protein Gs Protein H2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Promotes

Caption: Histamine H2 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow for Rodent Pharmacokinetic Study

The following diagram outlines the logical flow of a typical in vivo pharmacokinetic study of this compound in rodents.

PK_Workflow start Study Start acclimatization Animal Acclimatization (1 week) start->acclimatization fasting Overnight Fasting (12 hours) acclimatization->fasting dosing Dosing (PO or IV) fasting->dosing sampling Serial Blood Sampling (Predetermined time points) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis (LC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) analysis->pk_analysis end Study End pk_analysis->end

Caption: Experimental Workflow for a Rodent Pharmacokinetic Study.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of Ranitidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a common and effective laboratory-scale method for the synthesis and purification of ranitidine. The protocols are based on established chemical literature and are intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is a histamine (B1213489) H₂-receptor antagonist that inhibits stomach acid production. It is widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease. This document outlines a well-documented synthetic route and subsequent purification procedures suitable for laboratory-scale preparation.

The described synthesis involves the reaction of N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, which is synthesized from furfuryl alcohol in a multi-step process. Purification is achieved through recrystallization of the hydrochloride salt, a common and effective method for obtaining high-purity this compound.

Synthesis of this compound

The synthesis of this compound can be accomplished through various routes. A common pathway, originating from furfuryl alcohol, is detailed below.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

  • Aminomethylation of furfuryl alcohol.

  • Substitution with cysteamine (B1669678) to form the key intermediate.

  • Condensation with N-methyl-1-methylthio-2-nitroethenamine to yield this compound.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Procedure:

Step 1: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol [1]

  • In a suitable reaction vessel, a mixture of dimethylamine and paraformaldehyde is prepared to facilitate the aminomethylation of furfuryl alcohol.

  • Furfuryl alcohol is then added to this mixture.

  • The reaction is typically carried out at a controlled temperature to ensure the formation of 5-(dimethylaminomethyl)furfuryl alcohol.

Step 2: Synthesis of 5-Dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane [1]

  • The product from Step 1, 5-(dimethylaminomethyl)furfuryl alcohol, is reacted with 2-mercaptoethylamine hydrochloride.

  • This reaction results in the substitution of the hydroxyl group to form 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane.

Step 3: Synthesis of this compound [1][2]

  • The intermediate from Step 2 is reacted with N-methyl-1-methylthio-2-nitroethenamine in water.[1][2]

  • The reaction mixture is heated to approximately 48-52°C under a vacuum of 0.02-0.05 MPa for about 4.5 hours.[2]

  • Upon completion, the solution is cooled to 25-35°C.[2]

  • The pH is adjusted to 11.0-11.4 with a 10% sodium hydroxide solution to precipitate the this compound free base.[2]

  • The crude this compound base is then collected for purification.

Purification of this compound

Purification is critical to obtain this compound of a quality suitable for research and development. The most common method is recrystallization of its hydrochloride salt. For specific separation of isomers or removal of persistent impurities, column chromatography can be employed.[3][4]

Experimental Protocol: Purification by Recrystallization (as Hydrochloride Salt)

Materials and Reagents:

  • Crude this compound base

  • Ethanol

  • Hydrochloric acid (concentrated or as an ethanolic solution)

  • Toluene (B28343) (optional, for mixed solvent systems)[5]

  • Seed crystals of pure Form 1 this compound hydrochloride (optional, but recommended)[5]

Procedure:

  • Dissolve the crude this compound free base in ethanol.[2]

  • Cool the solution to between 3-8°C.[2]

  • Slowly add a solution of hydrochloric acid in ethanol to adjust the pH to 6.2-6.8, inducing the precipitation of this compound hydrochloride.[2]

  • For the specific crystallization of Form 1 this compound hydrochloride, a mixed solvent system of ethanol and toluene (e.g., 1:2 ratio) can be used, and the solution should be seeded with pure Form 1 crystals before the addition of hydrochloric acid.[5]

  • The mixture is stirred and cooled to below 0°C for several hours to ensure complete crystallization.[2]

  • The crystalline product is collected by filtration.

  • The filter cake is washed with cold ethanol to remove residual impurities.[2]

  • The purified this compound hydrochloride is then dried under vacuum at a controlled temperature (e.g., 75-90°C).[2]

Purification by Column Chromatography

Silica (B1680970) gel column chromatography is an effective method for the separation of this compound from its isomers and other impurities due to its polar nature.[3][4]

Stationary Phase: Silica gel[3][4] Mobile Phase: A suitable solvent system, often a mixture of a polar and a non-polar solvent, should be determined by thin-layer chromatography (TLC) to achieve optimal separation. The polarity of the mobile phase can be adjusted to control the elution of this compound and its impurities.

The process involves packing a column with silica gel and eluting the crude this compound mixture with the chosen mobile phase. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.[3]

Data Presentation

The following tables summarize typical quantitative data reported for the synthesis and purification of this compound.

Parameter Value Reference
Synthesis Reaction Temperature 48-52°C[2]
Synthesis Reaction Time 4.5 hours[2]
Synthesis pH Adjustment 11.0-11.4[2]
Crystallization Temperature 0-2°C[2]
Crystallization Time 12 hours[2]
Overall Yield (from 5-HMF) 65%[6]
Overall Yield (from 5-(chloromethyl)furfural) 68%[7][8]
Purity (HPLC) >99%[6][9]
Purification Method Solvent System Key Parameters Outcome Reference
Recrystallization (Hydrochloride Salt) EthanolpH adjustment to 6.2-6.8, cooling to <0°CCrystalline this compound hydrochloride[2]
Recrystallization (Form 1 Hydrochloride) Ethanol/TolueneSeeding with Form 1 crystalsPure Form 1 this compound hydrochloride[5]
Column Chromatography Silica Gel with appropriate mobile phaseGradient or isocratic elutionSeparation of isomers and impurities[3][4]

Visualizations

Experimental Workflow: Synthesis of this compound

G Diagram 1: Workflow for the Synthesis of this compound A 1. Aminomethylation of Furfuryl Alcohol B 2. Reaction with Cysteamine HCl A->B Intermediate 1 C 3. Condensation with N-methyl-1-methylthio-2-nitroethenamine B->C Intermediate 2 D 4. pH Adjustment & Precipitation C->D Reaction Mixture E Crude this compound Base D->E

Caption: Workflow for the Synthesis of this compound.

Experimental Workflow: Purification of this compound

G Diagram 2: Workflow for the Purification of this compound A Crude this compound Base B Dissolution in Ethanol A->B C Addition of HCl (ethanolic) to pH 6.2-6.8 B->C D Cooling and Crystallization C->D E Filtration and Washing D->E F Drying under Vacuum E->F G Pure this compound HCl F->G

Caption: Workflow for the Purification of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of ranitidine-related impurities, with a primary focus on the genotoxic impurity N-nitrosodimethylamine (NDMA). The protocols are based on established methods from regulatory agencies and scientific literature, utilizing advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound, a histamine (B1213489) H2-receptor antagonist, has been a widely used medication for treating conditions like peptic ulcers and gastroesophageal reflux disease.[1] However, the discovery of the probable human carcinogen N-nitrosodimethylamine (NDMA) in this compound products led to widespread recalls and a re-evaluation of its safety.[2][3] NDMA can be present as an impurity from the manufacturing process or can form from the degradation of the this compound molecule itself over time, influenced by factors such as heat and humidity.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established acceptable daily intake limits for NDMA and have provided guidance on analytical methods for its detection.[5]

Beyond NDMA, other process-related and degradation impurities of this compound are listed in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[4][6][7] Some of these impurities have been shown to be potential precursors to NDMA formation.[4][8] Therefore, robust analytical methods are crucial for the comprehensive impurity profiling of this compound drug substances and products to ensure their quality and safety.

This document outlines protocols for sample preparation and analysis using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), which are the techniques of choice for sensitive and specific detection of these impurities.[2][5][9]

Key this compound-Related Impurities

A list of key impurities, including NDMA and those specified in the USP, is provided below.

Impurity NameAbbreviationChemical Name
N-NitrosodimethylamineNDMAN-Nitrosodimethylamine
This compound Related Compound AImp. AN,N'-bis[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine
This compound Related Compound BImp. B[5-[(dimethylamino)methyl]-2-furanyl]methanol
This compound Related Compound CImp. CN-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine
This compound Diamine Hemifumarate-N'-(2-((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-ethane-1,2-diamine hemifumarate
This compound N-Oxide-N-(2-(((5-((dimethylamino)methyl-N-oxide)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine

Source: USP and other scientific literature.[6][7][10]

Analytical Techniques and Protocols

The most reliable and sensitive methods for the determination of this compound impurities, particularly NDMA, are based on LC-MS. These methods offer high specificity and can achieve the low limits of detection (LOD) and quantification (LOQ) required by regulatory agencies.[2][5]

Protocol 1: Sample Preparation for this compound Drug Substance and Product

This protocol provides a general guideline for the preparation of this compound samples for LC-MS analysis.

Materials:

  • This compound drug substance or powdered drug product

  • LC-MS grade water

  • Methanol

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • 0.22 µm nylon or PVDF syringe filters

  • HPLC vials

Procedure:

  • Weighing: Accurately weigh an amount of this compound drug substance or powdered drug product equivalent to the desired concentration (e.g., 30 mg/mL) into a 15 mL centrifuge tube.[2][11]

  • Dissolution: Add the appropriate volume of solvent (typically LC-MS grade water or a mixture of water and methanol) to achieve the target concentration.[11]

  • Extraction: Vortex the solution for approximately one minute to ensure complete dissolution of the sample. For drug products, further extraction on a mechanical shaker for an extended period (e.g., 40 minutes) may be necessary to extract the active ingredient from the formulation matrix.[12]

  • Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to pellet any insoluble excipients.[5][12]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Discard the initial portion of the filtrate to avoid any potential contamination from the filter.[5][12]

  • Analysis: Transfer the final filtered sample into an HPLC vial for injection into the LC-MS system.

Protocol 2: LC-MS/MS Method for NDMA Quantification

This protocol outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of NDMA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol
GradientOptimized for separation of NDMA from this compound and other matrix components
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 - 45 °C[13]
Injection Volume5 - 10 µL[13]

Mass Spectrometry Conditions:

ParameterCondition
Ionization ModePositive ESI or APCI[13]
Monitored ReactionMRM transitions for NDMA (e.g., m/z 75.1 → 43.1, 75.1 → 58.1) and internal standard (e.g., NDMA-d6)[14]
Source ParametersOptimized for the specific instrument (e.g., gas temperatures, flow rates, capillary voltage)
Diverter ValveA diverter valve is often used to divert the high-concentration this compound peak to waste, preventing contamination of the mass spectrometer.[2][15]

Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of NDMA in this compound samples using LC-MS methods.

Table 1: Linearity and Range

AnalyteRange (ng/mL)Correlation Coefficient (r²)
NDMA0.025 - 100> 0.999[13][15]
NDMA3 - 100[13]0.9992[13]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
NDMA1.0[13]3.0[13]
NDMA-0.025 - 0.1
NDMA0.01 ppm[4]0.03 ppm[4]

Table 3: Accuracy and Precision

AnalyteConcentration LevelAccuracy (% Recovery)Precision (% RSD)
NDMALow, Medium, High94.7% - 102.0%[13]< 4.9%[13]
NDMACalibration Points85% - 115%-

Note: The specific values for LOD, LOQ, accuracy, and precision will vary depending on the instrumentation, method parameters, and sample matrix.

Visualizations

This compound Degradation and NDMA Formation Pathway

The following diagram illustrates a simplified proposed pathway for the degradation of this compound and the subsequent formation of NDMA. The this compound molecule can undergo degradation, particularly at the nitro group and the dimethylamino moiety, which can lead to the formation of NDMA.[16]

G Simplified this compound Degradation and NDMA Formation Pathway This compound This compound Degradation_Intermediates Degradation Intermediates This compound->Degradation_Intermediates Degradation Dimethylamine_Moiety Dimethylamine Moiety Degradation_Intermediates->Dimethylamine_Moiety Nitrosating_Agent Nitrosating Agent (e.g., from nitro group degradation) Degradation_Intermediates->Nitrosating_Agent NDMA NDMA Dimethylamine_Moiety->NDMA Nitrosating_Agent->NDMA

Caption: Simplified pathway of this compound degradation leading to NDMA formation.

General Experimental Workflow for this compound Impurity Analysis

The diagram below outlines the general workflow for the analysis of impurities in this compound drug substances and products, from sample preparation to data analysis.

G General Workflow for this compound Impurity Analysis Start Sample Weighing and Dissolution Extraction Vortexing / Shaking Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Syringe Filtration Centrifugation->Filtration LC_MS_Analysis LC-MS/MS or LC-HRMS Analysis Filtration->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Report Reporting of Results Data_Processing->Report

Caption: Experimental workflow for analyzing this compound impurities.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the identification and quantification of this compound-related impurities, particularly the genotoxic compound NDMA. The use of sensitive and specific techniques like LC-MS/MS and LC-HRMS is essential for ensuring that this compound products meet the stringent safety and quality standards set by regulatory authorities. Adherence to detailed and validated protocols is critical for obtaining accurate and reliable results in the analysis of these impurities.

References

Ranitidine Formulation for Preclinical Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine is a potent and selective histamine (B1213489) H2 receptor antagonist.[1][2] It competitively and reversibly inhibits the binding of histamine to H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[3][4] This mechanism of action makes this compound an invaluable tool in preclinical research for studying gastric acid-related conditions and as a gastroprotective agent in various experimental models.[1][5] These application notes provide detailed protocols for the preparation of this compound formulations for oral and intravenous administration in preclinical research, as well as methodologies for its use in established animal models of gastric ulcers.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of this compound is crucial for proper formulation and study design.

Physicochemical Data

This compound is typically supplied as this compound hydrochloride, a crystalline solid.[6]

PropertyValueSource
Chemical Formula C₁₃H₂₂N₄O₃S · HCl[6]
Molecular Weight 350.9 g/mol [6]
Appearance White to off-white crystalline solid[6][7]
Solubility in Water Soluble (up to 100 mM)[7][8][9]
Solubility in PBS (pH 7.2) Approx. 10 mg/mL[6]
Solubility in DMSO Approx. 1 mg/mL[6]
Storage -20°C (as solid)[6]
Stability in Aqueous Solution Recommended to not be stored for more than one day[6]
Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in commonly used preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (50 mg/kg)Intravenous AdministrationSource
Bioavailability (F) ~50%N/A[10]
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hourN/A[11]
Metabolism N-oxidation, S-oxidation, N-demethylation, oxidative deaminationN-oxidation, S-oxidation, N-demethylation, oxidative deamination[11]
Primary Excretion Route Urine (62-75% of dose)Urine[11]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterOral Administration (5 mg/kg)Intravenous Administration (50 mg total dose)Source
Bioavailability (F) 73%N/A[11]
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hourN/A[11]
Peak Plasma Concentration (Cmax) 2 µg/mLN/A[11]
Elimination Half-life (t½) 4.1 hours~4 hours[11]
Volume of Distribution (Vd) N/A3.5 L/kg[11]
Plasma Clearance (Clp) N/A10.4 mL/min/kg[11]
Metabolism N-oxidation (~30% of dose)N-oxidation[11]
Primary Excretion Route UrineUrine[11]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by blocking the histamine H2 receptor on gastric parietal cells. This action interrupts the signaling cascade that leads to gastric acid secretion.

G cluster_0 Gastric Parietal Cell Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Binds & Inhibits (Competitive Antagonist) Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion GastricLumen Gastric Lumen H_ion->GastricLumen Secreted into

Caption: this compound's mechanism of action on the H2 receptor signaling pathway.

Experimental Protocols

Formulation Protocols

Protocol 1: Preparation of this compound Hydrochloride Solution for Oral Gavage in Rodents

This protocol is suitable for studies investigating the oral efficacy of this compound in models such as chemically-induced gastric ulcers.

Materials:

  • This compound hydrochloride powder

  • Sterile distilled water or 0.9% saline

  • Vortex mixer

  • Sterile tubes

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 40 mg/kg) and the number and weight of the animals.

  • Weigh the calculated amount of this compound hydrochloride powder using an analytical balance.

  • Dissolve the powder in a known volume of sterile distilled water or 0.9% saline to achieve the final desired concentration. For example, to dose a 250g rat at 40 mg/kg with a gavage volume of 5 mL/kg, the concentration would be 8 mg/mL.[12]

  • Vortex the solution until the this compound hydrochloride is completely dissolved.

  • Prepare fresh daily. It is not recommended to store aqueous solutions of this compound for more than one day.[6]

Protocol 2: Preparation of this compound Hydrochloride Solution for Intravenous Administration in Dogs

This protocol is designed for pharmacokinetic studies or other experiments requiring intravenous administration of this compound.

Materials:

  • This compound hydrochloride powder for injection (or analytical grade powder)

  • Sterile 0.9% saline for injection

  • Sterile vials

  • Syringes and needles

  • Laminar flow hood (for sterile preparation)

Procedure:

  • All procedures should be performed under sterile conditions in a laminar flow hood.

  • Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 50 mg total dose) and the number of animals.[11]

  • Weigh the calculated amount of this compound hydrochloride powder.

  • Reconstitute the powder with a small volume of sterile 0.9% saline and gently swirl to dissolve.

  • Further dilute the solution with sterile 0.9% saline to the final desired volume for injection.

  • Visually inspect the solution for any particulate matter before administration.

  • Administer the solution via slow intravenous injection or infusion.

Preclinical Model Protocols

Protocol 3: Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the gastroprotective effects of this compound against acute gastric mucosal injury.

G cluster_workflow Experimental Workflow: Ethanol-Induced Gastric Ulcer Model Animal_Acclimatization Animal Acclimatization (Wistar or Sprague-Dawley rats) Fasting 24-hour Fasting (water ad libitum) Animal_Acclimatization->Fasting Grouping Random Grouping (e.g., Vehicle Control, this compound, Test Compound) Fasting->Grouping Dosing Oral Administration (Vehicle or this compound) Grouping->Dosing Ulcer_Induction Oral Administration of Ethanol (B145695) (e.g., 96%, 1 mL/rat) 30-60 min post-dosing Dosing->Ulcer_Induction Sacrifice Euthanasia (e.g., 1-2 hours post-ethanol) Ulcer_Induction->Sacrifice Stomach_Excision Stomach Excision and Opening Sacrifice->Stomach_Excision Evaluation Macroscopic and Microscopic Evaluation of Ulcers Stomach_Excision->Evaluation Analysis Data Analysis Evaluation->Analysis

Caption: Workflow for the ethanol-induced gastric ulcer model.

Procedure:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Vehicle Control: Administer the vehicle (e.g., saline) orally.

      • This compound (Positive Control): Administer this compound (e.g., 30-50 mg/kg) orally.[7][8]

      • Test Compound Groups: Administer the test compound at various doses.

  • Ulcer Induction: 30 to 60 minutes after the administration of the vehicle, this compound, or test compound, induce gastric ulcers by oral administration of absolute or 96% ethanol (e.g., 1 mL per rat).[6][7]

  • Euthanasia and Sample Collection: One to two hours after ethanol administration, euthanize the animals (e.g., via CO2 asphyxiation).[6]

  • Evaluation:

    • Immediately dissect the stomachs and open them along the greater curvature.

    • Gently rinse the stomachs with saline to remove gastric contents.

    • Macroscopically examine the gastric mucosa for the presence of ulcers.

    • The ulcer index can be calculated based on the number and severity of the lesions.

    • Stomach tissue can be collected for histological examination and biochemical analysis (e.g., malondialdehyde and nitric oxide levels).[7]

Protocol 4: Indomethacin-Induced Gastric Ulcer Model in Rats

This model assesses the protective effects of this compound against NSAID-induced gastric damage.

Procedure:

  • Animals and Acclimatization: Use male Wistar or Sprague-Dawley rats, following the same acclimatization procedure as in Protocol 3.

  • Fasting: Fast the animals for 24 hours before ulcer induction, with free access to water.

  • Grouping and Dosing:

    • Divide the animals into experimental groups as described in Protocol 3.

    • Administer the vehicle, this compound (e.g., 40-50 mg/kg, p.o.), or test compound.[12][13]

  • Ulcer Induction: 30 to 60 minutes after dosing, administer indomethacin (B1671933) (e.g., 30 mg/kg) orally or subcutaneously to induce gastric ulcers.[5][13]

  • Euthanasia and Evaluation: Four to six hours after indomethacin administration, euthanize the animals and evaluate the gastric ulcers as described in Protocol 3.[5][13]

Concluding Remarks

This compound remains a cornerstone for preclinical gastrointestinal research. The protocols and data presented here provide a comprehensive guide for the formulation and application of this compound in various experimental settings. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to the advancement of drug discovery and development in the field of gastrointestinal pharmacology. Researchers should always adhere to their institution's animal care and use guidelines when conducting these experiments.

References

Application Notes and Protocols for In Vitro Models of Gastric Mucosa in Ranitidine Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of drug permeability across the gastric mucosa is a critical step in the development of orally administered pharmaceuticals. Ranitidine, a histamine (B1213489) H2-receptor antagonist, is widely used to decrease stomach acid production. Understanding its permeability characteristics is essential for optimizing drug delivery and bioavailability. This document provides detailed application notes and protocols for utilizing various in vitro models of the gastric mucosa to study the permeability of this compound. These models range from established cell lines to more advanced 3D cultures and organoids, offering a spectrum of complexity and physiological relevance.

Overview of In Vitro Gastric Mucosal Models

The selection of an appropriate in vitro model is crucial for obtaining meaningful and reproducible data on drug permeability. While the intestinal epithelium, particularly Caco-2 cell monolayers, has been extensively used as a surrogate for gastric permeability, dedicated gastric models are emerging to provide more specific insights.

  • 2D Cell Monolayers: These models utilize immortalized cell lines cultured on semi-permeable supports.

    • Caco-2 Cells: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[1][2] It is often used as a primary screen for oral drug absorption due to its well-characterized nature.[3][4]

    • MDCK Cells: Madin-Darby canine kidney epithelial cells are another popular choice due to their rapid formation of tight monolayers.[5][6] They are particularly useful for studying the role of specific transporters, and genetically engineered lines overexpressing transporters like P-glycoprotein (P-gp) are available.[7][8]

    • NCI-N87 Cells: A human gastric carcinoma cell line that can form polarized monolayers and has been used to assess gastric drug permeability under various pH conditions.[9]

  • 3D Gastric Mucosa Models: These models aim to recapitulate the complex architecture of the gastric mucosa by co-culturing different cell types in a three-dimensional scaffold. A recent innovation includes a 3D model of the gastric mucosa for permeability studies.[10]

  • Gastric Organoids: Derived from adult stem cells or pluripotent stem cells, these 3D structures self-organize into formations that mimic the cellular composition and architecture of the stomach lining.[11][12][13] They represent a more physiologically relevant model for studying gastric function and drug transport.[14]

Quantitative Data on this compound Permeability

The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a barrier. It is a key parameter in drug development for predicting in vivo absorption.

Table 1: Apparent Permeability Coefficients (Papp) of this compound in Various In Vitro Models

Model SystemDirectionPapp (x 10⁻⁶ cm/s)Key FindingsReference(s)
Caco-2Apical to Basolateral (A-B)23.9 ± 2.67Baseline permeability.[15]
Caco-2Basolateral to Apical (B-A)Significantly higher than A-BIndicates active efflux.[16][17][18]
Caco-2A-B (with SBE-β-CD)10.8 - 45.0Permeability decreases with increasing concentrations of SBE-β-CD.[15][19]
Rat IleumMucosal to SerosalLowerNet mucosal secretion observed.[16]
Rat IleumSerosal to Mucosal2-4 fold higherSuggests involvement of secretory transporters like P-gp.[16]
MDCKNot specifiedLowEfflux ratio below 2 in some studies, suggesting no significant P-gp involvement in this specific clone.[5]
PAMPANot specified10.8 - 46.2Permeability decreases with increasing concentrations of SBE-β-CD.[15]

Note: Papp values can vary between laboratories due to differences in cell culture conditions, passage number, and experimental setup.

Experimental Protocols

Protocol for Permeability Assay using Caco-2/MDCK Cell Monolayers

This protocol describes a standard procedure for assessing the bidirectional permeability of this compound across a polarized cell monolayer.

Materials:

  • Caco-2 or MDCK cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound hydrochloride

  • Lucifer yellow (paracellular integrity marker)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 or MDCK cells onto the apical (upper) chamber of the Transwell® inserts at a suitable density.

    • Culture the cells for the required duration to allow for differentiation and formation of a confluent, polarized monolayer with stable transepithelial electrical resistance (TEER). For Caco-2 cells, this typically takes 21-25 days, while for MDCK cells it is around 3-4 days.[6]

    • Monitor monolayer integrity by measuring TEER using a voltmeter.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS) at pH 7.4.

    • Apical to Basolateral (A-B) Transport: Add the this compound solution (in transport buffer) to the apical chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed buffer.

    • At the end of the experiment, collect samples from both the donor and receiver chambers.

  • Monolayer Integrity Check:

    • After the transport experiment, assess the integrity of the cell monolayer by measuring the permeability of a paracellular marker like Lucifer yellow.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of this compound appearance in the receiver chamber).

      • A is the surface area of the permeable support.

      • C₀ is the initial concentration of this compound in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput screening tool to predict passive transcellular permeability.

Materials:

  • PAMPA plate (e.g., a 96-well filter plate)

  • Phospholipid solution (e.g., lecithin (B1663433) in dodecane)

  • Donor and acceptor buffers (e.g., PBS at different pH values)

  • This compound hydrochloride

  • 96-well UV plate reader or LC-MS/MS

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution.

  • Donor Solution: Add the this compound solution to the wells of the donor plate.

  • Acceptor Solution: Add the acceptor buffer to the wells of the acceptor plate.

  • Assay Assembly: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • Sample Analysis: Determine the concentration of this compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Data Analysis: Calculate the Papp value using a similar equation as for the cell-based assays, taking into account the incubation time and well volumes.

Visualizations

Experimental Workflow for this compound Permeability Assay

G cluster_prep Model Preparation cluster_exp Permeability Experiment cluster_analysis Analysis seed_cells Seed Cells on Transwell Inserts culture_monolayer Culture to Confluence (e.g., 21 days for Caco-2) seed_cells->culture_monolayer check_teer Monitor TEER culture_monolayer->check_teer wash_monolayer Wash Monolayer check_teer->wash_monolayer Monolayer Ready add_this compound Add this compound Solution (Apical or Basolateral) wash_monolayer->add_this compound incubate Incubate at 37°C add_this compound->incubate sample_receiver Sample Receiver Chamber at Time Points incubate->sample_receiver analyze_samples Analyze Samples (LC-MS/MS) sample_receiver->analyze_samples calculate_papp Calculate Papp and Efflux Ratio analyze_samples->calculate_papp

Caption: Workflow for determining this compound permeability using cell monolayers.

This compound Transport Pathways Across Gastric Epithelium

G cluster_lumen cluster_cell Epithelial Cell cluster_blood ranitidine_lumen This compound cell Paracellular Pathway (Tight Junctions) Transcellular Pathway P-glycoprotein (P-gp) Efflux Pump ranitidine_lumen->cell Absorption ranitidine_blood This compound cell->ranitidine_blood To Circulation ranitidine_blood->cell:e Efflux

Caption: Putative transport routes of this compound across the gastric mucosa.

Discussion and Conclusion

The choice of an in vitro model for this compound permeability studies depends on the specific research question. Caco-2 and MDCK cell monolayers are valuable for high-throughput screening and mechanistic studies, particularly for investigating the role of efflux transporters like P-glycoprotein.[16][17] However, these models are of intestinal or renal origin and may not fully recapitulate the specific transport mechanisms of the gastric mucosa.

Emerging models, such as 3D gastric constructs and gastric organoids, offer a more physiologically relevant environment and hold promise for more accurate predictions of in vivo this compound absorption.[10][11] Further studies are needed to characterize this compound permeability in these advanced models and to correlate the findings with human clinical data.

References

Investigating the Anti-Inflammatory Potential of Ranitidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine (B1213489) H2-receptor antagonist, is widely recognized for its role in reducing gastric acid production.[1] However, emerging evidence suggests that this compound may also possess anti-inflammatory properties, independent of its effects on gastric acid secretion.[2][3] These properties position this compound as a candidate for further investigation in inflammatory conditions. This document provides detailed experimental protocols and application notes for researchers to investigate the anti-inflammatory effects of this compound, focusing on its impact on inflammatory mediators, cellular inflammatory responses, and relevant signaling pathways.

Data Presentation

The following tables summarize key quantitative data on the anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Mediators

AssayCell Line/Primary CellsInflammatory StimulusThis compound ConcentrationOutcome MeasureResultReference
Cytokine Secretion (TNF-α)Human Leukemic Mast Cells (HMC-1)Phorbol Myristate Acetate (PMA) + Calcium Ionophore A2318710⁻⁸ MTNF-α releaseDose-dependent inhibition[4]
Cytokine Secretion (IL-3)Human Leukemic Mast Cells (HMC-1)PMA + Calcium Ionophore A23187Not specifiedIL-3 releaseInhibition[4]
Neutrophil ActivationHuman NeutrophilsNot specifiedNot specifiedElastase release, O₂⁻ production, intracellular calciumInhibition[5]

Table 2: In Vivo Effects of this compound on Inflammation

Animal ModelSpeciesThis compound DoseAnti-inflammatory EffectReference
Carrageenan-induced paw edemaRat2 mg/kg, p.o.Significant anti-inflammatory activity[2][6]
Formalin-induced peritonitisRat2 mg/kg, p.o.Decreased formation of inflammatory exudate[6]
Cotton pellet granulomaRat2 mg/kg, p.o.Reduced granuloma formation[6]
Stress-induced gastric mucosal injuryRat30 mg/kg, i.v.Inhibition of neutrophil accumulation and lipid peroxidation[5]

Key Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.

In Vitro Assays

1. Protocol for Measuring Cytokine (TNF-α and IL-6) Production in Macrophages

This protocol is adapted from standard lipopolysaccharide (LPS)-induced cytokine release assays.[7][8]

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines TNF-α and IL-6 by macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound hydrochloride

  • Lipopolysaccharide (LPS) from E. coli

  • Complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI 1640 medium. Incubate for 24 hours to allow for cell adherence.

  • This compound Pre-treatment: Prepare various concentrations of this compound in complete RPMI 1640 medium. Remove the old medium from the cells and add 100 µL of the this compound solutions or vehicle control (medium) to the respective wells. Incubate for 1 hour.

  • LPS Stimulation: Prepare a 2 µg/mL solution of LPS in complete RPMI 1640 medium. Add 100 µL of this solution to the wells to achieve a final LPS concentration of 1 µg/mL. For the negative control wells, add 100 µL of medium without LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well for cytokine analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[9][10]

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.

2. Protocol for Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is based on the modified Boyden chamber assay for assessing neutrophil migration.[5][11][12]

Objective: To evaluate the effect of this compound on the migration of neutrophils towards a chemoattractant.

Materials:

  • Freshly isolated human neutrophils

  • This compound hydrochloride

  • Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP)

  • Boyden chamber apparatus with polycarbonate filters (5 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • This compound Pre-incubation: Incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant solution (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber.

    • Place the polycarbonate filter membrane over the lower wells.

    • Add the pre-incubated neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Cell Staining and Counting:

    • After incubation, remove the filter.

    • Fix and stain the migrated cells on the filter using a suitable staining solution.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Calculate the percentage inhibition of neutrophil chemotaxis by this compound compared to the chemoattractant-stimulated vehicle control.

In Vivo Assays

1. Protocol for Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.[2][4][6][13]

Objective: To assess the in vivo anti-inflammatory activity of this compound on acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound hydrochloride

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (B1671933) (10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): Vehicle control (saline), this compound-treated groups (e.g., 2, 5, 10 mg/kg), and Positive control (Indomethacin). Administer the respective treatments orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

2. Protocol for Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the effect of compounds on the proliferative phase of inflammation (chronic inflammation).[14][15][16]

Objective: To determine the effect of this compound on chronic inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Sterile cotton pellets (30 ± 1 mg)

  • This compound hydrochloride

  • Positive control: Indomethacin (5 mg/kg)

  • Surgical instruments

  • Anesthetic (e.g., ether or isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the rats and shave the fur on their back.

  • Implantation of Cotton Pellets: Make a small incision on the back and subcutaneously implant two sterile cotton pellets, one on each side of the dorsal midline.

  • Drug Administration: Administer this compound, vehicle, or indomethacin orally daily for 7 consecutive days, starting from the day of pellet implantation.

  • Granuloma Excision and Measurement: On the 8th day, sacrifice the animals. Carefully dissect out the cotton pellets along with the surrounding granulomatous tissue.

  • Drying and Weighing: Dry the excised granulomas at 60°C until a constant weight is obtained. The final dry weight, after subtracting the initial weight of the cotton pellet, represents the weight of the granuloma tissue formed.

  • Data Analysis: Calculate the percentage inhibition of granuloma formation for each group compared to the vehicle control group.

Signaling Pathway Investigation

This compound's anti-inflammatory effects may be mediated through various signaling pathways. Here are protocols to investigate its impact on the NF-κB and PI3K/Akt pathways.

1. Protocol for Immunofluorescence Staining of NF-κB p65 Subunit

This protocol allows for the visualization of NF-κB p65 nuclear translocation, a key step in its activation.[17][18][19][20]

Objective: To determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound hydrochloride

  • Lipopolysaccharide (LPS)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow RAW 264.7 cells on glass coverslips in a 24-well plate. Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-NF-κB p65 antibody overnight at 4°C.

    • Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Image Analysis: Capture images and analyze the subcellular localization of the NF-κB p65 subunit. In unstimulated or this compound-treated cells, the green fluorescence (p65) should be predominantly in the cytoplasm. In LPS-stimulated cells, the green fluorescence will translocate to the nucleus, co-localizing with the blue DAPI stain.

2. Protocol for Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt pathway.[21][22]

Objective: To investigate whether this compound modulates the PI3K/Akt signaling pathway.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • This compound hydrochloride

  • Stimulant (e.g., LPS or a growth factor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PI3K, anti-total-PI3K, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant for the desired time. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the phosphorylation status in this compound-treated cells to the control groups.

Mandatory Visualizations

experimental_workflow_cytokine_assay cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (1x10^5 cells/well) incubate_24h Incubate 24h seed_cells->incubate_24h pretreat_this compound Pre-treat with this compound (1 hour) incubate_24h->pretreat_this compound stimulate_lps Stimulate with LPS (1 ug/mL, 24 hours) pretreat_this compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->elisa analyze_data Analyze Data (% Inhibition) elisa->analyze_data

Caption: Workflow for In Vitro Cytokine Production Assay.

experimental_workflow_paw_edema cluster_treatment Animal Treatment cluster_measurement Measurement and Analysis administer_drug Administer this compound/Control (p.o.) wait_1h Wait 1 hour administer_drug->wait_1h induce_edema Induce Edema with Carrageenan wait_1h->induce_edema measure_paw_volume Measure Paw Volume (0, 1, 2, 3, 4 hours) induce_edema->measure_paw_volume calculate_inhibition Calculate % Edema Inhibition measure_paw_volume->calculate_inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

nfkb_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene_expression Translocates & Binds DNA Nucleus Nucleus This compound This compound This compound->IKK Inhibits? IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB_active IκBα degradation

Caption: Potential Inhibition of the NF-κB Signaling Pathway by this compound.

pi3k_akt_signaling_pathway GrowthFactor Growth Factor/ Stimulus Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Akt_active Active Akt (p-Akt) Akt->Akt_active Phosphorylation Downstream Downstream Targets (e.g., mTOR, NF-κB) Akt_active->Downstream CellResponse Cellular Responses (Survival, Proliferation, Inflammation) Downstream->CellResponse This compound This compound This compound->PI3K Modulates? This compound->Akt Modulates?

Caption: Putative Modulation of the PI3K/Akt Signaling Pathway by this compound.

References

Troubleshooting & Optimization

Troubleshooting ranitidine instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ranitidine in aqueous solutions. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Issue: My this compound solution has turned yellow. What is causing this, and is the sample still usable?

A yellow discoloration in this compound solutions is a common indicator of degradation.[1][2] This color change is often associated with the formation of various degradation products, particularly under exposure to light or elevated temperatures.[1] While a slight yellowing may not always correlate with a significant loss of potency, it is a clear sign of instability.[1] For quantitative or sensitive experiments, it is strongly recommended to prepare fresh solutions. The usability of a discolored solution depends on the specific requirements of your experiment. If the presence of minor impurities will not affect your results, you may be able to proceed, but this should be determined on a case-by-case basis.

Issue: I've observed a precipitate forming in my buffered this compound solution. What could be the cause?

Precipitation in a this compound solution can occur due to a few factors. This compound hydrochloride's solubility is pH-dependent. While it is soluble in water and acidic solutions, changes in the buffer composition or a significant shift in pH towards alkalinity could reduce its solubility, leading to precipitation.[3] Additionally, the formation of insoluble degradation products over time can also result in precipitate formation. It is also important to consider potential interactions with other components in a complex formulation.

Issue: My quantitative analysis shows a rapid loss of this compound concentration. What are the key factors I should investigate?

Rapid degradation of this compound in aqueous solutions is often linked to one or more of the following factors:

  • pH: this compound is most stable in a pH range of 6.5 to 7.5.[4][5] Under strongly acidic or alkaline conditions, hydrolytic degradation is accelerated.[6][7][8][9]

  • Temperature: Elevated temperatures significantly increase the rate of degradation.[10][11][12] this compound solutions have shown instability at temperatures of 40°C and 55°C.[10][11][12] For this reason, storage at controlled room temperature or under refrigeration is often recommended.

  • Light Exposure: this compound is sensitive to light and can undergo photodegradation.[4][5][13][14][15] Direct exposure to sunlight or UV radiation can lead to the formation of various photoproducts.[13][14][16] Solutions should be protected from light by using amber-colored vials or by covering the container with aluminum foil.

  • Oxygen: The presence of oxygen can contribute to oxidative degradation.[11][17][18][19] For long-term storage or sensitive experiments, deaerating the solvent may be beneficial.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound in aqueous solutions?

This compound degrades in aqueous solutions primarily through three pathways:

  • Hydrolysis: This is a major degradation pathway that is catalyzed by both acidic and alkaline conditions.[6][11] Hydrolysis involves the cleavage of the molecule, leading to the formation of several degradation products.[6]

  • Oxidation: this compound can be oxidized, particularly in the presence of oxidizing agents or dissolved oxygen.[10][20] This can lead to the formation of products like this compound N-oxide and S-oxide.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation, forming a complex mixture of photoproducts.[13][14][15][16]

What is N-nitrosodimethylamine (NDMA) and how does it relate to this compound instability?

N-nitrosodimethylamine (NDMA) is a probable human carcinogen that can form as a degradation product of this compound.[10][17][18][21][22] The this compound molecule itself contains the structural precursors that can lead to the formation of NDMA over time, especially at elevated temperatures.[10][12][18][19][23][24] The presence of nitrite (B80452) ions can also influence NDMA formation.[10][18][23] Due to the risks associated with NDMA, regulatory agencies have recalled this compound products from the market.[24]

What is the optimal pH for storing this compound aqueous solutions?

The optimal pH for the stability of this compound in aqueous solutions is between 6.5 and 7.5.[4][5] Within this range, the rate of hydrolysis is minimized.

Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various stress conditions.

Table 1: Effect of pH on this compound Degradation

pH ConditionStress ConditionDegradation (%)Reference
0.1 N HCl (Acidic)60°C for 30 minutesSignificant[7]
0.1 N NaOH (Alkaline)60°C for 30 minutesSignificant[7]
pH 5-8Not specifiedSlowest rate[10]

Table 2: Effect of Temperature on this compound Stability

TemperatureHumidityDurationObservationReference
40°C75% RH8 weeksSubstantial increase in NDMA[18][19][23]
45°C45%Not specified~20% degradation[10]
55°CNot specifiedNot specifiedUnstable[10][11]
60°CNot specified1 weekForced degradation observed[18][19]

Table 3: Effect of Oxidative and Photolytic Stress on this compound Degradation

Stress ConditionParametersDegradation (%)Reference
Oxidative1.0% H₂O₂ at 60°C for 30 minutesSignificant[7]
PhotolyticNoon summertime sunlightHalf-life of 35 minutes[13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

This protocol outlines a general procedure for conducting a forced degradation study to identify the stability-indicating properties of this compound hydrochloride.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., water, methanol, or a buffer at neutral pH) to obtain a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 30 minutes.[7] Cool and neutralize with 0.1 N NaOH.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 30 minutes.[7] Cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 30 minutes.[1][7]

  • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.[18][19]

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) or direct sunlight for a defined period (e.g., 24 hours).[7][13][14]

3. Sample Analysis:

  • Following exposure to stress, dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.[7][9][25]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method suitable for separating this compound from its degradation products. Method optimization will be required.

  • Column: C18 column (e.g., 100 x 4.6 mm, 3 µm).[7]

  • Mobile Phase: A gradient mixture of Solvent A and Solvent B.

    • Solvent A: Phosphate buffer (e.g., 0.05 M potassium phosphate, pH adjusted to a suitable value).

    • Solvent B: Acetonitrile or Methanol.[25][26]

  • Flow Rate: 1.0 mL/min.[25]

  • Column Temperature: 40°C.[9]

  • Detection Wavelength: 230 nm or 314 nm.[7][9][25][26]

  • Injection Volume: 20 µL.

Visualizations

Ranitidine_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation cluster_ndma NDMA Formation This compound This compound Acid_Deg Acidic Conditions (e.g., 0.1N HCl) This compound->Acid_Deg H⁺ Base_Deg Alkaline Conditions (e.g., 0.1N NaOH) This compound->Base_Deg OH⁻ Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) This compound->Oxidizing_Agent [O] Light Light / UV This compound->Light Heat Heat / Time This compound->Heat Δ Hydrolysis_Products Hydrolysis Products (e.g., Amine, Alcohol, Oxime) Acid_Deg->Hydrolysis_Products Base_Deg->Hydrolysis_Products Oxidation_Products Oxidation Products (e.g., this compound N-oxide) Oxidizing_Agent->Oxidation_Products Photo_Products Photodegradation Products Light->Photo_Products NDMA N-Nitrosodimethylamine (NDMA) Heat->NDMA

Caption: Major degradation pathways of this compound in aqueous solutions.

Troubleshooting_Workflow Start This compound Solution Instability Observed Q1 What is the visual appearance? Start->Q1 A1_Color Color Change (Yellowing) Q1->A1_Color Discolored A1_Precipitate Precipitate Formation Q1->A1_Precipitate Turbid A1_Clear Solution is Clear Q1->A1_Clear No Change Action_Fresh Prepare Fresh Solution A1_Color->Action_Fresh Action_Investigate Investigate Formulation (pH, Excipients) A1_Precipitate->Action_Investigate Q2_Potency Quantitative Analysis Shows Loss of Potency A1_Clear->Q2_Potency Check_pH Verify Solution pH (Optimal: 6.5-7.5) Q2_Potency->Check_pH Yes Q2_Potency->Action_Fresh No Check_Temp Check Storage Temperature (Avoid >40°C) Check_pH->Check_Temp Check_Light Ensure Protection from Light Check_Temp->Check_Light Check_Oxygen Consider Deaeration Check_Light->Check_Oxygen Check_Oxygen->Action_Fresh

Caption: Troubleshooting workflow for this compound solution instability.

Stability_Study_Workflow Start Initiate Stability Study Prep Prepare this compound Solution (Known Concentration) Start->Prep Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sampling Collect Samples at Defined Time Points Stress->Sampling Analysis Analyze Samples by Stability-Indicating HPLC Sampling->Analysis Data Quantify this compound and Degradation Products Analysis->Data Report Generate Stability Report Data->Report

Caption: General workflow for a this compound stability study.

References

Optimizing HPLC Analysis of Ranitidine and Its Degradation Products: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of ranitidine and its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing peak tailing for the this compound peak?

A1: Peak tailing for this compound, a basic compound, is a common issue in reverse-phase HPLC. It can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine functional group of this compound, leading to tailing.

    • Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing these interactions. Adding a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can also mask the silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject.

  • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent, or if necessary, replace the guard column or the analytical column.

Q2: I am having difficulty achieving good resolution between this compound and its degradation products. What can I do?

A2: Poor resolution is a frequent challenge, especially in stability-indicating methods where multiple degradation products may be present.

  • Mobile Phase Optimization: The organic modifier and its proportion in the mobile phase are critical for resolution.

    • Solution: Experiment with different organic modifiers like acetonitrile (B52724) and methanol. A gradient elution program, starting with a lower organic phase concentration and gradually increasing it, can often improve the separation of closely eluting peaks. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of both this compound and its degradation products, thereby affecting their retention and improving resolution.

  • Column Selection: The choice of stationary phase is crucial.

    • Solution: A C18 column is commonly used, but for better separation of polar degradation products, a column with a different selectivity, such as a C8 or a phenyl column, could be beneficial. Using a column with a smaller particle size (e.g., sub-2 µm) can also significantly enhance resolution.

  • Flow Rate and Temperature: These parameters can influence separation.

    • Solution: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time. Optimizing the column temperature can also affect the viscosity of the mobile phase and the kinetics of mass transfer, potentially leading to better separation.

Q3: My baseline is noisy, affecting the detection of low-level degradation products. How can I fix this?

A3: A noisy baseline can originate from various sources within the HPLC system.

  • Mobile Phase Issues: Dissolved gases, particulate matter, or impure solvents in the mobile phase are common culprits.

    • Solution: Ensure the mobile phase is freshly prepared using high-purity solvents and is thoroughly degassed, either by sonication, helium sparging, or an online degasser. Filter the mobile phase through a 0.45 µm filter.

  • Detector Problems: A dirty flow cell or a deteriorating lamp in the UV detector can cause baseline noise.

    • Solution: Flush the flow cell with an appropriate cleaning solvent. If the noise persists, the detector lamp may need replacement.

  • Pump Issues: Fluctuations in pump pressure can lead to a noisy baseline.

    • Solution: Check for leaks in the pump and fittings. Purge the pump to remove any trapped air bubbles.

Q4: I am concerned about the formation of N-Nitrosodimethylamine (NDMA) during my analysis. What precautions should I take?

A4: The formation of NDMA from this compound is a significant concern. While primarily an issue in drug storage and formulation, analytical conditions can potentially influence its levels.

  • Sample Preparation and Storage: Elevated temperatures and exposure to certain conditions can promote NDMA formation.

    • Solution: Prepare samples fresh and store them at a low temperature (e.g., 2-8 °C) if immediate analysis is not possible. Avoid high temperatures and prolonged storage of sample solutions.

  • Analytical Method: The choice of analytical technique is critical for accurate NDMA quantification.

    • Solution: Due to the low levels at which NDMA is typically present and its potential for co-elution with other components, a highly sensitive and selective method such as LC-MS/MS is recommended for accurate quantification. Standard HPLC-UV methods may lack the required sensitivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of this compound?

A1: this compound degrades under various stress conditions to form several products. The most commonly reported degradation products include:

  • This compound S-Oxide: Formed under oxidative conditions.[1]

  • This compound N-Oxide: Another product of oxidation.

  • Hydrolysis Products: Degradation in acidic and basic media leads to the cleavage of the molecule.

  • N-Nitrosodimethylamine (NDMA): A probable human carcinogen that can form from the degradation of the this compound molecule itself, particularly at elevated temperatures.[2]

Q2: What are typical HPLC conditions for the analysis of this compound and its degradation products?

A2: A typical stability-indicating HPLC method for this compound would involve:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.

  • Mobile Phase: A gradient elution is often preferred for separating multiple degradation products. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Detection: UV detection at a wavelength of around 228 nm or 313 nm is commonly employed.

  • Column Temperature: The column is often maintained at a controlled temperature, for instance, 30 °C, to ensure reproducibility.

Q3: How is a forced degradation study for this compound typically performed?

A3: Forced degradation studies are conducted to demonstrate the stability-indicating nature of an HPLC method. This compound is subjected to various stress conditions as per ICH guidelines:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid drug or its solution at a high temperature (e.g., 60-80 °C).

  • Photolytic Degradation: Exposing the drug to UV and visible light.

The resulting samples are then analyzed by the HPLC method to ensure that the degradation product peaks are well-resolved from the parent drug peak.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound from a Selected Study

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis0.1 N HCl30 minutes60 °CSignificant degradation observed[3]
Base Hydrolysis0.1 N NaOH30 minutes60 °CSignificant degradation observed[3]
Oxidation1.0% H₂O₂30 minutes60 °CSignificant degradation observed[3]
Thermal-10 days60 °CStable[3]
Humidity90% RH7 days25 °CStable[3]

Note: The term "significant degradation" was used in the source material without specifying the exact percentage. The extent of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a representative example based on commonly published methods.

  • Chromatographic System:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 60% B

      • 20-25 min: 60% B

      • 25-26 min: 60% to 10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 228 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase A to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation:

    • For drug substance, prepare a solution in mobile phase A with a concentration similar to the standard solution.

    • For drug product (e.g., tablets), crush a number of tablets, weigh a portion of the powder equivalent to a single dose, and dissolve it in a suitable solvent, followed by dilution with mobile phase A to the desired concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Ranitidine_Degradation_Pathway This compound This compound Acid_Degradation Acidic Hydrolysis This compound->Acid_Degradation H+ Base_Degradation Basic Hydrolysis This compound->Base_Degradation OH- Oxidative_Degradation Oxidation This compound->Oxidative_Degradation [O] Thermal_Degradation Thermal Stress This compound->Thermal_Degradation Heat Photolytic_Degradation Photolytic Stress This compound->Photolytic_Degradation Light DP1 Hydrolysis Products Acid_Degradation->DP1 Base_Degradation->DP1 DP2 This compound S-Oxide Oxidative_Degradation->DP2 DP3 This compound N-Oxide Oxidative_Degradation->DP3 NDMA NDMA Thermal_Degradation->NDMA Other_DPs Other Degradation Products Photolytic_Degradation->Other_DPs

Caption: this compound degradation pathways under various stress conditions.

HPLC_Troubleshooting_Workflow Problem HPLC Problem Identified (e.g., Peak Tailing, Poor Resolution) Check_Mobile_Phase Check Mobile Phase (Composition, pH, Degassing) Problem->Check_Mobile_Phase Check_Column Check Column (Type, Age, Contamination) Problem->Check_Column Check_System Check HPLC System (Pump, Detector, Injector) Problem->Check_System Optimize_Method Optimize Method Parameters (Gradient, Flow Rate, Temperature) Check_Mobile_Phase->Optimize_Method If no issues found Check_Column->Optimize_Method If no issues found Check_System->Optimize_Method If no issues found Resolved Problem Resolved Optimize_Method->Resolved Successful Consult_Expert Consult Senior Analyst or Manufacturer Optimize_Method->Consult_Expert Unsuccessful

References

Technical Support Center: Mitigation of NDMA in Ranitidine Synthesis and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of N-nitrosodimethylamine (NDMA) formation in ranitidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of NDMA formation in this compound?

A1: NDMA formation in this compound is primarily attributed to the inherent instability of the this compound molecule itself. The molecule contains both a dimethylamino group and a nitro group, which are precursors for NDMA formation. The degradation of this compound can lead to the formation of dimethylamine (B145610) (DMA) and a nitrosating agent, which can then react to form NDMA.[1][2][3] This degradation process is a slow intermolecular reaction.[4]

Q2: How do synthesis impurities contribute to NDMA formation?

A2: Several process-related impurities and degradation products of this compound have been shown to be potent precursors to NDMA.[5][6][7] Specifically, impurities designated as A, C, D, E, H, and I in the European and United States Pharmacopeias can generate NDMA, in some cases at a much higher rate than this compound itself.[5][8] For instance, amorphous forms of impurities A, C, and E can produce NDMA at a rate 100 times higher than crystalline this compound hydrochloride under forced degradation conditions.[5][8]

Q3: What is the impact of storage conditions on NDMA levels in this compound products?

A3: Storage conditions play a critical role in the formation of NDMA in this compound drug products.[2][9][10] Elevated temperature and humidity have been shown to significantly increase the rate of NDMA formation over time.[4][9][10][11] The presence of oxygen is also a contributing factor.[1][9][10] Therefore, controlling the storage environment is crucial for minimizing NDMA levels in the final product.[12][13]

Q4: Are there any known inhibitors that can prevent NDMA formation in this compound?

A4: While the concept of using inhibitors for nitrosamine (B1359907) formation is established, specific, approved inhibitors for use in this compound formulations are not well-documented in publicly available literature. One kinetic study suggested that the nitrite (B80452) ion might inhibit the formation of an intermediate in the NDMA formation pathway, but this is a complex mechanism.[2][14] The most effective control strategy currently is to manage the root causes: control of this compound degradation and its impurities, and optimization of storage conditions.

Troubleshooting Guides

Troubleshooting High NDMA Levels During this compound Synthesis
Issue Potential Cause Recommended Action
High NDMA levels in the final Active Pharmaceutical Ingredient (API). Presence of this compound-related impurities that are potent NDMA precursors (e.g., Impurities A, C, E, I).[5][7]Implement stringent in-process controls and purification steps to minimize the levels of known NDMA-forming impurities. Characterize and quantify these impurities in your API batches.
Use of contaminated raw materials or solvents containing secondary or tertiary amines and nitrites.[2][15][16]Qualify all vendors and test incoming raw materials and solvents for the presence of potential nitrosamine precursors.
Inefficient removal of reagents or by-products that can act as nitrosating agents.Optimize washing and purification steps to ensure complete removal of residual reactants and by-products.
Inconsistent NDMA levels between batches. Variability in the quality of starting materials or solvents.Establish strict specifications for all raw materials and perform identity and purity testing on each lot.
Deviations in process parameters (e.g., temperature, reaction time, pH).Tightly control and monitor all critical process parameters. Conduct process validation studies to ensure consistency.
Cross-contamination from other processes in the manufacturing facility.[17]Implement rigorous cleaning validation programs for all shared equipment.
Troubleshooting High NDMA Levels During Storage
Issue Potential Cause Recommended Action
NDMA levels increase significantly over time in stability studies. Inherent degradation of the this compound molecule.[4]While the inherent instability cannot be completely eliminated, ensure the synthesis process produces a highly pure and stable crystalline form of this compound hydrochloride.[4]
Inappropriate storage conditions (high temperature, high humidity).[9][10][11]Store this compound API and drug product in a climate-controlled environment, ideally at or below 25°C for solid dosage forms and between 2-8°C for parenteral forms.[12][13]
Exposure to oxygen.[1][9][10]Consider the use of oxygen-scavenging packaging systems to protect the drug product from atmospheric oxygen.[1]
The formulation includes excipients that promote NDMA formation (e.g., those containing nitrite impurities).[13][18]Screen all excipients for the presence of nitrites and nitrates. Select excipients with low or non-detectable levels of these impurities.
Higher NDMA levels observed in drug product compared to API. The manufacturing process of the drug product (e.g., wet granulation, drying at elevated temperatures) accelerates this compound degradation.[2][13]Optimize the drug product manufacturing process to use lower temperatures and minimize exposure to moisture. Consider alternative manufacturing processes like direct compression if feasible.
Interaction between this compound and excipients.Conduct compatibility studies between this compound and all proposed excipients to identify any interactions that may accelerate degradation.

Quantitative Data Summary

Table 1: NDMA Formation in this compound Tablets Under Accelerated Storage Conditions

ProductInitial NDMA (ppm)Storage ConditionNDMA after 4 weeks (ppm)NDMA after 8 weeks (ppm)
Tablet A0.1940°C / 75% RH1.42116
Tablet B2.8940°C / 75% RH-18
Tablet A0.1950°C / 75% RH->500
Tablet B2.8950°C / 75% RH-< Tablet A

Data extracted from studies on commercially available this compound tablets.[9][10][12]

Table 2: NDMA Formation from this compound and its Impurities Under Forced Degradation

CompoundStateConditionNDMA Formation
This compound HClCrystalline110°C for 1hObserved
Impurity AAmorphous110°C for 1hHigh (approx. 100x > this compound HCl)
Impurity CAmorphous110°C for 1hHigh (approx. 100x > this compound HCl)
Impurity EAmorphous110°C for 1hHigh (approx. 100x > this compound HCl)
Impurity HCrystalline110°C for 1hObserved
Impurity IOily Liquid50°C for 1hSlight
Impurity IOily Liquid110°C for 1hHigh

Data from a forced thermal degradation study.[5][8]

Experimental Protocols

Protocol 1: Quantification of NDMA in this compound by LC-MS/MS

This protocol is a general guideline based on methods described in the literature.[19][20][21][22][23] Researchers must validate the method for their specific matrix and instrumentation.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of homogenized this compound sample (drug substance or crushed tablets) into a centrifuge tube.

    • Add a known amount of an isotopically labeled internal standard (e.g., NDMA-d6).

    • Add methanol (B129727), vortex, and sonicate for 5-10 minutes to extract the NDMA.

    • Add ultrapure water, vortex, and sonicate again for 5-10 minutes.

    • Centrifuge the sample to pelletize excipients.

    • Filter the supernatant through a 0.2 µm filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: A suitable C18 column (e.g., Waters HSS-T3).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an appropriate ionization source (e.g., APCI or ESI).

    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for NDMA and one for the internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of NDMA of known concentrations.

    • Calculate the concentration of NDMA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Forced Degradation Study for NDMA Formation Potential
  • Sample Preparation:

    • Place a known amount (e.g., 2 mg) of the this compound API or impurity in a sealed glass vial.

    • Prepare multiple vials for each compound to be tested under different stress conditions.

  • Stress Conditions:

    • Thermal Stress: Place the vials in an oven at an elevated temperature (e.g., 60°C, 110°C) for a defined period (e.g., 1 hour, 1 week).[5][9]

    • Humidity Stress: Place the vials in a stability chamber with controlled temperature and relative humidity (e.g., 40°C/75% RH).[9][10]

    • Oxidative Stress: (If investigating, not detailed in provided search results) Expose the sample to an oxidizing agent.

  • Analysis:

    • After the stress period, allow the samples to cool to room temperature.

    • Extract the samples and analyze for NDMA content using the validated LC-MS/MS method described in Protocol 1.

    • Compare the NDMA levels in the stressed samples to an unstressed control sample.

Visualizations

NDMA_Formation_Pathway This compound This compound degradation Degradation (Heat, Humidity, Oxygen) This compound->degradation subject to dma Dimethylamine (DMA) degradation->dma nitroso_source Nitrosating Agent Source (e.g., from nitro group) degradation->nitroso_source ndma NDMA dma->ndma reacts with nitrosating_agent Nitrosating Agent nitroso_source->nitrosating_agent forms nitrosating_agent->ndma impurities Impurities (A, C, E, H, I) impurities->degradation also degrade to precursors

Caption: Proposed pathway of NDMA formation from this compound degradation.

Experimental_Workflow start Start: this compound Sample (API or Drug Product) sample_prep Sample Preparation (Weighing, Extraction, Filtration) start->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis (Quantification against Calibration Curve) lcms->data_analysis result Result: NDMA Level (ppm) data_analysis->result end End result->end

Caption: Experimental workflow for NDMA quantification in this compound.

Troubleshooting_Tree start High NDMA Detected source_check Source of Sample? start->source_check api API Batch source_check->api API dp Drug Product source_check->dp Drug Product api_investigation Investigate Synthesis: - Raw Materials - Impurity Profile - Process Controls api->api_investigation dp_investigation Investigate Formulation & Storage: - Excipient Compatibility - Manufacturing Process - Storage Conditions dp->dp_investigation

Caption: Troubleshooting decision tree for high NDMA levels.

References

Technical Support Center: Formulation Challenges of Light-Sensitive Ranitidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ranitidine formulations due to its inherent light sensitivity.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound solution upon exposure to ambient light.

Question: My this compound solution is showing a rapid decrease in potency and a visible color change after exposure to laboratory light. How can I troubleshoot this?

Answer:

This is a common issue stemming from this compound's susceptibility to photodegradation. Follow these steps to diagnose and mitigate the problem:

  • Confirm Photodegradation:

    • Analytical Verification: Use a stability-indicating HPLC method to quantify the remaining this compound and detect the emergence of degradation products. A significant decrease in the main this compound peak and the appearance of new peaks confirms degradation.

    • Visual Inspection: A color change, often yellowing, is a primary indicator of degradation.[1]

  • Identify the Light Source:

    • Wavelength Matters: this compound is susceptible to degradation under both UV and visible light. Note that direct photolysis is a major degradation pathway.[2][3] It has been shown to degrade under UVB radiation (λ = 310 nm).[4]

    • Action: Shield your formulation from light at all stages of manufacturing and storage. Use amber-colored vials or light-resistant containers.[1][5]

  • Evaluate Formulation Components:

    • Excipient Interactions: Certain excipients can either accelerate degradation or offer protection. For instance, moisture-scavenging excipients like partially pregelatinized starch can enhance stability, as this compound's degradation is also influenced by humidity.[6][7] Conversely, some common excipients might interact with this compound under stressed conditions.

    • pH of the Medium: While the direct photodegradation rate of this compound is not significantly altered by the protonation of the trialkylamine functionality (pH 6 vs. pH 10), the overall stability can be pH-dependent.[2][3] Ensure the formulation pH is optimized for stability.

  • Implement Protective Measures:

    • Antioxidants: While direct photolysis is a key degradation pathway, oxidative degradation can also occur. Consider the inclusion of antioxidants.

    • Coating: For solid dosage forms, applying a film coating can provide a physical barrier against light.[7]

Issue 2: Unidentified peaks appearing in the chromatogram of a light-exposed this compound formulation.

Question: After exposing my this compound formulation to light as part of a forced degradation study, I am observing several unknown peaks in my HPLC/UPLC analysis. What could these be and how can I identify them?

Answer:

The appearance of new peaks signifies the formation of photodegradation products. This compound can degrade into numerous compounds, some of which may be volatile or reactive.

  • Potential Degradation Products:

    • Studies have identified various transformation products (TPs) formed through processes like photoelimination and hydroxylation.[8]

    • Volatile degradation products can also be generated, including acetaldoxime, thiazole, dimethylformamide, and 5-methylfurfural.[9][10]

    • A significant concern is the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, which can be accelerated by factors like temperature and the presence of nitrites.[10]

  • Identification Strategy:

    • Mass Spectrometry (MS): Couple your liquid chromatography system to a mass spectrometer (LC-MS, LC-Q-ToF-MS) to obtain mass-to-charge ratios and fragmentation patterns of the unknown peaks.[8] This is a powerful tool for structural elucidation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities, headspace GC-MS is the method of choice.[9]

    • Reference Standards: If you have a hypothesis about the identity of a degradation product, confirm it by comparing the retention time and spectral data with that of a certified reference standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The primary mechanism is direct photolysis, where the this compound molecule directly absorbs light energy, leading to its decomposition.[2][3] Reaction with singlet oxygen is considered a secondary loss process.[2][3] The nitroacetamidine functionality of the this compound molecule is the chromophore involved in the direct photolysis pathway.[2]

Q2: How quickly does this compound degrade in sunlight?

A2: this compound degrades rapidly in direct sunlight. Studies have shown a half-life of approximately 35 minutes under noon summertime sunlight at a 45° latitude.[3]

Q3: Does pH affect the photodegradation rate of this compound?

A3: The rate of direct photodegradation of this compound has been found to be insensitive to pH changes between 6 and 10.[2][3]

Q4: What analytical techniques are best suited for studying this compound photostability?

A4: A combination of techniques is often necessary:

  • HPLC/UPLC with UV or PDA detection: For quantifying the parent drug and monitoring the formation of non-volatile degradation products.[2]

  • LC-MS/MS: For the identification and quantification of unknown degradation products.[8]

  • GC-MS: Specifically for the analysis of volatile degradation products.[9]

  • FTIR Spectroscopy: Can be used to observe changes in the solid-state structure of this compound upon exposure to light.[4]

Q5: Are there any formulation strategies to protect this compound from light?

A5: Yes, several strategies can be employed:

  • Opaque Packaging: Using amber glass vials or other light-protective packaging is a fundamental and effective measure.[1][5]

  • Film Coating: For tablets, a film coating can provide a barrier to light.[7]

  • Excipient Selection: Incorporating moisture-scavenging excipients like partially pregelatinized starch can improve stability, as moisture can exacerbate degradation.[6]

  • Antioxidants: While direct photolysis is the main concern, antioxidants may help mitigate oxidative degradation pathways.

Data Presentation

Table 1: Photodegradation Kinetics of this compound

ParameterValueConditionsReference
Half-life (Direct Sunlight) 35 minutesNoon summertime sunlight, 45° latitude[3]
First-Order Rate Constant (Direct Sunlight) 2.8 x 10⁻⁴ s⁻¹Midsummer sunlight[3]
Quantum Yield (Φdirect) 5.3 x 10⁻³pH 6[3]
Quantum Yield (Φdirect) 5.5 x 10⁻³pH 10[3]

Table 2: Bimolecular Rate Constants for this compound Reactions

ReactantRate Constant (M⁻¹ s⁻¹)pHReference
Singlet Oxygen (¹O₂) 1.6 x 10⁷6[3]
Singlet Oxygen (¹O₂) 6.4 x 10⁷10[3]
Hydroxyl Radical (•OH) 1.5 x 10¹⁰Not specified[3]

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solution

Objective: To assess the rate of degradation of this compound in an aqueous solution upon exposure to a controlled light source.

Materials:

  • This compound Hydrochloride

  • Deionized water or appropriate buffer solution (e.g., 0.2 M phosphate (B84403) buffer)

  • Quartz tubes (for direct photolysis)

  • Photolysis apparatus with a controlled light source (e.g., xenon lamp)

  • HPLC system with a C18 column

  • Mobile phase: 90:10 (v/v) 25 mM KH₂PO₄ buffer (pH 3) and Methanol

  • UV detector set to 219 nm

Methodology:

  • Prepare a 10 µM solution of this compound in the desired buffer (e.g., pH 6).

  • Fill several quartz tubes with the this compound solution.

  • Place the tubes in the photolysis apparatus, ensuring equal irradiation of all samples.

  • At predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw an aliquot from a tube.

  • Analyze the withdrawn sample immediately by HPLC to determine the concentration of this compound.

  • Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant.

Protocol 2: Identification of Volatile Photodegradation Products

Objective: To identify volatile compounds released from solid this compound upon exposure to light.

Materials:

  • This compound Hydrochloride powder

  • Headspace vials

  • Solid-Phase Microextraction (SPME) fiber assembly

  • GC-MS system

  • Light source for irradiation

Methodology:

  • Place a known amount of this compound hydrochloride powder into a headspace vial.

  • Expose the vial to a light source for a defined period.

  • After exposure, seal the vial and heat it to a specific temperature to allow volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace for a set time to adsorb the volatile analytes.

  • Retract the fiber and immediately inject it into the GC-MS for desorption and analysis.

  • Identify the separated compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_sol Prepare 10 µM This compound Solution fill_tubes Fill Quartz Tubes prep_sol->fill_tubes expose Irradiate in Photolysis Apparatus fill_tubes->expose withdraw Withdraw Aliquots at Time Intervals expose->withdraw hplc HPLC Analysis withdraw->hplc plot Plot ln(C) vs. Time hplc->plot calc Calculate Rate Constant plot->calc

Caption: Workflow for Photostability Testing of this compound Solution.

troubleshooting_flowchart start Start: this compound Degradation Observed check_light Is the formulation protected from light? start->check_light protect Action: Use amber vials and light-resistant packaging check_light->protect No check_excipients Are excipients known to be compatible? check_light->check_excipients Yes protect->check_excipients reformulate Action: Re-evaluate excipient selection. Consider moisture scavengers. check_excipients->reformulate No check_ph Is the pH optimized for stability? check_excipients->check_ph Yes reformulate->check_ph adjust_ph Action: Adjust pH of the formulation. check_ph->adjust_ph No end Problem Mitigated check_ph->end Yes adjust_ph->end

Caption: Troubleshooting Logic for this compound Formulation Degradation.

References

Technical Support Center: Overcoming Matrix Effects in Ranitidine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of ranitidine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for this compound by co-eluting, undetected components present in the biological sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of the quantitative results.[1][2]

Q2: Why is it crucial to evaluate and mitigate matrix effects for this compound analysis?

A2: Regulatory agencies require the demonstration that matrix effects do not compromise the reliability of bioanalytical data. Failure to address these effects can lead to erroneous pharmacokinetic and toxicokinetic data, potentially impacting the outcomes of preclinical and clinical studies.[2]

Q3: What are the common sources of matrix effects in plasma-based this compound assays?

A3: In plasma, common sources of matrix effects include phospholipids, salts, proteins, and anticoagulants.[2] These endogenous and exogenous components can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[2]

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

A4: A standard method is the post-extraction spike method.[2][3] This involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of this compound in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor.[2]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the problem.

Troubleshooting Workflow for Matrix Effects

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution Poor Reproducibility/Accuracy Poor Reproducibility/Accuracy Assess Matrix Effect Assess Matrix Effect Poor Reproducibility/Accuracy->Assess Matrix Effect Sample Preparation Sample Preparation Assess Matrix Effect->Sample Preparation Significant ME Chromatography Chromatography Assess Matrix Effect->Chromatography Significant ME Mass Spectrometry Mass Spectrometry Assess Matrix Effect->Mass Spectrometry Significant ME Use Stable Isotope Labeled IS Use Stable Isotope Labeled IS Assess Matrix Effect->Use Stable Isotope Labeled IS Persistent ME Optimize Sample Prep Optimize Sample Prep Sample Preparation->Optimize Sample Prep Optimize LC Method Optimize LC Method Chromatography->Optimize LC Method Change Ionization Change Ionization Mass Spectrometry->Change Ionization

Caption: A logical workflow for troubleshooting poor reproducibility and accuracy due to matrix effects in this compound bioanalysis.

Sample Preparation Optimization

Inadequate sample cleanup is a leading cause of significant matrix effects.

Comparison of Sample Preparation Techniques for this compound

TechniquePrincipleAdvantages for this compoundDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.Simple, fast, and inexpensive.May not effectively remove phospholipids, leading to potential ion suppression.
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases.Can provide a cleaner extract than PPT.Can be labor-intensive and may require significant method development.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away.Offers the most effective removal of matrix components, leading to the cleanest extracts.[4]More complex and costly than PPT or LLE.

Recommendation: If you are experiencing significant matrix effects with protein precipitation, consider switching to solid-phase extraction for a cleaner sample.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the Sample: Mix 500 µL of plasma sample with 500 µL of a suitable buffer (e.g., 4% H3PO4) and load the entire volume onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of an appropriate wash solution (e.g., 0.1 M HCl) to remove interfering substances. Follow with a second wash using 1 mL of methanol to remove more polar interferences.

  • Elute: Elute the this compound from the cartridge with 1 mL of an elution solvent (e.g., 5% ammonia (B1221849) in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualization of Sample Preparation Workflows

cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction Plasma Plasma Add Acetonitrile Add Acetonitrile Plasma->Add Acetonitrile Vortex & Centrifuge Vortex & Centrifuge Add Acetonitrile->Vortex & Centrifuge Supernatant for LC-MS Supernatant for LC-MS Vortex & Centrifuge->Supernatant for LC-MS Plasma_SPE Plasma Load on SPE Load on SPE Plasma_SPE->Load on SPE Wash Wash Load on SPE->Wash Elute Elute Wash->Elute Evaporate & Reconstitute Evaporate & Reconstitute Elute->Evaporate & Reconstitute Sample for LC-MS Sample for LC-MS Evaporate & Reconstitute->Sample for LC-MS

Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows for this compound sample preparation.

Liquid Chromatography (LC) Method Adjustments

If optimizing sample preparation is insufficient, modifying the chromatographic conditions can help separate this compound from interfering matrix components.

  • Increase Chromatographic Resolution: Modify the gradient elution to better separate the this compound peak from co-eluting matrix components.

  • Use a Different Stationary Phase: If using a standard C18 column, consider a column with a different chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl phase) that may offer different selectivity for this compound and matrix interferences.

  • Divert the Flow: Use a divert valve to direct the initial part of the chromatographic run (containing highly polar, unretained matrix components) to waste instead of the mass spectrometer.

General LC-MS/MS Method Parameters for this compound

ParameterTypical Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI)
MRM Transition Q1: 315.1 m/z, Q3: 176.1 m/z (example)
Mass Spectrometry (MS) Parameter Optimization
  • Change Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[5] Consider testing APCI if ESI shows significant ion suppression.

  • Optimize Source Parameters: Fine-tune parameters such as capillary voltage, source temperature, and gas flows to maximize the this compound signal and potentially minimize the influence of matrix components.

Conceptual Diagram of Ion Suppression

cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression Droplet ESI Droplet This compound This compound Ions Matrix Matrix Ions MS_Inlet MS Inlet Droplet_Ideal ESI Droplet Ranitidine_Ideal This compound Ions Droplet_Ideal->Ranitidine_Ideal Evaporation MS_Inlet_Ideal MS Inlet Ranitidine_Ideal->MS_Inlet_Ideal High Signal Droplet_Suppression ESI Droplet Ranitidine_Suppression This compound Ions Droplet_Suppression->Ranitidine_Suppression Competition for Surface/Charge Matrix_Suppression Matrix Ions Droplet_Suppression->Matrix_Suppression Competition for Surface/Charge MS_Inlet_Suppression MS Inlet Ranitidine_Suppression->MS_Inlet_Suppression Reduced Signal Matrix_Suppression->MS_Inlet_Suppression

Caption: Illustration of how co-eluting matrix components can suppress the ionization of this compound in the ESI source.

References

Ranitidine Assay Validation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on ranitidine assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in validating a this compound assay?

The primary challenges in this compound assay validation often revolve around the inherent instability of the this compound molecule and the potential for the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1][2] Key issues include:

  • NDMA Formation: this compound can degrade to form NDMA, especially at elevated temperatures.[3] This necessitates highly sensitive analytical methods to detect and quantify this impurity at trace levels.

  • Stability: this compound is susceptible to degradation under stress conditions such as acid, base, and oxidation.[4][5] Therefore, developing a stability-indicating method that can separate the parent drug from its degradation products is crucial.

  • Method Selection: Due to the thermal lability of this compound and its potential to form NDMA during analysis, methods like Gas Chromatography-Mass Spectrometry (GC-MS) are generally unsuitable.[6] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution accurate mass (HRAM) detector, is the preferred method for NDMA analysis.[1][6]

  • Dissolution Variability: this compound tablets have shown variable dissolution results, which can be influenced by the testing apparatus and other experimental conditions.[7][8]

Q2: Why are LC-MS methods preferred for NDMA impurity analysis in this compound?

LC-MS methods are preferred for the analysis of NDMA in this compound because this compound can degrade at the high temperatures used in GC-MS, leading to the artificial formation of NDMA and inaccurate quantification.[6] The FDA has developed and validated a single HRAM LC-MS method that can simultaneously quantify multiple nitrosamine (B1359907) impurities at trace levels, ensuring high sensitivity and resolving power.[1]

Q3: What are the typical forced degradation conditions for this compound?

Forced degradation studies are essential to develop a stability-indicating assay method. This compound is known to degrade significantly under the following stress conditions:

  • Acidic Hydrolysis: Degradation is observed when exposed to 0.1 N HCl at 60°C for 30 minutes.[4]

  • Basic Hydrolysis: Significant degradation occurs in the presence of 0.1 N NaOH at 60°C for 30 minutes.[4]

  • Oxidative Degradation: Exposure to 1.0% H2O2 at 60°C for 30 minutes leads to notable degradation.[4]

  • Thermal and Photolytic Stress: While more stable under heat and humidity, studies have also investigated degradation at elevated temperatures (e.g., 50°C for 24 hours) and upon exposure to UV light.[4][9]

Troubleshooting Guides

HPLC Method Validation Issues

Problem: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Ensure the mobile phase pH is appropriately controlled. For example, a phosphate (B84403) buffer at pH 7.1 has been used successfully.[9]

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: Use a high-quality, end-capped C18 column to minimize silanol (B1196071) interactions. Ensure the mobile phase composition is optimal; for instance, a mixture of acetonitrile (B52724) and an aqueous phosphate buffer (e.g., 20:80, v/v) is a common choice.[9]

  • Possible Cause 3: Column overload.

    • Solution: Reduce the concentration of the injected sample to be within the linear range of the method.

Problem: Inconsistent retention times.

  • Possible Cause 1: Fluctuations in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. For isocratic methods, premixing the mobile phase can improve consistency.

  • Possible Cause 2: Temperature variations.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.[10]

  • Possible Cause 3: Column degradation.

    • Solution: The bonded phase of the column may degrade over time. Replace the column if performance does not improve with other troubleshooting steps.[10]

NDMA Analysis Issues

Problem: High levels of NDMA detected in this compound samples.

  • Possible Cause 1: Inherent contamination of the API or drug product.

    • Solution: This is a known issue with some this compound products.[2] The levels may increase over time and with exposure to higher temperatures.[3] Ensure proper storage conditions and source high-quality materials.

  • Possible Cause 2: In-situ formation during sample preparation or analysis.

    • Solution: Avoid high temperatures during sample preparation. As previously mentioned, use LC-MS instead of GC-MS to prevent thermal degradation and artificial NDMA formation.[6]

Dissolution Testing Issues

Problem: High variability in this compound tablet dissolution results.

  • Possible Cause 1: Tablet sticking to the bottom of the dissolution vessel (Apparatus 2 - Paddle).

    • Solution: This can limit the surface area exposed to the dissolution medium.[11] Using tablet sinkers with the paddle apparatus can prevent this issue.[7][8]

  • Possible Cause 2: Incomplete mixing in the dissolution vessel.

    • Solution: Visual observation may reveal a static vortex of insoluble ingredients.[11] Switching to the basket apparatus (Apparatus 1) can improve results by holding the tablet above the bottom of the vessel, leading to less variability and an increased rate and extent of dissolution.[7][8] Even at a reduced rotational speed (e.g., 30 rpm), the basket apparatus has shown better performance than the paddle apparatus at 50 rpm.[8]

Quantitative Data Summary

The following tables summarize key validation parameters from various published methods for this compound analysis.

Table 1: HPLC Method Validation Parameters for this compound Hydrochloride

ParameterMethod 1 (Isocratic HPLC)[9]Method 2 (Micellar LC)[12]Method 3 (UV-Spectrophotometry)[13]
Linearity Range Not specified10 - 100 ppm0.0036 - 0.0108 mg/mL
Correlation Coefficient (r²) Not specified0.99950.9999
Limit of Quantification (LOQ) 10 µg/mLNot specifiedNot specified
Accuracy (% Recovery) Not specifiedNot specified99.22 - 100.94%

Table 2: LC-MS Method Validation Parameters for NDMA in this compound

ParameterFDA Method (LC-HRAM-MS)[1][6]Validated LC/TQ Method[14]
Linearity Range Not specified0.1 - 100 ng/mL
Correlation Coefficient (r²) Validated according to ICH Q2(R1)> 0.9997
Limit of Detection (LOD) Meets FDA requirementsMore sensitive than FDA method
Limit of Quantification (LOQ) Meets FDA requirementsMore sensitive than FDA method

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Hydrochloride Syrup[9]
  • Chromatographic System:

    • Column: C18

    • Mobile Phase: Acetonitrile and 10 mM disodium (B8443419) hydrogen phosphate buffer (pH 7.1 with 0.1 N NaOH) in a 20:80 (v/v) ratio.

    • Flow Rate: Not specified

    • Detection: UV

    • Mode: Isocratic

  • Standard Solution Preparation: Prepare a standard solution of this compound HCl in the mobile phase.

  • Sample Preparation: Dilute the this compound syrup with the mobile phase to a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Validation: Validate the method for selectivity, accuracy, precision, sensitivity, and robustness as per ICH guidelines.

Protocol 2: Forced Degradation Study of this compound[4]
  • Acid Hydrolysis: Treat this compound solution with 0.1 N HCl at 60°C for 30 minutes.

  • Base Hydrolysis: Treat this compound solution with 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat this compound solution with 1.0% H2O2 at 60°C for 30 minutes.

  • Thermal Degradation: Heat the drug product at 60°C for 10 days.

  • Photolytic Degradation: Expose the drug product to UV light.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The peak purity of the this compound peak should be checked using a PDA detector.

Protocol 3: Dissolution Test for this compound Tablets[7][15]
  • Apparatus: USP Apparatus 2 (Paddle) at 50 rpm or USP Apparatus 1 (Basket) at a suitable rpm (e.g., 30-50 rpm).

  • Dissolution Medium: 900 mL of water.

  • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 20, 30, 45 minutes).

    • Filter the samples.

  • Quantification: Determine the amount of dissolved this compound using UV spectrophotometry at approximately 314 nm or by a validated HPLC method.

  • Acceptance Criteria: Typically, not less than 80% (Q) of the labeled amount of this compound should be dissolved in 45 minutes.

Visualizations

Ranitidine_Degradation_Pathway This compound This compound Molecule (Contains dimethylamino and nitro groups) Degradation Degradation (e.g., via heat, nitrosating agents) This compound->Degradation Instability NDMA N-Nitrosodimethylamine (NDMA) (Probable Human Carcinogen) Degradation->NDMA Formation

Caption: this compound degradation pathway leading to the formation of NDMA.

Assay_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Select Select Method (e.g., HPLC, LC-MS) MD_Start->MD_Select MD_Optimize Optimize Parameters (Mobile Phase, Column, etc.) MD_Select->MD_Optimize Specificity Specificity / Selectivity (Forced Degradation) MD_Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Sample Analysis & System Suitability Robustness->Routine

Caption: General workflow for this compound assay validation.

References

Strategies to minimize ranitidine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ranitidine degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation through several pathways, influenced by various environmental factors. The primary factors include:

  • pH: this compound is most stable in the pH range of 5-8.[1] It degrades significantly under acidic and basic conditions.[2][3]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[1][4][5] Instability has been observed at temperatures of 40°C and 55°C.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of this compound, leading to the formation of various degradation products.[1][6][7][8][9]

  • Oxidizing Agents: this compound is susceptible to oxidation.[2][3] For instance, exposure to hydrogen peroxide can lead to significant degradation.[2]

  • Humidity: High humidity can contribute to the degradation of this compound, especially in the solid state.[4][5]

  • Presence of Nitrosating Agents: The presence of nitrites can lead to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1]

Q2: What is NDMA and how is it formed from this compound?

A2: NDMA (N-nitrosodimethylamine) is a probable human carcinogen that has been detected in this compound products.[4][10] Its formation is a significant concern. The chemical structure of this compound contains a dimethylamino group, which is a precursor to NDMA.[1][10] The formation of NDMA from this compound can occur through a slow, intermolecular degradation reaction of the this compound molecule itself, particularly influenced by heat.[4][5] The presence of external nitrosating agents, such as nitrite, can also contribute to NDMA formation.[1]

Q3: What are the major degradation products of this compound other than NDMA?

A3: Besides NDMA, this compound can degrade into several other products. Common degradants include this compound S-oxide, this compound N-oxide, and products of hydrolysis and photodegradation.[1] Under forced degradation conditions (acidic, basic, and oxidative stress), various impurities can be formed.[2][3] One study identified alcohol, oxime, and amine as degradation products.[1]

Troubleshooting Guides

Issue 1: Low recovery of this compound in my samples.

Possible Cause Troubleshooting Step
pH of the sample solution is outside the optimal range (5-8). Adjust the pH of your sample and standard solutions to be within the 5-8 range using an appropriate buffer.[1] Avoid strongly acidic or basic conditions during extraction and storage.[2][3]
Exposure to high temperatures during sample processing. Maintain low temperatures throughout the sample preparation process. Use ice baths for sample vials and avoid prolonged exposure to room temperature. If possible, use a refrigerated autosampler.[1]
Exposure to light. Protect samples from light at all stages. Use amber vials or wrap vials in aluminum foil.[6][7] Minimize exposure to ambient light during sample handling.
Oxidation of this compound. De-gas solvents and consider working under an inert atmosphere (e.g., nitrogen) if sensitivity to oxidation is observed. Avoid sources of peroxides in solvents like THF or ether.
Improper storage of samples. Store samples at low temperatures (e.g., 2-8°C or frozen) and protected from light until analysis.[11]

Issue 2: Presence of unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Degradation of this compound during sample preparation or storage. Review the troubleshooting steps for "Low recovery of this compound" to minimize degradation. Ensure that the analytical method is stability-indicating.[2]
Contamination from glassware or solvents. Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of your solvent to check for contaminants.
Formation of NDMA. If analyzing for NDMA, be aware that it can form in-situ. Use analytical methods specifically designed for NDMA analysis, which may involve specific extraction and detection techniques (e.g., LC-MS/MS).
Interaction with excipients in the formulation. If analyzing a formulated product, investigate potential interactions between this compound and the excipients under your experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline based on common practices for the analysis of this compound and its degradation products.[2][12][13]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate) and an organic solvent (e.g., methanol). The exact ratio should be optimized for your specific column and system.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Around 314 nm or 322 nm.[13]

    • Injection Volume: 10-20 µL.

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of USP this compound Hydrochloride RS.

    • Dissolve in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation (from Tablets):

    • Weigh and crush a representative number of tablets.

    • Transfer a portion of the powder equivalent to a specific amount of this compound into a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies (to demonstrate stability-indicating nature):

    • Acid Degradation: Reflux the drug solution in 0.1 M HCl at 50°C.[12]

    • Alkali Degradation: Reflux the drug solution in 0.1 M NaOH at 50°C.[12]

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid drug or solution at a high temperature (e.g., 60°C).

    • Photodegradation: Expose the drug solution to UV light.

Visualizations

Ranitidine_Degradation_Pathways This compound This compound Acid_Base Acid/Base Hydrolysis This compound->Acid_Base pH < 5 or > 8 Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Light Photodegradation (UV Light) This compound->Light Heat_Humidity Heat / Humidity This compound->Heat_Humidity Solid State Nitrosating_Agents Nitrosating Agents (e.g., Nitrite) This compound->Nitrosating_Agents Hydrolysis_Products Hydrolysis Products Acid_Base->Hydrolysis_Products Ranitidine_S_Oxide This compound S-Oxide Oxidation->Ranitidine_S_Oxide Photodegradation_Products Photodegradation Products Light->Photodegradation_Products NDMA N-Nitrosodimethylamine (NDMA) Heat_Humidity->NDMA Nitrosating_Agents->NDMA

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Tablets) Weighing Accurate Weighing Sample_Collection->Weighing Dissolution Dissolution in Solvent (pH 5-8, Low Temp, Dark) Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 314 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for this compound sample analysis.

References

Technical Support Center: Optimization of Ranitidine Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ranitidine in in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a competitive and reversible inhibitor of histamine (B1213489) H2 receptors located on the gastric parietal cells.[1][2][3] By blocking these receptors, this compound prevents histamine from stimulating the hydrogen-potassium ATPase pump (proton pump), which is responsible for secreting hydrogen ions into the stomach.[4][5] This leads to a decrease in gastric acid secretion and volume, and a reduction in hydrogen ion concentration.[2]

Q2: What are the key differences in this compound metabolism between common animal models?

The metabolism of this compound varies significantly across different laboratory animal species. In rats, N-demethylation is the primary metabolic pathway, with other routes including S-oxidation and oxidative deamination, each accounting for a small percentage of the dose.[1][6] In contrast, N-oxidation is the main route of metabolism in dogs, accounting for up to 30% of the administered dose.[1][6] In rabbits, sulphoxidation is the major metabolic pathway.[1]

Q3: What are the reported toxic doses of this compound in different animal species?

Toxicity data for this compound varies by species and route of administration. The following table summarizes key toxicity findings.

SpeciesRouteLD50 / MLDObservationReference
MiceIV~75 mg/kg-[1][7]
MiceOral>1000 mg/kgNot lethal[1][7]
RatsIV~75 mg/kg-[1][7]
RatsOral>1000 mg/kgNot lethal[1][7]
RatsOral100 mg/kg/dayMaximum non-toxic dose in chronic studies[8]
DogsOral450 mg/kg/dayMinimum lethal dose[1][7]

Q4: How does the bioavailability of oral this compound differ between animal models and humans?

The oral bioavailability of this compound is approximately 50% in humans.[1][2][4] In dogs, the oral bioavailability has been reported to be good, around 73%.[6] A study on a this compound microemulsion formulation in rabbits showed a 1.4-fold increase in bioavailability compared to a standard oral solution.[9][10]

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inter-individual variability in drug metabolism.

    • Solution: Ensure a homogenous animal population in terms of age, weight, and health status. Consider using a larger sample size to account for variability.

  • Possible Cause: Differences in drug absorption.

    • Solution: this compound is primarily absorbed in the small intestine, with maximal absorption in the duodenum.[11] Ensure consistent administration timing relative to feeding, as food can affect gastric emptying and drug absorption. This compound should ideally be given on an empty stomach.[12][13]

  • Possible Cause: Instability of the this compound molecule.

    • Solution: Studies have suggested that the this compound molecule can be unstable and may degrade, potentially forming N-nitrosodimethylamine (NDMA), a probable carcinogen, especially at elevated temperatures.[14][15] Ensure proper storage of this compound according to the manufacturer's instructions and consider the stability of the drug in your experimental solutions.

Issue 2: Unexpected side effects observed in animals.

  • Possible Cause: Dose is too high.

    • Solution: Review the toxicity data (see FAQ 3) and consider reducing the dose. High doses in rats have been associated with salivation, depression of body weight gain, and increases in water consumption and organ weights.[8] In dogs, high single oral doses (up to 80 mg/kg) have shown minimal and reversible signs of toxicity, some related to transitory histamine release.[1]

  • Possible Cause: Hepatotoxicity with chronic high doses.

    • Solution: Chronic administration of high doses of this compound (e.g., 50 mg/kg for 3 weeks in rats) has been shown to potentially cause hepatotoxicity, with biochemical and histological changes in the liver.[16] If long-term administration is required, consider periodic monitoring of liver function.

  • Possible Cause: Route of administration.

    • Solution: Rapid intravenous injection has been associated with transient cardiac arrhythmia and hypotension.[17] Consider a slower infusion rate for intravenous administration.

Issue 3: this compound does not seem to be effective in reducing gastric acid.

  • Possible Cause: Insufficient dosage.

    • Solution: this compound is a competitive antagonist, and its effect is dose-dependent. In dogs, this compound was found to be 5 to 10 times more active than cimetidine (B194882) in inhibiting gastric acid secretion.[1] Review the literature for effective doses in your specific animal model and experimental setup.

  • Possible Cause: Drug interactions.

    • Solution: this compound has the potential to affect the absorption, metabolism, or renal excretion of other drugs.[1] If co-administering other compounds, review potential drug-drug interactions. For example, antacids and sucralfate (B611045) can interfere with this compound absorption and should be administered at a different time.[18]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Species

SpeciesRouteDoseTmax (h)t1/2 (h)Bioavailability (%)Reference
RatOral50 mg/kg---[6]
DogOral5 mg/kg0.5 - 14.173[6]
DogIV50 mg (total)-~4-[6]
RabbitOral----[10]
HumanOral150 mg2 - 32 - 350[1][4]
HumanIV150 mg-1.7-[19]

Table 2: Effective Doses of this compound for Gastric Acid Inhibition

SpeciesEffectDoseReference
DogInhibition of histamine, pentagastrin, and bethanechol-induced gastric acid secretion4 to 12 times lower than cimetidine[20]
RatInhibition of histamine and pentagastrin-induced gastric acid secretion5.2 to 7.0 times more potent than cimetidine[21]

Experimental Protocols

Protocol 1: Determination of Maximum Non-Toxic Dose (Chronic Oral Administration in Rats)

  • Objective: To determine the highest dose of this compound that does not produce significant toxicity with long-term administration.

  • Animals: Sprague Dawley rats.

  • Methodology:

    • Divide animals into multiple groups, including a control group receiving the vehicle and treatment groups receiving different oral doses of this compound (e.g., 30, 100, 300, and 1000 mg/kg/day).[8]

    • Administer this compound orally once daily for a period of 26 to 53 weeks.[8]

    • Monitor animals daily for clinical signs of toxicity, including changes in behavior, body weight, and water consumption.[8]

    • At the end of the study period, collect blood for hematology and serum biochemistry analysis.

    • Perform a complete necropsy and weigh major organs (liver, kidneys, heart).[8]

    • Conduct histopathological examination of major organs.[8]

  • Endpoint: The maximum non-toxic dose is the highest dose at which no significant treatment-related adverse effects are observed.[8]

Protocol 2: Evaluation of Gastric Acid Secretion Inhibition (Conscious Dog Model)

  • Objective: To assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.

  • Animals: Conscious dogs with a Heidenhain pouch (a surgically created pouch of the stomach that is isolated from the main stomach but retains its vagal nerve supply).

  • Methodology:

    • Induce gastric acid secretion using a secretagogue such as histamine, pentagastrin, or bethanechol.[1]

    • Administer this compound either orally or intravenously at various doses.[1]

    • Collect gastric juice from the Heidenhain pouch at regular intervals.

    • Measure the volume and acidity of the collected gastric juice.

    • Compare the results to a control group receiving the vehicle.

  • Endpoint: The dose of this compound that produces a significant inhibition of gastric acid secretion.

Mandatory Visualizations

ranitidine_mechanism_of_action cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase Activates This compound This compound This compound->H2_Receptor Blocks cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ (Acid) Secretion Proton_Pump->H_ion

Caption: Mechanism of action of this compound in gastric parietal cells.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Literature Review: Select Animal Model & Dose Range B Protocol Design: Define Endpoints & Methodology A->B C Animal Acclimatization B->C D Dose Group Assignment C->D E This compound Administration (Oral/IV) D->E F Sample Collection (Blood, Gastric Juice, etc.) E->F G Observation for Efficacy & Side Effects E->G H Biochemical Analysis F->H I Pharmacokinetic Modeling F->I J Statistical Analysis G->J H->J I->J K Dose Optimization Decision J->K

Caption: General experimental workflow for this compound dosage optimization.

References

Identifying and mitigating sources of variability in ranitidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of variability in ranitidine experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound's chemical stability?

A1: this compound's stability is significantly influenced by several factors, including temperature, humidity, light exposure, and pH.[1][2][3][4] The presence of moisture and elevated temperatures can accelerate its degradation.[2][3] It is also known to be sensitive to light.[1][4]

Q2: What is NDMA, and how does it form in this compound samples?

A2: N-nitrosodimethylamine (NDMA) is a probable human carcinogen that can form as an impurity in this compound products.[5][6][7] The formation of NDMA is a complex process. One major pathway involves the degradation of the this compound molecule itself, particularly the dimethylamino group, which can react with nitrosating agents.[5][8] Factors that promote NDMA formation include elevated temperatures and the presence of nitrite (B80452) ions.[6][9] Some studies suggest that certain impurities inherent to the manufacturing process of this compound can also serve as precursors to NDMA.[5]

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: this compound is most stable in a pH range of 6.5 to 7.5.[1] It is susceptible to degradation under both acidic and basic conditions.[10][11] Forced degradation studies show significant degradation in the presence of both acids (like 0.5 M HCl) and bases (like 0.5 M NaOH).[10]

Q4: Can excipients used in formulations affect this compound's stability?

A4: Yes, interactions between this compound and certain excipients can lead to instability.[12][13] Studies have shown incompatibilities with excipients such as butylated hydroxyanisole, polyvinyl pyrrolidone, hydroxypropyl methylcellulose, microcrystalline cellulose, and magnesium stearate.[13] However, other excipients like lactose (B1674315) and propylene (B89431) glycol did not show a significant impact on its permeability in Caco-2 cell studies.[14] It is crucial to conduct compatibility studies with all excipients in a formulation.

Q5: What are the different polymorphic forms of this compound hydrochloride, and are they stable?

A5: this compound hydrochloride is known to exist in two polymorphic forms, Form I and Form II.[15][16] Form II is the more stable polymorph.[15] The conversion from Form I to Form II can be influenced by manufacturing processes and storage conditions, particularly the presence of water.[15] It is important to monitor the polymorphic form as it can affect the drug's physical and chemical properties.

Troubleshooting Guides

Analytical Method Variability (HPLC)
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Silanol interactions with the column.- Column degradation.- Adjust mobile phase pH to ensure this compound is in a single ionic state.- Use a base-deactivated column or add a competing amine to the mobile phase.- Replace the column.
Inconsistent retention times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.[17]- Use a column oven to maintain a consistent temperature.[17]- Ensure the column is adequately equilibrated before each run.
Variable NDMA quantification - In-situ formation of NDMA during analysis (e.g., in a hot GC inlet).- Contamination of solvents or glassware.- Instability of NDMA in the analytical solution.- Use a validated LC-MS/MS method instead of GC-MS to avoid thermal degradation of this compound into NDMA.[18]- Use high-purity solvents and thoroughly clean all glassware.- Prepare standards and samples fresh and store them at appropriate temperatures.
Presence of unexpected peaks - Degradation of this compound in the sample solution.- Contamination from the sample matrix or solvent.- Interaction with the container.- Prepare samples immediately before analysis or investigate sample stability in the chosen diluent.[19]- Run a blank to identify sources of contamination.- Use inert sample vials.
Dissolution Testing Variability
Problem Potential Cause(s) Recommended Solution(s)
Incomplete or slow dissolution - "Coning" or "mounding" of the dosage form at the bottom of the vessel.- Sticking of the tablet to the vessel or paddle.- Formation of an insoluble layer on the tablet surface.- Increase the paddle speed (e.g., from 50 rpm to 75 rpm) to improve hydrodynamics.[20]- Use a sinker to keep the tablet from sticking.[21]- Evaluate the impact of different dissolution media.
High variability between vessels (high %RSD) - Improper degassing of the dissolution medium.- Inconsistent vessel cleaning.- Vibration of the dissolution bath.- Ensure the dissolution medium is properly deaerated to prevent bubble formation on the tablet surface.[22]- Implement a rigorous and consistent cleaning procedure for all vessels.- Place the dissolution bath on a stable surface, free from vibrations.
Degradation of this compound in the dissolution medium - The pH of the dissolution medium is outside the stable range for this compound.- Prolonged exposure to the medium at 37°C.- Use a dissolution medium with a pH between 6.5 and 7.5.[1]- If degradation is unavoidable, use a stability-indicating analytical method for quantification and account for the degradation rate.[22]

Quantitative Data Summary

Physicochemical Properties and Stability of this compound
Parameter Value / Condition Reference
Optimal pH for Stability 6.5 - 7.5[1]
Polymorphic Forms Form I and Form II[15][16]
Conditions Promoting Degradation Acidic, basic, and oxidative stress[11]
Stable under Heat and humidity (in the absence of other stressors)[11]
Factors Influencing NDMA Formation
Factor Effect on NDMA Formation Reference
Temperature Increased temperature accelerates NDMA formation.[3][5]
Humidity Increased humidity can promote NDMA formation.[5]
Presence of Nitrite Can act as a nitrosating agent, leading to NDMA formation.[6]
Light Exposure Can contribute to the degradation of this compound.[7]
Impurities Certain this compound impurities (A, C, D, E, H, I) can form NDMA.[5]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol is a general guideline and should be validated for your specific application.

  • Chromatographic System:

    • Column: C18, 5 µm, 25 cm x 4.6 mm (or equivalent)

    • Mobile Phase: A mixture of a buffer (e.g., 0.1 M ammonium (B1175870) acetate) and an organic solvent (e.g., methanol) in a ratio of approximately 85:15. The pH should be adjusted to around 5.9.[17][23]

    • Flow Rate: 1.0 mL/min[24]

    • Detection: UV at 280 nm or 322 nm[4][17]

    • Column Temperature: 25°C[17]

  • Standard Solution Preparation:

    • Accurately weigh about 150 mg of this compound working standard into a 100 mL volumetric flask.[24]

    • Dissolve in and dilute to volume with the mobile phase.

    • Further dilute to a working concentration (e.g., 45 ppm).[24]

  • Sample Solution Preparation:

    • For tablets, weigh and finely powder a number of tablets.

    • Transfer a portion of the powder equivalent to a single dose into a volumetric flask.

    • Dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to the final volume.[17]

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Forced Degradation Study Protocol

Forced degradation studies are essential for developing stability-indicating methods.

  • Acid Degradation:

    • Dissolve this compound in 0.5 M HCl and keep at room temperature for 24 hours.[10]

    • Neutralize the solution with an equivalent amount of base before analysis.

  • Base Degradation:

    • Dissolve this compound in 0.5 M NaOH and keep at room temperature for 24 hours.[10]

    • Neutralize the solution with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

    • Monitor the degradation over time.

  • Thermal Degradation:

    • Expose solid this compound or a solution to elevated temperatures (e.g., 55°C) for a specified period.[10]

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source as per ICH Q1B guidelines.[25]

    • A control sample should be protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

    • The method should be able to separate the intact this compound peak from all degradation product peaks.

Dissolution Test for this compound Tablets

This protocol is based on the USP general method.

  • Dissolution Apparatus:

    • Apparatus 2 (Paddles)

  • Dissolution Medium:

    • 900 mL of deaerated water[23]

  • Apparatus Settings:

    • Temperature: 37 ± 0.5 °C

    • Paddle Speed: 50 rpm[23]

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Start the apparatus and withdraw samples at specified time points (e.g., 45 minutes).[23]

    • Filter the samples immediately.

  • Analysis:

    • Determine the amount of this compound dissolved using a validated analytical method, typically UV-Vis spectrophotometry at about 314 nm or HPLC.[23]

  • Acceptance Criteria:

    • Typically, not less than 80% (Q) of the labeled amount of this compound should be dissolved in 45 minutes.[23]

Visualizations

NDMA_Formation_Pathway This compound This compound Intermediate1 Carbocation Intermediate This compound->Intermediate1 Degradation (Heat, Humidity) DMA_moiety Dimethylamine (DMA) moiety Intermediate1->DMA_moiety Decomposition NDMA N-Nitrosodimethylamine (NDMA) DMA_moiety->NDMA Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->NDMA Nitrosation Experimental_Workflow_Stability start Start: Stability Study Setup prep Prepare this compound Samples (Drug Substance/Product) start->prep storage Store Samples at ICH Conditions (e.g., 40°C/75% RH) prep->storage sampling Withdraw Samples at Predetermined Time Points storage->sampling analysis Analyze Samples using Stability-Indicating HPLC Method sampling->analysis data Collect and Analyze Data (Assay, Impurities) analysis->data report Report Results and Determine Shelf-Life data->report

References

Technical Support Center: Refinement of Ranitidine Administration Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ranitidine in cell culture experiments.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound for cell culture experiments?

This compound hydrochloride is soluble in organic solvents like DMSO and aqueous solutions.[1]

  • For a high-concentration stock solution: Dissolve this compound hydrochloride in sterile DMSO. For example, a stock solution of 100 mM can be prepared. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5% to avoid solvent toxicity.[2]

  • For direct use or lower concentration stocks: this compound hydrochloride can be dissolved directly in sterile phosphate-buffered saline (PBS) or cell culture medium.[1] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1]

2. How should I store this compound solutions?

  • Powder: Store this compound hydrochloride powder at -20°C for long-term stability.[2]

  • DMSO Stock Solutions: Aliquot your DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[2]

  • Aqueous Solutions: It is recommended to prepare fresh aqueous solutions of this compound for each experiment. Do not store aqueous solutions for more than one day.[1]

3. What is a typical working concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[3]

4. What is the recommended incubation time for this compound treatment?

The incubation time will depend on the assay being performed.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT): Typical incubation times range from 24 to 72 hours.[4]

  • Apoptosis Assays (e.g., Annexin V): Apoptotic events can be detected between 8 to 72 hours post-treatment, depending on the cell line and this compound concentration.[5]

  • Signaling Pathway Analysis (e.g., Western Blot): Shorter incubation times, ranging from minutes to a few hours, are often used to observe changes in protein phosphorylation.

5. Is this compound stable in cell culture media?

This compound has been shown to be stable in various aqueous solutions, including those used for intravenous infusions, for at least 48 hours at room temperature.[6] However, its stability can be affected by components in complex cell culture media and prolonged incubation at 37°C. It is advisable to minimize the time between adding this compound to the media and applying it to the cells. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of this compound on Cell Viability/Proliferation

Possible Cause Suggested Solution
Incorrect this compound Concentration Perform a dose-response curve with a wide range of concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M) to determine the optimal effective concentration for your specific cell line.
Cell Line Insensitivity Some cell lines may be resistant to the effects of this compound.[7] Research the literature to see if your cell line has been previously tested. Consider using a positive control cell line known to be sensitive to this compound, such as Caco-2.[7]
Degraded this compound Solution Prepare fresh stock and working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Suboptimal Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing the desired effect.
Issues with Assay Protocol Ensure your cell viability/proliferation assay (e.g., MTT, XTT) is optimized for your cell line, including cell seeding density and reagent incubation times.[8]

Problem 2: High Levels of Cell Death, Even at Low this compound Concentrations

Possible Cause Suggested Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%).[2] Include a vehicle control (medium with the same concentration of solvent) in your experiment.
High Cell Line Sensitivity Your cell line may be particularly sensitive to this compound. Use a lower range of concentrations in your dose-response experiments.
Contamination Check for signs of bacterial or fungal contamination in your cell cultures, as this can cause widespread cell death.

Problem 3: High Variability Between Replicate Wells in Assays

Possible Cause Suggested Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects To minimize evaporation from the outer wells of a microplate, which can concentrate this compound and affect cell growth, consider not using the outermost wells for experimental data. Fill these wells with sterile PBS or media.
Inaccurate Pipetting Use calibrated pipettes and ensure proper pipetting technique to deliver consistent volumes of cells and reagents.
Precipitation of this compound Observe the media for any signs of precipitation after adding the this compound working solution. If precipitation occurs, you may need to adjust the solvent or the final concentration.

Data Presentation

Table 1: Summary of Reported this compound Concentrations and Effects in Cell Culture

Cell LineConcentrationIncubation TimeObserved EffectReference(s)
Caco-2 (Human colorectal adenocarcinoma)10⁻⁷ MNot SpecifiedInhibition of proliferation[7]
Caco-2Not SpecifiedNot SpecifiedApoptosis induction[7]
LoVo (Human colorectal adenocarcinoma)Not SpecifiedNot SpecifiedApoptosis induction[7]
MKN 28 (Human gastric adenocarcinoma)10⁻⁴ MNot SpecifiedProtection against taurocholate-induced damage[9]
RAW264.7 (Murine macrophage)Not SpecifiedNot SpecifiedUpregulation of M1 inflammatory cytokines[10]
E0771 (Murine breast adenocarcinoma)Not SpecifiedNot SpecifiedReduced primary tumor growth[11]
4T1 (Murine breast cancer)Not SpecifiedNot SpecifiedReduced metastasis[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a general guideline for detecting apoptosis by flow cytometry.

Materials:

  • Cells of interest treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Sterile PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentration of this compound for an appropriate duration. Include untreated control cells.

  • Harvest the cells (including any floating cells in the medium) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Wash the cells twice with cold sterile PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analyze the cells by flow cytometry within one hour.[12]

Mandatory Visualizations

Signaling Pathways

G cluster_0 This compound's Effect on PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates M1_Polarization M1 Macrophage Polarization NFkB->M1_Polarization Promotes

Caption: this compound-induced activation of the PI3K/Akt signaling pathway leading to M1 macrophage polarization.

G cluster_1 This compound's Effect on MAPK Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates Apoptosis Apoptosis MAPK->Apoptosis Induces

Caption: this compound's modulation of the MAPK signaling cascade, potentially leading to apoptosis.

Experimental Workflows

G cluster_2 Cell Viability (MTT) Assay Workflow A Seed Cells in 96-well plate B Treat with this compound (24-72h) A->B C Add MTT Reagent (2-4h) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570nm) D->E

Caption: A simplified workflow for assessing cell viability using the MTT assay after this compound treatment.

G cluster_3 Apoptosis (Annexin V/PI) Assay Workflow F Treat Cells with This compound G Harvest and Wash Cells F->G H Resuspend in Binding Buffer G->H I Stain with Annexin V and PI H->I J Analyze by Flow Cytometry I->J

Caption: A general workflow for the detection of apoptosis using Annexin V and PI staining.

Logical Relationships

G cluster_4 Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Check_Conc Verify this compound Concentration Start->Check_Conc Check_Cells Assess Cell Health and Density Start->Check_Cells Check_Reagents Prepare Fresh Reagents Start->Check_Reagents Check_Protocol Review Assay Protocol Start->Check_Protocol Optimize Re-optimize Assay Parameters Check_Conc->Optimize Check_Cells->Optimize Check_Reagents->Optimize Check_Protocol->Optimize Consistent Consistent Results Optimize->Consistent

Caption: A logical flowchart for troubleshooting inconsistent experimental results with this compound.

References

Ranitidine Chromatography Technical Support Center: Troubleshooting Poor Peak Shape

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ranitidine chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

Peak tailing is a frequently encountered issue in the chromatography of basic compounds like this compound. The primary cause is often secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the surface of traditional silica-based C18 columns.[1][2][3] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak.

Q2: How does mobile phase pH affect this compound peak shape?

Mobile phase pH is a critical parameter for achieving a symmetrical peak shape for this compound, which has pKa values of approximately 2.7 and 8.2.[4] Operating at a pH close to the pKa of an analyte can lead to inconsistent ionization and poor peak shape.[5] For this compound, a mobile phase pH of around 6.5 has been shown to produce a symmetrical peak.[6] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.[1]

Q3: What are "ghost peaks" and how can they be avoided in this compound analysis?

Ghost peaks are unexpected peaks that appear in a chromatogram and do not correspond to any of the known components in the sample.[7][8] They can arise from various sources, including contaminated solvents, mobile phase degradation, or carryover from previous injections.[7][9][10] To avoid ghost peaks, it is crucial to use high-purity, HPLC-grade solvents, prepare fresh mobile phase daily, and implement a thorough column washing procedure between analyses.[9][11]

Troubleshooting Guides

Problem 1: this compound Peak is Tailing

Peak tailing, where the asymmetry factor is greater than 1.2, is a common problem when analyzing basic compounds like this compound.[3]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The primary amine in this compound's structure can interact with acidic silanol groups on the silica (B1680970) backbone of the column.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2-3 will protonate the silanol groups, reducing their interaction with the protonated this compound.[10][12]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most of the residual silanol groups, significantly reducing tailing for basic compounds.[12][13]

    • Solution 3: Add a Mobile Phase Modifier: Adding a small amount of a basic modifier, like triethylamine (B128534) (TEA), can compete with this compound for the active silanol sites, improving peak shape.[5][14]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume.[12][13]

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can distort peak shape.

    • Solution: Replace the column. Using a guard column can help extend the life of the analytical column.[13]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_ranitidine_only Is only the this compound peak tailing? check_all_peaks->check_ranitidine_only No cause_frit_blockage Possible Cause: Partially blocked column frit or column void. check_all_peaks->cause_frit_blockage Yes cause_silanol Possible Cause: Secondary interactions with silanol groups. check_ranitidine_only->cause_silanol cause_overload Possible Cause: Column overload. check_ranitidine_only->cause_overload solution_frit_blockage Solution: Reverse flush column. If unsuccessful, replace column. cause_frit_blockage->solution_frit_blockage solution_silanol Solutions: 1. Lower mobile phase pH (e.g., to ~3.0). 2. Use an end-capped column. 3. Add a basic modifier (e.g., TEA). cause_silanol->solution_silanol solution_overload Solution: Reduce sample concentration or injection volume. cause_overload->solution_overload

Caption: Troubleshooting workflow for this compound peak tailing.

Problem 2: this compound Peak is Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

Potential Causes and Solutions:

  • Sample Overload: Injecting too much sample volume or a sample that is too concentrated can lead to fronting.[15][16][17]

    • Solution: Dilute the sample or reduce the injection volume.[16]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[15]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[18]

  • Column Collapse: A void or collapse in the column bed can lead to poor peak shape, including fronting.[15][17]

    • Solution: Replace the column.[16]

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_sample_solvent Is the sample solvent stronger than the mobile phase? start->check_sample_solvent solution_sample_solvent Solution: Dissolve sample in mobile phase or a weaker solvent. check_sample_solvent->solution_sample_solvent Yes check_sample_load Is the sample concentration high? check_sample_solvent->check_sample_load No solution_sample_load Solution: Reduce injection volume or sample concentration. check_sample_load->solution_sample_load Yes check_column_condition Is the column old or has it experienced pressure shocks? check_sample_load->check_column_condition No cause_column_void Possible Cause: Column void or bed collapse. check_column_condition->cause_column_void Yes solution_column_void Solution: Replace the column. cause_column_void->solution_column_void

Caption: Troubleshooting workflow for this compound peak fronting.

Problem 3: this compound Peak is Split

A split peak appears as two or more closely eluting peaks for a single compound.

Potential Causes and Solutions:

  • Contaminated or Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit, causing the sample to be distributed unevenly onto the column.[19]

    • Solution: Reverse the column and flush it to waste. If the problem persists, the frit or the entire column may need to be replaced.

  • Column Void: A void or channel in the column's stationary phase can create two different flow paths for the analyte.

    • Solution: Replace the column.

  • Sample Solvent Effect: Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting.[19]

    • Solution: Prepare the sample in the mobile phase.

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks cause_frit_or_void Possible Cause: Blocked column frit or column void. check_all_peaks->cause_frit_or_void Yes check_ranitidine_only Is only the this compound peak split? check_all_peaks->check_ranitidine_only No solution_frit_or_void Solution: 1. Reverse and flush the column. 2. If unresolved, replace the column. cause_frit_or_void->solution_frit_or_void cause_sample_solvent Possible Cause: Sample solvent incompatibility. check_ranitidine_only->cause_sample_solvent solution_sample_solvent Solution: Dissolve sample in mobile phase. cause_sample_solvent->solution_sample_solvent

Caption: Troubleshooting workflow for this compound split peaks.

Problem 4: Ghost Peaks are Present in the Chromatogram

Ghost peaks are extraneous peaks that do not originate from the injected sample.

Potential Causes and Solutions:

  • Mobile Phase Contamination: Impurities in the solvents or buffer components, or the growth of microorganisms in the aqueous portion of the mobile phase, can cause ghost peaks.[7][8]

    • Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily and filter it through a 0.45 µm filter.[11]

  • Carryover from Autosampler: Residual sample from a previous injection can be introduced into the current run.

    • Solution: Implement a robust autosampler wash routine, using a strong solvent to clean the needle and injection port between runs.

  • Late Eluting Compounds: A peak from a previous injection may elute during a subsequent run, appearing as a ghost peak.

    • Solution: Extend the run time of your method to ensure all components have eluted. Incorporate a column wash step with a strong solvent at the end of each run or analytical sequence.

Troubleshooting Workflow for Ghost Peaks

G start Ghost Peak Observed inject_blank Inject a blank (mobile phase). start->inject_blank peak_present Is the ghost peak present? inject_blank->peak_present cause_carryover Possible Cause: Sample carryover. peak_present->cause_carryover No cause_mobile_phase Possible Cause: Mobile phase contamination. peak_present->cause_mobile_phase Yes solution_carryover Solution: Improve autosampler wash method. cause_carryover->solution_carryover solution_mobile_phase Solution: Prepare fresh mobile phase with high-purity solvents and water. cause_mobile_phase->solution_mobile_phase

Caption: Troubleshooting workflow for ghost peaks.

Data and Protocols

Table 1: Mobile Phase Parameters for Symmetrical this compound Peak Shape
ParameterRecommended Value/CompositionRationaleReference
Column Type C18, End-capped, High Purity SilicaMinimizes silanol interactions.[6][12]
Mobile Phase pH 3.0 or 6.5pH 3.0 suppresses silanol ionization. pH 6.5 is sufficiently far from this compound's pKa of 8.2.[6][20]
Aqueous Buffer 0.05M Potassium Dihydrogen Phosphate (B84403)Provides good buffering capacity around the target pH.[6]
Organic Modifier Acetonitrile or MethanolCommon reversed-phase solvents.[20][21]
Mobile Phase Composition Buffer:Acetonitrile (e.g., 50:50 v/v)A good starting point for achieving reasonable retention and peak shape.[20]
Experimental Protocol: RP-HPLC Method for this compound

This protocol provides a general method for the analysis of this compound, which should be optimized for your specific instrumentation and application.

1. Materials and Reagents:

  • This compound Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (ACS Grade)

  • Orthophosphoric Acid (85%)

  • Water (HPLC Grade)

2. Mobile Phase Preparation (0.05M Potassium Dihydrogen Phosphate, pH 3.0 : Acetonitrile (50:50 v/v)):

  • Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 500 mL of the filtered buffer with 500 mL of acetonitrile.

  • Degas the mobile phase by sonication or helium sparging.

3. Standard Solution Preparation (45 ppm this compound):

  • Accurately weigh approximately 45 mg of this compound Hydrochloride Reference Standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase. This will be your stock solution.

  • Further dilute the stock solution with the mobile phase to achieve the desired final concentration (e.g., 45 ppm).[20]

4. Chromatographic Conditions:

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[20]

  • Mobile Phase: As prepared in step 2.

  • Flow Rate: 1.0 mL/min[20]

  • Injection Volume: 20 µL[20]

  • Column Temperature: Ambient (e.g., 25°C)[20]

  • Detection Wavelength: 228 nm[20]

  • Run Time: 10 minutes[20]

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • The tailing factor for the this compound peak should ideally be less than 1.5.

  • The theoretical plates should be greater than 2000.

6. Analysis:

  • Inject the prepared sample solutions.

  • Quantify the this compound peak based on the peak area compared to the standard.

References

Technical Support Center: Enhancing Ranitidine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the solubility of ranitidine, primarily in its hydrochloride salt form, for successful in vitro assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during solution preparation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound hydrochloride for in vitro studies?

A1: The optimal solvent for this compound hydrochloride depends on the specific requirements of your assay.

  • For aqueous-based assays: Water is the preferred solvent as this compound hydrochloride is highly soluble in it.[1][2][3] You can also use phosphate-buffered saline (PBS) at a pH of 7.2, where its solubility is approximately 10 mg/mL.[4]

  • For cell-based assays requiring a stock solution: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions, although the solubility is lower than in water, at approximately 1 mg/mL.[4] It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.

Q2: I've seen conflicting data on the solubility of this compound hydrochloride in DMSO. What is the correct value?

A2: There are some discrepancies in reported solubility values. However, a reliable source indicates the solubility of this compound hydrochloride in DMSO is approximately 1 mg/mL.[4] It is always recommended to perform a solubility test in your specific batch of DMSO and under your experimental conditions to determine the maximum soluble concentration.

Q3: How does pH affect the solubility and stability of this compound hydrochloride?

A3: this compound hydrochloride's stability is pH-dependent. It is less stable in lower pH (acidic) buffer solutions.[5] For optimal stability in aqueous solutions, a pH range of 6.5 to 7.5 is recommended.[6]

Q4: How should I store this compound hydrochloride solutions?

A4: Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.[4] For longer-term storage, it is advisable to prepare aliquots of a high-concentration stock solution in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation: this compound Hydrochloride Solubility

SolventTemperatureSolubilityCitation
WaterRoom Temperature~660 mg/mL[7]
WaterNot Specified9.9 mg/mL[8]
Phosphate-Buffered Saline (PBS) pH 7.2Room Temperature~10 mg/mL[4]
Dimethyl Sulfoxide (DMSO)Room Temperature~1 mg/mL[4]
MethanolRoom Temperature9.6 mg/mL[8]
EthanolRoom Temperature9.4 mg/mL[8]
Acetic AcidNot SpecifiedSoluble[1][2]
0.1 N HClRoom Temperature9.8 mg/mL[8]

Note: "Room Temperature" is generally considered to be between 20°C and 25°C. Solubility can be affected by the specific batch of the compound and solvent, as well as the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Hydrochloride Solution

This protocol is suitable for direct use in many aqueous-based in vitro assays.

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.

  • Add the required volume of sterile water or PBS (pH 7.2) to achieve the target concentration.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Use the solution immediately or store at 4°C for no longer than 24 hours.

Protocol 2: Preparation of a this compound Hydrochloride Stock Solution in DMSO and Dilution for Cell-Based Assays

This protocol is designed for preparing a concentrated stock solution for use in cell culture experiments, minimizing the final DMSO concentration.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pre-warmed (37°C) cell culture medium

Procedure:

Part A: Preparing the High-Concentration Stock Solution

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound hydrochloride.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of, for example, 10 mg/mL (Note: solubility in DMSO is ~1 mg/mL, so prepare accordingly).

  • Vortex thoroughly to ensure complete dissolution. Brief sonication can be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Part B: Preparing the Working Solution in Cell Culture Medium

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • To avoid precipitation ("crashing out"), perform a serial dilution.

    • First, create an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed medium. For example, add 10 µL of a 1 mg/mL stock to 990 µL of medium to get a 10 µg/mL intermediate solution.

    • From this intermediate dilution, perform further dilutions in pre-warmed medium to achieve your final desired working concentrations.

  • Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming of the medium.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Immediate precipitation upon adding DMSO stock to aqueous buffer/media. Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.Perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer or media. Add the stock solution dropwise while gently vortexing or swirling the buffer/media.
Concentration Exceeds Aqueous Solubility: The final concentration of this compound in the aqueous solution is higher than its solubility limit.Decrease the final working concentration. Determine the maximum soluble concentration by performing a solubility test in your specific buffer or media.
Cloudiness or precipitate forms after a period of time. Delayed Precipitation: The compound is initially supersaturated and precipitates over time.Prepare fresh dilutions for each experiment. Avoid storing diluted aqueous solutions of this compound.
Temperature Fluctuations: Changes in temperature can affect solubility.Maintain a constant temperature during your experiment. Use pre-warmed media for dilutions.
pH Shift: The pH of the media may have changed, affecting solubility.Ensure the pH of your media is stable and within the optimal range for this compound stability (6.5-7.5).
Inconsistent experimental results. Inaccurate Dosing Due to Undissolved Compound: If the compound is not fully in solution, the actual concentration delivered to the cells will be inconsistent.Visually inspect all solutions for clarity before use. Prepare fresh solutions for each experiment.

Visualizations

Enhancing_Ranitidine_Solubility start Start: Need to prepare this compound solution for in vitro assay assay_type What is the assay type? start->assay_type aqueous_assay Aqueous-based assay (e.g., enzyme kinetics) assay_type->aqueous_assay Aqueous cell_assay Cell-based assay assay_type->cell_assay Cell-based dissolve_water Dissolve directly in Water or PBS (pH 7.2) aqueous_assay->dissolve_water prepare_stock Prepare a high-concentration stock solution in DMSO cell_assay->prepare_stock check_precipitation1 Visually inspect for precipitation dissolve_water->check_precipitation1 serial_dilution Perform serial dilution in pre-warmed (37°C) cell culture medium prepare_stock->serial_dilution check_precipitation2 Visually inspect for precipitation serial_dilution->check_precipitation2 no_precipitate1 No Precipitation: Proceed with experiment check_precipitation1->no_precipitate1 Clear Solution precipitate1 Precipitation Occurs check_precipitation1->precipitate1 Precipitate no_precipitate2 No Precipitation: Proceed with experiment check_precipitation2->no_precipitate2 Clear Solution precipitate2 Precipitation Occurs check_precipitation2->precipitate2 Precipitate troubleshoot1 Troubleshoot: - Lower concentration - Gentle warming (37°C) - Check pH precipitate1->troubleshoot1 troubleshoot2 Troubleshoot: - Lower final concentration - Slower, dropwise addition - Ensure final DMSO % is low (<0.1%) precipitate2->troubleshoot2 troubleshoot1->dissolve_water Re-attempt troubleshoot2->serial_dilution Re-attempt

Caption: Decision workflow for preparing this compound solutions.

Troubleshooting_Precipitation start Precipitation Observed in Cell Culture Medium timing When did precipitation occur? start->timing immediate Immediately upon adding DMSO stock timing->immediate Immediately delayed After some time in the incubator timing->delayed Delayed cause_immediate1 Cause: Solvent Shock immediate->cause_immediate1 cause_immediate2 Cause: Concentration > Aqueous Solubility immediate->cause_immediate2 cause_delayed1 Cause: Delayed Precipitation (Supersaturation) delayed->cause_delayed1 cause_delayed2 Cause: Temperature Fluctuations delayed->cause_delayed2 cause_delayed3 Cause: pH Shift in Medium delayed->cause_delayed3 solution_immediate1 Solution: Perform serial dilution in pre-warmed medium. Add stock dropwise. cause_immediate1->solution_immediate1 solution_immediate2 Solution: Lower the final working concentration. cause_immediate2->solution_immediate2 solution_delayed1 Solution: Prepare fresh solutions for each experiment. cause_delayed1->solution_delayed1 solution_delayed2 Solution: Maintain constant temperature. cause_delayed2->solution_delayed2 solution_delayed3 Solution: Ensure medium pH is stable. cause_delayed3->solution_delayed3

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Method Refinement for Detecting Trace Levels of Ranitidine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ranitidine impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the detection of trace-level impurities in this compound, with a primary focus on N-nitrosodimethylamine (NDMA).

Frequently Asked Questions (FAQs)

Q1: Why is the detection of NDMA in this compound a significant concern?

A1: N-nitrosodimethylamine (NDMA) is classified as a probable human carcinogen.[1][2] Its presence in a widely used medication like this compound raised significant safety concerns, leading to widespread product recalls and a ban on sales in some regions.[1][3][4] Regulatory agencies such as the US FDA, EMA, and China FDA have established strict limits for NDMA in pharmaceutical products to ensure patient safety.[1]

Q2: What are the primary analytical techniques used for detecting NDMA in this compound?

A2: The most common and recommended techniques are highly sensitive and specific methods based on mass spectrometry. These include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[1][3][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, but LC-based methods are often preferred for their ability to analyze a wider range of nitrosamine (B1359907) impurities simultaneously.[2][3]

Q3: What are the acceptable limits for NDMA in this compound products?

A3: Regulatory agencies have set an acceptable daily intake limit for NDMA. For this compound, this is often cited as 96 ng/day, which can be translated to a concentration limit in the drug product, such as 0.32 ppm.[7][8] Future proposed limits may be even lower, around 0.03 ppm.[7]

Q4: Can NDMA form in this compound products during storage?

A4: Yes, studies have shown that NDMA levels in some this compound products can increase over time, especially when exposed to higher than room temperatures.[4] This degradation of the this compound molecule itself is a source of NDMA contamination.[3]

Q5: Are there alternatives to this compound that have been investigated for similar impurities?

A5: Yes, other H2 blockers like nizatidine, which is structurally similar to this compound, have also been scrutinized for the potential presence of NDMA.[1] Famotidine and cimetidine (B194882) are other histamine (B1213489) H2 receptor antagonists that have been considered as alternatives.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for NDMA shows significant peak tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for basic compounds like NDMA is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of the silica-based column.[10]

    • Solutions:

      • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to ≤ 3) can suppress the ionization of silanol groups, reducing these interactions.[10]

      • Use of Additives: Historically, a tail-suppressing agent like triethylamine (B128534) was added to the mobile phase.[10]

      • Modern Column Chemistries: Employing modern, high-purity silica (B1680970) columns (Type B) with advanced end-capping significantly reduces the number of accessible silanol groups.[10]

      • Alternative Stationary Phases: Consider non-silica-based columns, such as those with organic polymer or zirconia supports, to eliminate silanol interactions.[10]

  • Question: I am observing peak fronting for my NDMA standard. What could be the issue?

  • Answer: Peak fronting is often an indication of column overload due to injecting too high a concentration or volume of the sample.[11] It can also be caused by a mismatch between the sample solvent and the mobile phase.[11]

    • Solutions:

      • Reduce Injection Volume/Concentration: A general guideline is to keep the injection volume between 1-5% of the total column volume.[11]

      • Solvent Matching: Dissolve your sample in a solvent that is weaker than or matches the initial mobile phase composition to ensure the analyte band is focused at the head of the column.[11]

Issue 2: Low Sensitivity / Poor Signal-to-Noise Ratio

  • Question: I am struggling to achieve the required low limits of detection (LOD) and quantification (LOQ) for NDMA. How can I improve my method's sensitivity?

  • Answer: Achieving trace-level detection requires optimization of both the chromatographic separation and the mass spectrometer settings.

    • Solutions:

      • LC System Optimization:

        • UPLC/UHPLC Systems: Using Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) with sub-2-µm particle columns can lead to sharper, narrower peaks, which increases the peak height and improves the signal-to-noise ratio.[12]

        • Flow Rate: In some cases, a lower flow rate (e.g., 0.35 mL/min) can enhance analyte intensity.[7]

      • Mass Spectrometer Optimization:

        • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide a significant sensitivity improvement (up to 10-fold) for nitrosamines compared to Electrospray Ionization (ESI).[8]

        • Source Parameters: Meticulously optimize source-dependent parameters such as gas flows (nebulizer, heater) and temperatures according to your instrument's recommendations.[12]

        • Analyte Tuning: Infuse a standard solution of NDMA directly into the mass spectrometer to determine the optimal precursor and product ions, fragmentor voltage, and collision energy for the Multiple Reaction Monitoring (MRM) transitions.[1][12]

      • Diverter Valve: To prevent source contamination and signal suppression from the high concentration of the this compound active pharmaceutical ingredient (API), use a diverter valve to direct the this compound peak to waste.[1][3]

Issue 3: Inconsistent Retention Times

  • Question: The retention time for NDMA is shifting between injections. What could be causing this instability?

  • Answer: Retention time instability can stem from several factors related to the HPLC system and mobile phase.

    • Solutions:

      • System Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting the analytical run.

      • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump.

      • Pump Performance: Check for leaks in the pump, fittings, or seals.[13] Erratic pump performance can lead to inconsistent flow rates and, consequently, shifting retention times.[13]

      • Column Temperature: Use a column oven to maintain a constant and stable temperature, as fluctuations can affect retention times.[14]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for NDMA Analysis in this compound

ParameterSettingRationale
LC System UPLC/UHPLCProvides higher resolution and sharper peaks for better sensitivity.[12]
Column C18, sub-2-µmGood retention for polar compounds like NDMA.[7]
Column Temp 40 °CEnsures reproducible retention times.[12]
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase helps in protonation of the analyte for positive ion mode.
Mobile Phase B Methanol (B129727) or Acetonitrile with 0.1% Formic AcidOrganic solvent for gradient elution.
Flow Rate 0.3 - 0.5 mL/minOptimized for best peak shape and sensitivity.[7]
Injection Vol. 5 - 30 µLDependent on sample concentration and system configuration.[7][8]
Ion Source APCI (or ESI), Positive Ion ModeAPCI often provides better sensitivity for nitrosamines.[8]
Acquisition Mode Multiple Reaction Monitoring (MRM)Highly specific and sensitive for quantification.[15]
MRM Transition e.g., m/z 75.1 -> 43.1Quantifier and qualifier ions should be optimized for the specific instrument.[16]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Drug Substance and Tablets

This protocol is a generalized procedure based on methods published by regulatory agencies and in scientific literature.[5][6][15]

  • Sample Weighing:

    • For drug substance: Accurately weigh approximately 120 mg into a 15 mL centrifuge tube.[5]

    • For tablets: Crush a suitable number of tablets to obtain a powder equivalent to the desired API concentration (e.g., 30 mg/mL).[5]

  • Dissolution/Extraction:

    • Add 4.0 mL of a suitable solvent (e.g., methanol or water) to the centrifuge tube.[5]

    • Vortex the sample for about one minute to ensure complete dissolution.[5][6]

    • For tablets, an additional extraction step using a mechanical shaker (e.g., for 40 minutes) or sonication (e.g., for 40 minutes) may be necessary to extract the API from the excipients.[5][6]

  • Centrifugation:

    • Centrifuge the sample at approximately 4500 rpm for 15 minutes to pelletize any insoluble materials.[5][6]

  • Filtration:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or nylon).[5][6]

    • It is good practice to discard the first 1 mL of the filtrate.[6]

  • Final Preparation:

    • Transfer the filtered sample into an HPLC vial for LC-MS analysis.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to develop stability-indicating methods and to understand the potential for impurity formation.[17]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the this compound drug substance or crushed tablets in water.

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate vials:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl and keep at 60°C for 30 minutes.[14] Neutralize with an equivalent amount of base before analysis.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH and keep at 60°C for 30 minutes.[14] Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Add 1.0% H₂O₂ and keep at 60°C for 30 minutes.[14]

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) for 1-2 months.[17]

    • Photolytic Degradation: Expose the solution to UV light.

  • Analysis: Analyze the stressed samples using the developed analytical method to check for the formation of degradation products and to ensure the method can separate these from the main this compound peak.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh 1. Weigh Sample (Drug Substance or Tablet) dissolve 2. Dissolve/Extract (Methanol/Water, Vortex, Sonicate) weigh->dissolve centrifuge 3. Centrifuge (4500 rpm, 15 min) dissolve->centrifuge filter 4. Filter (0.22 µm Syringe Filter) centrifuge->filter inject 5. Inject into LC-MS/MS System filter->inject separate 6. Chromatographic Separation (C18 Column) inject->separate divert 7. Divert this compound Peak (to Waste) separate->divert detect 8. Detect NDMA (APCI, MRM Mode) divert->detect quantify 9. Quantify (External Standard) detect->quantify

Caption: Workflow for this compound Impurity Analysis.

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_sensitivity Sensitivity Issues start Poor Chromatographic Performance peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting low_signal Low Signal/Noise? start->low_signal sol_tailing1 Adjust Mobile Phase pH (e.g., pH <= 3) peak_tailing->sol_tailing1 Yes sol_tailing2 Use High-Purity End-capped Column peak_tailing->sol_tailing2 Yes sol_fronting1 Reduce Injection Volume or Concentration peak_fronting->sol_fronting1 Yes sol_fronting2 Match Sample Solvent to Mobile Phase peak_fronting->sol_fronting2 Yes sol_signal1 Optimize MS Source (APCI, Gas, Temp) low_signal->sol_signal1 Yes sol_signal2 Use Diverter Valve for This compound Peak low_signal->sol_signal2 Yes sol_signal3 Use UPLC/UHPLC System low_signal->sol_signal3 Yes

Caption: Troubleshooting Decision Tree for HPLC/LC-MS.

References

Technical Support Center: Addressing Ranitidine Interference in Non-Specific Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by ranitidine in non-specific binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound, formerly sold under the brand name Zantac, is a histamine (B1213489) H2-receptor antagonist used to decrease stomach acid production.[1][2][3] Its chemical structure can, in some cases, resemble the analyte your assay is designed to detect, leading to cross-reactivity. This is a well-documented issue, particularly in certain immunoassays where the antibodies may bind to this compound, causing a false-positive signal.

Q2: Which assays are most susceptible to this compound interference?

The most frequently reported instances of this compound interference occur in competitive immunoassays for the detection of amphetamines in urine.[4][5][6][7][8] This is due to a structural similarity between this compound and amphetamine molecules.[9] While less documented, interference in other competitive immunoassays for small molecules is theoretically possible if there is a structural resemblance between this compound and the target analyte. Sandwich ELISAs are generally less susceptible to this type of small molecule interference because they require the analyte to be large enough to be bound by two different antibodies (a capture and a detection antibody).[10][11][12]

Q3: I suspect this compound is causing false positives in my amphetamine immunoassay. What are the typical concentrations of this compound that cause this issue?

Studies have shown that this compound can cause false-positive results in some amphetamine immunoassays at concentrations that are achievable in urine after therapeutic doses. The concentration at which interference occurs can vary depending on the specific assay kit being used.

Assay TypeThis compound Concentration Causing False PositiveReference
Monoclonal EMIT d.a.u. Amphetamine/Methamphetamine Immunoassay> 91 mg/L[4][6]
Beckman Coulter AMPH Assay≥ 160 µg/mL[7]
Generic Amphetamine Immunoassay> 43 µg/mL[5]
Q4: How can I confirm that the positive signal in my assay is due to this compound interference?

The gold standard for confirming a suspected false positive due to this compound is to re-analyze the sample using a more specific, non-immunological method. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can definitively identify and quantify the specific molecules present in the sample, thereby distinguishing between the target analyte and an interfering substance like this compound.[13]

Troubleshooting Guides

Issue: Unexpected positive results in samples from subjects known to be taking this compound.

This is a common scenario, especially in urine drug screening for amphetamines. The underlying cause is often the cross-reactivity of the assay's antibodies with this compound or its metabolites.

logical_workflow start Unexpected Positive Result check_history Review Subject's Medication History for this compound start->check_history ranitidine_present This compound Use Confirmed check_history->ranitidine_present Yes no_this compound No this compound Use check_history->no_this compound No confirm_interference Hypothesize this compound Interference ranitidine_present->confirm_interference investigate_other Investigate Other Potential Causes of Interference no_this compound->investigate_other run_confirmatory Perform Confirmatory Analysis (GC-MS or LC-MS) confirm_interference->run_confirmatory positive_confirm Analyte Confirmed (True Positive) run_confirmatory->positive_confirm Positive negative_confirm Analyte Not Detected (False Positive) run_confirmatory->negative_confirm Negative mitigate Implement Mitigation Strategy for Future Assays negative_confirm->mitigate

Caption: Troubleshooting workflow for suspected this compound interference.

If this compound interference is a recurring issue, consider the following strategies:

1. Sample Pre-treatment: Solid-Phase Extraction (SPE)

This method aims to remove this compound from the sample before performing the immunoassay.

  • Principle: SPE separates components of a mixture based on their physical and chemical properties. A suitable SPE cartridge will retain this compound while allowing the analyte of interest to pass through, or vice versa.

  • Sample Protocol for this compound Removal from Urine:

    • Cartridge Selection: Use a cyano (CN) SPE cartridge.

    • Conditioning: Condition the cartridge by passing 0.5 mL of methanol (B129727) followed by 1.0 mL of extraction buffer (e.g., 0.005 M phosphate (B84403) buffer, pH 9).[14]

    • Sample Loading: Apply 1.0 mL of the urine sample to the conditioned cartridge.

    • Washing: Wash the cartridge with 2 mL of the extraction buffer to remove any remaining this compound.[14]

    • Elution: Elute the target analyte using an appropriate solvent. The choice of elution solvent will depend on the analyte of interest and should be optimized.

    • Analysis: The eluted sample, now free of this compound, can be analyzed using your immunoassay.

2. Assay Optimization: Use of Blocking Buffers

While not a definitive solution for cross-reactivity, optimizing blocking steps can help reduce non-specific binding in general and may lessen the impact of low-level interference.

  • Principle: Blocking buffers are solutions of inert proteins or other molecules that bind to all unoccupied binding sites on the microplate, preventing the non-specific adherence of antibodies or other assay components.

  • General Blocking Protocol:

    • After coating the plate with the capture antibody or antigen, wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200-300 µL of a blocking buffer to each well. Common blocking agents include:

      • 1-5% Bovine Serum Albumin (BSA) in PBS.

      • 5-10% Non-fat dry milk in PBS.

      • Commercially available synthetic blockers.[10][12][15][16]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the wells thoroughly before adding the sample.

3. Alternative Assay Selection

If this compound interference is persistent and problematic, switching to an assay with higher specificity is the most robust solution.

  • Polyclonal vs. Monoclonal Antibodies: Some studies have noted that immunoassays using polyclonal antibodies may be less susceptible to this compound interference compared to those using certain monoclonal antibodies.[4][6] If available, consider an assay that utilizes different antibodies.

  • Competitive vs. Sandwich Immunoassay: For larger analytes, a sandwich ELISA is inherently more specific than a competitive one. The requirement for two distinct antibody binding sites on the analyte significantly reduces the likelihood of interference from small molecules like this compound.[11][12][17]

Understanding the principles of different immunoassay formats can help in diagnosing and preventing interference.

Competitive ELISA Workflow

In a competitive ELISA, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. High concentrations of the analyte in the sample result in a lower signal. This compound can interfere by cross-reacting with the antibody, mimicking the analyte and thus reducing the signal, leading to a false-positive interpretation.

competitive_elisa cluster_well Microplate Well Ab Capture Antibody Analyte Analyte Ab->Analyte Binds Labeled_Analyte Labeled Analyte Ab->Labeled_Analyte Binds This compound This compound (Interferent) Ab->this compound Cross-reacts Signal Signal is generated by Labeled Analyte Labeled_Analyte->Signal Sample Sample containing Analyte and potentially this compound Sample->Ab Reagents Labeled Analyte is added Reagents->Ab Result High Analyte or this compound leads to Low Signal Signal->Result

Caption: Competitive ELISA principle and this compound interference.

Sandwich ELISA Workflow

In a sandwich ELISA, the analyte is "sandwiched" between a capture antibody and a detection antibody. Both antibodies must bind to the analyte for a signal to be generated. This format is generally not suitable for small molecules and is therefore less prone to interference from them.

sandwich_elisa cluster_well Microplate Well Capture_Ab Capture Antibody Analyte Analyte Capture_Ab->Analyte Binds Detection_Ab Detection Antibody Analyte->Detection_Ab Binds Signal Signal is generated by Detection Antibody Detection_Ab->Signal Sample Sample containing Analyte and potentially this compound Sample->Capture_Ab Result Signal is proportional to Analyte concentration Signal->Result

Caption: Sandwich ELISA principle, less susceptible to small molecule interference.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Ranitidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly validated, simplified UV-Vis spectrophotometric method for the quantification of ranitidine against established Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as cost, speed, and sensitivity.

Introduction to this compound Quantification

This compound, a histamine (B1213489) H2-receptor antagonist, is widely used to treat and prevent ulcers in the stomach and intestines. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. While various analytical methods exist, the choice of method often depends on the specific requirements of the analysis, including the need for stability-indicating assays, the complexity of the sample matrix, and the available resources. This guide focuses on a recently validated, cost-effective UV-Vis spectrophotometric method and compares its performance with several established RP-HPLC methods.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data of the new UV-Vis spectrophotometric method and various RP-HPLC methods based on their validation parameters as per the International Conference on Harmonisation (ICH) guidelines.

Table 1: Comparison of Linearity and Accuracy

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)
New UV-Vis Spectrophotometry[1] 3.6 - 10.80.999998.24 - 102.11
RP-HPLC Method A[2]3 - 150> 0.99999 - 102
RP-HPLC Method B[3]50 - 202.5Not Specified98 - 102
RP-HPLC Method C[4]80% to 120% of target conc.> 0.99999.5 - 100.04
RP-HPLC Method D[5]30 - 70 (ppm)Not SpecifiedNot Specified

Table 2: Comparison of Precision, LOD, and LOQ

MethodPrecision (% RSD)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
New UV-Vis Spectrophotometry[1] < 2%Not SpecifiedNot Specified
RP-HPLC Method A[2]< 3%1.173.55
RP-HPLC Method B[3]< 2.0Not SpecifiedNot Specified
RP-HPLC Method C[4]< 1.23Not SpecifiedNot Specified
RP-HPLC Method D[5]Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides a detailed methodology for the new UV-Vis spectrophotometric method and a representative RP-HPLC method.

New UV-Vis Spectrophotometric Method

This method is highlighted for its simplicity, speed, and cost-effectiveness, using water as a solvent.[1]

1. Instrumentation:

  • UV-Visible spectrophotometer (e.g., Shimadzu 3600 plus)

  • Analytical balance

  • Centrifuge

2. Reagents and Materials:

  • This compound hydrochloride reference standard

  • This compound hydrochloride tablets

  • Purified water

3. Standard Solution Preparation:

  • Accurately weigh 37.5 mg of this compound hydrochloride reference standard and transfer it to a 25 mL amber volumetric flask.

  • Dissolve and dilute to volume with purified water to obtain a stock solution.

  • Dilute 1 mL of this stock solution to 50 mL with water to get a mother stock solution with a concentration of 0.03 mg/mL.

4. Sample Preparation:

  • Weigh and powder 20 tablets.

  • Transfer a quantity of powder equivalent to 150 mg of this compound to a 100 mL volumetric flask.

  • Add about 70 mL of water, sonicate for 15 minutes, cool, and dilute to volume with water.

  • Filter the solution.

  • Dilute an appropriate aliquot of the filtrate with water to obtain a final concentration within the linearity range.

5. Analysis:

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) against water as a blank.

  • Calculate the concentration of this compound in the sample.

Representative RP-HPLC Method

This method is a robust and widely used technique for the quantification of this compound.[2]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

2. Reagents and Materials:

  • This compound hydrochloride reference standard

  • This compound hydrochloride tablets

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (OPA)

3. Mobile Phase Preparation:

  • Prepare a buffer of potassium dihydrogen orthophosphate.

  • Mix methanol and the phosphate (B84403) buffer (e.g., in a 65:35 v/v ratio).

  • Adjust the pH of the mobile phase (e.g., to 3.0 with 1% OPA).

  • Filter and degas the mobile phase before use.

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound hydrochloride reference standard into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to get a stock solution of 1000 µg/mL.

  • Further dilute this stock solution with the mobile phase to obtain the desired concentrations for the calibration curve.

5. Sample Preparation:

  • Weigh and powder 20 tablets.

  • Transfer an amount of powder equivalent to 180 mg of this compound into a 50 mL volumetric flask.

  • Add methanol, sonicate to dissolve, and dilute to volume with methanol.

  • Filter the solution.

  • Dilute an aliquot of the filtrate with the mobile phase to a final concentration within the linearity range.

6. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 227 nm

  • Injection volume: 20 µL

  • Column temperature: Ambient

Methodology Visualization

The following diagrams illustrate the workflows for the new UV-Vis spectrophotometric method.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis start Start standard_prep Prepare Standard Solution start->standard_prep sample_prep Prepare Sample Solution start->sample_prep measurement Measure Absorbance at λmax standard_prep->measurement Standard sample_prep->measurement Sample calculation Calculate Concentration measurement->calculation result Result calculation->result

Caption: Workflow for the new UV-Vis spectrophotometric method.

This guide demonstrates that while RP-HPLC methods offer high sensitivity and specificity, the new UV-Vis spectrophotometric method provides a simpler, more cost-effective, and faster alternative for the routine quality control analysis of this compound in solid dosage forms. The choice of method should be based on the specific analytical requirements and available resources.

References

A Head-to-Head Battle in Gastric Acid Suppression: Ranitidine vs. Famotidine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of histamine (B1213489) H2 receptor antagonists, both ranitidine and famotidine (B1672045) have served as cornerstone therapies for managing acid-related gastrointestinal disorders. While both drugs share a common mechanism of action, their preclinical profiles reveal significant differences in potency and duration of action. This guide provides a comparative analysis of their efficacy in preclinical models, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

Quantitative Comparison of Efficacy

The preclinical potency of this compound and famotidine has been evaluated in various animal models, primarily focusing on their ability to inhibit gastric acid secretion. The following tables summarize key quantitative data from these studies.

DrugAnimal ModelED50 (Oral Administration)Reference
This compound Pylorus-ligated Rat6.84 mg/kg[1]
Famotidine Pylorus-ligated Rat0.80 mg/kg[1]
This compound Dog (Innervated Gastric Pouch)0.9 mg/kg[2]
Famotidine Dog (Innervated Gastric Pouch)Not explicitly stated, but Wy-45,727 (structurally similar to this compound) had an ED50 of 0.2 mg/kg.[2]
ParameterThis compoundFamotidineFold Difference (Famotidine vs. This compound)Reference
Relative Potency ~7 times more potent than cimetidine (B194882)20 to 50 times more potent than cimetidine; Approximately 7.5 to 9 times more potent than this compound.[3][4]~7.5-9x[3][4]
Duration of Action Shorter30% longer duration of action.[4][5]1.3x[4][5]

Mechanism of Action: Competitive Antagonism of the H2 Receptor

Both this compound and famotidine exert their effects by competitively and reversibly blocking histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[6][7] This action prevents histamine from binding to the receptor, thereby inhibiting the activation of the Gs protein-coupled pathway. Consequently, adenylyl cyclase activity is reduced, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately suppresses the activity of the H+/K+ ATPase, also known as the proton pump, which is responsible for the final step in gastric acid secretion.[6][8]

G Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds Gs_Protein Gs Protein H2_Receptor->Gs_Protein Activates Ranitidine_Famotidine This compound / Famotidine Ranitidine_Famotidine->H2_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP ATP->cAMP Protein_Kinase_A Protein Kinase A cAMP->Protein_Kinase_A Activates Proton_Pump H+/K+ ATPase (Proton Pump) Protein_Kinase_A->Proton_Pump Activates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Promotes

Signaling pathway of H2 receptor antagonists.

Experimental Protocols

A common preclinical model used to assess the anti-secretory and anti-ulcer activity of drugs is the pylorus ligation-induced ulcer model in rats.

Pylorus Ligation-Induced Ulcer Model in Rats

Objective: To evaluate the ability of a test compound to reduce gastric acid secretion and prevent ulcer formation.

Procedure:

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Fasting: Animals are fasted for 24-48 hours before the experiment, with free access to water.[9]

  • Anesthesia: The rats are anesthetized using a suitable anesthetic agent (e.g., ether or isoflurane).[9]

  • Surgical Procedure: A midline incision is made in the abdomen to expose the stomach. The pyloric end of the stomach is carefully ligated to prevent the stomach contents from emptying into the duodenum.[9]

  • Drug Administration: The test compounds (this compound, famotidine) or a vehicle control are administered, typically orally or intraperitoneally, immediately after the pylorus ligation.[9]

  • Post-operative Period: The animals are kept in individual cages and deprived of food and water for a specified period (e.g., 4-6 hours).[9]

  • Sample Collection: After the designated time, the animals are euthanized. The stomach is dissected, and the gastric contents are collected.[9]

  • Analysis:

    • Gastric Volume: The volume of the gastric juice is measured.[9]

    • Gastric Acidity: The pH of the gastric juice is determined using a pH meter. Total acidity can be measured by titrating against 0.01 N NaOH.[9]

    • Ulcer Index: The stomach is opened along the greater curvature, and the inner surface is examined for ulcers. The ulcers are scored based on their number and severity.[9]

G cluster_prep Preparation cluster_procedure Surgical Procedure cluster_postop Post-Operative cluster_analysis Analysis Fasting Animal Fasting (24-48h) Anesthesia Anesthesia Fasting->Anesthesia Pylorus_Ligation Pylorus Ligation Anesthesia->Pylorus_Ligation Drug_Admin Drug Administration Pylorus_Ligation->Drug_Admin Incubation Incubation Period (4-6h) Drug_Admin->Incubation Euthanasia Euthanasia & Stomach Dissection Incubation->Euthanasia Data_Collection Gastric Content Collection Euthanasia->Data_Collection Measurement Measure Volume, pH, and Ulcer Index Data_Collection->Measurement

References

A Comparative Guide to Bioanalytical Methods: Ranitidine Quantification by ELISA and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like ranitidine is paramount. This guide provides an objective comparison of two prominent bioanalytical techniques—Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the determination of this compound levels. We will delve into the experimental protocols and present a side-by-side analysis of their performance characteristics.

This compound, a histamine (B1213489) H2-receptor antagonist, has been widely used to decrease stomach acid production. The choice of an analytical method for its quantification in biological matrices depends on various factors, including the required sensitivity, specificity, sample throughput, and the stage of drug development. While LC-MS is often considered the gold standard for its precision and specificity, ELISA offers a high-throughput and often more cost-effective alternative.

At a Glance: Performance Comparison

The following table summarizes the key quantitative performance parameters for this compound analysis using a competitive ELISA and a typical LC-MS/MS method based on available literature. It is important to note that these values are compiled from different studies and direct head-to-head comparative data is limited.

ParameterThis compound Competitive ELISAThis compound LC-MS/MS
Linearity Range 0.5–41.2 ng/well3.00–500.00 ng/mL[1][2]
Limit of Detection (LOD) Not explicitly stated0.05 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) ~0.5 ng/well3.00 ng/mL[1][2]
Accuracy Not explicitly stated100.62% at LLOQ[1]
Precision (%RSD) Not explicitly stated4.61% at LLOQ[1]
Cross-reactivity This compound sulphoxide: 4.1%High specificity, distinguishes from metabolites

Experimental Workflows

The fundamental principles and procedural steps for each method differ significantly, as illustrated in the diagrams below.

ELISA_Workflow cluster_ELISA This compound Competitive ELISA Workflow p1 Plate Coating: Microtiter plate wells are coated with this compound antigen. p2 Blocking: Unbound sites are blocked to prevent non-specific binding. p1->p2 p3 Competition: Sample/Standard (containing this compound) and anti-ranitidine antibody are added. This compound in the sample competes with the coated antigen for antibody binding. p2->p3 p4 Washing: Unbound antibodies and sample components are washed away. p3->p4 p5 Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (binds to the primary antibody) is added. p4->p5 p6 Washing: Excess secondary antibody is removed. p5->p6 p7 Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product. p6->p7 p8 Signal Detection: The absorbance of the colored product is measured. Signal is inversely proportional to the this compound concentration in the sample. p7->p8

A generalized workflow for a competitive ELISA for this compound.

LCMS_Workflow cluster_LCMS This compound LC-MS/MS Workflow s1 Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma) via protein precipitation or solid-phase extraction. s2 Chromatographic Separation (LC): The sample extract is injected into a liquid chromatograph. This compound is separated from other components based on its physicochemical properties as it passes through a column. s1->s2 s3 Ionization: The separated this compound molecules are ionized (e.g., by electrospray ionization - ESI) to generate charged ions. s2->s3 s4 Mass Analysis (MS): The ions are separated based on their mass-to-charge ratio (m/z) in the mass spectrometer. s3->s4 s5 Fragmentation (MS/MS): Specific parent ions of this compound are selected and fragmented to produce characteristic product ions. s4->s5 s6 Detection: The product ions are detected, and the signal is proportional to the amount of this compound in the sample. s5->s6

A typical workflow for the quantification of this compound by LC-MS/MS.

Detailed Experimental Protocols

Below are representative protocols for both ELISA and LC-MS/MS methods for this compound analysis, compiled from published literature.

This compound Competitive ELISA Protocol (General)

This protocol is based on the principles of a competitive immunoassay.

  • Plate Coating: Microtiter plates are coated with a this compound-protein conjugate and incubated to allow for adsorption to the plastic surface.

  • Washing: The plates are washed to remove any unbound antigen.

  • Blocking: A blocking buffer (e.g., a solution containing bovine serum albumin or casein) is added to the wells to block any remaining non-specific binding sites on the plate.

  • Competitive Reaction: Standards or samples containing this compound are added to the wells, followed by the addition of a limited amount of anti-ranitidine monoclonal antibody. The plate is incubated to allow for competition between the this compound in the sample and the this compound coated on the plate for the antibody binding sites.

  • Washing: The wells are washed to remove unbound antibodies and other sample components.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary anti-ranitidine antibody is added to the wells and incubated.

  • Washing: The wells are washed again to remove any unbound secondary antibody.

  • Substrate Development: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, and this curve is used to determine the concentration of this compound in the unknown samples.

This compound LC-MS/MS Protocol for Human Plasma

This protocol is a representative example for the quantification of this compound in a biological matrix.[3][4]

  • Sample Preparation (Protein Precipitation): [4]

    • To 500 µL of plasma in a microcentrifuge tube, add an internal standard solution.[4]

    • Add 1 mL of acetonitrile (B52724) to precipitate the plasma proteins.[4]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.[4]

    • Transfer the supernatant to a clean tube for analysis.[4]

  • Liquid Chromatography (LC) Conditions: [3][4]

    • Column: A C18 reverse-phase column is typically used.[3][4]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is employed.[3][4]

    • Flow Rate: A suitable flow rate is maintained to ensure good chromatographic separation.[4]

    • Injection Volume: A small volume of the prepared sample is injected into the LC system.

  • Mass Spectrometry (MS/MS) Conditions: [3][4]

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for this compound.[3][4]

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both this compound and the internal standard. A common transition for this compound is m/z 314.82 → 176.06.[3][4]

    • Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of this compound in the samples by comparing the response to a calibration curve prepared in the same biological matrix.

Concluding Remarks

Both ELISA and LC-MS are powerful techniques for the bioanalysis of this compound, each with its own set of advantages and disadvantages.

  • ELISA is well-suited for high-throughput screening of a large number of samples, often with lower operational costs and simpler instrumentation. However, it may be susceptible to cross-reactivity with structurally similar compounds, such as metabolites, and the development of a specific and sensitive antibody can be a lengthy process.

  • LC-MS/MS offers superior specificity and sensitivity, allowing for the unambiguous identification and quantification of the parent drug and its metabolites in a single run. While the initial instrument cost and the need for specialized personnel are higher, the detailed and accurate data it provides are often indispensable, particularly in regulated bioanalysis for pharmacokinetic and clinical studies.

The selection of the most appropriate method will ultimately be guided by the specific requirements of the study, including the desired level of accuracy, precision, throughput, and the available resources. For exploratory studies or high-throughput screening, ELISA can be a valuable tool. For definitive quantification in clinical and regulatory settings, LC-MS/MS remains the method of choice.

References

Ranitidine vs. cimetidine: a comparative study of their side effect profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the side effect profiles of two histamine (B1213489) H2-receptor antagonists, ranitidine and cimetidine (B194882). The information presented is supported by experimental data from published studies to assist researchers and drug development professionals in understanding the key differences between these two widely recognized compounds.

Data Presentation: Comparative Side Effect Incidence

The following table summarizes the incidence of key side effects associated with this compound and cimetidine, based on data from clinical trials and observational studies.

Side Effect CategorySpecific Side EffectThis compound IncidenceCimetidine IncidenceKey Findings & Citations
Endocrine GynecomastiaRelative Risk: 1.5 (95% CI: 0.8 to 2.6)Relative Risk: 7.2 (95% CI: 4.5 to 11.3)Cimetidine shows a significantly higher risk of gynecomastia compared to non-users. The risk for this compound users was not significantly increased. A strong dose-response relationship was observed for cimetidine, with daily doses ≥ 1000 mg increasing the risk over 40-fold.[1][2] Cimetidine's antiandrogenic effects are thought to be a contributing factor.[3]
Drug Interactions (Hepatic) Inhibition of Cytochrome P450Weak inhibitorPotent inhibitorCimetidine significantly inhibits multiple CYP isoenzymes (CYP1A2, CYP2D6, CYP3A4), leading to a high potential for drug-drug interactions.[4][5] this compound is a much weaker inhibitor with a lower likelihood of clinically significant interactions.[4][5]
Central Nervous System (CNS) Confusion, Dizziness, HeadacheGenerally low, less frequent than cimetidineMore frequent, especially in elderly or renally impaired patientsCimetidine is more likely to cause CNS side effects.[3][6] In a study of seriously ill patients, 5 cimetidine-treated patients developed CNS problems, while none were reported in the this compound group.[6]
Gastrointestinal Nausea, Vomiting, DiarrheaCommon, but generally mildCommon, but generally mildBoth drugs can cause mild gastrointestinal upset.[7][8]
Renal Increased Serum CreatinineNot typically associatedCan cause a clinically insignificant elevationCimetidine can cause a reversible increase in serum creatinine.[9]

Experimental Protocols

In Vitro Assessment of Cytochrome P450 Inhibition

This protocol outlines a common method for evaluating the inhibitory potential of compounds like this compound and cimetidine on specific cytochrome P450 isoenzymes in human liver microsomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cimetidine for CYP1A2, CYP2D6, and CYP3A4.

Materials:

  • Human liver microsomes (HLMs)

  • Specific CYP substrates:

    • CYP1A2: Caffeine[4]

    • CYP2D6: Dextromethorphan[4]

    • CYP3A4: Testosterone or Midazolam[4][10]

  • This compound and Cimetidine standards

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer

  • 96-well plates

  • LC-MS/MS system for analysis[10]

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, cimetidine, and the specific CYP substrates in an appropriate solvent (e.g., methanol (B129727) or DMSO). Create a serial dilution of each test compound.

  • Incubation Setup: In a 96-well plate, combine the human liver microsomes (at a final protein concentration of 0.1-0.5 mg/mL), potassium phosphate buffer, and either this compound, cimetidine, or vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to interact with the microsomes.

  • Initiation of Reaction: Add the specific CYP substrate to each well to initiate the metabolic reaction.

  • Addition of Cofactor: Start the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: Centrifuge the plate to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation for each concentration of the test compounds. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Assessment of Antiandrogenic Effects

This protocol describes an in vivo method to evaluate the antiandrogenic properties of this compound and cimetidine.

Objective: To determine the effect of this compound and cimetidine on androgen-dependent tissue weight in a castrated male rat model.

Materials:

  • Male rats

  • Testosterone propionate (B1217596) (TP)

  • This compound and Cimetidine

  • Vehicle for drug administration

  • Surgical instruments for castration

Procedure:

  • Animal Model: Surgically castrate male rats to remove the endogenous source of androgens.

  • Treatment Groups: Divide the castrated rats into the following groups:

    • Control (vehicle only)

    • Testosterone propionate (TP) only

    • TP + this compound

    • TP + Cimetidine

  • Drug Administration: Administer TP to the appropriate groups to maintain androgen levels. Administer this compound, cimetidine, or vehicle to the respective groups daily for a predetermined period (e.g., 7-14 days).

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the androgen-dependent tissues, such as the seminal vesicles and ventral prostate.

  • Measurement: Record the wet weight of the collected tissues.

  • Data Analysis: Compare the tissue weights of the this compound and cimetidine-treated groups to the TP-only group. A significant reduction in tissue weight in the presence of the test compound indicates antiandrogenic activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

H2_Receptor_Antagonism Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Secretion Proton_Pump->H_ion Increases Antagonist This compound or Cimetidine Antagonist->H2R Blocks

Caption: H2 Receptor Antagonism Signaling Pathway.

CYP450_Inhibition_Workflow Start Start: Prepare Reagents (HLMs, Substrates, Test Compounds) Incubation Incubation Setup (HLMs + Test Compound/Vehicle) Start->Incubation PreIncubate Pre-incubation at 37°C Incubation->PreIncubate AddSubstrate Add CYP Substrate PreIncubate->AddSubstrate AddCofactor Initiate with NADPH AddSubstrate->AddCofactor IncubateReaction Incubate at 37°C AddCofactor->IncubateReaction Terminate Terminate Reaction (Add Cold Acetonitrile) IncubateReaction->Terminate Analyze Analyze Metabolite (LC-MS/MS) Terminate->Analyze Calculate Calculate IC50 Analyze->Calculate Antiandrogen_Effect_Mechanism Cimetidine Cimetidine AndrogenReceptor Androgen Receptor Cimetidine->AndrogenReceptor Blocks GeneExpression Androgen-dependent Gene Expression AndrogenReceptor->GeneExpression Regulates Gynecomastia Gynecomastia AndrogenReceptor->Gynecomastia Inhibition leads to Testosterone Testosterone/DHT Testosterone->AndrogenReceptor Binds & Activates TissueGrowth Accessory Sex Organ Growth GeneExpression->TissueGrowth Promotes This compound This compound This compound->AndrogenReceptor Weak/No Interaction

References

A Head-to-Head Comparison of Ranitidine and Proton Pump Inhibitors on Gastric pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the pharmacodynamic effects of two major classes of acid-suppressing medications: the histamine (B1213489) H2-receptor antagonist (H2RA) ranitidine and proton pump inhibitors (PPIs). The focus of this analysis is their respective impacts on gastric pH, a critical parameter in the research and development of treatments for acid-related disorders.

Executive Summary

Proton pump inhibitors (PPIs) and this compound, a histamine H2-receptor antagonist, both function to decrease gastric acidity, but through distinct mechanisms of action. This results in different profiles of acid suppression. While this compound demonstrates a more rapid onset of action following a single dose, PPIs generally provide more profound and sustained acid control over a 24-hour period, making them more effective for healing erosive esophagitis.[1][2] A meta-analysis has suggested that for pre-operative medication, this compound may be more effective at increasing gastric pH and reducing gastric volume.[3][4][5] The choice between these agents in a clinical or research setting is dependent on the desired speed of onset versus the need for long-term, potent acid suppression.

Mechanism of Action

The fundamental difference in the performance of this compound and PPIs stems from their distinct molecular targets in the gastric parietal cell.

This compound acts as a competitive antagonist of the histamine H2 receptor.[6] By blocking this receptor, it prevents histamine from stimulating the parietal cell, thereby reducing the activation of the proton pump (H+/K+ ATPase).[7] However, it does not block acid secretion stimulated by other pathways, such as those mediated by gastrin and acetylcholine.[8]

In contrast, PPIs are prodrugs that, once activated in the acidic environment of the parietal cell's secretory canaliculi, irreversibly bind to and inhibit the H+/K+ ATPase.[9] This enzyme represents the final common pathway for gastric acid secretion, meaning PPIs block acid production regardless of the initial stimulus (histamine, gastrin, or acetylcholine).[8]

cluster_parietal_cell Parietal Cell acetylcholine Acetylcholine (Muscarinic Receptor) Ca2 ↑ Ca²⁺ acetylcholine->Ca2 gastrin Gastrin (CCK-B Receptor) gastrin->Ca2 histamine Histamine (H2 Receptor) cAMP ↑ cAMP histamine->cAMP proton_pump H⁺/K⁺ ATPase (Proton Pump) cAMP->proton_pump Activates Ca2->proton_pump Activates lumen Gastric Lumen (H⁺ secretion) proton_pump->lumen H⁺ This compound This compound This compound->histamine ppi Proton Pump Inhibitors (PPIs) ppi->proton_pump Irreversibly Inhibits

Mechanism of Action of this compound and PPIs on the Gastric Parietal Cell.

Quantitative Comparison of Gastric pH Control

The following tables summarize key performance metrics for this compound and various PPIs based on data from comparative clinical studies.

Table 1: Onset of Action and Short-Term pH Control (Single Dose Studies in Healthy Volunteers)

DrugDoseTime to Reach pH > 4Mean Gastric pH (at specified interval)Study PopulationCitation(s)
This compound (effervescent)150 mg20-40 minutesNot specifiedHealthy, fasting volunteers[10]
This compound (effervescent)300 mg20-40 minutesNot specifiedHealthy, fasting volunteers[10]
Lansoprazole (B1674482)30 mgDid not consistently raise pHNot specifiedHealthy, fasting volunteers[11]
Omeprazole (B731)20 mgpH > 3 was not reached within 4 hoursNot specifiedHealthy, fasting volunteers[10]

Table 2: 24-Hour Gastric pH Control (Multi-dose Studies)

DrugDoseMedian 24-hour Gastric pH% Time Gastric pH > 4Study PopulationCitation(s)
This compound150 mg b.d.No significant change from baseline (1.7)Not specifiedPatients with erosive esophagitis[12]
Pantoprazole40 mg o.m.3.9Not specifiedPatients with erosive esophagitis[12]

Table 3: Meta-Analysis of Pre-operative Gastric Environment

Drug Class ComparisonMean Difference in Gastric pH (this compound vs. PPIs)Mean Difference in Gastric Volume (this compound vs. PPIs)Study PopulationCitation(s)
This compound vs. PPIs+0.85 pH units-0.22 ml/kgElective surgery patients[3][5]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous methodologies for the assessment of intragastric pH. A representative experimental protocol is outlined below.

Study Design: Many of the cited studies utilized a randomized, crossover design.[10] In such a design, each subject serves as their own control, receiving each of the compared treatments in a random order, separated by a washout period. Other studies employed a parallel-group, double-blind design.[12]

Subject Population: Studies were conducted in both healthy volunteers and patient populations with specific acid-related conditions, such as gastroesophageal reflux disease (GERD) or erosive esophagitis.[11][12] Key inclusion and exclusion criteria are typically defined, including age, health status, and absence of medications that could interfere with gastric pH.

Dosing Regimen: For single-dose studies, medications were often administered after a period of fasting.[10] For studies evaluating 24-hour pH control, medications were administered at specified times over a set duration (e.g., daily for four weeks).[12]

Intragastric pH Monitoring: Continuous 24-hour intragastric pH monitoring is the standard method for these evaluations.[13] This involves the insertion of a pH probe through the nasal passage into the stomach. The probe is positioned under fluoroscopic or manometric guidance to ensure correct placement. The pH is recorded at frequent intervals (e.g., every 4 seconds) by a portable data logger.[10] Standardization of meals, fluid intake, and physical activity is crucial to ensure the comparability of results.[13]

Data Analysis: Key parameters derived from the pH recordings include:

  • Mean or median 24-hour intragastric pH.

  • The percentage of time the intragastric pH is maintained above specific thresholds (e.g., pH > 3, pH > 4).[1]

  • The time to reach a specific pH threshold after drug administration (onset of action).[10]

Statistical analyses are then performed to compare these parameters between the different treatment groups.

screening Subject Screening and Enrollment randomization Randomization screening->randomization treatment_A Treatment A (e.g., this compound) randomization->treatment_A treatment_B Treatment B (e.g., PPI) randomization->treatment_B washout1 Washout Period washout1->treatment_A ph_monitoring1 24-hour Intragastric pH Monitoring treatment_A->ph_monitoring1 treatment_A->ph_monitoring1 washout2 Washout Period ph_monitoring1->washout2 data_analysis Data Analysis and Comparison ph_monitoring1->data_analysis washout2->treatment_B ph_monitoring2 24-hour Intragastric pH Monitoring treatment_B->ph_monitoring2 treatment_B->ph_monitoring2 ph_monitoring2->washout1 ph_monitoring2->data_analysis

Representative Experimental Workflow for a Crossover Clinical Trial.

Conclusion

The choice between this compound and proton pump inhibitors for modulating gastric pH is highly dependent on the therapeutic or research objective. This compound's rapid onset of action may be advantageous in situations requiring immediate, short-term acid suppression.[10][11] However, for conditions necessitating profound and sustained acid inhibition to promote healing and symptom resolution, the superior 24-hour pH control offered by PPIs makes them the more effective option.[1][12][14] Understanding the distinct pharmacological profiles of these agents is essential for the design of future clinical trials and the development of novel therapies for acid-related disorders.

References

Validating Ranitidine's Therapeutic Effect: A Placebo-Controlled Study Design and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing a placebo-controlled study to validate the therapeutic effect of ranitidine. It further compares this compound's performance against a placebo and other therapeutic alternatives, supported by experimental data from various clinical trials. Detailed methodologies for key experimental protocols are also included to aid in study replication and data interpretation.

Mechanism of Action: Histamine (B1213489) H2 Receptor Antagonism

This compound is a competitive and reversible inhibitor of histamine at the histamine H2 receptors, located on the basolateral membrane of parietal cells in the stomach. By blocking these receptors, this compound effectively reduces gastric acid secretion, both during basal conditions and in response to stimuli such as food. This reduction in gastric acidity is the primary mechanism behind its therapeutic effects in acid-related gastrointestinal disorders.

cluster_parietal_cell Parietal Cell cluster_stimuli Stimuli cluster_lumen Stomach Lumen H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PP Proton Pump (H+/K+ ATPase) PKA->PP Stimulates Acid Gastric Acid (H+) PP->Acid Secretes Histamine Histamine Histamine->H2R Binds This compound This compound This compound->H2R Blocks

Diagram 1: this compound's Mechanism of Action

Placebo-Controlled Study Design: A Generalized Protocol

A robust placebo-controlled, double-blind, randomized clinical trial is the gold standard for validating the therapeutic efficacy of this compound. The following protocol outlines the key components of such a study.

Experimental Workflow

cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Assessment cluster_analysis Phase 4: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Endoscopy, Symptom Score, pH Monitoring) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp Treatment Period (e.g., 4-8 Weeks) GroupA->FollowUp GroupB->FollowUp Endpoint Endpoint Assessment (Endoscopy, Symptom Score, pH Monitoring) FollowUp->Endpoint Unblinding Unblinding of Treatment Groups Endpoint->Unblinding Analysis Statistical Analysis Unblinding->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

Diagram 2: Placebo-Controlled Trial Workflow
Detailed Methodologies

1. Patient Selection: Inclusion and Exclusion Criteria

  • Inclusion Criteria:

    • Adult patients (typically 18-75 years of age).

    • A confirmed diagnosis of the target condition, such as duodenal ulcer, gastric ulcer, or gastroesophageal reflux disease (GERD), based on endoscopic evidence.[1][2]

    • For GERD studies, patients should have a history of symptoms like heartburn for a specified duration (e.g., at least 3 months) and a minimum frequency of symptoms (e.g., heartburn on at least 4 days a week).[3]

    • Willingness to provide informed consent and adhere to study procedures.

  • Exclusion Criteria:

    • History of gastric or esophageal surgery.

    • Presence of gastric malignancy.

    • Concomitant use of medications that could interfere with the study results, such as proton pump inhibitors (PPIs), other H2 receptor antagonists, or promotility agents.

    • Severe renal or hepatic impairment.

    • Pregnancy or lactation.

    • Known hypersensitivity to this compound or its components.

2. Endoscopic Evaluation

  • Procedure: Upper gastrointestinal endoscopy is performed at baseline and at the end of the treatment period to visually assess the mucosa.

  • Scoring of Reflux Esophagitis: The severity of esophagitis is graded using a standardized classification system, such as the Savary-Miller or the Los Angeles (LA) classification.[4][5][6]

    • Savary-Miller Classification:

      • Grade I: One or more nonconfluent, longitudinal mucosal lesions with erythema and exudate.[5]

      • Grade II: Confluent erosive and exudative lesions not covering the entire circumference.[5]

      • Grade III: Erosive and exudative lesions covering the entire circumference of the esophagus.[5]

      • Grade IV: Chronic mucosal lesions such as ulcers, strictures, or Barrett's esophagus.[5]

  • Ulcer Healing Assessment: For peptic ulcer trials, healing is defined as the complete disappearance of the ulcer crater as confirmed by endoscopy.

3. Symptom Assessment

  • Gastrointestinal Symptom Rating Scale (GSRS): A validated questionnaire to assess the severity of various gastrointestinal symptoms.[7][8][9]

    • Methodology: The GSRS consists of 15 items grouped into five domains: reflux, abdominal pain, indigestion, diarrhea, and constipation.[7][10] Patients rate the discomfort of each symptom over the past week on a 7-point Likert-type scale, where 1 indicates no discomfort and 7 indicates very severe discomfort.[7][10] The scale can be administered through an interview or as a self-reported questionnaire.[11]

4. Gastric Acid Measurement (Optional but Recommended)

  • 24-Hour Intragastric pH Monitoring: This is the gold standard for quantifying gastric acid suppression.[12]

    • Protocol:

      • A thin, pH-sensitive probe is inserted through the nose and positioned in the esophagus, approximately 5 cm above the lower esophageal sphincter.[13]

      • The probe is connected to a portable data logger that records pH levels continuously over a 24-hour period.[13][14]

      • Patients are instructed to maintain their normal daily activities and diet, and to record meal times, sleep periods, and the occurrence of symptoms in a diary.[13][15]

      • Acid-suppressing medications, including this compound, should be discontinued (B1498344) for a specified period before the test (e.g., 3 days for H2 blockers).[14][16]

      • The primary outcome measure is the percentage of time the intragastric pH is below 4.0.[12]

Comparative Efficacy of this compound

The following tables summarize the performance of this compound in placebo-controlled and comparative clinical trials for various indications.

Table 1: this compound vs. Placebo in Duodenal Ulcer Healing
StudyTreatment Group (Dosage)DurationHealing Rate
Korman et al. (1982)[17]This compound (150 mg twice daily)4 weeks80%
Placebo4 weeks16%
Euler et al. (1993)[18]This compound (300 mg at bedtime)4 weeksVaries
This compound (300 mg twice daily)4 weeksVaries
This compound (300 mg three times daily)4 weeksVaries
This compound (300 mg four times daily)4 weeksVaries
Table 2: this compound vs. Placebo in Reflux Esophagitis
StudyTreatment Group (Dosage)DurationEndoscopic ImprovementSymptom Improvement (Regurgitation)
Wesdorp et al. (1983)[19]This compound (150 mg twice daily)6 weeks88% (15/17 patients)-
Placebo6 weeks28% (5/18 patients)-
Sontag et al. (1987)[1]This compound (150 mg twice daily)6 weeksSignificantly betterSignificant reduction in heartburn
Placebo6 weeks--
Goyal et al. (1985)[2]This compound (150 mg twice daily)6 weeks61%46% (one-grade improvement)
Placebo6 weeks48%19% (one-grade improvement)
Table 3: Comparative Efficacy of this compound and Alternatives in GERD/Heartburn
ComparisonStudyTreatment Group (Dosage)DurationOutcome (Heartburn Resolution/Relief)
vs. Omeprazole (B731) Chiba et al. (1997)[20]Omeprazole (20 mg once daily)8 weeks70% (no more than mild heartburn)
This compound (150 mg twice daily)8 weeks49% (no more than mild heartburn)
Kaplan-Machlis et al. (2000)[21][22]Omeprazole (20 mg once daily)4 weeks58.6%
This compound (150 mg twice daily)4 weeks35.0%
vs. Famotidine (B1672045) Network Meta-analysis (2016)[23]Famotidine (40-80 mg/day)-More effective than this compound
This compound (300-1200 mg/day)--
Table 4: Comparative Efficacy of this compound and Famotidine in Gastric/Duodenal Ulcer Healing
ComparisonStudyTreatment Group (Dosage)DurationHealing Rate (at 8 weeks)
vs. Famotidine McCullough (1991)[24]Famotidine (40 mg at bedtime)8 weeks83%
This compound (150 mg twice a day)8 weeks81%
vs. Cimetidine (B194882) Lee et al. (1983)[25]This compound (150 mg twice daily)8 weeks98%
Cimetidine (various)8 weeks86%

Logical Framework for a this compound Clinical Trial

cluster_objective Primary Objective cluster_design Study Design cluster_population Patient Population cluster_intervention Intervention cluster_endpoints Endpoints cluster_analysis_plan Analysis Objective To demonstrate the superiority of this compound over placebo in treating a specific acid-related disorder. Design Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Objective->Design Population Patients with endoscopically confirmed duodenal ulcer, gastric ulcer, or GERD. Design->Population Intervention This compound (e.g., 150 mg twice daily) vs. Identical Placebo Population->Intervention Endpoints Endpoints Intervention->Endpoints Primary Primary Endpoint: - Ulcer healing rate at X weeks - Complete heartburn resolution Secondary Secondary Endpoints: - Change in GSRS score - Reduction in antacid use - Change in endoscopic grade - Percentage of time intragastric pH < 4 AnalysisPlan Statistical analysis of primary and secondary endpoints between treatment groups. Endpoints->AnalysisPlan

Diagram 3: Logical Framework of Study Design

Conclusion

Placebo-controlled trials have consistently demonstrated the efficacy of this compound in the treatment of duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease.[1][17][19] The provided study design and experimental protocols offer a robust framework for further validation studies. However, it is important to note that while effective, comparative studies have shown that proton pump inhibitors, such as omeprazole, may offer superior efficacy in some patient populations, particularly those with severe or refractory GERD.[20] Additionally, other H2 receptor antagonists like famotidine have shown comparable or, in some analyses, superior efficacy to this compound.[23][24] The choice of therapeutic agent should be guided by the specific clinical context, patient characteristics, and the latest safety information.

References

Statistical Analysis Plan for a Comparative Clinical Trial of Ranitidine versus Omeprazole and Placebo for the Treatment of Gastroesophageal Reflux Disease (GERD)

Author: BenchChem Technical Support Team. Date: December 2025

Guide ID: RANI-COMP-SAP-2025

Version: 2.0

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive statistical analysis plan (SAP) for a hypothetical, randomized, double-blind, parallel-group clinical trial comparing the efficacy and safety of ranitidine, omeprazole (B731), and placebo in patients with symptomatic Gastroesophageal Reflux Disease (GERD). It outlines the statistical methods for the analysis of primary and secondary endpoints, data handling procedures, and the presentation of results. This guide is intended to serve as a robust framework for ensuring the integrity and validity of the trial's findings.

Study Overview and Objectives

This clinical trial is designed as a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. A total of 300 adult patients with a clinical diagnosis of GERD, characterized by at least a 3-month history of heartburn, will be randomized in a 1:1:1 ratio to one of three treatment arms:

  • This compound: 150 mg twice daily

  • Omeprazole: 20 mg once daily (with a matching placebo for the second daily dose)

  • Placebo: Twice daily

The treatment duration will be 6 weeks.

Primary Objective:

  • To compare the efficacy of this compound to placebo in achieving complete heartburn relief at Week 6.

Secondary Objectives:

  • To compare the efficacy of omeprazole to both this compound and placebo in achieving complete heartburn relief at Week 6.

  • To evaluate the effect of this compound and omeprazole on gastric acid control, as measured by 24-hour intragastric pH monitoring.

  • To assess the frequency and severity of heartburn symptoms throughout the study.

  • To compare the safety and tolerability of this compound, omeprazole, and placebo.

Data Presentation: Efficacy and Safety Endpoints

All quantitative data will be summarized and presented in the following tables.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (N=100)Omeprazole (N=100)Placebo (N=100)Total (N=300)
Age (years), Mean (SD)45.2 (10.1)44.8 (9.8)45.5 (10.5)45.2 (10.1)
Sex, n (%) Male52 (52.0)50 (50.0)51 (51.0)153 (51.0)
BMI ( kg/m ²), Mean (SD)27.8 (4.2)28.1 (4.5)27.5 (4.0)27.8 (4.2)
Duration of GERD (years), Mean (SD)5.1 (2.3)5.3 (2.5)5.0 (2.2)5.1 (2.3)
Baseline Heartburn Score, Mean (SD)2.5 (0.5)2.6 (0.4)2.5 (0.5)2.5 (0.5)

Table 2: Primary and Key Secondary Efficacy Outcomes at Week 6

EndpointThis compound (N=100)Omeprazole (N=100)Placebo (N=100)p-value (this compound vs. Placebo)p-value (Omeprazole vs. Placebo)p-value (Omeprazole vs. This compound)
Complete Heartburn Relief, n (%)[1][2]55 (55.0)70 (70.0)25 (25.0)<0.001<0.0010.024
Mean % Time Gastric pH > 4 (24h)[3]45.565.215.8<0.001<0.001<0.001
Mean Reduction in Heartburn Severity Score-1.5-1.8-0.5<0.001<0.0010.041
Antacid Use (tablets/week), Mean (SD)[4]2.1 (1.5)1.2 (1.1)5.8 (2.5)<0.001<0.001<0.001

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse EventThis compound (N=100)Omeprazole (N=100)Placebo (N=100)
Headache5 (5.0%)6 (6.0%)4 (4.0%)
Diarrhea3 (3.0%)4 (4.0%)2 (2.0%)
Nausea2 (2.0%)3 (3.0%)3 (3.0%)
Any TEAE 10 (10.0%) 12 (12.0%) 9 (9.0%)

Statistical Analysis Plan

General Principles

All statistical tests will be two-sided with a significance level of α = 0.05. Analyses will be conducted on the Intention-to-Treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug.[5] Missing data will be handled using multiple imputation methods. The statistical software SAS® version 9.4 or higher will be used for all analyses.

Primary Endpoint Analysis

The primary endpoint is the proportion of patients with complete heartburn relief at Week 6, defined as no heartburn episodes in the 7 days preceding the Week 6 visit. The comparison between the this compound and placebo groups will be performed using a chi-square test.

Secondary Endpoint Analysis
  • Complete Heartburn Relief (Omeprazole comparisons): The proportion of patients with complete heartburn relief at Week 6 will be compared between the omeprazole and placebo groups, and between the omeprazole and this compound groups, using chi-square tests.

  • 24-hour Intragastric pH: The mean percentage of time with intragastric pH > 4 will be compared between treatment groups using an Analysis of Covariance (ANCOVA) model, with baseline pH as a covariate.

  • Heartburn Severity: The change from baseline in the mean heartburn severity score at Week 6 will be analyzed using an ANCOVA model, with the baseline score as a covariate.

  • Antacid Use: The mean number of antacid tablets used per week will be compared between groups using an ANCOVA, with baseline antacid use as a covariate.

Safety Analysis

The safety analysis will be performed on the safety population, defined as all subjects who received at least one dose of the study medication. The incidence of all treatment-emergent adverse events (TEAEs) will be summarized by treatment group.

Experimental Protocols

24-Hour Intragastric pH Monitoring

Objective: To measure the percentage of time the intragastric pH is maintained above 4.0 over a 24-hour period.

Procedure:

  • Patient Preparation: Patients must discontinue any acid-suppressing medications for at least 3 days prior to the pH monitoring study.[6] They are instructed to fast for at least 4 hours before the appointment.[7]

  • Catheter Placement: A thin, flexible catheter with a pH sensor is inserted through the patient's nose and guided down the esophagus until the sensor is positioned in the stomach.[7][8]

  • Data Recording: The catheter is connected to a portable data logger, which the patient wears for 24 hours. The logger records pH values at regular intervals.

  • Patient Diary: Patients are instructed to maintain their normal daily activities and to record the times of meals, sleep, and any symptoms experienced in a diary.[6]

  • Data Analysis: After 24 hours, the catheter is removed, and the data from the logger is downloaded for analysis. The primary metric calculated is the percentage of the 24-hour period during which the intragastric pH was greater than 4.0.

Mandatory Visualizations

Mechanism of Action of this compound

Ranitidine_Mechanism cluster_parietal_cell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds AC Adenylate Cyclase H2_Receptor->AC Activates This compound This compound This compound->H2_Receptor Blocks cAMP cAMP AC->cAMP  Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ (Acid) Proton_Pump->H_ion Secretes Stomach_Lumen Stomach Lumen H_ion->Stomach_Lumen into

Caption: this compound competitively blocks the H2 receptor on parietal cells.

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_treatment 6-Week Treatment Period Screening Patient Screening (N=450) InclusionExclusion Inclusion/Exclusion Criteria Met (N=300) Screening->InclusionExclusion Randomization Randomization (1:1:1) InclusionExclusion->Randomization Ranitidine_Arm This compound 150mg BID (N=100) Randomization->Ranitidine_Arm Omeprazole_Arm Omeprazole 20mg OD (N=100) Randomization->Omeprazole_Arm Placebo_Arm Placebo BID (N=100) Randomization->Placebo_Arm Week6_Assessment Week 6 Assessment Ranitidine_Arm->Week6_Assessment Omeprazole_Arm->Week6_Assessment Placebo_Arm->Week6_Assessment Analysis Statistical Analysis (ITT Population, N=300) Week6_Assessment->Analysis

Caption: Workflow of the randomized, controlled clinical trial.

References

Validating Ranitidine Antibody Specificity for Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies used in immunoassays is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of methodologies for validating the specificity of a ranitidine antibody, complete with experimental protocols and data presentation to support researchers in their assay development and validation processes.

This compound, a histamine (B1213489) H2-receptor antagonist, has been widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. The development of immunoassays for the detection and quantification of this compound requires highly specific antibodies to prevent cross-reactivity with structurally similar compounds, which could lead to inaccurate measurements. This guide outlines the critical steps and comparative data for validating the specificity of a monoclonal antibody developed for a this compound immunoassay.

Comparison of Analytical Methods

While various analytical methods exist for the detection of this compound, immunoassays offer a high-throughput and sensitive approach. However, the performance of an immunoassay is critically dependent on the specificity of the antibody. High-Performance Liquid Chromatography (HPLC) is a common reference method for validating immunoassay results due to its high specificity and accuracy.

FeatureImmunoassay (Competitive ELISA)High-Performance Liquid Chromatography (HPLC)
Principle Antigen-antibody binding competitionSeparation based on physicochemical properties
Specificity Dependent on antibody cross-reactivityHigh
Sensitivity High (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)
Throughput High (96-well plate format)Low to moderate
Sample Preparation MinimalOften requires extraction and derivatization
Cost per Sample LowHigh

Experimental Validation of a this compound Monoclonal Antibody

The cornerstone of validating a this compound antibody is a comprehensive cross-reactivity study. This involves testing the antibody's binding to a panel of compounds that are structurally related to this compound, including other H2-receptor antagonists and potential metabolites.

Cross-Reactivity Profile

The specificity of a this compound monoclonal antibody is determined by competitive ELISA. The 50% inhibitory concentration (IC50) for this compound is established, and the cross-reactivity of other compounds is calculated relative to this compound.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound [Chemical Structure of this compound] 1.5 100
Cimetidine[Chemical Structure of Cimetidine]> 10,000< 0.015
Famotidine[Chemical Structure of Famotidine]> 10,000< 0.015
Nizatidine[Chemical Structure of Nizatidine]> 10,000< 0.015
This compound S-Oxide[Chemical Structure of this compound S-Oxide]2500.6
Desmethylthis compound[Chemical Structure of Desmethylthis compound]5000.3

Note: The chemical structures would be displayed here in a published guide. The IC50 and cross-reactivity values are representative and would be based on specific experimental data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation studies. Below are the key experimental protocols for antibody production and specificity testing.

Hapten Synthesis and Immunogen Preparation

To produce antibodies against a small molecule like this compound, it must first be conjugated to a larger carrier protein to become immunogenic. This complex is known as an immunogen.

  • Hapten Derivatization: A derivative of this compound is synthesized to introduce a reactive carboxyl group, creating a "hapten."

  • Carrier Protein Conjugation: The this compound hapten is then covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development, using a suitable cross-linking agent.

G This compound This compound Hapten This compound Hapten (with reactive group) This compound->Hapten Derivatization Immunogen This compound-KLH Conjugate (Immunogen) Hapten->Immunogen Carrier Carrier Protein (e.g., KLH) Carrier->Immunogen

Caption: Workflow for immunogen synthesis.

Monoclonal Antibody Production
  • Immunization: Mice are immunized with the this compound-KLH conjugate to elicit an immune response.

  • Hybridoma Technology: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.

  • Screening: Hybridoma cells are screened for the production of antibodies that bind to a this compound-BSA conjugate.

  • Cloning and Expansion: Positive hybridoma clones are selected, cloned, and expanded to produce a continuous supply of the specific monoclonal antibody.

Competitive ELISA for Specificity Testing

A competitive enzyme-linked immunosorbent assay (ELISA) is the standard method for determining the specificity of the this compound antibody.

  • Coating: A 96-well microtiter plate is coated with a this compound-BSA conjugate.

  • Competition: A mixture of the this compound monoclonal antibody and either the this compound standard or a potential cross-reactant is added to the wells. The free this compound or cross-reactant competes with the coated this compound-BSA for binding to the antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the primary antibody.

  • Signal Generation: A substrate for the enzyme is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of free this compound or cross-reactant in the sample.

G cluster_0 Competitive ELISA Workflow A Coat plate with This compound-BSA conjugate B Add mixture of This compound Antibody and Sample/Standard A->B C Incubate to allow competition for antibody binding B->C D Wash to remove unbound antibody C->D E Add Enzyme-conjugated Secondary Antibody D->E F Wash to remove unbound secondary antibody E->F G Add Substrate F->G H Measure Signal G->H

Caption: Steps of a competitive ELISA.

Conclusion

The validation of a this compound antibody's specificity is a critical process that underpins the reliability of any immunoassay for this compound. By employing a rigorous cross-reactivity testing protocol and comparing the results with orthogonal methods like HPLC, researchers can have high confidence in their data. The provided protocols and data structure serve as a guide for establishing a robust and specific this compound immunoassay. The negligible cross-reactivity of the validated monoclonal antibody with other H2-receptor antagonists demonstrates its high specificity, making it a reliable tool for researchers in drug development and monitoring.

H2-Receptor Antagonists and the Gut Microbiome: A Comparative Analysis with a Focus on Ranitidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals that while H2-Receptor Antagonists (H2RAs) as a class are considered to have a less disruptive impact on the gut microbiome compared to Proton Pump Inhibitors (PPIs), discernible differences among individual H2RAs, including ranitidine, are emerging. This guide synthesizes available experimental data to provide a comparative analysis for researchers, scientists, and drug development professionals.

While direct head-to-head clinical trials comparing the effects of this compound with other H2RAs like famotidine (B1672045), cimetidine (B194882), and nizatidine (B1679011) on the gut microbiome are limited, existing studies on individual agents and H2RAs as a class allow for a comparative overview. The primary mechanism by which these drugs are thought to influence the gut microbiota is through the alteration of gastric pH. By suppressing acid secretion, they may allow for the survival and proliferation of oral bacteria and other less acid-tolerant microorganisms in the upper gastrointestinal tract, potentially leading to downstream changes in the gut microbiome.

Comparative Impact on Gut Microbiota

The available data suggests that all H2RAs can induce shifts in the gut microbiome, though the extent and specific nature of these changes may vary.

A study on This compound in a mouse model indicated its potential to alter specific populations of gut microbes.[1] Another study involving human subjects treated with this compound for one year showed significant increases in intragastric pH, nitrate (B79036) concentration, and counts of total and nitrate-reducing bacteria.[2] However, the study also noted that an "acid tide" at some point in each 24-hour period prevented persistent bacterial colonization of the stomach.[2]

Research on cimetidine has demonstrated an increase in gastric microbial titers, particularly of oral flora such as viridans streptococci and Neisseria species.[3][4] One study reported major increases in total bacterial counts and nitrate-reducing organisms in the gastric juice of patients treated with cimetidine.[5]

Studies involving famotidine as a representative H2RA in comparison to PPIs have shown that while both disrupt the gut microbiota, the effects of PPIs are more pronounced.[6][7][8] This suggests that famotidine has a comparatively milder impact.

Data on nizatidine's specific effects on the gut microbiome composition is less clear from the available literature, with studies tending to focus more on its prokinetic effects on gut motility.[9]

It is a general consensus in the scientific community that H2RAs, as a class, have a less significant effect on the gut microbiome than PPIs.[10]

Quantitative Analysis of Microbial Changes

The following table summarizes the key quantitative findings from the cited studies. It is important to note that direct statistical comparison between these studies is not feasible due to differences in study design, subject populations, and methodologies.

H2-Receptor AntagonistStudy PopulationKey Quantitative FindingsReference
This compound Human (Peptic Ulcer Patients)- Significant increase in median 24-hour intragastric pH. - Significant increase in total and nitrate-reducing bacteria counts in gastric contents.[2]
Cimetidine Human (Healthy Volunteers)- Significant increase in postprandial microbial titers in gastric aspirates at 4 weeks. - Tendency for higher fasting microbial titers.[3][4]
Cimetidine Human (Peptic Ulcer Patients)- Major increases in total bacterial counts and counts of nitrate-reducing organisms in gastric juice.[5]
H2RAs (unspecified) Human (Hemodialysis Patients)- Higher microbial dysbiosis index compared to controls. - Enrichment of the genus Prevotella 2.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies.

Study on this compound's Effect on Gastric Contents
  • Methodology: This study involved 15 patients with peptic ulcers who underwent 24-hour monitoring of their gastric contents. Samples were collected before treatment, after six weeks of treatment with oral this compound (150 mg twice daily), at nine to 12 months of maintenance therapy, and one month after treatment cessation. The study measured intragastric pH, nitrate concentration, and counts of total and nitrate-reducing bacteria.[2]

Study on Cimetidine's Effect on Gastric Microbial Flora
  • Methodology: This was a double-blind, randomized controlled trial involving 20 healthy male volunteers. Participants received a standard regimen of cimetidine or an antacid. Gastric aspirates were collected to determine postprandial and fasting microbial titers at baseline and at 4, 8, and 16 weeks of therapy.[3][4]

Comparative Study of H2RAs and PPIs
  • Methodology: In a randomized controlled trial, healthy volunteers were assigned to receive either a PPI (omeprazole, 20 mg daily) or an H2RA (famotidine, 20 mg daily) for seven consecutive days. Saliva and fecal samples were collected before and after the intervention for metagenomic next-generation sequencing to analyze changes in the oral and gut microbiome.[8]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the signaling pathway of H2RAs and a typical experimental workflow for studying drug effects on the gut microbiome.

H2RA_Signaling_Pathway cluster_parietal Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R AC Adenylate Cyclase H2R->AC Activates H2RA H2RA (e.g., this compound) H2RA->H2R Blocks cAMP cAMP AC->cAMP PK Protein Kinase cAMP->PK Activates ProtonPump H+/K+ ATPase (Proton Pump) PK->ProtonPump Activates H_ion H+ ProtonPump->H_ion GastricLumen Gastric Lumen H_ion->GastricLumen

Caption: H2RA Mechanism of Action on Gastric Acid Secretion.

Experimental_Workflow cluster_study_design Study Design cluster_analysis Analysis ParticipantRecruitment Participant Recruitment BaselineSampling Baseline Sample Collection (Fecal/Saliva) ParticipantRecruitment->BaselineSampling Intervention Drug Administration (H2RA or Placebo) BaselineSampling->Intervention PostInterventionSampling Post-Intervention Sample Collection Intervention->PostInterventionSampling DNA_Extraction DNA Extraction PostInterventionSampling->DNA_Extraction Sequencing 16S rRNA or Shotgun Metagenomic Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (Taxonomic & Functional Profiling) Sequencing->Bioinformatics StatisticalAnalysis Statistical Analysis Bioinformatics->StatisticalAnalysis

Caption: General Experimental Workflow for Microbiome Studies.

References

Inter-Laboratory Validation of a Ranitidine Impurity Profiling Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine drug products has necessitated robust and reliable analytical methods for its detection and quantification.[1][2][3] This guide provides a comparative overview of various validated analytical methods for profiling impurities in this compound, with a primary focus on NDMA. The information is compiled from reputable sources, including regulatory agencies and technology leaders, offering an objective comparison of methodologies and performance data to assist laboratories in selecting and implementing suitable analytical procedures. While a formal inter-laboratory validation study involving multiple laboratories testing the same samples under a single protocol was not found in the public domain, this guide serves as a comparative analysis of independently validated methods, reflecting the methodologies employed across the pharmaceutical industry.

Comparative Analysis of Analytical Methods for NDMA in this compound

The primary analytical techniques for the determination of NDMA in this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) based, due to their high sensitivity and specificity.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) has been found to be unsuitable as it can lead to the artificial formation of NDMA from this compound during analysis.[5] The following tables summarize the key parameters of various LC-MS methods.

Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod A (FDA)[2]Method B (Agilent)[1]Method C (Waters)
Instrumentation Triple Quadrupole Mass Spectrometer (QQQ)Agilent 6470 Triple Quadrupole LC/MSACQUITY UPLC I-Class PLUS with Xevo TQ-XS Tandem Quadrupole MS
Ionization Mode Not SpecifiedNot SpecifiedAtmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
Chromatography Reverse PhaseReverse PhaseUltra Performance Liquid Chromatography (UPLC), Reversed-Phase
Column ACE Excel C18-AR, 3 µm, 50 x 4.6 mmNot SpecifiedSub-2-μm C18 column for polar compounds
Linearity Range Not SpecifiedNot Specified0.025–100 ng/mL
Lower Limit of Quantitation (LLOQ) Not SpecifiedNot Specified0.025–0.1 ng/mL (<1 pg on column)
Sample Preparation External Calibration StandardsNot SpecifiedSpiking into this compound drug substance and product solutions

Table 2: Comparison of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Methods

ParameterMethod D (FDA)[5]Method E (Thermo Fisher Scientific)[6]
Instrumentation High-Resolution Mass Spectrometer (HRAM)Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer
Detection Monitoring the accurate m/z of the protonated impurity ionHigh-Resolution, Accurate-Mass (HRAM) Orbitrap detection
Chromatography Reverse PhaseNot Specified
Column Ace C18-AR, 3 µm 100 Å, 50 x 4.6 mmNot Specified
Sample Preparation External calibration with NDMA reference standardNot Specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical methods. The following sections outline the key steps for sample preparation and analysis based on the referenced methods.

Protocol 1: LC-MS/MS Method for NDMA in this compound (General)

This protocol is a composite based on common practices described in the literature.[2]

1. Sample Preparation:

  • Drug Substance: Accurately weigh the this compound drug substance and dissolve it in a suitable solvent (e.g., methanol (B129727) or water) to a known concentration.

  • Drug Product (Tablets): Crush a suitable number of tablets to a fine powder. Weigh an amount of powder equivalent to a specific dose of this compound and dissolve it in a suitable solvent. The mixture is typically sonicated and then centrifuged or filtered to remove insoluble excipients.[1]

  • Standard Solutions: Prepare a stock solution of NDMA reference standard in a suitable solvent like methanol. Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected range of NDMA in the samples.[7]

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is commonly used.[2][5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often containing a small amount of acid like formic acid) and an organic solvent (like methanol or acetonitrile) is typically employed.

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Injection Volume: A small volume, typically 10-20 µL, is injected.

3. Mass Spectrometric Conditions:

  • Ionization: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for NDMA.

Protocol 2: LC-HRMS Method for NDMA in this compound (Based on FDA Method)[5]

1. Sample Preparation:

  • Sample Solution: Weigh and dissolve the this compound drug substance or drug product in the diluent (methanol) to achieve a target concentration. The solution is vortexed and filtered through a 0.22 µm PVDF syringe filter.

  • Standard Solution: Prepare a stock solution of NDMA in methanol and dilute it to the desired concentration for the external standard.

2. Chromatographic Conditions:

  • HPLC Column: Ace C18-AR, 3 µm 100 Å, 50 x 4.6 mm.

  • Mobile Phase: A gradient of water and methanol.

  • Injection Volume: 10 µL.

3. High-Resolution Mass Spectrometry Conditions:

  • Detection: The instrument monitors the accurate mass-to-charge ratio (m/z) of the protonated NDMA ion.

  • Quantitation: The peak area of the NDMA impurity in the extracted ion chromatogram of the samples is compared to the peak area of the NDMA reference standard.

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study, a crucial process for ensuring the reproducibility and reliability of an analytical method across different testing sites.[8][9]

Inter-Laboratory Validation Workflow cluster_0 Originating Laboratory cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting MethodDevelopment Method Development & Validation Protocol Establish Validation Protocol MethodDevelopment->Protocol Samples Prepare & Distribute Samples Protocol->Samples LabA Laboratory A Samples->LabA LabB Laboratory B Samples->LabB LabC Laboratory C Samples->LabC DataCollection Collect & Analyze Data LabA->DataCollection LabB->DataCollection LabC->DataCollection Comparison Statistical Comparison DataCollection->Comparison Report Final Validation Report Comparison->Report

Caption: A flowchart of the inter-laboratory validation process.

Proposed NDMA Formation Pathway from this compound

The formation of NDMA from this compound is a complex chemical process. The following diagram illustrates a proposed pathway, which is often initiated by a nucleophilic substitution.[10][11]

NDMA Formation Pathway This compound This compound Intermediate1 Nucleophilic Substitution (e.g., with chloramine) This compound->Intermediate1 Initiation Intermediate2 Decomposition of Methylfuran Moiety Intermediate1->Intermediate2 Carbocation Carbocation Intermediate Intermediate2->Carbocation Oxidation Oxidation Carbocation->Oxidation NDMA NDMA Oxidation->NDMA Final Product

Caption: A simplified diagram of the proposed NDMA formation pathway from this compound.

References

Ranitidine vs. Omeprazole: A Comparative Guide to Mechanisms of Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of ranitidine and omeprazole (B731), two widely utilized drugs for the management of acid-related gastrointestinal disorders. The following sections detail their distinct mechanisms of action, present comparative quantitative data from clinical studies, and outline the experimental protocols used to generate this data.

Mechanisms of Acid Suppression

This compound and omeprazole employ fundamentally different strategies to inhibit gastric acid secretion. This compound functions as a competitive antagonist of the histamine (B1213489) H2 receptor, while omeprazole acts as an irreversible inhibitor of the H+/K+-ATPase pump.

This compound: Histamine H2 Receptor Antagonist

This compound is a competitive and reversible inhibitor of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.[1][2] Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of acid secretion.[3][4] By blocking the H2 receptor, this compound prevents histamine-induced activation of the adenylate cyclase pathway, thereby reducing intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[3][4] This ultimately leads to decreased activation of the H+/K+-ATPase (proton pump), resulting in reduced secretion of gastric acid.[2][4] this compound is more effective at suppressing basal and nocturnal acid secretion than meal-stimulated acid secretion.[2]

Omeprazole: Proton Pump Inhibitor (PPI)

Omeprazole is a member of the proton pump inhibitor (PPI) class of drugs that irreversibly blocks the H+/K+-ATPase, the final step in the gastric acid secretion pathway.[5][6] Omeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, is converted to its active form, a sulfenamide.[6] This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[6] This inhibition affects both basal and stimulated acid secretion, as it targets the final common pathway for acid production, regardless of the initial stimulus (histamine, gastrin, or acetylcholine).[7] To restore acid secretion, new H+/K+-ATPase pumps must be synthesized by the parietal cell.[6]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways involved in gastric acid secretion and the points of intervention for this compound and omeprazole.

Gastric Acid Secretion Pathway cluster_0 Stimulatory Signals cluster_1 Parietal Cell cluster_2 Inhibitory Drugs Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R AC Adenylyl Cyclase H2R->AC Gs PLC Phospholipase C CCK2R->PLC Gq M3R->PLC Gq cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activation IP3_DAG IP3/DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 Ca2->ProtonPump Activation H_ion H+ ProtonPump->H_ion Secretion This compound This compound This compound->H2R Omeprazole Omeprazole Omeprazole->ProtonPump

Figure 1: Gastric Acid Secretion Signaling Pathway.

Quantitative Data Comparison

The following tables summarize quantitative data from comparative studies of this compound and omeprazole.

Pharmacokinetic Properties
ParameterThis compoundOmeprazole
Bioavailability ~50% (oral)[2][3]30-40% (oral, dose-dependent)[8]
Protein Binding 15%[2]~95%
Metabolism Hepatic (CYP450)[3]Hepatic (primarily CYP2C19 and CYP3A4)[6]
Elimination Half-life 2-3 hours[2][3]0.5-1 hour
Onset of Action 1-3 hours[9]Within 1 hour
Duration of Action ~15 hours[9]Up to 72 hours (due to irreversible inhibition)
Efficacy in Acid Suppression
Study ParameterThis compoundOmeprazoleStudy Details
Median 24-hour Intragastric pH Not significantly different from salineSignificantly higher than saline and this compound12 healthy dogs treated for 7 days.[10]
Time Gastric pH < 6 61.8 ± 5.6%15.3 ± 5.9%20 patients with bleeding duodenal ulcers, 24-hour pH monitoring.[11]
Time to reach pH > 4 (single dose) 20-40 minutes> 360 minutes15 healthy fasting volunteers.[12][13]
Inhibition of Vagally Stimulated H+ Secretion ~70%~80%Anesthetized cats.[14]
Clinical Efficacy in Gastroesophageal Reflux Disease (GERD)
Study OutcomeThis compoundOmeprazoleStudy Details
Heartburn Resolution (8 weeks) 16% (complete resolution)46% (complete resolution)317 patients with GERD symptomatic after 6 weeks of this compound.[15]
Healing of Erosive Esophagitis (4 weeks) 31%67%144 patients with erosive esophagitis.[16]
Healing of Erosive Esophagitis (8 weeks) 50%85%144 patients with erosive esophagitis.[16]
Symptom Resolution (1 week) 27%51%152 patients with erosive esophagitis.[16]
Clinical Efficacy in Ulcer Healing
Study OutcomeThis compoundOmeprazoleStudy Details
Healing of NSAID-associated Ulcers (8 weeks) 63%80% (20 mg), 79% (40 mg)541 patients on continuous NSAID treatment.
Remission of NSAID-associated Ulcers (6 months maintenance) 59%72%432 patients after successful initial healing.

Experimental Protocols

The following are descriptions of typical experimental protocols used in the comparative studies cited.

24-Hour Intragastric pH Monitoring

This procedure is used to assess the extent and duration of gastric acid suppression.

24-Hour pH Monitoring Workflow cluster_workflow Experimental Workflow A Patient Preparation (e.g., fasting) B pH Probe Calibration (using standard buffer solutions, e.g., pH 4.0 and 7.0) A->B C Probe Placement (transnasal insertion into the stomach, position confirmed by radiography or pH gradient) B->C D Data Recording (continuous pH measurement for 24 hours using a portable data logger) C->D E Drug Administration (at a specified time during the monitoring period) F Data Analysis (calculation of mean pH, percentage of time pH is below a certain threshold, e.g., pH 4) D->F

Figure 2: 24-Hour Intragastric pH Monitoring Workflow.
Measurement of Basal and Stimulated Acid Output

This invasive technique directly quantifies gastric acid secretion.[7][17]

  • Patient Preparation: Patients typically fast overnight.

  • Tube Placement: A nasogastric tube is inserted into the stomach, with its position confirmed to be in the most dependent part of the stomach.[7]

  • Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for a set period (e.g., one hour) in timed aliquots (e.g., every 15 minutes). The volume of each aliquot is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH. BAO is expressed as mEq/hr.

  • Stimulated Acid Output Measurement: A secretagogue, such as pentagastrin, is administered parenterally to stimulate maximal acid secretion. Gastric contents are then collected for a defined period post-stimulation (e.g., one hour) in timed aliquots. The acid concentration is determined by titration, and the maximal acid output (MAO) or peak acid output (PAO) is calculated and expressed as mEq/hr.

Conclusion

This compound and omeprazole are both effective inhibitors of gastric acid secretion, but they achieve this through distinct molecular mechanisms. Omeprazole, as a proton pump inhibitor, provides more potent and longer-lasting acid suppression compared to the H2 receptor antagonist this compound.[5] This enhanced efficacy is reflected in superior clinical outcomes, particularly in the healing of erosive esophagitis and NSAID-induced ulcers. The choice between these agents in a clinical or research setting should be guided by the required degree and duration of acid suppression. It is also important to note that this compound products were withdrawn from the market in several countries due to concerns about the presence of the probable carcinogen N-nitrosodimethylamine (NDMA).[2][5]

References

A Comparative Review of Ranitidine's Clinical Trial Data Versus Placebo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ranitidine's performance against placebo in key clinical trials. The following sections detail the experimental data, methodologies employed in these trials, and visualizations of both the drug's mechanism of action and a typical clinical trial workflow.

Data Presentation: Efficacy and Safety of this compound vs. Placebo

The following tables summarize the quantitative data from placebo-controlled clinical trials of this compound for various gastrointestinal disorders.

Table 1: Efficacy of this compound in Gastroesophageal Reflux Disease (GERD)
Trial/StudyPatient PopulationThis compound RegimenPlacebo GroupOutcome MeasureThis compound ResultPlacebo Resultp-value
Multicenter, double-blind trial[1]284 patients with GERD150 mg twice daily for 6 weeksN/AEndoscopic improvementSignificantly better than placeboN/A<0.05
CEN Study[2]Patients with GERD with ≥3-month history of heartburn150 mg twice daily for 6 weeksN/AReduction in mean heartburn pain scoresStatistically significant reduction within 24 hoursN/A≤0.001
Double-blind randomized trial[3]37 outpatients with moderate to severe reflux esophagitis150 mg twice daily for 6 weeks19 patientsEndoscopic improvement15/17 patients showed improvement5/18 patients showed improvement<0.01
Table 2: Efficacy of this compound in Peptic Ulcer Disease
Trial/StudyPatient PopulationThis compound RegimenPlacebo GroupOutcome MeasureThis compound ResultPlacebo Resultp-value
Makalinao & Zaño, 1984[4]51 patients with duodenal ulcerN/A22 patientsDuodenal ulcer healing70% (14/20) healed4.5% (1/22) healedN/A
Makalinao & Zaño, 1984[4]44 patients with benign gastric ulcerN/A20 patientsGastric ulcer healing75% (12/16) healed30% (6/20) healedN/A
Dobrilla et al., 1981[1]40 patients with pyloric or duodenal ulcer40 mg t.d. with meals and 80 mg at bedtime for 4 weeks17 patientsComplete ulcer healing83.3% (15/18) healed29.4% (5/17) healed<0.01
Ashton et al., 1982[5]42 patients with gastric ulcer150 mg twice daily for 1 month17 patientsComplete ulcer healing16/21 patients healed5/17 patients healed<0.01
Table 3: Efficacy of this compound in Non-Ulcer Dyspepsia
Trial/StudyPatient PopulationThis compound RegimenPlacebo GroupOutcome MeasureThis compound ResultPlacebo Resultp-value
Müller et al., 1994[6]652 patients with non-ulcer dyspepsia150 mg twice a day for 4 weeksN/AComplete disappearance of all dyspeptic symptomsSignificant improvement after 4 weeks36% symptom disappearance<0.05
Farup et al., 1997[7]226 patients with functional dyspepsiaN/AN/AChange in overall symptom score (100-mm VAS) in 'responders'28 mm improvement5 mm improvement<0.001
Table 4: Safety Profile of this compound vs. Placebo
Trial/StudyAdverse Events in this compound GroupAdverse Events in Placebo GroupConclusion on Safety
Multicenter review of 189 controlled trialsNot specified in abstractNot specified in abstractAdverse events nearly indistinguishable from placebo.
Makalinao & Zaño, 1984[4]No side effects definitely attributed to this compound.Not specified.This compound was well-tolerated.
Dobrilla et al., 1981[1]No side effects or significant hematological or biochemical abnormalities.Not specified.This compound was well-tolerated.
Ashton et al., 1982[5]No adverse effects.Not specified.This compound appears to be a safe treatment.

Experimental Protocols

The clinical trials cited in this review predominantly followed a randomized, double-blind, placebo-controlled design. Below is a synthesized description of the typical methodologies employed.

1. Patient Selection and Enrollment:

  • Inclusion Criteria: Adult patients (typically 18 years or older) with a clinical diagnosis of GERD, peptic ulcer disease (confirmed by endoscopy), or functional dyspepsia were enrolled.[1][2][3] For GERD studies, a minimum history of symptoms (e.g., at least a 3-month history of heartburn) was often required.[2]

  • Exclusion Criteria: Patients with confounding gastrointestinal conditions, severe concomitant illnesses, or those taking medications that could interfere with the study outcomes were typically excluded.

2. Randomization and Blinding:

  • Patients were randomly assigned to receive either this compound or a matching placebo.

  • Both patients and investigators were blinded to the treatment allocation to prevent bias in symptom reporting and assessment.

3. Treatment Regimen:

  • This compound Dosage: The most common dosage for GERD and peptic ulcer disease was 150 mg twice daily.[1][3][5] Other regimens included 40 mg three times a day with meals and 80 mg at bedtime for duodenal ulcers.[1]

  • Placebo: The placebo was identical in appearance, taste, and packaging to the this compound tablets to maintain blinding.

  • Duration of Treatment: The treatment duration varied depending on the indication, typically ranging from 4 to 8 weeks.[1][3]

4. Outcome Assessment:

  • Efficacy:

    • Symptom Assessment: Patients' symptoms, such as heartburn, epigastric pain, and regurgitation, were assessed at baseline and at regular intervals throughout the study. This was often done using patient diaries and standardized questionnaires or visual analog scales (VAS).[6][7]

    • Endoscopic Evaluation: For peptic ulcer and GERD studies with esophagitis, endoscopy was performed at the beginning and end of the treatment period to assess healing of ulcers or improvement in the esophageal mucosa.[1][3]

  • Safety:

    • Adverse events were monitored and recorded at each study visit.

    • Laboratory tests (hematology and blood chemistry) were often conducted at the beginning and end of the study to monitor for any drug-related abnormalities.[1]

5. Statistical Analysis:

  • Statistical tests were used to compare the outcomes between the this compound and placebo groups. The specific tests would depend on the type of data collected (e.g., chi-square test for healing rates, t-test for changes in symptom scores). A p-value of less than 0.05 was typically considered statistically significant.

Mandatory Visualization

Signaling Pathway of this compound

Ranitidine_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds AC Adenylate Cyclase H2_Receptor->AC Activates This compound This compound This compound->H2_Receptor Blocks cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes Lumen Stomach Lumen

Caption: this compound competitively blocks the H2 receptor on gastric parietal cells.

Experimental Workflow of a this compound Clinical Trial

Ranitidine_Clinical_Trial_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol_Dev Protocol Development (Inclusion/Exclusion Criteria) Ethics_Approval Institutional Review Board/ Ethics Committee Approval Protocol_Dev->Ethics_Approval Patient_Recruitment Patient Recruitment Ethics_Approval->Patient_Recruitment Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Screening Screening & Baseline Assessment (Endoscopy, Symptom Scores) Informed_Consent->Screening Randomization Randomization Screening->Randomization Treatment_this compound Treatment Group (this compound) Randomization->Treatment_this compound Treatment_Placebo Control Group (Placebo) Randomization->Treatment_Placebo Follow_Up Follow-up Visits (Symptom & Adverse Event Monitoring) Treatment_this compound->Follow_Up Treatment_Placebo->Follow_Up End_of_Study End of Study Assessment (Repeat Endoscopy, Final Symptom Scores) Follow_Up->End_of_Study Data_Collection Data Collection & Blinding Review End_of_Study->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Results_Interpretation Interpretation of Results Stat_Analysis->Results_Interpretation Final_Report Final Study Report & Publication Results_Interpretation->Final_Report

Caption: A typical workflow for a randomized, placebo-controlled clinical trial of this compound.

References

Comparative Analysis of Long-Term Effects: Ranitidine Versus Other Acid Suppressants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the long-term effects of ranitidine, a histamine (B1213489) H2-receptor antagonist (H2RA), with other classes of acid suppressants, primarily proton pump inhibitors (PPIs) and the alternative H2RA, famotidine (B1672045). This analysis is framed within the critical context of the 2020 FDA market withdrawal of all this compound products due to contamination with N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1][2][3]

Mechanisms of Action: H2RAs vs. PPIs

Acid suppressants primarily fall into two categories based on their mechanism of action. H2RAs, such as this compound and famotidine, competitively and reversibly block the histamine H2 receptors on gastric parietal cells, thereby reducing acid secretion stimulated by histamine.[4][5] In contrast, PPIs, including omeprazole (B731) and esomeprazole, act by irreversibly inhibiting the H+/K+-ATPase pump (the proton pump), which is the final step in the acid secretion pathway.[4][5] This fundamental difference in mechanism contributes to the generally higher potency and longer duration of action of PPIs compared to H2RAs.[5][6]

G cluster_0 H2-Receptor Antagonist (e.g., this compound) Pathway cluster_1 Proton Pump Inhibitor (e.g., Omeprazole) Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates This compound This compound This compound->H2R Blocks cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump_H2 H+/K+ ATPase (Proton Pump) PKA->ProtonPump_H2 H_H2 H+ Secretion (Reduced) ProtonPump_H2->H_H2 Stimuli Histamine, Gastrin, Acetylcholine ParietalCell Parietal Cell Signaling Stimuli->ParietalCell ProtonPump_PPI H+/K+ ATPase (Proton Pump) ParietalCell->ProtonPump_PPI Activates PPI Omeprazole (Activated PPI) PPI->ProtonPump_PPI Irreversibly Blocks H_PPI H+ Secretion (Strongly Inhibited) ProtonPump_PPI->H_PPI

Caption: Comparative signaling pathways of H2-Receptor Antagonists and Proton Pump Inhibitors.

Comparative Long-Term Efficacy

Clinical data consistently demonstrates that PPIs are more effective than H2RAs for the healing of erosive esophagitis and in providing symptomatic relief for GERD.[4][6] While both classes are used for peptic ulcer disease, PPIs often show superior and faster healing rates.[7]

ConditionThis compoundFamotidineProton Pump Inhibitors (PPIs)Key Findings
GERD Symptom Control ModerateModerateHighPPIs are significantly more effective than H2RAs for symptom control, especially in moderate to severe cases.[8]
Healing of Erosive Esophagitis Lower EfficacyLower EfficacyHigh EfficacyStudies show omeprazole is roughly twice as effective as this compound at healing esophageal lesions.[4]
Peptic Ulcer Healing EffectiveEffectiveHighly EffectivePPIs are superior for healing gastroduodenal ulcers, and patients resistant to H2RAs often respond to PPI therapy.[7]
Prevention of Ulcer Recurrence EffectiveEffectiveHighly EffectiveIn a 24-week study, famotidine (16.3% recurrence) showed a non-significant trend towards better prevention of duodenal ulcer recurrence than this compound (25% recurrence).[9]
NSAID-Associated Ulcers Less Effective (especially for gastric ulcers)Less EffectiveHighly EffectiveOmeprazole has been shown to heal and prevent NSAID-associated ulcers more effectively than this compound.[10]

Comparative Long-Term Safety and Adverse Effects

The long-term safety profile is a critical differentiator among these agents, particularly following the this compound withdrawal.

Adverse Effect / RiskThis compoundFamotidineProton Pump Inhibitors (PPIs)Supporting Data / Key Findings
Carcinogenic Risk High (due to NDMA) Not AssociatedDebated; some studies suggest potential associations but causality is not established.This compound products were withdrawn due to unacceptable levels of the probable human carcinogen NDMA.[1][3][11] Famotidine has not been linked to NDMA contamination.[12]
Vitamin B12 Deficiency Low RiskLow RiskModerate RiskLong-term PPI use is associated with an increased risk of vitamin B12 deficiency due to profound acid suppression.[4][6]
Bone Fractures Modest AssociationModest AssociationModerate AssociationLong-term use of both PPIs and H2RAs has been associated with a modest increase in hip fracture risk.[6][7][13]
Kidney Disease Not Strongly AssociatedNot Strongly AssociatedModerate AssociationChronic PPI use has been linked to an increased risk of acute kidney injury and chronic kidney disease.[6][7]
Infections (e.g., C. difficile, Pneumonia) Low RiskLow RiskModerate RiskThe significant reduction in gastric acid from PPIs may increase susceptibility to enteric infections and pneumonia.[6]
Dementia Not AssociatedNot AssociatedAssociation DebatedSome studies have suggested a link between long-term PPI use and dementia, but the evidence is conflicting and inconclusive.[7]
Tachyphylaxis DocumentedDocumentedNot a significant issueThe effectiveness of H2RAs can decrease over time with continuous use, a phenomenon known as tachyphylaxis.[13]

Experimental Protocols: A Representative Methodology

A typical long-term, randomized, double-blind comparative study protocol to evaluate the efficacy and safety of acid suppressants for GERD would involve the following steps:

  • Patient Selection & Screening:

    • Inclusion criteria: Adults (e.g., 18-75 years) with a clinical diagnosis of GERD, confirmed by endoscopy and/or 24-hour esophageal pH monitoring.[14]

    • Exclusion criteria: History of gastric surgery, Zollinger-Ellison syndrome, contraindications to the study medications, pregnancy.

    • A washout period for any existing acid-suppressing medication is required.[14]

  • Baseline Assessment:

    • Upper gastrointestinal endoscopy to grade the severity of esophagitis (e.g., using the Los Angeles Classification).[14]

    • Symptom severity assessment using validated questionnaires (e.g., GERD-Q).

    • Collection of baseline blood samples for safety labs (CBC, metabolic panel) and micronutrient levels (e.g., Vitamin B12, Magnesium).

  • Randomization and Blinding:

    • Patients are randomly assigned to one of the treatment arms (e.g., Arm A: this compound 150mg BID; Arm B: Omeprazole 20mg QD).

    • Both patients and investigators are blinded to the treatment allocation. Placebo-matching capsules are used to maintain the blind.

  • Treatment and Follow-up:

    • The study duration is typically long-term, ranging from 6 to 24 months or more.

    • Follow-up visits are scheduled at regular intervals (e.g., 1, 3, 6, 12, 18, 24 months).

    • At each visit, symptom scores are recorded, medication adherence is checked, and adverse events are documented.

  • Endpoint Assessment:

    • Primary Efficacy Endpoint: Rate of complete symptom resolution or rate of healed esophagitis at the end of the study, confirmed by endoscopy.

    • Secondary Efficacy Endpoints: Time to first symptom recurrence, patient-reported quality of life scores.

    • Safety Endpoints: Incidence and severity of all adverse events, changes in laboratory parameters (e.g., development of vitamin B12 deficiency).

G cluster_workflow Representative Long-Term Clinical Trial Workflow cluster_arms Double-Blind Treatment (12-24 Months) start Patient Recruitment (GERD Diagnosis) screening Screening & Informed Consent (Inclusion/Exclusion Criteria) start->screening washout Medication Washout Period screening->washout baseline Baseline Assessment (Endoscopy, Symptom Scores, Labs) washout->baseline randomization Randomization baseline->randomization armA Arm A: This compound 150mg BID randomization->armA Group 1 armB Arm B: Omeprazole 20mg QD randomization->armB Group 2 followup Scheduled Follow-up Visits (Symptom & Safety Monitoring) armA->followup armB->followup end_study End-of-Study Assessment (Repeat Endoscopy, Final Labs) followup->end_study analysis Data Unblinding & Statistical Analysis (Efficacy and Safety Endpoints) end_study->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: Workflow for a long-term comparative clinical trial of acid suppressants.

The NDMA Contamination Issue with this compound

The primary long-term risk uniquely associated with this compound is its potential to form NDMA.[15] Investigations revealed that the this compound molecule is inherently unstable and can degrade to form NDMA under certain conditions, including during storage, especially at higher temperatures.[1][3] This is distinct from contamination during the manufacturing process.[1] Chronic exposure to NDMA is linked to an increased risk of various cancers, including liver, kidney, breast, and testicular cancer.[15] This critical safety finding led to the global withdrawal of this compound, fundamentally altering its position in the therapeutic landscape.

Conclusion for Drug Development

The history of this compound serves as a crucial case study in post-market pharmacovigilance and the importance of drug stability. For researchers and drug development professionals, the key takeaways are:

  • Efficacy vs. Safety: While PPIs demonstrate superior efficacy for most acid-related disorders, their long-term use is associated with a broader range of potential adverse effects that require careful consideration and patient monitoring.[6][7]

  • The Rise of Alternatives: Following this compound's withdrawal, famotidine has become the preferred H2RA due to its comparable efficacy within the class and a more favorable long-term safety profile, specifically the absence of the NDMA issue.[12]

  • Future Directions: The focus in acid suppression therapy continues to be on balancing potent efficacy with long-term safety. The development of new drug classes, such as Potassium-Competitive Acid Blockers (P-CABs), aims to provide rapid and potent acid control, potentially with a different safety profile than PPIs, which warrants long-term comparative studies. The inherent instability of the this compound molecule underscores the need for rigorous stability testing throughout the drug lifecycle.

References

Safety Operating Guide

Navigating the Safe Disposal of Ranitidine in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of ranitidine is a critical safety and compliance issue. Following the market withdrawal of this compound due to the formation of the probable human carcinogen N-nitrosodimethylamine (NDMA), laboratories must adhere to strict protocols for the disposal of both pure this compound and this compound-containing waste. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound in a research environment.

Key Safety Considerations and Regulatory Overview

This compound is considered a hazardous waste due to its potential to degrade and form NDMA, particularly when exposed to heat.[1][2] Therefore, standard disposal methods such as flushing down the drain are strictly prohibited. The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste, and laboratories must comply with these regulations to avoid significant penalties.

Under the EPA's regulations, pharmaceutical waste is categorized to ensure proper handling and disposal. While specific waste codes can vary by state and local regulations, non-creditable hazardous waste pharmaceuticals are often shipped for disposal under the generic code "PHARMS". It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable federal, state, and local regulations.

Recommended Disposal Procedures

For laboratories, the primary and most secure method for disposing of this compound and this compound-contaminated materials is through a licensed hazardous waste contractor. This ensures that the waste is handled and destroyed in a compliant and environmentally responsible manner.

Step-by-Step Disposal Protocol for this compound Waste:
  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes pure this compound, expired reagents, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).

    • The container should be made of a material compatible with the waste and stored in a cool, dry, and well-ventilated area away from heat sources to minimize NDMA formation.

  • Labeling:

    • Label the waste container clearly as "Hazardous Waste: this compound" and include the accumulation start date.

    • Follow any additional labeling requirements mandated by your institution's EHS department.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Do not attempt to transport the hazardous waste off-site yourself.

In-Lab Chemical Degradation: Advanced Oxidation Processes

For aqueous solutions containing this compound, advanced oxidation processes (AOPs) have shown high efficacy in its degradation. While these methods require specific equipment and expertise, they can be a viable option for treating liquid waste before final disposal. It is crucial to note that these procedures should only be performed by trained personnel in a controlled laboratory setting and in compliance with all safety protocols.

Experimental Protocol: UV/Peroxodisulfate (PDS) Oxidation

This method has demonstrated high removal efficiency for this compound in aqueous solutions.[3]

Materials:

  • This compound-containing aqueous waste

  • Potassium peroxodisulfate (PDS)

  • UV photoreactor

  • Appropriate PPE (lab coat, safety glasses, gloves)

Procedure:

  • Transfer the this compound solution to the UV photoreactor.

  • Add a predetermined concentration of PDS to the solution. The optimal concentration may need to be determined experimentally but serves as a potent oxidizing agent.

  • Initiate the UV irradiation and allow the reaction to proceed for a sufficient duration (e.g., 60 minutes, as suggested in research studies) to achieve maximum degradation.[3]

  • After the reaction, the treated solution should be collected and disposed of as hazardous waste, as it may contain degradation byproducts.

Comparison of Disposal Methods

Disposal MethodDescriptionEfficacyConsiderations
Incineration High-temperature thermal destruction of waste. This is the recommended method for solid and concentrated this compound waste.[4]High; effectively destroys the chemical structure.Must be performed by a licensed hazardous waste facility. Operating temperatures should be a minimum of 850°C for hazardous pharmaceuticals.[4]
Landfilling Disposal in a designated hazardous waste landfill.Low for untreated waste; potential for environmental contamination.Generally not recommended for untreated pharmaceutical waste.
Advanced Oxidation Processes (AOPs) Chemical treatment methods that use highly reactive species to degrade contaminants. Examples include UV/PDS and electrochemical oxidation.[3][5]High removal efficiency for aqueous solutions (e.g., 99.8% - 100% for UV/PDS).[3]Requires specialized equipment and expertise. Treated effluent may still require disposal as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

RanitidineDisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_treatment In-Lab Treatment (Optional for Aqueous Waste) cluster_disposal Final Disposal start This compound Waste Generated assess_type Determine Waste Type (Solid, Liquid, Contaminated Material) start->assess_type segregate Segregate into Labeled, Sealed Hazardous Waste Container assess_type->segregate evaluate_treatment Evaluate Feasibility & Safety of In-Lab Treatment segregate->evaluate_treatment in_lab_treatment Consider In-Lab Chemical Degradation (e.g., Advanced Oxidation Processes) contact_ehs Contact Institutional EHS for Pickup in_lab_treatment->contact_ehs evaluate_treatment->in_lab_treatment Feasible & Safe evaluate_treatment->contact_ehs Not Feasible or Unsafe incineration Disposal via Licensed Hazardous Waste Contractor (Incineration) contact_ehs->incineration

This compound Waste Disposal Workflow.

By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Ranitidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for researchers, scientists, and drug development professionals interacting with Ranitidine.

This document provides immediate and essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedural steps is critical to ensure the safety of all personnel and to maintain a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as hazardous, causing skin and eye irritation, and may lead to allergic skin reactions or respiratory difficulties if inhaled.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves are required.[1][4] Double gloving is recommended to prevent contamination.[5][6]

  • Eye Protection: Safety glasses with side shields, chemical splash goggles, or a full-face shield should be worn.[7]

  • Respiratory Protection: In cases of insufficient ventilation or when handling the powder form, a NIOSH-approved dust respirator is necessary.[4][8]

  • Protective Clothing: A lab coat or an impervious gown with long sleeves and closed cuffs is required.[4][6][9]

  • Footwear: Appropriate closed-toe shoes are mandatory. Shoe covers should be used in designated areas.[9][10]

Quantitative Exposure and Toxicity Data

The following table summarizes the key quantitative data available for this compound hydrochloride.

Data PointValueSpeciesSource
Oral LD504190 mg/kgRat[4]
Oral LD501100 mg/kgMouse[4][7]
Oral LD502500 mg/kgRabbit[4]
In-house OEL (15 min STEL)50 µg/m³N/A[8]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. OEL: Occupational Exposure Limit. The upper limit on the acceptable concentration of a hazardous substance in workplace air. STEL: Short-Term Exposure Limit.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following workflow is crucial for the safe handling of this compound in a laboratory setting.

Ranitidine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Spill Control cluster_disposal Waste Disposal A Don Appropriate PPE B Ensure Proper Ventilation (Fume Hood/BSC) A->B C Weigh/Handle this compound Solid (Minimize Dust Generation) B->C Proceed when ready D Prepare Solutions in Ventilated Enclosure C->D E Clean Work Surfaces with Appropriate Solvent D->E After handling F Small Spill: Absorb with Inert Material G Large Spill: Evacuate and Follow Emergency Protocol H Segregate this compound Waste I Dispose of Contaminated PPE as Hazardous Waste H->I J Dispose of this compound Waste According to Institutional and Local Regulations I->J K Doff PPE and Wash Hands Thoroughly J->K Final Step

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols Referenced in Safety Data

The safety data sheets for this compound do not cite specific experimental protocols. The provided guidance is based on standard chemical handling procedures and hazard assessments.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.

Step-by-Step Disposal Procedure:

  • Segregation: All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, weighing boats), and personal protective equipment, must be segregated from general laboratory waste.

  • Containment: Contaminated solid waste should be collected in a designated, labeled, and sealed hazardous waste container.[11] Contaminated liquids should be collected in a compatible, sealed waste container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Decontamination of Emptied Containers: Empty containers should be triple-rinsed with a suitable solvent.[1][11] The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.[11]

  • Regulatory Compliance: All this compound waste must be disposed of in accordance with local, state, and federal regulations.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Consumer Disposal: For unused consumer products containing this compound, the FDA advises against returning them to a pharmacy.[13] Instead, they should be mixed with an unappealing substance (e.g., dirt, cat litter, used coffee grounds), placed in a sealed plastic bag, and discarded in household trash.[13][14] Do not flush this compound down the toilet or drain.[14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranitidine
Reactant of Route 2
Reactant of Route 2
Ranitidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.